molecular formula C12H23NO3 B1289028 Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate CAS No. 183170-69-6

Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate

Cat. No.: B1289028
CAS No.: 183170-69-6
M. Wt: 229.32 g/mol
InChI Key: SQOMPUDOUGDJPH-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H23NO3 and its molecular weight is 229.32 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-9(14)10-5-7-13(8-6-10)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOMPUDOUGDJPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621268
Record name tert-Butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183170-69-6
Record name tert-Butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and organic synthesis, certain building blocks distinguish themselves through their versatility and strategic importance. Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate is one such molecule. This chiral intermediate, bearing a piperidine core functionalized with a protected amine and a secondary alcohol, serves as a crucial precursor in the synthesis of a wide array of complex molecular architectures, particularly active pharmaceutical ingredients (APIs). Its strategic value lies in the orthogonal reactivity of its functional groups: the tert-butyloxycarbonyl (Boc) protecting group allows for controlled manipulation of the piperidine nitrogen, while the hydroxyl group provides a reactive handle for further elaboration.

This technical guide provides an in-depth exploration of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, established synthetic routes with mechanistic insights, and its diverse applications, supported by authoritative references. The aim is to equip the reader with a comprehensive understanding of this key synthetic intermediate and to provide practical guidance for its effective utilization in the laboratory.

Core Identification
  • Chemical Name: this compound

  • CAS Number: 183170-69-6[1]

  • Molecular Formula: C12H23NO3[1]

  • Molecular Weight: 229.32 g/mol [1]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its successful application in synthesis, including aspects of reaction setup, purification, and storage.

PropertyValueSource
CAS Number 183170-69-6[1]
Molecular Formula C12H23NO3[1]
Molecular Weight 229.32 g/mol [1]
Boiling Point 318.2±15.0 °C at 760 mmHg[1]
Density 1.1±0.1 g/cm3 [1]
Appearance Typically a solid or oil-
Solubility Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate.General Knowledge
Storage Store at room temperature in a dry, well-ventilated area.[2]

Note: Some properties, such as appearance and precise solubility, can vary depending on the isomeric purity and the presence of residual solvents.

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and efficient synthetic strategy involves the Grignard reaction of tert-butyl 4-formylpiperidine-1-carboxylate with a methyl Grignard reagent.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Grignard Reaction cluster_workup Aqueous Workup cluster_product Final Product SM1 tert-butyl 4-formylpiperidine-1-carboxylate Reaction Nucleophilic addition of the Grignard reagent to the aldehyde carbonyl. SM1->Reaction SM2 Methylmagnesium bromide (CH3MgBr) SM2->Reaction Workup Quenching with aqueous ammonium chloride (NH4Cl) to protonate the alkoxide. Reaction->Workup Product This compound Workup->Product

Caption: A generalized workflow for the synthesis of the target compound via a Grignard reaction.

Detailed Experimental Protocol

Materials:

  • tert-butyl 4-formylpiperidine-1-carboxylate

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: Under an inert atmosphere, dissolve tert-butyl 4-formylpiperidine-1-carboxylate in anhydrous diethyl ether or THF in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the Grignard reaction and minimize side reactions.

  • Grignard Addition: Add the methylmagnesium bromide solution dropwise to the cooled solution of the aldehyde via a dropping funnel over a period of 30-60 minutes. The slow addition rate is critical for maintaining temperature control.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C. This step protonates the intermediate magnesium alkoxide to form the desired alcohol and precipitates magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Causality in Experimental Choices
  • Inert Atmosphere: Grignard reagents are highly reactive towards atmospheric oxygen and moisture. An inert atmosphere of nitrogen or argon is essential to prevent their decomposition and ensure a high yield of the desired product.

  • Anhydrous Solvents: The presence of water will protonate and destroy the Grignard reagent. Therefore, the use of anhydrous solvents is mandatory.

  • Low-Temperature Addition: The nucleophilic addition of a Grignard reagent to an aldehyde is a highly exothermic process. Performing the addition at 0 °C helps to dissipate the heat generated, preventing unwanted side reactions such as enolization of the aldehyde or Wurtz coupling of the Grignard reagent.

  • Aqueous Ammonium Chloride Quench: While water or dilute acid can also be used to quench the reaction, a saturated solution of ammonium chloride is often preferred. It is a mild proton source that effectively protonates the alkoxide without causing potential acid-catalyzed side reactions, such as dehydration of the newly formed alcohol.

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques. While specific spectra are not provided in the search results, typical expected data are described below based on the known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm), the piperidine ring protons (a series of multiplets in the range of 1.0-4.0 ppm), the methine proton of the hydroxyethyl group (a multiplet at ~3.5-4.0 ppm), the methyl group of the hydroxyethyl moiety (a doublet at ~1.1 ppm), and the hydroxyl proton (a broad singlet which is D₂O exchangeable).

  • ¹³C NMR: The carbon NMR spectrum should display distinct peaks for the carbons of the tert-butyl group, the piperidine ring, the methine carbon bearing the hydroxyl group, and the methyl carbon of the hydroxyethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A strong absorption band around 1680-1700 cm⁻¹ is indicative of the C=O stretching of the carbamate (Boc) group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) or, more commonly in soft ionization techniques like electrospray ionization (ESI), a protonated molecular ion peak ([M+H]⁺) at m/z 230.32.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of numerous pharmaceutical agents. The piperidine scaffold is a common motif in many centrally active drugs, and the functional handles on this intermediate allow for its incorporation into a variety of molecular frameworks.

Role as a Chiral Intermediate

The stereochemistry of the secondary alcohol is often critical for the biological activity of the final drug molecule. This intermediate is available in both racemic and enantiomerically pure forms (e.g., (R)- and (S)-isomers), which is crucial for the development of stereospecific drugs.[2][3] The use of enantiopure starting materials can simplify the synthesis and purification of the final API and is often a regulatory requirement.

Examples of Therapeutic Areas
  • Central Nervous System (CNS) Agents: The piperidine moiety is known to be a privileged scaffold for CNS-targeting drugs. This intermediate is utilized in the synthesis of compounds for treating neurological and psychiatric disorders, such as antidepressants and antipsychotics.[2] The lipophilicity of the Boc-protected piperidine can influence the ability of a molecule to cross the blood-brain barrier.[2]

  • Enzyme Inhibitors: The functional groups of this molecule can be modified to interact with the active sites of various enzymes, making it a useful starting point for the design of enzyme inhibitors.

  • PROTACs (Proteolysis-Targeting Chimeras): This compound can be used as a linker component in the development of PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins.[4]

Logical Flow in Drug Design

DrugDesign cluster_start Core Intermediate cluster_modification Chemical Modifications cluster_scaffold Molecular Scaffolding cluster_optimization Lead Optimization cluster_candidate Drug Candidate Start This compound Mod1 Modification of the hydroxyl group (e.g., etherification, esterification, oxidation) Start->Mod1 Mod2 Deprotection of the Boc group and subsequent N-functionalization Start->Mod2 Scaffold Incorporation into a larger molecular scaffold Mod1->Scaffold Mod2->Scaffold Optimization Structure-Activity Relationship (SAR) studies to improve potency, selectivity, and ADME properties Scaffold->Optimization Candidate Preclinical Drug Candidate Optimization->Candidate

Caption: The logical progression from the core intermediate to a drug candidate.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

While a specific safety data sheet (SDS) for this exact compound was not retrieved, related compounds with similar functional groups are known to cause skin and eye irritation, and may cause respiratory irritation.[5][6][7]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[7][8]

  • Spill Response: In case of a spill, avoid generating dust.[7] Clean up the spill immediately using appropriate absorbent materials and dispose of the waste in a sealed container.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8][9]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.[8][9]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8][9]

    • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[8]

Conclusion

This compound is a cornerstone intermediate in the field of organic synthesis and medicinal chemistry. Its well-defined structure, coupled with the orthogonal reactivity of its functional groups, provides a versatile platform for the construction of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and handling is essential for any researcher aiming to leverage its full potential in the pursuit of novel therapeutics and other advanced materials. This guide has provided a comprehensive overview of these critical aspects, with the intention of serving as a valuable resource for the scientific community.

References

  • BIOSYNCE. Tert-Butyl 4-(1-hydroxyethyl)
  • BLDpharm. 1206830-71-8|tert-Butyl (R)-4-(1-hydroxyethyl)
  • PubChem.
  • MedChemExpress. tert-Butyl 4-(piperazin-1-ylmethyl)
  • PubChem. Tert-butyl 4-(hydroxymethyl)
  • MySkinRecipes. (S)-tert-butyl4-(1-hydroxyethyl)
  • Apollo Scientific. tert-Butyl (R)-4-(1-aminoethyl)
  • Fisher Scientific.
  • Sunway Pharm Ltd. tert-butyl 4-(2-hydroxyethyl)
  • TCI Chemicals.
  • BLDpharm. 1181267-36-6|tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)
  • HDH Pharma Inc. tert-butyl 4-[(1R)
  • Sigma-Aldrich. tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)
  • ResearchGate. (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl)
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery.

Sources

An In-depth Technical Guide to 1-Boc-4-(1-hydroxyethyl)piperidine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Piperidines in Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of a vast number of pharmaceuticals across diverse therapeutic areas.[1][2] Its prevalence is a testament to its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates.[3] Among the myriad of functionalized piperidines, 1-Boc-4-(1-hydroxyethyl)piperidine stands out as a particularly valuable building block for drug development professionals. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen facilitates controlled, regioselective reactions, while the 1-hydroxyethyl substituent at the 4-position provides a versatile chiral handle for introducing further molecular complexity and diversity.[3] This guide offers a comprehensive technical overview of the physical and chemical properties, synthesis, and applications of 1-Boc-4-(1-hydroxyethyl)piperidine, providing researchers and scientists with the critical information needed to effectively utilize this important synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-Boc-4-(1-hydroxyethyl)piperidine is fundamental for its effective use in synthesis and process development. These properties influence its handling, storage, reactivity, and purification.

Structural and General Properties
PropertyValueSource
Chemical Name tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylateN/A
Synonyms 1-Boc-4-(1-hydroxyethyl)piperidine, N-Boc-4-(1-hydroxyethyl)piperidine[4]
CAS Number 109384-19-2 (for the closely related 1-Boc-4-hydroxypiperidine)[5][6]
Molecular Formula C12H23NO3[4]
Molecular Weight 229.32 g/mol [4]
Appearance White to off-white solid[4]
Thermal and Spectroscopic Properties
PropertyValueSource
Boiling Point 120-150 °C at 0.5 mmHg[4][7][8][][10]
Density 1.043 g/mL at 25 °C[4][7][8][]
Refractive Index (n20/D) 1.4730[4][7][8]
Flash Point >110 °C (>230 °F)[4][7][10]

Note: Some physical properties are reported for the closely related 1-Boc-4-(2-hydroxyethyl)piperidine due to a greater availability of data for this specific isomer. The structural difference (position of the hydroxyl group on the ethyl chain) is not expected to dramatically alter these bulk physical properties, but minor variations should be anticipated.

Chemical Properties and Reactivity

The chemical utility of 1-Boc-4-(1-hydroxyethyl)piperidine is dictated by the reactivity of its three key functional components: the Boc-protected nitrogen, the secondary hydroxyl group, and the piperidine ring itself.

The N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions, including those that are basic, hydrogenolytic, and mildly acidic.[11] Its primary role is to deactivate the nucleophilicity of the piperidine nitrogen, thereby preventing unwanted side reactions during the modification of other parts of the molecule.[3]

Deprotection: The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with ethereal HCl.[3] This deprotection regenerates the secondary amine of the piperidine ring, making it available for subsequent functionalization, such as N-alkylation or N-arylation.[3]

1-Boc-4-(1-hydroxyethyl)piperidine 1-Boc-4-(1-hydroxyethyl)piperidine 4-(1-hydroxyethyl)piperidine 4-(1-hydroxyethyl)piperidine 1-Boc-4-(1-hydroxyethyl)piperidine->4-(1-hydroxyethyl)piperidine  TFA/DCM or HCl/Ether   cluster_0 Reactions of the Hydroxyl Group 1-Boc-4-(1-hydroxyethyl)piperidine 1-Boc-4-(1-hydroxyethyl)piperidine 1-Boc-4-acetylpiperidine 1-Boc-4-acetylpiperidine 1-Boc-4-(1-hydroxyethyl)piperidine->1-Boc-4-acetylpiperidine  Oxidation (e.g., PCC)   Ester Derivative Ester Derivative 1-Boc-4-(1-hydroxyethyl)piperidine->Ester Derivative  Esterification (e.g., Acyl Chloride)   Ether Derivative Ether Derivative 1-Boc-4-(1-hydroxyethyl)piperidine->Ether Derivative  Etherification (e.g., Alkyl Halide)  

Caption: Key reactions of the 1-hydroxyethyl group.

Applications in Drug Discovery and Development

1-Boc-4-(1-hydroxyethyl)piperidine is a valuable building block in the synthesis of a diverse range of biologically active molecules. The piperidine moiety is a common feature in many approved drugs, and the ability to introduce specific functionality at the 4-position is critical for achieving desired pharmacological activity. [2][12][13]

  • Central Nervous System (CNS) Agents: The lipophilic nature of the piperidine ring can facilitate penetration of the blood-brain barrier, a key requirement for drugs targeting the CNS. [3]The hydroxyl group can be modified to fine-tune polarity and hydrogen bonding interactions with specific receptors or transporters in the brain. [3]

  • Kinase Inhibitors: This building block is utilized in the synthesis of potent and selective kinase inhibitors. [3]The piperidine ring often serves as a central scaffold to correctly orient functional groups that interact with the kinase active site. [3]

  • Antiviral and Antitumor Agents: The versatility of 1-Boc-4-(1-hydroxyethyl)piperidine allows for its incorporation into complex molecular architectures designed to inhibit viral replication or cancer cell proliferation. [][14]

Experimental Protocols for Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of 1-Boc-4-(1-hydroxyethyl)piperidine. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

¹H NMR (Proton NMR):

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. [1]* Expected Chemical Shifts (δ) in CDCl₃:

    • ~1.1-1.3 ppm (doublet, 3H): Methyl protons of the hydroxyethyl group.

    • ~1.45 ppm (singlet, 9H): Protons of the Boc group.

    • ~1.2-1.9 ppm (multiplets, 5H): Piperidine ring protons (axial and equatorial at C2, C3, C5, C6) and the methine proton at C4.

    • ~2.6-2.9 ppm (multiplet, 2H): Axial protons on C2 and C6 of the piperidine ring.

    • ~3.7-4.2 ppm (multiplet, 3H): Methine proton of the hydroxyethyl group and the equatorial protons on C2 and C6 of the piperidine ring.

    • Variable (broad singlet, 1H): Hydroxyl proton.

¹³C NMR (Carbon NMR):

  • Sample Preparation: Use the same sample as for ¹H NMR, but a higher concentration may be required for a better signal-to-noise ratio.

  • Expected Chemical Shifts (δ) in CDCl₃:

    • ~20-25 ppm: Methyl carbon of the hydroxyethyl group.

    • ~28.4 ppm: Methyl carbons of the Boc group.

    • ~30-45 ppm: Methylene carbons of the piperidine ring (C2, C3, C5, C6).

    • ~40-45 ppm: Methine carbon of the piperidine ring (C4).

    • ~65-70 ppm: Methine carbon of the hydroxyethyl group.

    • ~79.5 ppm: Quaternary carbon of the Boc group.

    • ~154.9 ppm: Carbonyl carbon of the Boc group.

Start Sample Preparation (Dissolve in Deuterated Solvent) H_NMR ¹H NMR Acquisition Start->H_NMR C_NMR ¹³C NMR Acquisition Start->C_NMR Data_Analysis Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) H_NMR->Data_Analysis C_NMR->Data_Analysis

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

  • Ionization Technique: Electrospray ionization (ESI) is a suitable method for this compound. [1][15]* Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile. [1]* Expected Ions (Positive Ion Mode):

    • [M+H]⁺: Protonated molecule (m/z ≈ 230.17).

    • [M+Na]⁺: Sodium adduct (m/z ≈ 252.15).

    • [M+H - C₄H₈]⁺: Loss of isobutylene from the Boc group (m/z ≈ 174.11). [15] * [M+H - C₅H₉O₂]⁺: Loss of the entire Boc group (m/z ≈ 130.10). [15]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation: The spectrum can be acquired on a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Expected Absorption Bands (cm⁻¹):

    • ~3400 cm⁻¹ (broad): O-H stretching of the hydroxyl group.

    • ~2975-2850 cm⁻¹: C-H stretching of the alkyl groups.

    • ~1680 cm⁻¹ (strong): C=O stretching of the Boc group carbonyl.

    • ~1170 cm⁻¹: C-O stretching of the ester and alcohol.

Conclusion

1-Boc-4-(1-hydroxyethyl)piperidine is a highly valuable and versatile building block for the synthesis of complex nitrogen-containing heterocyclic compounds. Its well-defined physicochemical properties and the predictable reactivity of its functional groups make it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its characteristics, as outlined in this guide, is paramount for its successful application in the development of novel therapeutics. The experimental protocols provided herein offer a solid foundation for the robust characterization of this important synthetic intermediate, ensuring its quality and suitability for use in demanding synthetic applications.

References

  • An In-Depth Technical Guide to the Synthesis and Characterization of Novel Piperidine Derivatives - Benchchem.
  • Practical Applications of Piperidine Derivatives in Drug Discovery: Application Notes and Protocols - Benchchem.
  • 1-Boc-4-hydroxypiperidine 97 109384-19-2 - Sigma-Aldrich.
  • 1-Boc-4-(2-hydroxyethyl)piperidine 89151-44-0 - Guidechem.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis - Benchchem.
  • A Comparative Guide to the Mass Spectrometry of Boc-Protected Piperidines - Benchchem.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed Central.
  • (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives.
  • 1-Boc-4-hydroxypiperidine 97 109384-19-2 - Sigma-Aldrich.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties | ACS Chemical Neuroscience.
  • 89151-44-0(1-Boc-4-(2-hydroxyethyl)piperidine) Product Description - ChemicalBook.
  • 1-Boc-4-(2-hydroxyethyl)piperidine | 89151-44-0 - ChemicalBook.
  • The Chemical Properties and Applications of 1-Boc-4-(2-hydroxyethyl)piperidine.
  • CAS 89151-44-0 N-Boc-4-piperidineethanol - BOC Sciences.
  • Innovating with Piperidine Derivatives: The Importance of 1-Boc-4-(2-hydroxyethyl)piperidine - NINGBO INNO PHARMCHEM CO.,LTD..
  • 1-Boc-4-hydroxypiperidine 97 109384-19-2 - Sigma-Aldrich.
  • 4-(2-Hydroxyethyl)piperidine, N-BOC protected - Apollo Scientific.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central.

Sources

Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a pivotal chemical intermediate in modern medicinal chemistry. Its structure uniquely combines a piperidine scaffold, a key feature in many pharmaceuticals, with an acid-labile N-Boc protecting group and a versatile hydroxyethyl functional handle. This guide offers a comprehensive analysis of its molecular characteristics, the strategic importance of its functional groups, detailed experimental protocols for its use, and its applications in drug discovery. By synthesizing technical data with practical, field-proven insights, this document serves as an essential resource for professionals leveraging this building block to construct complex molecular architectures.

The Strategic Importance of a Privileged Scaffold

In the landscape of drug discovery, certain molecular frameworks appear with remarkable frequency in clinically successful drugs. The piperidine ring, a six-membered nitrogen-containing heterocycle, is one such "privileged scaffold".[1][2] Its prevalence is due to its conformational flexibility and its ability to serve as a versatile scaffold that can be modified to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate.[3]

The utility of a piperidine core is significantly enhanced through strategic functionalization. This compound exemplifies this by incorporating two critical features:

  • The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group masks the nucleophilicity of the piperidine nitrogen, preventing it from engaging in unwanted side reactions.[4] Its key advantage lies in its stability under a wide range of conditions (e.g., basic, nucleophilic, catalytic hydrogenation) while being easily and cleanly removed under acidic conditions, making it orthogonal to many other protecting groups.[4][5]

  • The 4-(1-hydroxyethyl) Substituent: This group provides a secondary alcohol, a crucial functional handle for subsequent synthetic transformations such as oxidation, esterification, or etherification. Furthermore, it introduces a chiral center, allowing for the synthesis of enantiomerically pure drugs, which is critical for specificity and reducing off-target effects.[6]

This combination of a stable core, a reliable protecting group, and a reactive functional handle makes this molecule a valuable starting material for synthesizing a wide array of therapeutic agents, particularly those targeting the central nervous system (CNS).[6]

Physicochemical and Structural Properties

A precise understanding of a molecule's physical and chemical properties is fundamental to its effective use in synthesis. The key quantitative data for this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 229.32 g/mol [7][8]
Molecular Formula C₁₂H₂₃NO₃[7][8]
CAS Number 183170-69-6[7]
Appearance Typically a solid
Primary Functional Groups Carbamate, Secondary Alcohol, Saturated Heterocycle
Molecular Structure Visualization

The 2D structure of the molecule highlights the spatial arrangement of its key functional groups.

Caption: 2D structure of this compound.

The Chemistry of Key Functional Groups: A Mechanistic Perspective

The N-Boc Protecting Group: A Cornerstone of Modern Synthesis

The Boc group is arguably the most common amine protecting group in non-peptide chemistry.[9] Its function is to convert the amine into a carbamate, drastically reducing its nucleophilicity and basicity.

Mechanism of Protection: The introduction of the Boc group is typically achieved via nucleophilic acyl substitution, where the amine nitrogen of the piperidine attacks an electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).[9] A base, such as triethylamine (TEA), is often used to neutralize the protonated amine intermediate.

Mechanism of Deprotection: The Boc group's primary value lies in its facile removal under acidic conditions. Strong acids like trifluoroacetic acid (TFA) are commonly used.[9] The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the collapse of the intermediate to form the stable tert-butyl cation, carbon dioxide, and the deprotected amine.[9] The formation of gaseous CO₂ makes the reaction irreversible.[10]

Boc_Deprotection cluster_0 Boc Deprotection Mechanism Start N-Boc Piperidine Step1 Protonation of Carbonyl (TFA) Start->Step1 + H+ Step2 Formation of Tert-butyl Cation Step1->Step2 Elimination Step3 Decarboxylation of Carbamic Acid Step2->Step3 Intermediate End Free Piperidine Amine + CO₂ + Isobutene Step3->End Spontaneous

Caption: Key mechanistic steps of acid-catalyzed Boc deprotection.

The 4-(1-hydroxyethyl) Moiety: A Handle for Molecular Elaboration

The secondary alcohol on the hydroxyethyl side chain is a versatile functional group for building molecular complexity. It can readily undergo:

  • Oxidation: To form the corresponding ketone, tert-butyl 4-acetylpiperidine-1-carboxylate, a valuable intermediate for constructing other functionalities.[11]

  • Esterification or Etherification: To attach other molecular fragments, enabling structure-activity relationship (SAR) studies.

  • Activation and Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), facilitating nucleophilic substitution reactions to introduce nitrogen, sulfur, or carbon-based functionalities.[12]

Experimental Protocols & Synthetic Workflows

The following sections provide practical, step-by-step methodologies that a researcher would employ.

Protocol: Acid-Mediated N-Boc Deprotection

This protocol describes a standard procedure for the removal of the Boc protecting group.

  • Objective: To deprotect the piperidine nitrogen of this compound to yield 1-(piperidin-4-yl)ethan-1-ol.

  • Materials:

    • This compound (1.0 eq)

    • Dichloromethane (DCM), anhydrous (approx. 0.1 M solution)

    • Trifluoroacetic acid (TFA) (5-10 eq)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet.

  • Procedure:

    • Reaction Setup: Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen). Cool the solution to 0 °C using an ice bath.

      • Causality: Anhydrous conditions prevent unwanted side reactions with water. Cooling mitigates the exothermic nature of adding strong acid.

    • Acid Addition: Add TFA dropwise to the stirred solution over 5-10 minutes.

    • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Workup - Quenching: Carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Re-dissolve the residue in DCM.

    • Workup - Neutralization: Slowly add saturated NaHCO₃ solution to the residue until gas evolution ceases and the aqueous layer is basic (pH > 8).

      • Causality: This step neutralizes the excess TFA and the ammonium salt of the product, liberating the free amine.

    • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

    • Workup - Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄.

      • Causality: The brine wash removes residual water and inorganic salts. The drying agent removes all traces of water before solvent evaporation.

    • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further if necessary (e.g., by crystallization or chromatography).

Workflow: Utilization as a Synthetic Intermediate

This molecule is rarely the final product; it is a building block. The following workflow illustrates its role in a typical synthetic sequence leading to a more complex molecule, such as a beta-lactamase inhibitor intermediate.[13]

workflow A Start: Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate B Step 1: Boc Deprotection (e.g., TFA, DCM) A->B C Intermediate: 1-(Piperidin-4-yl)ethan-1-ol B->C D Step 2: Amide Coupling (e.g., with an activated carboxylic acid) C->D E Final Product: Complex Piperidine Derivative D->E

Caption: A representative synthetic workflow using the title compound.

Analytical Characterization

Ensuring the purity and identity of this compound is critical. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the tert-butyl protons (a large singlet around 1.4 ppm), the piperidine ring protons, and the methine and methyl protons of the hydroxyethyl group.

    • ¹³C NMR will confirm the presence of the expected number of carbon atoms, including the carbamate carbonyl (~155 ppm) and the carbons of the t-butyl group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will typically show the protonated molecule [M+H]⁺, confirming the molecular weight of 229.32.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound, ideally showing a single major peak.

Conclusion

This compound is more than just a chemical with a specific molecular weight. It is a strategically designed building block that provides chemists with a robust and versatile platform for drug discovery. Its combination of a privileged piperidine core, a reliable Boc-protecting group, and a functionalizable side chain makes it an indispensable tool. A thorough understanding of its properties, reactivity, and handling, as detailed in this guide, empowers researchers to efficiently and effectively incorporate this valuable intermediate into the synthesis of the next generation of therapeutics.

References

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Piperidine Derivatives in Modern Drug Discovery. [Link]

  • BIOSYNCE. This compound CAS 183170-69-6. [Link]

  • O. A. Tarasenko, et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • PMC (PubMed Central). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • Quora. What is the protection of BOC in organic synthesis processes?. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • Hebei Boze Chemical Co., Ltd. Boc Protected Compounds. [Link]

  • Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link]

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  • Molbase. TERT-BUTYL 4-(2-HYDROXYETHYL)PIPERIDINE-1-CARBOXYLATE. [Link]

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  • Google Patents. WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)

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An In-Depth Technical Guide to 1-Boc-4-(1-hydroxyethyl)piperidine: Structure, Nomenclature, and Synthetic Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 1-Boc-4-(1-hydroxyethyl)piperidine, a pivotal building block in contemporary medicinal chemistry. We will dissect its structural features, clarify its systematic and common nomenclature, and explore its physicochemical properties. The strategic importance of this molecule is underscored by its role as a versatile intermediate in the synthesis of complex pharmaceutical agents. This guide will delve into the synthetic pathways for its preparation and highlight its application in the development of therapeutic compounds, thereby offering valuable insights for professionals engaged in drug discovery and organic synthesis.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine moiety is a ubiquitous structural motif in a vast number of approved pharmaceutical drugs, prized for its ability to confer favorable pharmacokinetic properties such as enhanced solubility and metabolic stability.[1] Its three-dimensional structure allows for the precise spatial orientation of functional groups, which is critical for effective interaction with biological targets. Within the diverse landscape of piperidine-based intermediates, 1-Boc-4-(1-hydroxyethyl)piperidine has emerged as a particularly valuable synthon. The presence of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen facilitates controlled, regioselective reactions, while the 1-hydroxyethyl substituent at the 4-position provides a versatile handle for introducing further molecular complexity.[1] These features make it a cornerstone in the synthesis of a wide array of therapeutic agents, particularly in the fields of oncology, neuroscience, and immunology.[1][2]

Decoding the Structure and Nomenclature

A thorough understanding of a molecule's structure and its corresponding nomenclature is fundamental for unambiguous scientific communication. This section will deconstruct the components of 1-Boc-4-(1-hydroxyethyl)piperidine and clarify its naming conventions.

Structural Anatomy

The molecule is composed of three key structural components:

  • Piperidine Ring: A six-membered saturated heterocycle containing one nitrogen atom. This core scaffold provides the foundational structure.

  • tert-Butoxycarbonyl (Boc) Group: Attached to the nitrogen atom of the piperidine ring, this carbamate serves as a protecting group. The Boc group is sterically bulky, which can influence the conformational preference of the piperidine ring. Its primary function is to deactivate the nucleophilicity of the nitrogen, preventing unwanted side reactions and allowing for selective modifications at other positions of the molecule. It can be readily removed under acidic conditions.[1]

  • (1-Hydroxyethyl) Group: This substituent is located at the 4-position of the piperidine ring. It introduces a chiral center at the carbon bearing the hydroxyl group, meaning the compound can exist as (R) and (S) enantiomers. The hydroxyl group itself is a key functional handle, amenable to a variety of chemical transformations.

Below is a diagram illustrating the chemical structure of 1-Boc-4-(1-hydroxyethyl)piperidine.

Caption: Chemical structure of 1-Boc-4-(1-hydroxyethyl)piperidine.

Systematic and Common Nomenclature

The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this compound is tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate . Let's break down this name:

  • tert-butyl...carboxylate: This indicates the ester portion of the Boc protecting group.

  • 4-(1-hydroxyethyl): This specifies the substituent at the 4-position of the piperidine ring. "1-hydroxyethyl" describes an ethyl group with a hydroxyl group on the first carbon (the one attached to the piperidine ring).

  • piperidine-1-: This identifies the piperidine ring and indicates that the carboxylate group is attached to the nitrogen at position 1.

Commonly used synonyms in chemical literature and supplier catalogs include:

  • 1-Boc-4-(1-hydroxyethyl)piperidine

  • N-Boc-4-(1-hydroxyethyl)piperidine

  • tert-Butyl 4-(1-hydroxyethyl)-1-piperidinecarboxylate

It is crucial for researchers to be familiar with these variations to ensure accurate literature searches and material procurement.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Boc-4-(1-hydroxyethyl)piperidine is presented in the table below. These properties are essential for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource
CAS Number 89151-44-0[3][4]
Molecular Formula C₁₂H₂₃NO₃[3][4]
Molecular Weight 229.32 g/mol [3][4]
Appearance White to off-white solid[3]
Boiling Point 120-150 °C at 0.5 mmHg[5][6]
Density 1.043 g/mL at 25 °C[5][6]
Refractive Index n20/D 1.4730[5][6]
Flash Point >230 °F (>110 °C)[5]

Note: Some properties, particularly boiling point, are reported under reduced pressure due to the compound's relatively high molecular weight and potential for decomposition at atmospheric pressure.

Synthesis and Reactivity

The synthesis of 1-Boc-4-(1-hydroxyethyl)piperidine is a critical aspect of its utility. This section outlines a common synthetic approach and discusses the reactivity of its key functional groups.

General Synthetic Protocol

A prevalent method for the synthesis of 1-Boc-4-(1-hydroxyethyl)piperidine involves the reaction of 1-Boc-4-piperidone with an organometallic reagent, such as a Grignard reagent (e.g., methylmagnesium bromide) or an organolithium reagent.

Experimental Protocol: Grignard Reaction for the Synthesis of 1-Boc-4-(1-hydroxyethyl)piperidine

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with 1-Boc-4-piperidone and anhydrous tetrahydrofuran (THF). The solution is cooled to 0 °C in an ice bath.

  • Reagent Addition: A solution of methylmagnesium bromide (typically 3.0 M in diethyl ether) is added dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. The causality behind the slow, cooled addition is to control the exothermic nature of the Grignard reaction and minimize the formation of side products.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This step neutralizes the Grignard reagent and protonates the resulting alkoxide to form the desired alcohol.

  • Workup and Extraction: The aqueous layer is separated and extracted multiple times with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure 1-Boc-4-(1-hydroxyethyl)piperidine.

The following diagram illustrates the workflow for this synthesis.

Synthesis_Workflow start Start: 1-Boc-4-piperidone & Anhydrous THF step1 Cool to 0°C start->step1 step2 Dropwise addition of Methylmagnesium Bromide step1->step2 step3 Monitor by TLC step2->step3 step4 Quench with sat. NH4Cl(aq) step3->step4 Reaction Complete step5 Aqueous Workup & Extraction step4->step5 step6 Dry, Filter, Concentrate step5->step6 step7 Purify by Flash Column Chromatography step6->step7 end End Product: 1-Boc-4-(1-hydroxyethyl)piperidine step7->end

Caption: A typical experimental workflow for the synthesis of 1-Boc-4-(1-hydroxyethyl)piperidine.

Key Chemical Transformations

The true value of 1-Boc-4-(1-hydroxyethyl)piperidine lies in the reactivity of its functional groups, which allows for its elaboration into more complex molecules.

  • Reactions of the Hydroxyl Group: The secondary alcohol can be oxidized to a ketone, converted into a good leaving group (e.g., a tosylate or mesylate) for nucleophilic substitution reactions, or used in ether and ester formations.[1] These transformations are fundamental for introducing diverse functionalities.

  • Deprotection of the Boc Group: The Boc group can be efficiently removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid in an organic solvent).[1] This unmasks the piperidine nitrogen, which can then undergo a variety of reactions, including N-alkylation, N-arylation, acylation, and reductive amination, to build the target molecule.

Applications in Drug Discovery and Development

1-Boc-4-(1-hydroxyethyl)piperidine is a key intermediate in the synthesis of numerous biologically active compounds. The piperidine scaffold is a common feature in agents targeting the central nervous system (CNS), as its lipophilic character can aid in crossing the blood-brain barrier.[1]

This versatile building block has been employed in the synthesis of:

  • Kinase Inhibitors: The piperidine ring often serves as a central scaffold to correctly position functional groups that interact with the active site of kinases, which are crucial targets in oncology and immunology.[1]

  • Antiviral Agents: It has been used to synthesize 1,3,4-trisubstituted pyrrolidine CCR5 receptor antagonists with antiviral activities.[6]

  • Antitumor Agents: N-BOC-4-piperidine-β-ethanol, a related compound, is used to prepare anilinoquinazoline VEGF receptor tyrosine kinase inhibitors with antitumor activities.[6][7]

  • Neuroactive Compounds: The piperidine core is a common structural element in antipsychotics, antidepressants, and other drugs targeting neurological disorders.[1][2]

Conclusion

1-Boc-4-(1-hydroxyethyl)piperidine stands out as a highly valuable and versatile building block in the arsenal of the modern medicinal chemist. Its well-defined structure, featuring a readily cleavable protecting group and a modifiable hydroxyl functionality, provides a robust platform for the synthesis of complex and diverse molecular architectures. A thorough understanding of its nomenclature, properties, synthesis, and reactivity is paramount for researchers and scientists aiming to leverage its potential in the design and development of novel therapeutic agents. As the demand for sophisticated and targeted pharmaceuticals continues to grow, the importance of such key intermediates in streamlining the drug discovery process cannot be overstated.

References

  • SpectraBase. (n.d.). 1-Boc-4-hydroxypiperidine. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

  • Google Patents. (2014). WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate.
  • Chemical Register. (n.d.). (S)-TERT-BUTYL 4-(1-HYDROXYETHYL)PIPERIDINE-1-CARBOXYLATE (CAS No. 389889-82-1) Suppliers. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with Piperidine Derivatives: The Importance of 1-Boc-4-(2-hydroxyethyl)piperidine. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate. Retrieved from [Link]

  • PubMed Central. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link]

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An In-depth Technical Guide to (R)-tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Chiral Building Block of Pharmaceutical Significance

(R)-tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate is a valuable chiral intermediate extensively utilized in the synthesis of complex pharmaceutical agents. Its structural features, comprising a piperidine ring, a chiral secondary alcohol, and a tert-butyloxycarbonyl (Boc) protecting group, make it a versatile scaffold for the development of a wide range of therapeutics, particularly those targeting the central nervous system (CNS). The piperidine moiety is a prevalent motif in medicinal chemistry, known to enhance drug-like properties such as metabolic stability and the ability to cross the blood-brain barrier. This guide provides a comprehensive overview of the chemical and physical specifications, synthesis, analytical characterization, applications, and safety protocols for this important building block, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Specifications

A thorough understanding of the physicochemical properties of (R)-tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate is paramount for its effective use in synthesis and process development. The key specifications are summarized in the table below.

PropertyValueSource(s)
Chemical Name tert-butyl 4-[(1R)-1-hydroxyethyl]piperidine-1-carboxylate[1]
CAS Number 1206830-71-8[1][2]
Molecular Formula C₁₂H₂₃NO₃[1]
Molecular Weight 229.32 g/mol [1]
Appearance Typically a solid
Purity ≥97%[1]
Storage Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C.[3]

Synthesis and Stereochemical Control

The synthesis of (R)-tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate hinges on the stereoselective reduction of the prochiral ketone, tert-butyl 4-acetylpiperidine-1-carboxylate. Achieving high enantiomeric excess (ee) is critical for the efficacy and safety of the final drug product.

Conceptual Synthesis Pathway

The most common and efficient method for preparing the desired (R)-enantiomer is through the asymmetric reduction of the corresponding ketone precursor. This transformation is a cornerstone of modern organic synthesis, with a variety of chiral catalysts and reducing agents available to effect high stereoselectivity.

Synthesis_Pathway Ketone_Precursor tert-Butyl 4-acetylpiperidine-1-carboxylate Reduction Asymmetric Reduction Ketone_Precursor->Reduction Chiral Catalyst, Reducing Agent Product (R)-tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate Reduction->Product

Caption: General synthesis pathway for (R)-tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate.

Experimental Protocol: Enantioselective Reduction

The following protocol is a representative example of how the enantioselective reduction can be achieved. The choice of chiral catalyst is crucial and often involves screening to identify the optimal system for both high yield and high enantioselectivity.[4][5][6]

Materials:

  • tert-Butyl 4-acetylpiperidine-1-carboxylate

  • Chiral catalyst (e.g., a Ru-based catalyst with a chiral diphosphine ligand)[7]

  • Reducing agent (e.g., isopropanol for transfer hydrogenation)[4]

  • Anhydrous solvent (e.g., tetrahydrofuran or dichloromethane)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Inert Atmosphere: To a dry reaction flask, add tert-butyl 4-acetylpiperidine-1-carboxylate and the chiral catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Addition: Add the anhydrous solvent to dissolve the reactants.

  • Reducing Agent: Add the reducing agent to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the appropriate temperature (this can range from room temperature to elevated temperatures depending on the catalyst system) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of the quenching solution.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired (R)-tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate.

Causality in Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is critical to prevent the deactivation of the often air- and moisture-sensitive chiral catalysts.

  • Anhydrous Solvents: Water can react with the reducing agents and catalyst, leading to lower yields and enantioselectivity.

  • Chiral Catalyst Selection: The choice of a specific chiral ligand on the metal catalyst creates a chiral environment around the ketone, directing the hydride delivery to one face of the carbonyl group, thus leading to the formation of one enantiomer in excess.[7]

  • Purification: Column chromatography is a standard and effective method for removing any unreacted starting material, byproducts, and residual catalyst from the final product.

Analytical Characterization

Spectroscopic Analysis
TechniqueExpected Observations
¹H NMR Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), piperidine ring protons (multiplets, ~1.1-1.8 ppm and ~2.6-4.2 ppm), the methyl group of the hydroxyethyl side chain (doublet, ~1.1 ppm), and the methine proton of the hydroxyethyl side chain (multiplet, ~3.7 ppm).
¹³C NMR Resonances for the carbons of the tert-butyl group (~28 ppm and ~79 ppm), the piperidine ring carbons (~30-50 ppm), the methyl group (~22 ppm), and the methine carbon bearing the hydroxyl group (~69 ppm).
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (229.32 g/mol ).
Infrared (IR) Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group, and a strong absorption around 1680-1700 cm⁻¹ due to the C=O stretching of the carbamate group.

A request for detailed analytical data such as NMR, HPLC, and LC-MS can often be made to commercial suppliers.[10]

Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric purity of the final product must be determined to ensure it meets the stringent requirements for pharmaceutical use. Chiral HPLC is the gold standard for this analysis.

Chiral_HPLC_Workflow Sample Sample of (R)-tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate Injection Inject onto Chiral Stationary Phase (CSP) Column Sample->Injection Separation Differential Interaction with CSP Injection->Separation Detection UV Detector Separation->Detection Chromatogram Chromatogram showing separated enantiomers Detection->Chromatogram Quantification Quantify Enantiomeric Excess (ee) Chromatogram->Quantification

Caption: Workflow for the determination of enantiomeric purity using chiral HPLC.

Applications in Drug Development

(R)-tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate is a key intermediate in the synthesis of several clinically important drugs and drug candidates. Its utility stems from the ability to further functionalize the hydroxyl group and deprotect the piperidine nitrogen for subsequent reactions.

Central Nervous System (CNS) Agents

The piperidine scaffold is a privileged structure in CNS drug discovery due to its favorable pharmacokinetic properties.[11] This building block is used in the synthesis of various CNS agents, including antidepressants and antipsychotics.[11] The specific stereochemistry of the hydroxyl group is often crucial for the desired biological activity and receptor binding affinity.

Ibrutinib Synthesis

A notable application of this chiral intermediate is in the synthesis of Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of certain B-cell malignancies.[12][13] The (R)-configuration of the stereocenter in the piperidine ring is essential for the drug's efficacy. The synthesis involves the conversion of the hydroxyl group to a suitable leaving group, followed by nucleophilic substitution with the pyrazolopyrimidine core of Ibrutinib.[14][15]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (R)-tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate.

Hazard Identification

According to the Safety Data Sheet, this compound is classified with the following hazards:

  • Causes skin irritation. [2]

  • Causes serious eye irritation. [2]

  • May cause respiratory irritation. [2]

Recommended Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.[16]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[16]

  • Skin and Body Protection: Wear a lab coat and other protective clothing as necessary to prevent skin contact.[16]

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.[3]

First Aid Measures
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3]

  • In case of skin contact: Flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[3]

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[3]

For detailed safety information, always refer to the most current Safety Data Sheet (SDS) provided by the supplier.[2]

Conclusion

(R)-tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate is a fundamentally important chiral building block with significant applications in the pharmaceutical industry. Its synthesis, centered around stereoselective ketone reduction, and its versatile chemical handles allow for the efficient construction of complex and stereochemically defined drug molecules. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for its successful application in research and development.

References

  • Enantioselective reduction of ketones. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. (n.d.). Catalysis Science & Technology. Retrieved January 11, 2026, from [Link]

  • Chiral Surfactant-Type Catalyst for Asymmetric Reduction of Aliphatic Ketones in Water. (2012). Journal of the American Chemical Society, 134(46), 18943–18946. [Link]

  • Supplementary information. (n.d.).
  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018). Molecules, 23(9), 2349. [Link]

  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. (2007). Accounts of Chemical Research, 40(12), 1335–1345. [Link]

  • Tert-butyl 4-hydroxypiperidine-1-carboxylate. (n.d.). In PubChem. Retrieved January 11, 2026, from [Link]

  • SAFETY DATA SHEET. (n.d.).
  • (S)-tert-butyl4-(1-hydroxyethyl)piperidine-1-carboxylate. (n.d.). MySkinRecipes. Retrieved January 11, 2026, from [Link]

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A Technical Guide to 1-Boc-4-piperidinylethanol: A Versatile Heterocyclic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone of medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds.[1] Among the many functionalized piperidine derivatives, 1-Boc-4-piperidinylethanol, also known as tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, has emerged as a particularly valuable and versatile building block. Its bifunctional nature—a primary alcohol for diverse coupling reactions and a Boc-protected amine for controlled deprotection and subsequent functionalization—provides a strategic entry point for the synthesis of complex molecular architectures. This guide offers an in-depth exploration of 1-Boc-4-piperidinylethanol, detailing its properties, synthesis, core reactivity, and critical applications, complete with field-proven experimental protocols for researchers and drug development professionals.

Physicochemical Properties and Handling

A thorough understanding of a building block's physical and chemical properties is fundamental to its effective use in synthesis. 1-Boc-4-piperidinylethanol is typically a white to off-white solid or a viscous liquid at room temperature.[2] Its key properties are summarized below.

PropertyValueSource
CAS Number 89151-44-0[3]
Molecular Formula C₁₂H₂₃NO₃[3][]
Molecular Weight 229.32 g/mol [3][]
Boiling Point 120-150 °C at 0.5 mmHg[3][]
Density 1.043 g/mL at 25 °C[3][]
Refractive Index (n20/D) 1.4730[3]
Appearance White to off-white solid or viscous liquid[2]
Solubility Soluble in most common organic solvents (DCM, THF, Methanol, Ethyl Acetate).

Safety and Handling: 1-Boc-4-piperidinylethanol should be handled in accordance with standard laboratory safety procedures. It is advisable to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Operations should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust.[5][6] Store the compound in a tightly closed container in a cool, dry place.[6] It is incompatible with strong oxidizing agents and strong acids.[6]

Synthesis and Purification

The most direct and common synthesis of 1-Boc-4-piperidinylethanol involves the protection of the commercially available 4-(2-hydroxyethyl)piperidine with di-tert-butyl dicarbonate (Boc₂O).[2] This reaction is robust, high-yielding, and proceeds under mild conditions, making it suitable for large-scale production.

Diagram: General Synthesis Workflow

cluster_start Starting Material cluster_reagents Reagents cluster_product Product A 4-(2-hydroxyethyl)piperidine C 1-Boc-4-piperidinylethanol A->C Boc Protection B Di-tert-butyl dicarbonate (Boc₂O) Base (e.g., Triethylamine, NaHCO₃) Solvent (e.g., DCM, THF)

Caption: Synthetic workflow for 1-Boc-4-piperidinylethanol.

Experimental Protocol: Synthesis of 1-Boc-4-piperidinylethanol
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-(2-hydroxyethyl)piperidine (1.0 eq.).

  • Dissolution: Dissolve the starting material in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a base, such as triethylamine (1.2 eq.) or sodium bicarbonate (2.0 eq.), to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to moderate the exothermic reaction upon addition of Boc₂O.

  • Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in the same solvent to the cooled, stirring mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting amine.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is often pure enough for subsequent steps, but can be further purified by flash column chromatography on silica gel if necessary.

Core Reactivity and Synthetic Applications

The synthetic utility of 1-Boc-4-piperidinylethanol stems from its two distinct functional handles: the primary alcohol and the Boc-protected nitrogen.

Reactions at the Hydroxyl Group

The primary alcohol is a versatile nucleophile that can be readily converted into ethers, esters, and other functional groups.

This classic transformation is a reliable method for forming ether linkages. The causality is straightforward: the alcohol is first deprotonated with a strong base (e.g., sodium hydride, NaH) to form a more potent alkoxide nucleophile, which then displaces a halide from an alkyl halide in an Sₙ2 reaction.

Protocol: General O-Alkylation

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF.

  • Alcohol Addition: Cool the suspension to 0 °C and slowly add a solution of 1-Boc-4-piperidinylethanol (1.0 eq.) in anhydrous THF. Rationale: Slow addition is necessary to control the evolution of hydrogen gas.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Electrophile Addition: Cool the mixture back to 0 °C and add the desired alkyl halide (1.1 eq.).

  • Reaction: Allow the reaction to proceed at room temperature or with gentle heating until completion (monitor by TLC).

  • Quenching: Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.

  • Work-up and Purification: Extract the product with an organic solvent, wash, dry, and purify by column chromatography.

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a wide range of functional groups with inversion of stereochemistry.[7][8] It is particularly advantageous when coupling the alcohol with acidic pronucleophiles (pKa < 13), such as carboxylic acids, phenols, or imides, under mild, neutral conditions.[9][10] The reaction is driven by the formation of a stable triphenylphosphine oxide byproduct.

Diagram: Mitsunobu Reaction Mechanism

PPh3 Ph₃P Betaine Ph₃P⁺-N⁻-N=C(O)OEt | C(O)OEt (Betaine) PPh3->Betaine + DEAD DEAD DEAD ROH R-OH (1-Boc-4-piperidinylethanol) Oxyphosphonium [R-O-P⁺Ph₃] Nuc⁻ (Oxyphosphonium Salt) ROH->Oxyphosphonium + Ion Pair - Hydrazine NucH H-Nuc (Nucleophile) IonPair [Ph₃P⁺-NH-N=C(O)OEt] Nuc⁻ (Ion Pair) Betaine->IonPair + H-Nuc Product R-Nuc (Coupled Product) Oxyphosphonium->Product SN2 Attack by Nuc⁻ TPPO Ph₃P=O Oxyphosphonium->TPPO Hydrazine EtO₂C-NH-NH-CO₂Et

Caption: Simplified mechanism of the Mitsunobu reaction.

Protocol: Mitsunobu Esterification

  • Setup: Dissolve 1-Boc-4-piperidinylethanol (1.0 eq.), the carboxylic acid (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF in a flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath. Rationale: The reaction is exothermic, and initial cooling helps prevent side reactions.

  • DEAD/DIAD Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for several hours to overnight. Monitor by TLC.

  • Purification: Concentrate the reaction mixture. The purification can be challenging due to the triphenylphosphine oxide and hydrazine byproducts. Purification is typically achieved by flash column chromatography.

Reactions at the Boc-Protected Nitrogen

The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions. Its primary role is to mask the reactivity of the piperidine nitrogen, allowing for selective chemistry at the hydroxyl group. The true power of this building block is realized upon removal of the Boc group, which unveils a secondary amine ready for further elaboration.

The Boc group is labile under acidic conditions.[11] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation (which typically forms isobutylene) and subsequent decarboxylation of the unstable carbamic acid intermediate.[12]

Common Deprotection Reagents:

  • Trifluoroacetic Acid (TFA): Typically used in a 20-50% solution in DCM. The reaction is fast and clean.[13]

  • Hydrochloric Acid (HCl): Often used as a 4M solution in 1,4-dioxane or in methanolic HCl. This method has the advantage that the deprotected amine often precipitates as its hydrochloride salt, simplifying isolation.[14]

Diagram: Deprotection and Further Functionalization

A 1-Boc-4-piperidinylethanol B 4-Piperidinylethanol (Hydrochloride or TFA Salt) A->B Acidic Deprotection (TFA/DCM or HCl/Dioxane) C 4-Piperidinylethanol (Free Amine) B->C Basification (e.g., aq. NaHCO₃) D N-Functionalized Product C->D N-Alkylation, Amidation, Reductive Amination, etc.

Caption: General workflow for N-Boc deprotection and subsequent elaboration.

Protocol: N-Boc Deprotection with TFA/DCM

  • Setup: Dissolve the 1-Boc-4-piperidinylethanol derivative (1.0 eq.) in dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • TFA Addition: Slowly add trifluoroacetic acid (TFA, 5-10 eq.). Caution: Gas evolution (CO₂) will occur.[12]

  • Reaction: Remove the ice bath and stir the solution at room temperature for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.[12]

  • Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting product is the TFA salt, which can be used directly or neutralized.

  • Neutralization (Optional): To obtain the free amine, dissolve the residue in water, cool to 0 °C, and basify by the slow addition of a base (e.g., saturated aqueous NaHCO₃ or 1M NaOH) until the pH is >9.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected free amine.

Role in Drug Discovery

1-Boc-4-piperidinylethanol is a key intermediate in the synthesis of a wide range of pharmaceutically active compounds. Its structure allows for the introduction of a piperidine-ethyl-ether or piperidine-ethyl-ester moiety, which can be critical for modulating properties like solubility, metabolic stability, and target engagement.

  • Kinase Inhibitors: It is used to prepare anilinoquinazoline-based VEGF receptor tyrosine kinase inhibitors, which have shown antitumor activities.[]

  • Antiviral Agents: The building block is also employed in the synthesis of 1,3,4-trisubstituted pyrrolidine CCR5 receptor antagonists, which are investigated for their antiviral properties.[]

  • CNS Agents: The piperidine ring is a privileged scaffold in neuroscience.[15] This building block provides an efficient route to derivatives that can be explored for activity against various CNS targets.

  • Precursor to Other Intermediates: While not always used directly, related structures like 1-Boc-4-AP are critical for the synthesis of analgesics like fentanyl and its analogues.[16] Similarly, the core 1-Boc-piperidine scaffold is fundamental in the synthesis of the anticancer drug Crizotinib.[17]

Conclusion

1-Boc-4-piperidinylethanol is more than a simple chemical; it is a strategic tool for molecular design. Its predictable reactivity at both the hydroxyl and (post-deprotection) amine functionalities provides a logical and efficient pathway for the synthesis of complex piperidine-containing molecules. By mastering the protocols for its modification—from simple O-alkylation to the more nuanced Mitsunobu reaction and controlled N-Boc deprotection—researchers can rapidly generate diverse libraries of compounds, accelerating the journey of drug discovery and development.

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Introduction: The Strategic Importance of Controlled Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role of Boc-Protected Piperidines in Medicinal Chemistry

The piperidine ring, a six-membered nitrogenous heterocycle, is a cornerstone of modern medicinal chemistry. It is a ubiquitous structural motif found in a vast number of natural products and synthetic pharmaceuticals, including numerous blockbuster drugs.[1][2][3] Its prevalence stems from its ability to serve as a versatile, three-dimensional scaffold that can be functionalized to modulate a molecule's physicochemical properties, enhance receptor binding affinity, and improve pharmacokinetic profiles.[4][5]

However, the very feature that makes the piperidine ring so useful—the nucleophilic secondary amine—also presents a significant challenge during multi-step chemical synthesis. This reactive nitrogen can interfere with a wide range of chemical transformations, leading to unwanted side reactions and reduced yields. To harness the full potential of this privileged scaffold, medicinal chemists rely on the strategic use of protecting groups.

Among the arsenal of amine-protecting groups, the tert-butoxycarbonyl (Boc) group stands out for its unique combination of stability and controlled lability.[6][7] It is robust enough to withstand a variety of reaction conditions, yet can be removed cleanly and efficiently under mild acidic conditions.[8][9] This guide provides a comprehensive technical overview of the critical role of Boc-protected piperidines in drug discovery, detailing the causality behind their use, robust experimental protocols, and their application in the synthesis of complex therapeutic agents.

The Rationale: Why Boc Protection is a Chemist's Core Tactic

The decision to employ a Boc protecting group is a strategic one, grounded in the fundamental principles of synthetic control and molecular design. Its utility extends beyond simply masking a reactive amine; it is an enabling tool for the precise construction of complex molecules.

  • Controlling Nucleophilicity and Basicity : The primary function of the Boc group is to temporarily convert the nucleophilic and basic piperidine nitrogen into a neutral carbamate.[10] This prevents the nitrogen from participating in unintended reactions, such as acting as a base in sensitive reactions or attacking electrophilic centers elsewhere in the molecule during synthesis.

  • Enabling Selective Functionalization : With the piperidine nitrogen temporarily inert, chemists can perform selective modifications on other parts of the molecule or the piperidine ring itself. This is the cornerstone of building molecular diversity and is essential for structure-activity relationship (SAR) studies, where precise, targeted changes are required to optimize a drug candidate's properties.

  • Improving Physicochemical Properties : The introduction of the lipophilic tert-butyl group can significantly alter the solubility profile of an intermediate, often making it more soluble in common organic solvents used for reactions and purification (e.g., column chromatography). This greatly simplifies handling and isolation compared to the often highly polar and water-soluble free amine salts.

  • Facilitating Orthogonal Synthesis : The Boc group's unique acid-lability makes it "orthogonal" to other common protecting groups. For instance, it can be used in the same molecule as a base-labile Fmoc group or a hydrogenolysis-labile Cbz group. A chemist can selectively remove one type of protecting group while leaving the others intact, allowing for sequential, site-specific modifications.[11][12]

Methodologies: Synthesis and Cleavage of Boc-Piperidines

The successful application of Boc-protected piperidines hinges on efficient and high-yielding protocols for both their formation (protection) and cleavage (deprotection).

Boc Protection of the Piperidine Nitrogen

The most common method for introducing a Boc group onto a piperidine nitrogen is via reaction with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).

cluster_start Starting Materials Piperidine Piperidine Boc_Piperidine N-Boc-Piperidine Piperidine->Boc_Piperidine Protection Reaction Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Boc2O->Boc_Piperidine Protection Reaction Solvent_Base Solvent (e.g., DCM, THF) Base (e.g., Et₃N, DMAP) Solvent_Base->Boc_Piperidine Protection Reaction

Caption: General workflow for the Boc protection of a piperidine.

Mechanism of Protection: The reaction proceeds via nucleophilic acyl substitution. The piperidine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate which then collapses, expelling a tert-butyl carbonate leaving group. This leaving group subsequently breaks down into carbon dioxide and tert-butoxide, which deprotonates the now-protonated piperidine nitrogen to yield the final product and tert-butanol.[13]

G start Piperidine-N-H + (Boc)₂O ts1 Nucleophilic Attack start->ts1 Step 1 intermediate Tetrahedral Intermediate [R₂N⁺H-C(O)O-Boc + ⁻O-C(O)O-tBu] ts1->intermediate ts2 Collapse & Elimination intermediate->ts2 Step 2 products1 Protonated Product + ⁻O-tBu + CO₂ ts2->products1 ts3 Deprotonation products1->ts3 Step 3 final N-Boc-Piperidine + tBuOH + CO₂ ts3->final

Caption: Simplified mechanism of Boc protection using (Boc)₂O.

Experimental Protocol: Boc Protection of Piperidine

  • Setup : To a round-bottomed flask charged with a magnetic stir bar, add piperidine (1.0 equiv.). Dissolve the piperidine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M concentration).

  • Base Addition : Add a base, such as triethylamine (Et₃N, 1.2 equiv.) or a catalytic amount of 4-dimethylaminopyridine (DMAP), to the solution.

  • Reagent Addition : Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) portion-wise or as a solution in the reaction solvent.

  • Reaction : Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup : Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can often be used without further purification, or it can be purified by silica gel column chromatography if necessary.

Deprotection of the N-Boc Group

The removal of the Boc group is typically achieved under anhydrous acidic conditions. The choice of acid and solvent depends on the sensitivity of other functional groups present in the molecule.

Mechanism of Deprotection: The reaction is initiated by the protonation of the carbamate carbonyl oxygen by a strong acid. This enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the C-O bond, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.[11][14] The tert-butyl cation is typically scavenged by the counter-ion or an added scavenger.

Boc_Piperidine N-Boc-Piperidine Acid Strong Acid (e.g., TFA, HCl) Piperidine_Salt Piperidine Salt (e.g., TFA or HCl salt) Acid->Piperidine_Salt Deprotection Base_Workup Basic Workup (e.g., aq. NaHCO₃) Free_Piperidine Free Piperidine Base_Workup->Free_Piperidine Neutralization

Caption: General workflow for the acidic deprotection of N-Boc-piperidine.

Comparison of Common N-Boc Deprotection Methods

MethodReagents/ConditionsSolventTemperatureTypical TimeTypical YieldKey Considerations
TFA 5-50% Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to RT1-4 hours>95%Very common and effective. The resulting TFA salt can sometimes be difficult to handle.[8]
HCl/Dioxane 4M HCl in DioxaneDioxane or MethanolRoom Temp.1-3 hoursQuantitativeThe hydrochloride salt often precipitates, simplifying isolation.[8]
TMSI Trimethylsilyl iodide (TMSI)Dichloromethane (DCM)0 °C to RT< 1 hourHighA milder, non-protic acid method suitable for substrates with acid-sensitive groups.[14]
Aqueous Water (High Temp)Water100 °C< 15 min (Microwave)Good to HighAn environmentally friendly approach, particularly effective with microwave heating.[8]

Experimental Protocol: Deprotection using TFA

  • Setup : Dissolve the N-Boc protected piperidine derivative (1.0 equiv.) in DCM (approx. 0.1-0.2 M concentration) in a round-bottomed flask with a stir bar.[8]

  • Acid Addition : Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 equiv.) to the stirred solution.[8]

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring its progress by TLC or LC-MS.[8]

  • Solvent Removal : Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Neutralization : Dissolve the residue in water and carefully add a base (e.g., saturated aqueous NaHCO₃ or 1M NaOH) until the pH is basic (pH > 8).

  • Extraction and Purification : Extract the aqueous layer with DCM or another suitable organic solvent (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperidine derivative.[8]

Core Applications in Drug Discovery: From Blueprint to Biologically Active Molecule

Boc-protected piperidines are not merely intermediates; they are foundational building blocks for constructing a diverse array of pharmaceuticals. Their strategic use is evident across multiple therapeutic areas.

Case Study: Synthesis of 3-Aminopiperidine Scaffolds

Optically active 3-aminopiperidines are key structural features in many modern drugs, including DPP-4 inhibitors for diabetes like Alogliptin and Trelagliptin, and the JAK inhibitor Tofacitinib. The synthesis of these crucial scaffolds often begins with readily available starting materials, such as amino acids, and employs a Boc-protection strategy to guide the synthetic route.

For example, a common strategy involves using an N-Boc protected amino acid, which undergoes a series of transformations including reductions and cyclization to form the desired piperidine ring. The Boc group ensures that the exocyclic amine remains protected while the piperidine ring is constructed and further functionalized.

Start Chiral Starting Material (e.g., L-Glutamic Acid) Step1 Initial Transformations (Esterification, etc.) Start->Step1 Step2 N-Boc Protection Step1->Step2 Step3 Key Transformations (Reduction, Tosylation) Step2->Step3 Step4 Cyclization to form Boc-protected Piperidine Step3->Step4 Step5 Final Modifications (if needed) Step4->Step5 Step6 Boc Deprotection Step5->Step6 Final Target 3-Aminopiperidine Scaffold Step6->Final

Caption: A generalized synthetic workflow for chiral 3-aminopiperidines.

This strategic protection and deprotection sequence allows for the construction of complex, chiral piperidine cores that are then incorporated into the final drug molecule. The ability to control the reactivity of the nitrogen atoms is paramount to the success of the entire synthetic campaign.

Conclusion

Boc-protected piperidines are indispensable tools in the arsenal of the modern medicinal chemist. The Boc group provides a robust, reliable, and reversible method for masking the reactivity of the piperidine nitrogen, thereby enabling controlled, selective, and efficient synthesis of complex molecular architectures. From simplifying the handling of intermediates to enabling sophisticated, orthogonal synthetic strategies, the application of Boc-protected piperidines has significantly accelerated the development of innovative therapeutics. As drug discovery continues to tackle increasingly complex biological targets, the foundational principles of protecting group chemistry, exemplified by the strategic use of Boc-piperidines, will remain a critical element of success.

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  • Title: Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance Source: IJNRD URL: [Link]

  • Title: The Critical Role of BOC Protecting Groups in Drug Synthesis Source: Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd. URL: [Link]

  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: PubMed Central URL: [Link]

  • Title: N-Terminal Deprotection - Fmoc removal Source: Aapptec Peptides URL: [Link]

  • Title: Method for synthesizing 1-boc-4-aminopiperidine Source: Google Patents URL
  • Title: The Role of Piperidine Derivatives in Advanced Chemical Synthesis Source: Ningbo Inno Pharmchem Co., Ltd. URL: [Link]

  • Title: A few examples of piperidine-based drugs and natural products. Source: ResearchGate URL: [Link]

  • Title: BOC Protection and Deprotection Source: Hebei Boze Chemical Co., Ltd. URL: [Link]

  • Title: Amine Protection and Deprotection Source: Master Organic Chemistry URL: [Link]

  • Title: Advice on N-boc deprotection in the presence of acid sensitive groups Source: Reddit URL: [Link]

  • Title: The sequential reactions of the deprotection of the Boc group... Source: ResearchGate URL: [Link]

  • Title: tert-Butyloxycarbonyl protecting group Source: Wikipedia URL: [Link]

  • Title: Boc Protection Mechanism (Boc2O) Source: Common Organic Chemistry URL: [Link]

  • Title: Deprotecting Fmoc Group Mechanism | Organic Chemistry Source: YouTube URL: [Link]

  • Title: 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method Source: Medium URL: [Link]

  • Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

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Spectroscopic Characterization of Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate, a key building block in medicinal chemistry and drug development. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation and quality control of this compound.

Introduction: Significance and Structural Context

This compound (CAS No. 183170-69-6) is a valuable intermediate in the synthesis of various pharmaceutical agents. Its piperidine core is a common motif in centrally active drugs, and the Boc-protecting group allows for controlled, regioselective modifications. The 1-hydroxyethyl substituent introduces a chiral center, which can be crucial for the biological activity of the final drug substance.

The synthesis of this compound is commonly achieved through the reduction of tert-butyl 4-acetylpiperidine-1-carboxylate, for example, using sodium borohydride in ethanol.[1] This synthetic route results in a racemic mixture of two diastereomers, which has important implications for the interpretation of the NMR spectra, where signal doubling may be observed.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. Due to the presence of a chiral center, the molecule exists as a pair of diastereomers, which may lead to the broadening or splitting of signals for nearby protons and carbons in the NMR spectra.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate analysis.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer, such as a Bruker Avance series instrument.[2]

Sample Preparation:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice.

  • Filter the solution into a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Solvent: CDCl₃ (with TMS as an internal standard at 0.00 ppm).

  • Spectral Width: -2 to 10 ppm.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

  • Solvent: CDCl₃ (referenced to the solvent peak at 77.16 ppm).

  • Spectral Width: 0 to 200 ppm.

  • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

  • Relaxation Delay: 2 seconds.

cluster_nmr NMR Workflow sample_prep Sample Preparation (5-10 mg in 0.6 mL CDCl3) h1_acq ¹H NMR Acquisition (400 MHz) sample_prep->h1_acq c13_acq ¹³C NMR Acquisition (101 MHz) sample_prep->c13_acq processing Data Processing (Fourier Transform, Phasing, Baseline Correction) h1_acq->processing c13_acq->processing analysis Spectral Analysis & Interpretation processing->analysis

Figure 2: A typical workflow for NMR analysis.

¹H NMR Spectral Data (Predicted)

The following table outlines the predicted proton NMR chemical shifts, multiplicities, and assignments for this compound.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.10br s2H-N-CH₂- (axial)
~3.70m1H-CH(OH)-
~2.70t2H-N-CH₂- (equatorial)
~1.75d2HPiperidine-CH₂ (axial)
~1.45s9H-C(CH₃)₃
~1.30m1HPiperidine-CH
~1.15d3H-CH(OH)CH₃
~1.05qd2HPiperidine-CH₂ (equatorial)

Interpretation:

  • The broad singlet around 4.10 ppm is characteristic of the axial protons of the piperidine ring adjacent to the nitrogen atom of the Boc group.

  • The multiplet at approximately 3.70 ppm corresponds to the proton on the carbon bearing the hydroxyl group.

  • The singlet at 1.45 ppm, integrating to nine protons, is the unmistakable signal of the tert-butyl group.

  • The doublet at around 1.15 ppm is assigned to the methyl group of the 1-hydroxyethyl substituent, coupled to the adjacent methine proton.

  • The remaining signals in the aliphatic region correspond to the piperidine ring protons. The complexity of these signals is due to geminal and vicinal coupling, as well as the potential for diastereomeric splitting.

¹³C NMR Spectral Data (Predicted)

The predicted carbon-13 NMR spectral data is summarized below.

Chemical Shift (δ, ppm)Assignment
~154.9-N-C=O
~79.3-C(CH₃)₃
~68.5-CH(OH)-
~44.0-N-CH₂-
~43.5Piperidine-CH
~30.0Piperidine-CH₂
~28.5-C(CH₃)₃
~21.0-CH(OH)CH₃

Interpretation:

  • The carbonyl carbon of the Boc group is expected to resonate at the lowest field, around 154.9 ppm.

  • The quaternary carbon of the tert-butyl group appears at approximately 79.3 ppm.

  • The carbon bearing the hydroxyl group is found around 68.5 ppm.

  • The piperidine ring carbons and the methyl carbons of the tert-butyl and hydroxyethyl groups are observed in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the key functional groups present in the molecule.

Experimental Protocol for IR Data Acquisition

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for ease of sample handling.

Sample Preparation (ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the neat sample (if an oil) or a solid sample directly onto the crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

IR Spectral Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch (hydroxyl group)
~2970, 2860StrongC-H stretch (aliphatic)
~1680StrongC=O stretch (carbamate)
~1420MediumC-H bend (CH₂, CH₃)
~1240StrongC-O stretch (ester-like)
~1160StrongC-N stretch

Interpretation:

  • A strong, broad absorption band centered around 3400 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group.

  • The strong bands in the 2860-2970 cm⁻¹ region are due to the C-H stretching of the numerous aliphatic groups in the molecule.

  • A very strong and sharp peak at approximately 1680 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the Boc-protecting group (a carbamate).

  • The fingerprint region (below 1500 cm⁻¹) contains a number of bands corresponding to C-O, C-N stretching, and various bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol for MS Data Acquisition

Instrumentation:

  • A mass spectrometer, such as a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.[3]

Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into the ESI source or inject it into an LC system.

Data Acquisition (ESI-Positive Mode):

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Mass Range: m/z 50 - 500.

  • Capillary Voltage: 3-4 kV.

  • Cone Voltage: 20-40 V (can be varied to induce fragmentation).

MS Spectral Data
m/zRelative IntensityAssignment
230.18Low[M+H]⁺
174.20High[M - C₄H₈ + H]⁺ or [M - tBu + 2H]⁺
156.20Moderate[M - tBu - H₂O + H]⁺

Interpretation:

The ESI-MS spectrum is expected to show a protonated molecular ion [M+H]⁺ at m/z 230.18. However, under typical ESI conditions, in-source fragmentation is common for Boc-protected amines. The most prominent peaks are often due to the loss of the tert-butyl group or isobutylene.

  • m/z 174.20: This major fragment likely corresponds to the loss of isobutylene (56 Da) from the protonated molecule, a characteristic fragmentation pathway for Boc-protected compounds.

  • m/z 156.20: A subsequent loss of water (18 Da) from the m/z 174.20 fragment, driven by the presence of the hydroxyl group, would result in this ion.

cluster_ms Proposed MS Fragmentation Pathway M_H [M+H]⁺ m/z = 230.18 frag1 [M - C₄H₈ + H]⁺ m/z = 174.20 M_H->frag1 - C₄H₈ frag2 [M - C₄H₈ - H₂O + H]⁺ m/z = 156.20 frag1->frag2 - H₂O

Figure 3: A plausible fragmentation pathway in ESI-MS.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a robust spectroscopic profile for this compound. The characteristic signals in each spectrum, including the resonances of the Boc group, the hydroxyethyl substituent, and the piperidine ring, allow for unambiguous identification and quality assessment of this important synthetic intermediate. The potential for diastereomerism should be considered when analyzing high-resolution NMR spectra.

References

  • Biosynce. this compound CAS 183170-69-6. Available at: [Link]

  • Supplementary Information. Materials and methods. Available at: [Link]

  • J&K Scientific LLC. this compound | 183170-69-6. Available at: [Link]

  • Google Patents.CA2993484C - Muscarinic agonists.
  • VU Research Portal. Innovate to Eradicate: Refining Tuberculosis Drug Discovery through Zebrafish. Available at: [Link]

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An In-depth Technical Guide to the Safe Handling, and Storage of Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (CAS No. 183170-69-6). As a key building block in modern medicinal chemistry, a thorough understanding of its properties is paramount for ensuring laboratory safety and experimental integrity. This document is intended for researchers, scientists, and drug development professionals.

Introduction and Compound Profile

This compound is a heterocyclic organic compound frequently utilized in the synthesis of complex pharmaceutical agents. Its bifunctional nature, featuring a secondary alcohol and a Boc-protected piperidine ring, makes it a versatile intermediate. The inherent reactivity and potential hazards necessitate a robust framework for its safe management in a laboratory setting.

Chemical and Physical Properties:

PropertyValueSource
CAS Number 183170-69-6[1]
Molecular Formula C12H23NO3[1]
Molecular Weight 229.32 g/mol [1]
Boiling Point 318.2±15.0 °C[1]
Appearance Typically a solid[2]

Hazard Identification and GHS Classification

While a specific, universally adopted GHS classification for this compound is not consistently available, data from structurally similar compounds provide a strong basis for hazard assessment. The following classifications are based on aggregated data for analogous piperidine derivatives and should be considered provisional in the absence of a specific Safety Data Sheet (SDS) for the target compound.[3][4]

Anticipated GHS Hazard Classifications:

Hazard ClassHazard CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation

Precautionary Statements (Anticipated): P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P403+P233, P405, P501.[2][4][5]

The rationale behind these classifications stems from the chemical nature of piperidine derivatives, which can be irritants. The Boc-protecting group mitigates the basicity of the piperidine nitrogen, but the overall molecule can still interact with biological tissues.

Safe Handling Protocols

A systematic approach to handling this compound is critical to minimize exposure and ensure a safe laboratory environment. The following workflow is recommended:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review SDS for the specific batch and analogous compounds prep_ppe Don appropriate Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_hood Ensure certified chemical fume hood is operational prep_ppe->prep_hood handle_weigh Weigh solid in fume hood, avoiding dust generation prep_hood->handle_weigh Proceed to handling handle_transfer Transfer compound carefully, using non-sparking tools handle_weigh->handle_transfer handle_dissolve Dissolve in a suitable solvent within the fume hood handle_transfer->handle_dissolve cleanup_decon Decontaminate surfaces with an appropriate solvent handle_dissolve->cleanup_decon Proceed to cleanup cleanup_waste Dispose of waste in labeled, sealed containers cleanup_decon->cleanup_waste cleanup_wash Wash hands thoroughly with soap and water cleanup_waste->cleanup_wash

Caption: Recommended workflow for safely handling this compound.

Step-by-Step Handling Methodology:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[6][7] Ensure that eyewash stations and safety showers are readily accessible.[7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

    • Hand Protection: Use chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[6]

    • Body Protection: A lab coat is mandatory. For larger quantities, consider additional protective clothing.[5]

  • Procedural Best Practices:

    • Avoid the formation of dust and aerosols during weighing and transfer.[6]

    • Do not eat, drink, or smoke in the handling area.[2][5]

    • After handling, wash hands and any exposed skin thoroughly with soap and water.[5]

    • Contaminated work clothing should be laundered separately before reuse.[5]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.[5][7]
Skin Contact Remove contaminated clothing. Wash the affected area with soap and plenty of water.[6] If skin irritation occurs, seek medical attention.[5]
Inhalation Move the individual to fresh air.[5] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[7]
Ingestion Rinse mouth with water. Do NOT induce vomiting.[7] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[6]

Storage and Stability

Proper storage is essential for maintaining the chemical integrity of this compound and preventing hazardous situations.

Recommended Storage Conditions:

  • Container: Store in the original, tightly sealed container.[5][6]

  • Environment: Keep in a dry, cool, and well-ventilated place.[5][6][7]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong reducing agents.[7]

  • General: Protect containers from physical damage and check regularly for leaks.[5]

compound Tert-butyl 4-(1-hydroxyethyl) piperidine-1-carboxylate storage Proper Storage Conditions compound->storage Store under incompatible Incompatible Materials storage->incompatible Segregate from oxidizers Strong Oxidizing Agents incompatible->oxidizers acids Strong Acids incompatible->acids reducing Strong Reducing Agents incompatible->reducing

Sources

Solubility of Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate is a pivotal building block in modern medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. A thorough understanding of its solubility characteristics is not merely academic; it is a fundamental prerequisite for efficient reaction design, process optimization, purification, and formulation development. This guide provides a comprehensive analysis of the compound's solubility, grounded in its physicochemical properties. It offers a predicted solubility profile across a range of common laboratory solvents, details rigorous, step-by-step protocols for both qualitative and quantitative solubility determination, and explains the scientific rationale behind these experimental choices. The aim is to equip researchers with the foundational knowledge and practical methodologies required to effectively handle this versatile synthetic intermediate.

Compound Profile: this compound

To understand the solubility of a compound, one must first analyze its structure. This compound (CAS No. 183170-69-6) possesses a distinct amphiphilic character arising from its unique functional groups.

Chemical Structure:

Key Physicochemical Characteristics:

  • Boc (tert-butoxycarbonyl) Group: This large, sterically hindering group is highly nonpolar (lipophilic). It protects the piperidine nitrogen, rendering it non-basic, and significantly contributes to the molecule's solubility in less polar organic solvents.

  • Piperidine Ring: The saturated heterocyclic ring is a non-aromatic, primarily nonpolar scaffold.

  • Hydroxyl (-OH) Group: The secondary alcohol is a polar, hydrophilic functional group. It can act as both a hydrogen bond donor (from the H) and a hydrogen bond acceptor (at the O), promoting interaction with polar protic solvents.

  • Carbamate Linkage: The carbonyl oxygen within the Boc group can also act as a hydrogen bond acceptor.

The molecule's overall solubility is a delicate balance between the lipophilic Boc group and the hydrophilic hydroxyl group. This duality suggests that it will not be freely soluble in the extremes of the polarity spectrum (e.g., water or hexane) but will exhibit favorable solubility in solvents of intermediate polarity.

The Foundation of Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone for predicting solubility.[1] It posits that substances with similar intermolecular forces are more likely to be soluble in one another.

  • Polar Solvents: These solvents (e.g., water, methanol, ethanol) have large dipole moments and can engage in hydrogen bonding. They effectively dissolve polar solutes, especially those capable of hydrogen bonding. The presence of the hydroxyl group in our target compound suggests some affinity for these solvents.

  • Nonpolar Solvents: These solvents (e.g., hexane, toluene) have low dipole moments and interact primarily through weaker van der Waals forces. They are effective at dissolving nonpolar solutes. The bulky tert-butyl group and hydrocarbon backbone of the piperidine ring favor solubility in these types of solvents.

  • Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and dichloromethane (DCM) possess significant dipole moments but lack O-H or N-H bonds, meaning they can act as hydrogen bond acceptors but not donors. They offer a middle ground, capable of dissolving molecules with both polar and nonpolar characteristics.

Predicted Solubility Profile

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterLow / InsolubleThe large, nonpolar Boc group dominates the structure, shielding it from extensive hydration despite the presence of a single hydroxyl group.[4]
Methanol (MeOH)HighThe small alkyl chain of methanol is less disruptive to hydrogen bonding with the solute's -OH group, and its overall polarity is suitable for the entire molecule.
Ethanol (EtOH)HighSimilar to methanol, ethanol is an excellent solvent for moderately polar compounds capable of hydrogen bonding.[5]
Isopropanol (IPA)Moderate to HighSlightly less polar than ethanol, still very effective.
Polar Aprotic Dichloromethane (DCM)HighExcellent solvent for a wide range of organic compounds, effectively solvating both the nonpolar and polar regions.
Chloroform (CHCl₃)HighSimilar in nature to DCM. Piperidine derivatives often show good solubility in chloroform.[3]
Ethyl Acetate (EtOAc)HighA moderately polar solvent that is very effective for compounds with a balance of polar and nonpolar character, like many Boc-protected intermediates.[2]
AcetoneHighA highly versatile polar aprotic solvent.[2]
Acetonitrile (MeCN)ModeratePolar enough to interact with the hydroxyl group, but its properties may be less favorable for the nonpolar regions compared to other aprotic solvents.
Tetrahydrofuran (THF)HighAn ether that is an excellent solvent for a wide range of organic molecules.
Dimethylformamide (DMF)HighA highly polar aprotic solvent, very effective at dissolving a wide array of organic compounds.
Dimethyl Sulfoxide (DMSO)HighA highly polar aprotic solvent, often used to dissolve poorly soluble compounds for analysis or screening.
Nonpolar TolueneModerateThe aromatic ring can interact favorably with the nonpolar parts of the molecule.
Hexane / HeptaneLow / InsolubleThese aliphatic hydrocarbons are too nonpolar to effectively solvate the polar hydroxyl and carbamate functionalities of the molecule.[3]
Diethyl EtherModerate to HighWhile considered relatively nonpolar, its ability to accept hydrogen bonds allows it to dissolve moderately polar compounds.[2]

Experimental Protocols for Solubility Determination

To move from prediction to empirical fact, systematic experimental evaluation is necessary. The following protocols provide a framework for both rapid screening and rigorous quantitative measurement.

Protocol 1: Rapid Qualitative Solubility Assessment

This method provides a quick, semi-quantitative assessment ("soluble," "partially soluble," or "insoluble") and is ideal for initial screening of potential solvents for a reaction or purification.[5][6]

Methodology:

  • Preparation: Add approximately 20-25 mg of this compound to a small, clean, and dry vial.

  • Solvent Addition: Add the selected solvent to the vial in 0.25 mL increments.

  • Agitation: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.

  • Observation: Visually inspect the solution against a contrasting background for any undissolved solid.

  • Iteration: Continue adding solvent up to a total volume of 2.0 mL.

  • Classification:

    • Soluble: The solid completely dissolves.

    • Partially Soluble: Some, but not all, of the solid dissolves.

    • Insoluble: No significant amount of the solid dissolves.

Causality and Trustworthiness: This protocol is designed for speed. By starting with a fixed amount of solute and incrementally adding solvent, a researcher can quickly gauge the approximate solubility. Vigorous agitation ensures that the observed insolubility is not merely due to poor mixing kinetics.

Protocol 2: Quantitative Solubility by the Equilibrium Shake-Flask Method

This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound. It is a more time-consuming but highly accurate and reproducible technique.[4]

Methodology:

  • Supersaturation: Add an excess amount of this compound to a sealed, screw-cap vial containing a known volume (e.g., 5.0 mL) of the chosen solvent. The presence of undissolved solid is critical.

  • Equilibration: Place the vial in an orbital shaker or on a rotator in a constant-temperature bath (e.g., 25 °C). Agitate the slurry for a period sufficient to reach equilibrium (typically 24-48 hours). The extended time is crucial to ensure the system has reached a true thermodynamic minimum.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature until the excess solid has fully settled. Alternatively, centrifuge the sample to pellet the solid. This step is vital to avoid sampling undissolved particulates.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. To prevent contamination from particulate matter, it is best practice to use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, or Nuclear Magnetic Resonance (NMR) with an internal standard.[7]

  • Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates the logical flow for determining the solubility of the target compound.

Solubility_Workflow start Start: Select Target Compound and Solvent qual_test Protocol 1: Qualitative Assessment (25 mg solute in up to 2.0 mL solvent) start->qual_test observe Observe Result qual_test->observe soluble Completely Soluble observe->soluble Clear Solution insoluble Insoluble / Partially Soluble observe->insoluble Solid Remains quant_test Protocol 2: Quantitative Shake-Flask Method insoluble->quant_test Need Precise Data saturate 1. Create Saturated Slurry (Excess Solid) quant_test->saturate equilibrate 2. Equilibrate (24-48h) at Constant Temp. saturate->equilibrate separate 3. Separate Phases (Settle or Centrifuge) equilibrate->separate analyze 4. Sample & Analyze Supernatant (e.g., HPLC, NMR) separate->analyze calculate 5. Calculate Solubility (e.g., mg/mL) analyze->calculate

Caption: Workflow for solubility determination of this compound.

Conclusion

This compound is a molecule of moderate polarity, with its solubility governed by the interplay between a large lipophilic Boc group and a polar hydroxyl moiety. It is predicted to be highly soluble in a range of common polar aprotic solvents (DCM, EtOAc, THF) and polar protic alcohols (MeOH, EtOH), while exhibiting poor solubility in highly polar water and nonpolar alkanes. The experimental protocols provided herein offer a robust framework for validating these predictions and obtaining precise solubility data essential for chemical synthesis, purification, and formulation. By applying these principles and methods, researchers can streamline their development processes and leverage the full potential of this valuable synthetic intermediate.

References

  • 5 (n.d.). Available at:

  • (n.d.). Scribd. Available at: [Link]

  • 1 (n.d.). Available at:

  • (2025). Chemistry For Everyone. Available at: [Link]

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  • (n.d.). BIOSYNCE. Available at: [Link]

  • (n.d.). Solubility of Things. Available at: [Link]

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Navigating the Safety Profile of N-Boc-4-piperidinylethanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Drug Discovery

N-Boc-4-piperidinylethanol, also known by its IUPAC name tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, is a key heterocyclic building block in contemporary pharmaceutical research and development. Its utility lies in the synthesis of a wide array of complex molecules, including antagonists for the CCR5 receptor with potential antiviral applications and anilinoquinazoline-based inhibitors of the VEGF receptor tyrosine kinase for antitumor therapies. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its stability and modulates its reactivity, making it a valuable intermediate in multi-step synthetic pathways.

This guide provides an in-depth examination of the hazard profile and the Globally Harmonized System (GHS) classification of N-Boc-4-piperidinylethanol. It is intended for researchers, chemists, and drug development professionals who handle this compound in a laboratory setting. A thorough understanding of its potential hazards is paramount for ensuring personnel safety and maintaining experimental integrity.

GHS Classification: A Data-Driven Hazard Assessment

A definitive Globally Harmonized System (GHS) classification specifically for N-Boc-4-piperidinylethanol (CAS 89151-44-0) is not consistently available across supplier safety data sheets. However, due to its close structural similarity to N-Boc-4-piperidinemethanol (CAS 123855-51-6), the GHS classification for the latter is often used as a surrogate for hazard assessment. This approach is adopted in this guide, with the explicit understanding that the data is for a related compound.

The GHS classification for N-Boc-4-piperidinemethanol consistently indicates the following hazards:

  • Skin Irritation (Category 2) [1][2]

  • Serious Eye Irritation (Category 2) [1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation [1][2]

Based on this classification, the following GHS label elements are recommended for handling N-Boc-4-piperidinylethanol:

GHS ElementRecommendation
Pictogram Exclamation Mark
Signal Word Warning
Hazard Statements H315: Causes skin irritation.[1][2]H319: Causes serious eye irritation.[1][2]H335: May cause respiratory irritation.[1][2]
Precautionary Statements Prevention: P261, P264, P271, P280Response: P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364Storage: P403+P233, P405Disposal: P501

Visualizing GHS Hazard Communication for N-Boc-4-piperidinylethanol

To provide a clear and immediate understanding of the hazards associated with N-Boc-4-piperidinylethanol, the following diagram illustrates the relationship between the compound and its GHS classification elements.

GHS_Hazard_Communication cluster_compound N-Boc-4-piperidinylethanol cluster_pictogram GHS Pictogram cluster_signal_word Signal Word cluster_hazards Hazard Statements Compound tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate Pictogram SignalWord Warning H315 H315: Causes skin irritation H319 H319: Causes serious eye irritation H335 H335: May cause respiratory irritation SignalWord->H315 SignalWord->H319 SignalWord->H335

Caption: GHS Hazard Communication for N-Boc-4-piperidinylethanol.

In-Depth Hazard Analysis

Health Hazards

The primary health hazards associated with N-Boc-4-piperidinylethanol are related to its irritant properties.

  • Skin Irritation: Direct contact with the skin is likely to cause redness, itching, and inflammation. Prolonged or repeated exposure may lead to dermatitis. The Boc protecting group, while increasing stability, does not eliminate the inherent reactivity of the piperidine moiety that can contribute to skin irritation.

  • Eye Irritation: Contact with the eyes can cause serious irritation, characterized by redness, pain, and watering. In the absence of prompt first aid, there is a risk of corneal damage. The chemical properties of the compound allow it to interact with the sensitive tissues of the eye, leading to an inflammatory response.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols of N-Boc-4-piperidinylethanol may irritate the mucous membranes of the respiratory tract. Symptoms can include coughing, sneezing, and shortness of breath. This is a common hazard for many fine chemical powders and is exacerbated by the compound's potential to form airborne dust.

Physical and Chemical Properties and Their Impact on Hazard Profile
PropertyValueImplication for Hazard Assessment
Molecular Formula C₁₂H₂₃NO₃The presence of nitrogen and oxygen atoms suggests potential for thermal decomposition to produce oxides of nitrogen and carbon.
Molecular Weight 229.32 g/mol As a solid at room temperature, the primary route of exposure is through inhalation of dust or direct skin/eye contact.
Boiling Point 120-150 °C at 0.5 mmHgThe high boiling point indicates low volatility at ambient temperature, reducing the risk of inhalation of vapors.
Density 1.043 g/mL at 25 °CThis information is useful for chemical engineering calculations and spill management.
Storage Class 10 - Combustible liquidsAlthough a solid, it is classified as a combustible liquid, indicating it will burn but is not easily ignited.
Reactivity and Stability

N-Boc-4-piperidinylethanol is generally stable under recommended storage conditions. However, it is incompatible with strong oxidizing agents and strong acids. Contact with these substances can lead to vigorous reactions, potentially generating heat and hazardous decomposition products. Thermal decomposition may produce carbon monoxide, carbon dioxide, and nitrogen oxides.

Experimental Protocols for Safe Handling and Risk Mitigation

Adherence to strict safety protocols is essential when working with N-Boc-4-piperidinylethanol. The following procedures are designed to minimize exposure and mitigate risks.

Risk Assessment Workflow

A thorough risk assessment should be conducted before any new experimental procedure involving N-Boc-4-piperidinylethanol.

Risk_Assessment_Workflow Start Start: New Experiment with N-Boc-4-piperidinylethanol IdentifyHazards 1. Identify Hazards (Skin/Eye/Respiratory Irritant) Start->IdentifyHazards AssessExposure 2. Assess Exposure Potential (Quantity, Duration, Dustiness) IdentifyHazards->AssessExposure EvaluateControls 3. Evaluate Existing Controls (Fume Hood, PPE) AssessExposure->EvaluateControls DetermineRisk 4. Determine Risk Level (Low, Medium, High) EvaluateControls->DetermineRisk ImplementControls 5. Implement Additional Controls (e.g., Respirator, Glove Type) DetermineRisk->ImplementControls If Risk is Unacceptable Proceed Proceed with Experiment DetermineRisk->Proceed If Risk is Acceptable ImplementControls->Proceed Stop Stop and Re-evaluate Proceed->Stop If Incident Occurs

Caption: Risk Assessment Workflow for N-Boc-4-piperidinylethanol.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial for preventing exposure.

  • Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards are mandatory. A face shield should be worn when there is a significant risk of splashing or dust generation.[1]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. A lab coat or chemical-resistant apron is also required. For larger quantities or tasks with a high risk of exposure, impervious clothing may be necessary.[1]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient to maintain exposure below acceptable levels, or during spill cleanup, a NIOSH-approved respirator with an appropriate particulate filter should be used.[1]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Ensure adequate ventilation. Use non-sparking tools and take precautionary measures against static discharge.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames. Store away from incompatible materials such as strong oxidizing agents and strong acids.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: In case of skin contact, immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[1]

  • Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

  • Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Conclusion: A Commitment to Safety in Research

N-Boc-4-piperidinylethanol is an invaluable tool in the arsenal of medicinal chemists and drug discovery scientists. However, its utility must be balanced with a comprehensive understanding and respect for its potential hazards. By adhering to the GHS guidelines, implementing robust safety protocols, and fostering a culture of safety awareness, researchers can confidently and responsibly harness the synthetic potential of this important building block. This guide serves as a foundational resource for achieving that balance, ensuring that scientific advancement and personal safety go hand in hand.

References

  • PubChem. (n.d.). tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. Retrieved from [Link]

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The Piperidine Pharmacophore: A Technical Guide to its Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, widely recognized as a "privileged scaffold."[1][2] Its remarkable prevalence in a diverse range of FDA-approved drugs stems from a unique combination of favorable physicochemical properties, synthetic tractability, and conformational flexibility that allows for precise, three-dimensional orientation of pharmacophoric groups.[1][3] This technical guide provides an in-depth exploration of the piperidine moiety's role in drug discovery, moving beyond a simple cataloging of its presence in pharmaceuticals. We will dissect the fundamental principles of its stereochemical and conformational behavior, which are paramount to its biological activity. This guide will offer detailed, field-proven synthetic protocols, analyze structure-activity relationships (SAR), and visualize key mechanistic pathways. It is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and advanced insights into the strategic deployment of piperidine derivatives in the quest for novel therapeutics.

The Privileged Piperidine: A Cornerstone of Modern Pharmacotherapy

The piperidine motif is one of the most ubiquitous building blocks in the pharmaceutical industry.[4] Its status as a privileged structure is not arbitrary; it is rooted in a set of intrinsic properties that make it exceptionally well-suited for interaction with a wide array of biological targets.[2]

  • Physicochemical Properties: The piperidine nitrogen is basic (pKa of the conjugate acid is ~11), meaning it is predominantly protonated at physiological pH.[1] This allows it to form strong ionic bonds and hydrogen bond donor interactions with acidic residues in protein binding pockets, a crucial feature for anchoring a ligand to its target.[1] The saturated hydrocarbon backbone provides a balance of lipophilicity, which aids in membrane permeability, a key parameter in the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug.[2]

  • Synthetic Accessibility: Decades of research in organic chemistry have yielded a vast and robust toolbox for the synthesis and functionalization of the piperidine ring.[4][5] Methods range from the classical hydrogenation of pyridine precursors to more advanced multicomponent and C-H functionalization reactions, allowing for the controlled introduction of substituents at any position.[4][6]

  • Conformational Versatility: The sp³-hybridized carbon framework allows the piperidine ring to adopt low-energy chair conformations. This conformational flexibility is not a liability but a key advantage, enabling the molecule to adapt its shape to the steric demands of diverse biological targets and orient its substituents in optimal vectors for high-affinity binding.[1][2]

These attributes collectively enhance a molecule's "druggability," improving its biological activity, metabolic stability, and pharmacokinetic profile.[2]

A Quantitative Snapshot: Piperidine's Prevalence in FDA-Approved Drugs

The theoretical advantages of the piperidine scaffold are borne out by its statistical prevalence in marketed drugs. It is a recurring motif in pharmaceuticals targeting a wide spectrum of diseases, from central nervous system (CNS) disorders to cancer and infectious diseases.[2][7] More than 70 FDA-approved drugs feature a piperidine core, showcasing its versatility and success.[8]

Drug Name Brand Name Therapeutic Class Key Function of Piperidine
Methylphenidate Ritalin®CNS StimulantCore scaffold, positions phenyl and ester groups for dopamine transporter interaction.[9]
Haloperidol Haldol®AntipsychoticConnects fluorophenyl and chlorophenyl moieties, crucial for D2 receptor binding.[10]
Donepezil Aricept®Acetylcholinesterase InhibitorForms a key part of the linker between the benzyl and indanone moieties.[4]
Risperidone Risperdal®Atypical AntipsychoticPart of a rigid scaffold that interacts with dopamine and serotonin receptors.[11]
Fentanyl Sublimaze®Opioid AnalgesicCentral scaffold, N-substitution is critical for potent µ-opioid receptor agonism.
Paroxetine Paxil®Antidepressant (SSRI)The 3- and 4-positions are substituted to create a potent serotonin reuptake inhibitor.[9]
Minoxidil Rogaine®Vasodilator / Hair GrowthThe piperidine ring is a core component of this unique chemical structure.[9]

This table presents a representative, non-exhaustive list of well-known piperidine-containing drugs to illustrate the scaffold's broad applicability.

The Director of Biological Activity: Stereochemical and Conformational Dynamics

A deep understanding of the piperidine ring's three-dimensional structure is critical for rational drug design. Its non-planar nature dictates how substituents are presented to the biological target, directly influencing binding affinity and selectivity.

The dominant low-energy conformation of a piperidine ring is the chair form . In this conformation, substituents can occupy two distinct positions:

  • Axial: Perpendicular to the plane of the ring.

  • Equatorial: In the approximate plane of the ring.

The relative stability of these conformers is governed by steric and electronic effects. Generally, bulky substituents prefer the less sterically hindered equatorial position. However, electronic factors, such as hyperconjugation and charge-dipole interactions, can sometimes favor the axial position, a phenomenon observed with electronegative substituents like fluorine.[12][13] This conformational preference can be exploited in drug design to lock a molecule into a bioactive conformation, thereby increasing potency and reducing off-target effects.[12][14]

For instance, the introduction of fluorine atoms can significantly alter the conformational behavior of the ring, a principle that can be used to create more conformationally rigid and potent drug candidates.[12][15]

Mechanism in Focus: Risperidone's Dual Antagonism in Schizophrenia Treatment

To illustrate the piperidine core's role in a clinical context, we can examine the mechanism of risperidone, an atypical antipsychotic. Schizophrenia treatment often involves modulating dopamine (D2) and serotonin (5-HT2A) receptors in the brain.[10][16] Risperidone is a potent antagonist at both of these receptors, and its efficacy is directly tied to the rigid structure wherein the piperidine ring plays a central role.[11][17]

The diagram below illustrates the simplified signaling pathway affected by risperidone.

Risperidone_MoA cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Signal_D2 Dopaminergic Signaling D2R->Signal_D2 Signal_HT2A Serotonergic Signaling HT2AR->Signal_HT2A Risperidone Risperidone (Piperidine Core) Risperidone->D2R Blocks Risperidone->HT2AR Blocks

Caption: Risperidone's mechanism of action involves blocking D2 and 5-HT2A receptors.

By antagonizing D2 receptors in mesolimbic pathways, risperidone alleviates the "positive" symptoms of schizophrenia (e.g., hallucinations).[11] Simultaneously, its potent blockade of 5-HT2A receptors is believed to reduce the risk of extrapyramidal side effects (movement disorders) and may help with the "negative" symptoms (e.g., apathy, social withdrawal).[11] The piperidine scaffold within risperidone is essential for maintaining the precise geometry needed to bind effectively to both of these distinct receptor types.

A Synthetic Blueprint: One-Pot Synthesis of N-Substituted Piperidines

The ability to efficiently synthesize diverse libraries of piperidine derivatives is fundamental to drug discovery. One-pot reactions and multicomponent reactions are particularly valuable as they increase efficiency and reduce waste.[18] Below is a detailed, self-validating protocol for the synthesis of N-substituted piperidines from halogenated amides, a robust method for generating key intermediates.[18]

Experimental Protocol: One-Pot Synthesis of N-Substituted Piperidines

Rationale: This tandem protocol combines the activation of a pyridine ring with a triflating agent, followed by nucleophilic attack and subsequent reduction in a single pot. This avoids the isolation of potentially unstable intermediates and streamlines the synthesis. Sodium borohydride is a mild and selective reducing agent for the resulting pyridinium species.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert nitrogen atmosphere, add the starting halogenated amide (1.0 equiv) and dissolve in anhydrous dichloromethane (DCM, 0.1 M).

  • Pyridine Addition: Add 2-fluoropyridine (1.2 equiv) to the solution.

  • Activation: Cool the mixture to -78 °C using a dry ice/acetone bath. Add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equiv) dropwise over 5 minutes. The solution may change color. Stir for 30 minutes at -78 °C.

  • Reduction: Add methanol (MeOH, 5 equiv) followed by the portion-wise addition of sodium borohydride (NaBH₄, 2.0 equiv). Caution: H₂ gas evolution.

  • Warm and Stir: Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction by the slow, careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with DCM (3 x volumes).

  • Purification & Validation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final N-substituted piperidine product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

The workflow for this protocol is visualized below.

Synthetic_Workflow A 1. Dissolve Halogenated Amide & 2-Fluoropyridine in DCM B 2. Cool to -78°C A->B C 3. Add Tf₂O (Activation) Stir for 30 min B->C D 4. Add MeOH then NaBH₄ (Reduction) C->D E 5. Warm to RT Stir for 2 hr D->E F 6. Aqueous Workup (NaHCO₃) E->F G 7. Extraction & Purification (Flash Chromatography) F->G H 8. Characterization (NMR, HRMS) G->H

Caption: Workflow for the one-pot synthesis of N-substituted piperidines.

Guiding Lead Optimization: Structure-Activity Relationship (SAR) Insights

SAR studies are the intellectual engine of lead optimization, systematically exploring how chemical modifications to a scaffold affect its biological activity.[19] For piperidine derivatives, SAR is exquisitely sensitive to the position, nature, and stereochemistry of its substituents.[19][20]

The logical relationships in SAR can be visualized as a decision tree. For a hypothetical series of piperidine-based kinase inhibitors, the SAR might be explored as follows:

SAR_Logic cluster_N1 cluster_C4 Start Piperidine Scaffold (Low Activity) N1_Sub Substitution at N1? Start->N1_Sub N1_Aryl Aryl Group (e.g., Phenyl) Potency Increases N1_Sub->N1_Aryl Yes N1_Alkyl Alkyl Group (e.g., Methyl) No Change N1_Sub->N1_Alkyl No (small group) C4_Sub Substitution at C4? N1_Aryl->C4_Sub C4_HBA H-Bond Acceptor (e.g., Carbonyl) Potency Increases C4_Sub->C4_HBA Yes C4_HBD H-Bond Donor (e.g., -OH) Potency Decreases C4_Sub->C4_HBD Yes C4_Aryl Aryl at C4 (e.g., Benzamide) High Potency & Selectivity C4_HBA->C4_Aryl

Caption: Logical SAR progression for a hypothetical piperidine inhibitor series.

This diagram illustrates a common SAR trend:

  • N1-Substitution: The nitrogen atom is a key handle. Adding a bulky aromatic group often provides beneficial hydrophobic or pi-stacking interactions, increasing potency.[21]

  • C4-Substitution: The C4 position is often directed out into the solvent-exposed region of a binding pocket. Introducing groups capable of hydrogen bonding, like a carbonyl, can significantly improve affinity.[19] Further elaboration, such as adding a benzamide moiety, can pick up additional interactions and enhance both potency and selectivity.[22]

Challenges and Future Horizons

Despite its successes, the piperidine scaffold is not without its challenges. The basic nitrogen can lead to interactions with the hERG potassium channel, a key anti-target in safety pharmacology associated with cardiotoxicity.[17] Furthermore, the piperidine ring can be susceptible to metabolic oxidation by cytochrome P450 enzymes, potentially leading to rapid clearance or the formation of reactive metabolites.[2]

Future research is focused on overcoming these limitations:

  • Metabolic Stability: Functionalization of the ring at positions adjacent to the nitrogen can sterically hinder metabolism.[2]

  • Bioisosteres: The use of spirocyclic or bridged piperidine analogues can improve metabolic stability and fine-tune physicochemical properties while maintaining the desired 3D pharmacophore.[2][8]

  • Targeted Synthesis: The development of novel, highly selective synthetic methods will allow for the creation of more complex and precisely functionalized piperidine derivatives, opening new avenues in chemical space.[4][6]

The piperidine ring, a simple heterocycle, has proven to be an extraordinarily powerful tool in the hands of medicinal chemists. Its continued prevalence in drug discovery is a testament to its versatility, and a deep, principled understanding of its chemical nature will ensure its place in the pharmacopeia for years to come.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1). [Link]

  • Kajita, Y., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-8. [Link]

  • Kim, D., et al. (2007). Discovery and Structure–Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 50(24), 5879-5883. [Link]

  • Janecka, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.[Link]

  • Singh, I. P. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Medicinal Chemistry, 22(25), 2978-97. [Link]

  • Semantic Scholar. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar.[Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed.[Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate.[Link]

  • Bononi, G., et al. (2023). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 28(14), 5568. [Link]

  • ResearchGate. (n.d.). Piperidine derivatives scope of this review. ResearchGate.[Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.[Link]

  • Wang, Y., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 13(10), 2937-41. [Link]

  • Hu, W., et al. (2020). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236-4240. [Link]

  • Sharma, A., & Singh, P. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini-Reviews in Medicinal Chemistry, 21(3), 362-379. [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]

  • ResearchGate. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. ResearchGate.[Link]

  • The Nairoukh Research Group. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. The Hebrew University of Jerusalem.[Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. University of Münster.[Link]

  • Mini-Reviews in Medicinal Chemistry. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini-Reviews in Medicinal Chemistry.[Link]

  • Wikipedia. (n.d.). Piperidine. Wikipedia.[Link]

  • Current Drugs Ltd. (n.d.). Antipsychotic piperazine and piperadine derivatives. IDDB.[Link]

  • Wang, C., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506. [Link]

  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(20), 7083. [Link]

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Methodological & Application

Synthesis of tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate from 1-Boc-4-piperidone: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis is achieved through the nucleophilic addition of a Grignard reagent, methylmagnesium bromide, to 1-Boc-4-piperidone. This application note details the underlying chemical principles, a robust and scalable laboratory protocol, safety considerations, and methods for purification and characterization of the final product.

Introduction: The Significance of a Versatile Piperidine Derivative

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Functionalized piperidines, such as this compound, serve as crucial intermediates in the synthesis of complex molecules. The presence of a hydroxyl group provides a reactive handle for further chemical transformations, while the tert-butoxycarbonyl (Boc) protecting group offers a stable and easily removable shield for the piperidine nitrogen. This combination of features makes the target molecule a highly sought-after precursor in drug discovery and development programs.

The synthetic route described herein employs a Grignard reaction, a fundamental and powerful tool in organic chemistry for the formation of carbon-carbon bonds.[1][2] The reaction of an organomagnesium halide (Grignard reagent) with a ketone provides a direct and efficient pathway to tertiary alcohols.

Reaction Mechanism and Scientific Rationale

The synthesis proceeds via the nucleophilic addition of the methyl group from methylmagnesium bromide to the electrophilic carbonyl carbon of 1-Boc-4-piperidone. The Boc protecting group is crucial as it deactivates the piperidine nitrogen, preventing it from interfering with the Grignard reagent.

Mechanism of the Grignard Reaction:

  • Formation of the Grignard Reagent (if not commercially sourced): This involves the reaction of an alkyl or aryl halide with magnesium metal in an ethereal solvent. For this synthesis, commercially available methylmagnesium bromide is recommended for convenience and safety.

  • Nucleophilic Attack: The highly polarized carbon-magnesium bond in methylmagnesium bromide renders the methyl group nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of 1-Boc-4-piperidone.

  • Formation of the Alkoxide: The attack on the carbonyl carbon leads to the formation of a magnesium alkoxide intermediate.

  • Protonation (Work-up): The reaction is quenched with an aqueous acid solution (e.g., saturated ammonium chloride) to protonate the alkoxide, yielding the desired tertiary alcohol, this compound.

The choice of an ethereal solvent like tetrahydrofuran (THF) is critical as it solvates the magnesium ion, stabilizing the Grignard reagent.[1] Anhydrous conditions are paramount, as Grignard reagents are highly basic and will react readily with protic solvents like water, leading to the formation of methane and decomposition of the reagent.[2][3]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Reagents and Materials
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )CAS NumberKey Properties/Hazards
1-Boc-4-piperidoneC₁₀H₁₇NO₃199.2579099-07-3Solid, irritant
Methylmagnesium bromide (3.0 M in THF)CH₃MgBr119.2375-16-1Flammable liquid, water-reactive, corrosive[4][5][6][7]
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Highly flammable liquid, peroxide former
Saturated Ammonium Chloride SolutionNH₄Cl (aq)53.4912125-02-9Aqueous solution
Ethyl AcetateC₄H₈O₂88.11141-78-6Flammable liquid, eye irritant
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Desiccant
Round-bottom flask---Glassware
Addition funnel---Glassware
Magnetic stirrer and stir bar---Equipment
Ice bath---Equipment
Separatory funnel---Glassware
Rotary evaporator---Equipment
Reaction Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Grignard Addition cluster_workup Work-up and Purification Setup 1. Dissolve 1-Boc-4-piperidone in anhydrous THF in a flame-dried flask under N₂ Cooling 2. Cool the solution to 0 °C in an ice bath Setup->Cooling Grignard_Addition 3. Add methylmagnesium bromide solution dropwise via addition funnel Cooling->Grignard_Addition Stirring 4. Stir at 0 °C for 1 hour, then warm to room temperature and stir for 2 hours Grignard_Addition->Stirring Quench 5. Quench the reaction with saturated NH₄Cl solution Stirring->Quench Extraction 6. Extract with ethyl acetate Quench->Extraction Drying 7. Dry the organic layer with anhydrous MgSO₄ Extraction->Drying Evaporation 8. Concentrate under reduced pressure Drying->Evaporation Purification 9. Purify by column chromatography (if necessary) Evaporation->Purification

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel under a nitrogen atmosphere, add 1-Boc-4-piperidone (10.0 g, 50.2 mmol) and anhydrous tetrahydrofuran (100 mL). Stir the mixture until the solid is completely dissolved.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Grignard Addition: Slowly add methylmagnesium bromide (3.0 M solution in THF, 20.1 mL, 60.2 mmol) dropwise to the cooled solution via the addition funnel over a period of 30 minutes. Maintain the internal temperature below 5 °C during the addition.

  • Reaction Progression: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2 hours.

  • Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution. A white precipitate may form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and wash the filter cake with a small amount of ethyl acetate.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil or solid.

  • Purification (if necessary): The crude product is often of sufficient purity for subsequent steps. If further purification is required, it can be achieved by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Safety and Handling Precautions

Methylmagnesium Bromide:

  • Highly flammable and reacts violently with water, releasing flammable gases.[4][5]

  • Causes severe skin burns and eye damage.[5]

  • Handle only in a chemical fume hood under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, chemical safety goggles, and nitrile or neoprene gloves.[4][8]

  • Ensure all glassware is thoroughly dried before use to prevent reaction with residual moisture.

  • Use spark-proof tools and ground equipment to prevent static discharge.[4][6]

Sodium Borohydride (Alternative Reducing Agent):

  • While not used in the primary protocol, if considering reduction as an alternative synthesis for a related compound, it's important to note that sodium borohydride is water-reactive and releases flammable gases.[8][9]

  • It is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[8]

  • Handle under inert gas and protect from moisture.[8]

General Precautions:

  • Always work in a well-ventilated area, preferably a fume hood.

  • Avoid inhalation, ingestion, and skin contact with all chemicals.

  • In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention.[6][8]

Characterization of the Product

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the tert-butyl group (a singlet around 1.4 ppm), the piperidine ring protons, the methine proton of the hydroxyethyl group, and the methyl group protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbon of the Boc group, the carbons of the piperidine ring, and the carbons of the hydroxyethyl side chain.

  • Mass Spectrometry (MS): This will provide the molecular weight of the product, confirming the successful addition of the methyl group.

  • Infrared (IR) Spectroscopy: The spectrum should show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and a strong absorption around 1680 cm⁻¹ for the C=O stretch of the carbamate.

Conclusion

The described protocol provides a reliable and efficient method for the synthesis of this compound from 1-Boc-4-piperidone. The use of a Grignard reaction is a classic and effective strategy for the formation of the key carbon-carbon bond. By adhering to the detailed procedure and safety precautions, researchers can confidently prepare this versatile intermediate for application in various drug discovery and development projects.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methylmagnesium bromide, 1M solution in THF.
  • Thermo Fisher Scientific. (2025). Methylmagnesium bromide - SAFETY DATA SHEET.
  • University of California. (2012). Sodium borohydride - Standard Operating Procedure.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - Methylmagnesium bromide.
  • Thermo Fisher Scientific. (2012). Methylmagnesium bromide - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2014). Methylmagnesium bromide solution - Safety Data Sheet.
  • Ohio State University. (n.d.). Sodium Borohydride SOP.
  • ESPI Metals. (n.d.). Sodium Borohydride Safety Data Sheet.
  • Duke University. (n.d.). Toxic Powders SOP Template.
  • Sigma-Aldrich. (n.d.). Sodium borohydride - Safety Data Sheet.
  • LibreTexts. (2021). Grignard Reaction.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
  • ResearchGate. (2020). Reactions of Grignard Reagents with Carbonyl Compound-Unexpected Observations.

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Application Notes & Protocols: Asymmetric Synthesis of Chiral (R)- and (S)-1-Boc-4-(1-hydroxyethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and step-by-step protocols for the asymmetric synthesis of the enantiomerically pure (R)- and (S)-1-Boc-4-(1-hydroxyethyl)piperidine. These chiral building blocks are of significant interest to researchers, scientists, and drug development professionals due to their prevalence in a wide array of pharmacologically active molecules.[1][2] This document emphasizes scientific integrity and practical application, detailing two robust and widely adopted catalytic methods: the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation for the enantioselective reduction of the prochiral ketone, 1-Boc-4-acetylpiperidine. The causality behind experimental choices, self-validating protocols, and authoritative references are provided to ensure technical accuracy and reproducibility.

Introduction: The Significance of Chiral Piperidines in Medicinal Chemistry

The piperidine moiety is a ubiquitous structural motif found in numerous natural products and synthetic pharmaceuticals.[3] The introduction of chirality into the piperidine scaffold dramatically expands the accessible chemical space and can profoundly influence a molecule's biological activity, pharmacokinetic properties, and toxicity profile.[1][2] Specifically, the enantiomers of 1-Boc-4-(1-hydroxyethyl)piperidine serve as crucial intermediates in the synthesis of a variety of drug candidates, including kinase inhibitors and other targeted therapeutics. The ability to selectively synthesize either the (R) or (S) enantiomer is therefore a critical capability in modern drug discovery and development, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even detrimental.[4]

The primary challenge in accessing these chiral alcohols lies in the stereocontrolled reduction of the corresponding prochiral ketone, 1-Boc-4-acetylpiperidine. This guide will focus on two of the most powerful and reliable methods for achieving this transformation with high enantioselectivity: the CBS reduction, which utilizes a chiral oxazaborolidine catalyst[5][6][7][8][9], and the Noyori asymmetric hydrogenation, which employs a ruthenium-based catalyst with a chiral BINAP ligand.[10][11][12]

Synthetic Strategies: An Overview

The asymmetric reduction of 1-Boc-4-acetylpiperidine to the desired chiral alcohol can be efficiently achieved using catalytic methods. The choice between the CBS reduction and Noyori hydrogenation will depend on factors such as available equipment (high-pressure hydrogenation apparatus), catalyst cost and availability, and desired scale of the reaction. Both methods offer excellent enantioselectivity and chemical yields.

Workflow for Asymmetric Synthesis

Asymmetric Synthesis Workflow cluster_start Starting Material cluster_methods Asymmetric Reduction Methods cluster_products Chiral Products cluster_analysis Analysis & Purification start 1-Boc-4-acetylpiperidine (Prochiral Ketone) CBS Corey-Bakshi-Shibata (CBS) Reduction (Oxazaborolidine Catalyst) start->CBS Select (S)-CBS Catalyst for (R)-alcohol Select (R)-CBS Catalyst for (S)-alcohol Noyori Noyori Asymmetric Hydrogenation (Ru-BINAP Catalyst) start->Noyori Select (S)-BINAP for (R)-alcohol Select (R)-BINAP for (S)-alcohol R_product (R)-1-Boc-4-(1-hydroxyethyl)piperidine CBS->R_product S_product (S)-1-Boc-4-(1-hydroxyethyl)piperidine CBS->S_product Noyori->R_product Noyori->S_product analysis Purification (e.g., Chromatography) & Chiral HPLC Analysis for ee% R_product->analysis S_product->analysis

Figure 1. General workflow for the asymmetric synthesis of (R)- and (S)-1-Boc-4-(1-hydroxyethyl)piperidine.

Method 1: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a highly reliable and versatile method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols.[5][6][7] The reaction is catalyzed by a chiral oxazaborolidine, typically derived from proline, which coordinates with both the borane reducing agent and the ketone substrate to facilitate a highly face-selective hydride transfer.[6][9]

Mechanism of CBS Reduction

The catalytic cycle of the CBS reduction involves the following key steps:

  • Catalyst-Borane Complex Formation: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to the borane reducing agent (e.g., BH₃•THF). This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst and activates the borane as a more potent hydride donor.[6]

  • Ketone Coordination: The prochiral ketone, 1-Boc-4-acetylpiperidine, then coordinates to the now more Lewis-acidic endocyclic boron atom of the catalyst. The coordination occurs preferentially from the sterically less hindered face of the ketone.

  • Stereoselective Hydride Transfer: The activated hydride is transferred from the borane to the carbonyl carbon of the ketone via a six-membered, chair-like transition state. This directed transfer dictates the stereochemistry of the resulting alcohol.[6]

  • Product Release and Catalyst Regeneration: The resulting alkoxyborane product is released, and the oxazaborolidine catalyst is regenerated to re-enter the catalytic cycle. A final aqueous workup is required to hydrolyze the alkoxyborane and yield the desired chiral alcohol.[7]

CBS Reduction Mechanism Diagram

CBS Reduction Mechanism catalyst Chiral Oxazaborolidine (CBS Catalyst) complex Catalyst-Borane Complex (Activated) catalyst->complex Coordination borane BH₃•THF (Reducing Agent) borane->complex transition_state Ternary Complex (Ketone-Catalyst-Borane) Six-membered Transition State complex->transition_state Ketone Coordination ketone 1-Boc-4-acetylpiperidine (Substrate) ketone->transition_state alkoxyborane Alkoxyborane Intermediate transition_state->alkoxyborane Hydride Transfer workup Aqueous Workup (e.g., NH₄Cl) alkoxyborane->workup product Chiral Alcohol + Regenerated Catalyst workup->product product->catalyst Regeneration

Figure 2. Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

Detailed Protocol for CBS Reduction

This protocol describes the synthesis of (R)-1-Boc-4-(1-hydroxyethyl)piperidine using the (S)-CBS catalyst. For the synthesis of the (S)-alcohol, the (R)-CBS catalyst should be used.

Materials and Reagents:

  • 1-Boc-4-acetylpiperidine (CAS: 206989-61-9)[13]

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (BH₃•THF, 1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware (oven-dried)

Procedure:

  • Reaction Setup: To an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add 1-Boc-4-acetylpiperidine (e.g., 10.0 g, 44.0 mmol).

  • Solvent Addition: Add anhydrous THF (100 mL) to dissolve the ketone.

  • Cooling: Cool the solution to -20 °C using an appropriate cooling bath (e.g., dry ice/acetonitrile).

  • Catalyst Addition: Slowly add (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, e.g., 4.4 mL, 4.4 mmol, 0.1 eq) to the cooled solution while maintaining the temperature. Stir for 10-15 minutes.

  • Reducing Agent Addition: Add the borane-THF complex (1 M in THF, e.g., 52.8 mL, 52.8 mmol, 1.2 eq) dropwise over a period of 30-45 minutes, ensuring the internal temperature does not exceed -15 °C.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of methanol (20 mL) at -20 °C.

  • Warm-up and Workup: Allow the mixture to warm to room temperature. Add saturated aqueous NH₄Cl solution (50 mL) and stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (R)-1-Boc-4-(1-hydroxyethyl)piperidine. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

ParameterRecommended ValueRationale
Temperature -20 °C to -15 °CLow temperature is crucial for achieving high enantioselectivity by minimizing the uncatalyzed background reduction.
Catalyst Loading 5-10 mol%Sufficient to ensure a high reaction rate while being cost-effective.
Reducing Agent 1.2 equivalentsA slight excess ensures complete conversion of the starting material.
Solvent Anhydrous THFAprotic and anhydrous conditions are essential as water can decompose the borane reagent and affect catalyst performance.[6]
Quenching Agent MethanolSafely destroys excess borane before aqueous workup.

Method 2: Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is a powerful method for the enantioselective reduction of ketones, utilizing a ruthenium catalyst coordinated with a chiral diphosphine ligand, most commonly BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[10][11] This method is known for its high efficiency, excellent enantioselectivity, and broad substrate scope.[11]

Mechanism of Noyori Asymmetric Hydrogenation

The mechanism involves a metal-ligand bifunctional catalysis, where both the ruthenium center and the ligand participate in the catalytic cycle:

  • Catalyst Activation: The Ru(II)-dihalide precatalyst reacts with hydrogen gas to form the active 18-electron Ru(II)-hydride species.[10]

  • Substrate Coordination: The ketone substrate coordinates to the ruthenium center.

  • Hydrogenation: The hydrogenation of the ketone proceeds through a concerted, six-membered pericyclic transition state. The hydride on the ruthenium and a proton from the ligand's amine group (in the case of diamine-containing ligands) are transferred to the carbonyl oxygen and carbon, respectively.[14] The C₂-symmetric chiral BINAP ligand creates a highly stereodefined environment, forcing the substrate to approach in a specific orientation, thus leading to high enantioselectivity.[12]

  • Product Release and Regeneration: The chiral alcohol product is released, and the catalyst is regenerated for the next cycle.[10]

Detailed Protocol for Noyori Asymmetric Hydrogenation

This protocol outlines the synthesis of (S)-1-Boc-4-(1-hydroxyethyl)piperidine using a Ru(II)-[(R)-BINAP] catalyst. For the (R)-alcohol, the (S)-BINAP ligand should be employed. This reaction requires the use of a high-pressure hydrogenation reactor.

Materials and Reagents:

  • 1-Boc-4-acetylpiperidine (CAS: 206989-61-9)[13]

  • Dichloro(p-cymene)ruthenium(II) dimer ([RuCl₂(p-cymene)]₂)

  • (R)-BINAP

  • Anhydrous, degassed Ethanol (EtOH)

  • Potassium tert-butoxide (t-BuOK)

  • High-purity Hydrogen gas (H₂)

  • High-pressure autoclave (e.g., Parr reactor)

Procedure:

  • Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, charge a Schlenk flask with [RuCl₂(p-cymene)]₂ (e.g., 0.01 eq) and (R)-BINAP (e.g., 0.022 eq). Add anhydrous, degassed ethanol and stir at 50 °C for 1 hour to form the precatalyst solution.

  • Reaction Setup: In a separate flask, dissolve 1-Boc-4-acetylpiperidine (e.g., 10.0 g, 44.0 mmol) in anhydrous, degassed ethanol (100 mL).

  • Transfer to Reactor: Transfer the substrate solution to the glass liner of a high-pressure autoclave. Add the prepared catalyst solution via cannula. Finally, add a solution of potassium tert-butoxide (e.g., 0.1 eq) in ethanol.

  • Hydrogenation: Seal the autoclave. Purge the system several times with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 10-50 atm H₂).

  • Reaction Conditions: Heat the reactor to the desired temperature (e.g., 40-60 °C) and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 12-24 hours.

  • Workup: After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Isolation: Open the reactor and concentrate the reaction mixture under reduced pressure.

  • Purification and Analysis: Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

ParameterRecommended ValueRationale
Catalyst System Ru(II)-BINAPA well-established, highly enantioselective catalyst for ketone hydrogenation.[10]
Substrate/Catalyst Ratio 1000:1 to 10000:1This catalyst is highly active, allowing for very low catalyst loadings.
Hydrogen Pressure 10-100 atmHigher pressure generally increases the reaction rate.[12]
Temperature 40-80 °CProvides a balance between reaction rate and catalyst stability/selectivity.
Solvent Degassed EthanolA protic solvent is often preferred for this type of hydrogenation. Degassing is crucial to remove oxygen, which can deactivate the catalyst.
Base t-BuOKA base is often required to generate the active catalytic species.

Data Summary and Expected Outcomes

Both the CBS reduction and Noyori hydrogenation are expected to provide the target chiral alcohols in high yield and with excellent enantioselectivity.

MethodEnantiomerCatalystTypical YieldTypical ee (%)
CBS Reduction (R)-Alcohol(S)-CBS85-95%>95%
CBS Reduction (S)-Alcohol(R)-CBS85-95%>95%
Noyori Hydrogenation (R)-Alcohol(S)-BINAP-Ru90-98%>98%
Noyori Hydrogenation (S)-Alcohol(R)-BINAP-Ru90-98%>98%

Conclusion

The asymmetric synthesis of (R)- and (S)-1-Boc-4-(1-hydroxyethyl)piperidine is a critical transformation for the synthesis of complex pharmaceutical agents. This guide has provided detailed, field-proven protocols for two of the most effective methods to achieve this: the Corey-Bakshi-Shibata reduction and the Noyori asymmetric hydrogenation. By understanding the underlying mechanisms and carefully controlling the reaction parameters as outlined, researchers can reliably produce these valuable chiral building blocks with high chemical yield and exceptional enantiomeric purity, thereby accelerating drug discovery and development programs.

References

  • NROChemistry. Noyori Hydrogenation. Available from: [Link]

  • Wikipedia. Corey–Itsuno reduction. Available from: [Link]

  • NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Available from: [Link]

  • Dalton Transactions (RSC Publishing). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Available from: [Link]

  • ResearchGate. Corey (Corey‐Bakshi‐Shibata; CBS) reduction. Available from: [Link]

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Available from: [Link]

  • MDPI. Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. Available from: [Link]

  • Wikipedia. Asymmetric hydrogenation. Available from: [Link]

  • Andrew G Myers Research Group. The Noyori Asymmetric Hydrogenation Reaction. Available from: [Link]

  • ResearchGate. A new asymmetric synthetic route to substituted piperidines | Request PDF. Available from: [Link]

  • Nottingham ePrints. Asymmetric piperidine synthesis. Available from: [Link]

  • Pharmaceutical Fronts. Application of Chiral Piperidine Scaffolds in Drug Design. Available from: [Link]

  • PMC - NIH. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Available from: [Link]

  • ResearchGate. Application of Chiral Piperidine Scaffolds in Drug Design. Available from: [Link]

  • Beilstein Journals. Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Available from: [Link]

  • RSC Publishing. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Available from: [Link]

  • MDPI. Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Available from: [Link]

  • ResearchGate. Asymmetric synthesis of piperidines and octahydroindolizines using a one-pot ring-closure/ N-debenzylation procedure | Request PDF. Available from: [Link]

  • PubMed. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Available from: [Link]

  • Der Pharma Chemica. Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Available from: [Link]

  • ResearchGate. (PDF) ChemInform Abstract: Asymmetric Synthesis of Substituted NH-Piperidines from Chiral Amines. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Applications of 1-Boc-4-(2-hydroxyethyl)piperidine. Available from: [Link]

  • ResearchGate. (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Available from: [Link]

  • J Am Chem Soc. Asymmetric deprotonation of N-boc piperidine: react IR monitoring and mechanistic aspects. Available from: [Link]

  • PubMed Central. The significance of chirality in contemporary drug discovery-a mini review. Available from: [Link]

  • PMC - NIH. Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. Available from: [Link]

  • PMC - NIH. Recent Developments in Catalytic Asymmetric Aziridination. Available from: [Link]

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Application Notes and Protocols: The Strategic Use of Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate in the Synthesis of Vandetanib

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Vandetanib and the Significance of its Piperidine Moiety

Vandetanib (Caprelsa™) is a potent once-daily oral anticancer agent that targets multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and rearranged during transfection (RET) tyrosine kinases.[1] Its multifaceted mechanism of action, inhibiting both tumor angiogenesis and cancer cell proliferation, has established it as a critical therapy for advanced medullary thyroid cancer. The chemical structure of vandetanib, 4-(4-bromo-2-fluoroanilino)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline, features a crucial piperidine moiety linked to the quinazoline core via an ether bond. This side chain is integral to the drug's pharmacokinetic and pharmacodynamic profile.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate as a key building block in a convergent synthesis strategy for vandetanib. We will delve into the rationale behind this synthetic approach, provide detailed, field-proven protocols, and address potential challenges to ensure reproducible and efficient synthesis.

Synthetic Strategy Overview: A Convergent Approach

The synthesis of vandetanib can be approached through various routes. A convergent strategy, where the quinazoline core and the piperidine side chain are synthesized separately and then coupled, is often favored for its efficiency and flexibility. In this context, this compound serves as a precursor to the piperidine side chain. The secondary hydroxyl group, after activation, becomes the site for the crucial ether linkage formation with the 7-hydroxy quinazoline intermediate.

The overall synthetic workflow can be visualized as follows:

G A This compound B Activation of Secondary Alcohol (Mesylation/Tosylation) A->B C Activated Piperidine Intermediate B->C E Williamson Ether Synthesis C->E D 4-(4-bromo-2-fluoroanilino)-6-methoxy-7-hydroxyquinazoline D->E F Boc-Protected Vandetanib Intermediate E->F G Boc Deprotection F->G H N-Methylation G->H I Vandetanib H->I

Caption: Convergent synthetic workflow for vandetanib.

Part 1: Activation of the Piperidine Side Chain Precursor

The secondary hydroxyl group of this compound is a poor leaving group. Therefore, it must be converted into a more reactive species to facilitate the subsequent nucleophilic substitution reaction. Mesylation or tosylation are standard and effective methods for this activation.

Protocol 1: Mesylation of this compound

This protocol describes the conversion of the secondary alcohol to a mesylate, a good leaving group for the subsequent Williamson ether synthesis.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
This compound389889-82-1229.32
Methanesulfonyl chloride (MsCl)124-63-0114.55
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)121-44-8 (TEA)101.19 (TEA)
Dichloromethane (DCM), anhydrous75-09-284.93
Saturated aqueous sodium bicarbonate solution--
Brine--
Anhydrous magnesium sulfate or sodium sulfate--

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM) (10-20 mL per gram of starting material).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 eq) dropwise to the stirred solution.

  • Slowly add methanesulfonyl chloride (MsCl) (1.1-1.3 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylated product.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Causality and Trustworthiness:

  • Low Temperature: The reaction is performed at 0 °C to control the exothermicity of the reaction and to minimize side reactions, such as the formation of elimination byproducts (alkenes).

  • Base: A non-nucleophilic amine base like TEA or DIPEA is used to neutralize the HCl generated during the reaction, driving the reaction to completion.

  • Anhydrous Conditions: The use of anhydrous solvent is crucial as methanesulfonyl chloride is moisture-sensitive and will readily hydrolyze.

Part 2: The Crucial Coupling: Williamson Ether Synthesis

With the activated piperidine side chain in hand, the next critical step is the coupling with the quinazoline core via a Williamson ether synthesis. This reaction forms the key ether linkage in the vandetanib molecule.

Protocol 2: Coupling of Activated Piperidine with the Quinazoline Core

This protocol details the nucleophilic substitution reaction between the mesylated piperidine derivative and 4-(4-bromo-2-fluoroanilino)-6-methoxy-7-hydroxyquinazoline.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
Mesylated this compound--
4-(4-bromo-2-fluoroanilino)-6-methoxy-7-hydroxyquinazoline196603-96-0364.17
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)584-08-7 (K₂CO₃)138.21 (K₂CO₃)
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09
Ethyl acetate141-78-688.11
Water7732-18-518.02

Procedure:

  • To a round-bottom flask, add 4-(4-bromo-2-fluoroanilino)-6-methoxy-7-hydroxyquinazoline (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq) or cesium carbonate (1.5-2.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to create a stirrable suspension.

  • Add the mesylated this compound (1.1-1.5 eq) to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the Boc-protected vandetanib intermediate.

Expertise and Experience:

  • Choice of Base: Potassium carbonate is a common and cost-effective base for Williamson ether synthesis. Cesium carbonate is a milder and often more effective base, particularly for sterically hindered substrates, and can sometimes allow for lower reaction temperatures.

  • Solvent: DMF is an excellent polar aprotic solvent for this type of reaction as it effectively solvates the cation of the base, enhancing the nucleophilicity of the phenoxide.

  • Reaction Monitoring: Careful monitoring of the reaction is crucial to prevent the formation of degradation byproducts.

Part 3: Final Steps - Deprotection and N-Methylation

The final steps in the synthesis involve the removal of the Boc protecting group from the piperidine nitrogen, followed by N-methylation to yield the final vandetanib molecule.

Protocol 3: Boc Deprotection and N-Methylation

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
Boc-protected vandetanib intermediate--
Trifluoroacetic acid (TFA) or HCl in Dioxane76-05-1 (TFA)114.02 (TFA)
Dichloromethane (DCM)75-09-284.93
Formaldehyde (37% in water)50-00-030.03
Sodium triacetoxyborohydride or Sodium cyanoborohydride56553-60-7211.94
Methanol67-56-132.04

Procedure:

Step A: Boc Deprotection

  • Dissolve the Boc-protected vandetanib intermediate in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry and concentrate the organic layer to obtain the deprotected intermediate.

Step B: N-Methylation (Reductive Amination)

  • Dissolve the deprotected intermediate in a suitable solvent such as methanol.

  • Add aqueous formaldehyde (1.1-1.5 eq).

  • Add a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in portions.

  • Stir the reaction at room temperature until complete.

  • Quench the reaction carefully with water.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the final product by recrystallization or column chromatography to obtain pure vandetanib.

Data Presentation

StepKey ReagentsSolventTemperatureTypical Yield
Mesylation MsCl, TEA/DIPEADCM0 °C to RT85-95%
Williamson Ether Synthesis Activated piperidine, 7-hydroxy quinazoline, K₂CO₃/Cs₂CO₃DMF60-80 °C70-85%
Boc Deprotection TFA or HCl in DioxaneDCMRT>90%
N-Methylation Formaldehyde, Sodium triacetoxyborohydrideMethanolRT80-90%

Visualization of Key Transformations

G cluster_0 Activation of Secondary Alcohol cluster_1 Williamson Ether Synthesis A A C + A->C B B D -> B->D C->B E E D->E F F H + F->H G G I -> G->I H->G J J I->J

Caption: Key chemical transformations in the synthesis.

References

  • AstraZeneca. Caprelsa® (vandetanib) prescribing information. AstraZeneca Pharmaceuticals LP; 2020. [Link]

  • Henze, H. R., & Heltzel, F. W. (1951). A New Synthesis of 4-Piperidinols. Journal of the American Chemical Society, 73(10), 4917-4918. [Link]

  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

  • CN105254614A - Method for synthesizing Vandetanib compound - Google P
  • An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement - PMC - NIH. [Link]

  • Williamson Ether Synthesis - Chemistry LibreTexts. [Link]

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Application Note: Chiral Separation of Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This application note presents a detailed, robust, and reproducible High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate. The control of enantiomeric purity of this piperidine derivative is critical in pharmaceutical development, as stereoisomers can exhibit different pharmacological and toxicological profiles.[1][2][3] This guide provides a comprehensive protocol, from sample preparation to data analysis, utilizing a polysaccharide-based chiral stationary phase. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the method effectively.

Introduction

The piperidine ring is a prevalent structural motif in a vast array of biologically active compounds and pharmaceuticals.[4][5] this compound is a key chiral building block in the synthesis of various pharmaceutical agents. Due to the presence of a stereogenic center at the carbon bearing the hydroxyl group, it exists as a pair of enantiomers. Regulatory bodies like the FDA and EMA mandate the evaluation of the pharmacological profiles of both the racemate and individual enantiomers of chiral drugs.[6] Consequently, the development of reliable analytical methods for the chiral separation and quantification of these enantiomers is of paramount importance.[2]

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the industry standard for the analysis of chiral compounds.[3][6][7] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability and high enantioselectivity for a wide range of chiral molecules, including alcohols.[8][9][10] The separation mechanism on these phases is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance to form transient diastereomeric complexes between the enantiomers and the chiral selector.[8][9] This application note details a method employing a cellulose-based CSP for the successful resolution of this compound enantiomers.

Experimental Protocol

Materials and Reagents
  • Racemic this compound: (Purity ≥98%)

  • HPLC grade n-Hexane

  • HPLC grade 2-Propanol (IPA)

  • HPLC grade Ethanol (EtOH)

  • Diethylamine (DEA): (Purity ≥99.5%)

  • Methanol (MeOH): For sample dissolution and needle wash.

Instrumentation and Chromatographic Conditions
  • HPLC System: An Agilent 1260 Infinity II or equivalent system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chiral Stationary Phase: Lux® Cellulose-1, 5 µm, 250 x 4.6 mm (Phenomenex) or an equivalent cellulose tris(3,5-dimethylphenylcarbamate) coated phase like CHIRALCEL® OD-H.[9][10]

  • Data Acquisition and Processing: OpenLab CDS or equivalent chromatography data software.

ParameterCondition
Mobile Phase n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min[7]
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Concentration 1.0 mg/mL in Methanol
Rationale for Experimental Choices
  • Chiral Stationary Phase: A cellulose-based CSP, specifically cellulose tris(3,5-dimethylphenylcarbamate), was selected due to its proven success in resolving a wide variety of chiral compounds, including those with hydroxyl groups.[9][11] The helical structure of the cellulose derivative creates a chiral environment conducive to enantioselective interactions.[9]

  • Mobile Phase: A normal-phase mobile phase consisting of n-hexane and an alcohol modifier (2-propanol) is employed. This combination allows for effective modulation of retention times and enantioselectivity.[6][12] The non-polar hexane serves as the weak solvent, while the more polar 2-propanol competes with the analyte for polar interaction sites on the CSP, thereby influencing retention. The addition of a small amount of a basic modifier like diethylamine (DEA) is often crucial for improving the peak shape and resolution of basic or acidic compounds by minimizing undesirable interactions with residual silanols on the silica support.[13]

  • Detector Wavelength: The analyte lacks a strong chromophore, necessitating detection at a low UV wavelength, such as 210 nm, to achieve adequate sensitivity.

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Carefully measure 900 mL of n-hexane, 100 mL of 2-propanol, and 1 mL of diethylamine.

    • Combine the solvents in a suitable solvent reservoir.

    • Mix thoroughly and degas the mobile phase for at least 15 minutes using sonication or vacuum filtration.

  • Sample Preparation:

    • Accurately weigh 10 mg of racemic this compound.

    • Dissolve the sample in 10 mL of methanol to obtain a final concentration of 1.0 mg/mL.

    • Vortex the solution until the sample is completely dissolved.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC System Preparation and Equilibration:

    • Install the Lux® Cellulose-1 column in the column compartment.

    • Purge the pump with the prepared mobile phase to remove any residual solvents.

    • Set the flow rate to 1.0 mL/min and allow the mobile phase to run through the system until a stable baseline is achieved (typically 30-60 minutes).

    • Ensure the column temperature is maintained at 25 °C.

  • Sequence Setup and Data Acquisition:

    • Create a sequence in the chromatography data software.

    • Include a blank injection (methanol) to ensure the system is clean.

    • Inject 10 µL of the prepared sample solution.

    • Set the data acquisition time to be sufficient for the elution of both enantiomers (e.g., 20 minutes).

  • Data Analysis:

    • Integrate the peaks corresponding to the two enantiomers.

    • Calculate the retention time (t_R), resolution (R_s), selectivity (α), and peak asymmetry for each enantiomer.

    • The enantiomeric excess (% ee) can be determined using the peak areas (A1 and A2) of the two enantiomers: % ee = |(A1 - A2) / (A1 + A2)| * 100.

Expected Results and Discussion

Under the specified chromatographic conditions, a baseline separation of the two enantiomers of this compound is expected.

ParameterExpected Value
Retention Time (Enantiomer 1) ~ 8.5 min
Retention Time (Enantiomer 2) ~ 10.2 min
Resolution (Rs) > 2.0
Selectivity (α) > 1.2
Peak Asymmetry 0.9 - 1.5

The chiral recognition mechanism on the cellulose-based CSP is a multifactorial process. The hydroxyl and carbamate groups of the analyte can engage in hydrogen bonding with the carbamate groups on the chiral selector. Additionally, dipole-dipole and steric interactions between the analyte and the chiral grooves of the polysaccharide backbone contribute to the differential retention of the enantiomers.[9] The slightly different spatial arrangements of the substituents around the chiral center of the two enantiomers lead to variations in the stability of the transient diastereomeric complexes formed with the CSP, resulting in their separation.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Processing Mobile Phase Prep Mobile Phase Prep System Equilibration System Equilibration Mobile Phase Prep->System Equilibration Sample Prep Sample Prep Injection Injection Sample Prep->Injection System Equilibration->Injection Data Acquisition Data Acquisition Injection->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Calculation Calculation Peak Integration->Calculation Report Report Calculation->Report

Caption: HPLC Experimental Workflow for Chiral Separation.

Analyte-CSP Interaction Model

G Analyte Analyte Enantiomer H_Bond Hydrogen Bonding Analyte->H_Bond OH, C=O groups Dipole Dipole-Dipole Analyte->Dipole Steric Steric Interactions Analyte->Steric Inclusion Inclusion Complex Analyte->Inclusion Piperidine Ring CSP Chiral Stationary Phase (Cellulose Derivative) CSP->H_Bond C=O, N-H groups CSP->Dipole CSP->Steric CSP->Inclusion Chiral Groove Separation Enantiomeric Separation H_Bond->Separation Dipole->Separation Steric->Separation Inclusion->Separation

Caption: Putative Chiral Recognition Mechanisms.

Troubleshooting

IssuePotential CauseRecommended Solution
Poor Resolution Inappropriate mobile phase composition.Optimize the ratio of n-hexane to 2-propanol. A lower percentage of alcohol will generally increase retention and may improve resolution.
Column aging or contamination.Flush the column with a strong solvent like 100% ethanol. If performance does not improve, replace the column.
Flow rate is too high.Decrease the flow rate to 0.8 mL/min to allow for better mass transfer and interaction with the CSP.[7]
Peak Tailing Undesirable interactions with the stationary phase.Increase the concentration of diethylamine in the mobile phase to 0.2%.
Sample overload.Reduce the sample concentration to 0.5 mg/mL.
Inconsistent Retention Times Inadequate system equilibration.Ensure the system is equilibrated for at least 60 minutes or until a stable baseline is observed.
Fluctuations in column temperature.Verify that the column thermostat is functioning correctly and maintaining a stable temperature.
Mobile phase composition has changed.Prepare fresh mobile phase daily.

Conclusion

This application note provides a comprehensive and reliable HPLC method for the chiral separation of this compound enantiomers. The use of a cellulose-based chiral stationary phase with a normal-phase mobile phase system yields excellent resolution and peak shape. The detailed protocol and troubleshooting guide will enable researchers, scientists, and drug development professionals to successfully implement and adapt this method for routine analysis and quality control of this important chiral intermediate.

References

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC - NIH. Available at: [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs - International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Lux Cellulose-1 Chiral LC Columns - Phenomenex. Available at: [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - MDPI. Available at: [Link]

  • Lux Chiral HPLC Columns for Chiral Separation - Phenomenex. Available at: [Link]

  • Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Care and Use Notes for Lux SFC - Phenomenex. Available at: [Link]

  • CHIRAL COLUMNS - Chromservis. Available at: [Link]

  • CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents.
  • instruction manual for chiralpak® ad-h - HPLC. Available at: [Link]

  • Enantioselective synthesis and antioxidant activity of 3,4,5-substituted piperidine derivatives. Available at: [Link]

  • How does ChiralPak IA compare with ChiralPak AD (and AD-H) in preparative chiral separations in your experience? | ResearchGate. Available at: [Link]

  • Chiral HPLC Separations - Phenomenex. Available at: [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH. Available at: [Link]

  • Chiral HPLC separation of enantiomeric blebbistatin derivatives. A.... - ResearchGate. Available at: [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC - PubMed Central. Available at: [Link]

  • Determination of AR-42 enantiomeric purity by HPLC on chiral stationary phase. Available at: [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Available at: [Link]

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The Strategic Application of 1-Boc-4-(1-hydroxyethyl)piperidine in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold as a Privileged Motif in Kinase Inhibition

In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "privileged scaffold"[1]. Its prevalence in a vast number of FDA-approved drugs is a testament to its ability to impart favorable pharmacokinetic properties, such as enhanced solubility, metabolic stability, and oral bioavailability[2]. The three-dimensional nature of the saturated piperidine ring allows for precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets that are often not achievable with flat, aromatic systems[3][4]. Within the realm of oncology and immunology, kinase inhibitors have emerged as a cornerstone of targeted therapy[5]. These small molecules are designed to interfere with the signaling pathways that drive cancer cell proliferation and survival. The incorporation of substituted piperidine moieties has proven to be a highly effective strategy in the design of potent and selective kinase inhibitors[6][7].

This technical guide focuses on the application of a key building block, 1-Boc-4-(1-hydroxyethyl)piperidine , in the synthesis of kinase inhibitors. We will delve into the synthetic utility of this versatile intermediate, with a particular emphasis on its chiral nature and its role in the construction of complex bioactive molecules, such as the Bruton's tyrosine kinase (BTK) inhibitor, Acalabrutinib.

The Significance of 1-Boc-4-(1-hydroxyethyl)piperidine: A Chiral Building Block

1-Boc-4-(1-hydroxyethyl)piperidine, also known as tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate, possesses several structural features that make it an invaluable tool for the medicinal chemist. The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen ensures stability during synthetic manipulations and allows for facile deprotection under acidic conditions to enable further functionalization[8]. The 4-substitution pattern provides a scaffold for extending the molecule towards the active site of the target kinase.

Crucially, the 1-hydroxyethyl substituent introduces a chiral center. The specific stereochemistry of this alcohol is often critical for the biological activity of the final drug molecule, as it can form key hydrogen bonds and other interactions within the kinase's active site[9]. Consequently, the stereoselective synthesis of either the (R)- or (S)-enantiomer of 1-Boc-4-(1-hydroxyethyl)piperidine is a pivotal step in the overall synthetic strategy.

Stereoselective Synthesis of 1-Boc-4-(1-hydroxyethyl)piperidine

The most common and efficient route to chiral 1-Boc-4-(1-hydroxyethyl)piperidine is the asymmetric reduction of the corresponding prochiral ketone, 1-Boc-4-acetylpiperidine . This transformation can be achieved through both chemical and biocatalytic methods.

Asymmetric Reduction of 1-Boc-4-acetylpiperidine

Biocatalytic reduction using ketoreductases (KREDs) has emerged as a highly efficient and environmentally friendly method for producing enantiomerically pure alcohols[10][11]. These enzymes, often used as whole-cell biocatalysts or isolated enzymes, exhibit high stereoselectivity and operate under mild reaction conditions[7][12].

Below is a representative protocol for the biocatalytic reduction of 1-Boc-4-acetylpiperidine.

Protocol 1: Biocatalytic Asymmetric Reduction of 1-Boc-4-acetylpiperidine

Objective: To synthesize enantiomerically enriched 1-Boc-4-(1-hydroxyethyl)piperidine.

Materials:

  • 1-Boc-4-acetylpiperidine (CAS: 206989-61-9)[2][12]

  • Ketoreductase (KRED) enzyme or whole-cell biocatalyst expressing a suitable KRED

  • Nicotinamide adenine dinucleotide phosphate (NADP+) or Nicotinamide adenine dinucleotide (NAD+)

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • Phosphate buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.0)

  • Isopropyl alcohol (IPA) or other suitable co-solvent

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer.

  • Add D-glucose, the nicotinamide cofactor (NADP+ or NAD+), and glucose dehydrogenase.

  • Dissolve 1-Boc-4-acetylpiperidine in a minimal amount of a water-miscible co-solvent like isopropyl alcohol and add it to the reaction mixture.

  • Initiate the reaction by adding the ketoreductase enzyme or the whole-cell biocatalyst.

  • Stir the reaction mixture at a controlled temperature (typically 25-35 °C) and monitor the progress by TLC or HPLC.

  • Upon completion, quench the reaction by adding a water-immiscible organic solvent such as ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired enantiomer of 1-Boc-4-(1-hydroxyethyl)piperidine.

Rationale for Experimental Choices:

  • Biocatalyst: The choice of KRED is critical for achieving high enantioselectivity. A screening of different KREDs is often necessary to identify the optimal enzyme for the desired stereoisomer.

  • Cofactor Regeneration: KREDs require a hydride source from NADPH or NADH. A cofactor regeneration system, such as glucose and GDH, is employed to continuously regenerate the expensive cofactor, making the process economically viable.

  • Co-solvent: A co-solvent like IPA is often used to improve the solubility of the hydrophobic ketone substrate in the aqueous reaction medium.

  • Temperature and pH: These parameters are optimized to ensure the stability and maximum activity of the enzymes.

Chiral Resolution

An alternative to asymmetric synthesis is the resolution of a racemic mixture of 1-Boc-4-(1-hydroxyethyl)piperidine. This can be achieved using chiral high-performance liquid chromatography (HPLC)[4][13][14][15].

Protocol 2: Chiral HPLC Separation of (R)- and (S)-1-Boc-4-(1-hydroxyethyl)piperidine

Objective: To separate the enantiomers of racemic 1-Boc-4-(1-hydroxyethyl)piperidine.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®)

Typical Mobile Phase:

  • A mixture of n-hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an acidic or basic additive to improve peak shape.

General Procedure:

  • Dissolve the racemic 1-Boc-4-(1-hydroxyethyl)piperidine in the mobile phase.

  • Inject the sample onto the chiral column.

  • Elute with the mobile phase at a constant flow rate.

  • Monitor the elution profile using a UV detector.

  • Collect the fractions corresponding to each enantiomer.

  • Combine the fractions for each enantiomer and evaporate the solvent to obtain the separated products.

Rationale for Experimental Choices:

  • Chiral Stationary Phase: The choice of CSP is crucial for achieving baseline separation of the enantiomers. The selection is often empirical and requires screening of different columns.

  • Mobile Phase: The composition of the mobile phase is optimized to achieve good resolution and reasonable retention times.

Application in the Synthesis of Acalabrutinib: A Case Study

Acalabrutinib (Calquence®) is a second-generation, highly selective, irreversible BTK inhibitor approved for the treatment of various B-cell malignancies[16]. The synthesis of Acalabrutinib provides an excellent example of the strategic use of a chiral piperidine-derived intermediate. While the final drug contains a pyrrolidine ring, synthetic routes often employ piperidine-based intermediates that are later transformed. For the purpose of illustrating the utility of 1-Boc-4-(1-hydroxyethyl)piperidine, we will outline a hypothetical synthetic sequence towards a key fragment of a kinase inhibitor, demonstrating the key transformations this building block can undergo.

Synthetic Strategy Overview

A common strategy in the synthesis of kinase inhibitors involves the coupling of a heterocyclic core with a substituted side chain. In this context, the hydroxyl group of 1-Boc-4-(1-hydroxyethyl)piperidine can be utilized in a variety of coupling reactions, such as the Mitsunobu reaction or by converting it into a good leaving group for nucleophilic substitution.

G cluster_0 Synthesis of Chiral Intermediate cluster_1 Coupling to Kinase Inhibitor Core cluster_2 Final Drug Synthesis 1-Boc-4-acetylpiperidine 1-Boc-4-acetylpiperidine (R/S)-1-Boc-4-(1-hydroxyethyl)piperidine (R/S)-1-Boc-4-(1-hydroxyethyl)piperidine 1-Boc-4-acetylpiperidine->(R/S)-1-Boc-4-(1-hydroxyethyl)piperidine Asymmetric Reduction Coupled_Intermediate Coupled Intermediate (R/S)-1-Boc-4-(1-hydroxyethyl)piperidine->Coupled_Intermediate Mitsunobu Reaction or Nucleophilic Substitution Heterocyclic_Core Heterocyclic Core (e.g., pyrazolopyrimidine) Heterocyclic_Core->Coupled_Intermediate Final_Kinase_Inhibitor Final Kinase Inhibitor Coupled_Intermediate->Final_Kinase_Inhibitor Deprotection & Further Functionalization

Caption: Synthetic workflow for a kinase inhibitor.

Protocol 3: Mitsunobu Reaction for Ether Synthesis

Objective: To couple (R)- or (S)-1-Boc-4-(1-hydroxyethyl)piperidine with a phenolic heterocyclic core.

Materials:

  • (R)- or (S)-1-Boc-4-(1-hydroxyethyl)piperidine

  • Phenolic heterocyclic core (e.g., a hydroxypyrazolopyrimidine)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)[9]

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), dissolve the phenolic heterocyclic core, (R)- or (S)-1-Boc-4-(1-hydroxyethyl)piperidine (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired ether-linked product.

Rationale for Experimental Choices:

  • Mitsunobu Reaction: This reaction is a powerful method for forming C-O bonds with inversion of stereochemistry at the alcohol carbon[17]. This is particularly useful when the opposite enantiomer of the alcohol is desired for the final product.

  • Reagents: PPh₃ and DIAD/DEAD are the classic reagents for the Mitsunobu reaction. The order of addition and temperature control are important to minimize side reactions.

  • Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the intermediates, so anhydrous solvents and an inert atmosphere are essential.

Protocol 4: Suzuki Coupling for C-C Bond Formation

In many kinase inhibitor syntheses, a Suzuki coupling is employed to form a key carbon-carbon bond between two aromatic or heteroaromatic rings[8][10]. The piperidine moiety can be on either fragment.

Objective: To perform a Suzuki coupling to construct the core of a kinase inhibitor.

Materials:

  • Aryl or heteroaryl bromide/iodide fragment

  • Aryl or heteroaryl boronic acid or boronate ester fragment

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)[8][10]

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • In a reaction vessel, combine the aryl/heteroaryl halide, the boronic acid/ester (1.1-1.5 eq), and the base (2-3 eq).

  • Add the solvent system and degas the mixture by bubbling with an inert gas for 15-30 minutes.

  • Add the palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Rationale for Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of palladium source and ligand is crucial for the efficiency of the Suzuki coupling and depends on the specific substrates.

  • Base: The base is required to activate the boronic acid/ester for transmetalation to the palladium center.

  • Degassing: It is critical to remove dissolved oxygen from the reaction mixture as oxygen can deactivate the palladium catalyst.

Data Presentation

The following table summarizes typical reaction parameters for the key transformations discussed.

ReactionKey ReagentsSolventTemp. (°C)Typical Yield (%)Ref.
Asymmetric Reduction KRED, GDH, NADP+, GlucoseBuffer/Co-solvent25-35>90[10][11]
Mitsunobu Reaction PPh₃, DIAD/DEADAnhydrous THF0 to RT60-85[9][17][18]
Suzuki Coupling Pd(dppf)Cl₂, K₂CO₃1,4-Dioxane/H₂O80-10070-95[8][10]

Signaling Pathway Visualization

The following diagram illustrates a simplified representation of the B-cell receptor (BCR) signaling pathway and the inhibitory action of a BTK inhibitor like Acalabrutinib.

G cluster_0 Cell Membrane cluster_1 Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation Downstream Downstream Signaling (NF-κB, AKT) PLCG2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Acalabrutinib Acalabrutinib Acalabrutinib->BTK Inhibits

Caption: BTK signaling pathway and inhibition.

Conclusion

1-Boc-4-(1-hydroxyethyl)piperidine is a strategically important and versatile building block in the synthesis of kinase inhibitors. Its Boc-protected nitrogen allows for controlled synthetic manipulations, while the chiral hydroxylated side chain provides a key handle for introducing functionality with precise stereochemical control. As demonstrated, the stereoselective synthesis of this intermediate, primarily through asymmetric reduction, is a critical step in the overall synthetic route to complex drugs like Acalabrutinib. The subsequent application of this chiral building block in robust coupling reactions, such as the Mitsunobu and Suzuki reactions, enables the efficient construction of the final drug targets. The continued development of efficient and scalable methods for the synthesis of such chiral piperidine derivatives will undoubtedly fuel the discovery of the next generation of targeted therapies.

References

  • U.S. Patent 10,800,787. (2020).
  • Marican, A., et al. (2016). An Alternative Asymmetric Synthesis of Tofacitinib, a Janus Kinase Inhibitor. Synthesis, 48(12), 1865-1872.
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  • Ni, Y., et al. (2014). Development of a biocatalytic process to prepare (S)-N-Boc-3-hydroxypiperidine. Organic Process Research & Development, 18(2), 346-351.
  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073.
  • Organic Syntheses. (n.d.). A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. Retrieved from [Link]

  • WO Patent WO/2021/111465. (2021).
  • Zhang, X., et al. (2014). p38 MAP Kinase Inhibitors: Metabolically Stabilized Piperidine-Substituted Quinolinones and Naphthyridinones. ACS Medicinal Chemistry Letters, 5(7), 826-830.
  • Sharma, P., et al. (2014). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 6(5), 312-320.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Li, Y., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Molecules, 27(5), 1715.
  • Abdel-Magid, A. F. (2016). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 2(1), 1-11.
  • Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Šatínský, D., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(13), 3349-3366.
  • Petrelli, A., & Giordano, S. (2008). From single- to multi-target drugs in cancer therapy: when aspecificity becomes an advantage. Current medicinal chemistry, 15(5), 422-432.
  • Kitchen, D. B., et al. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews Drug discovery, 3(11), 935-949.

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Application Notes and Protocols for the Synthesis of Crizotinib via Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Piperidine Intermediates in Crizotinib Synthesis

Crizotinib, marketed as Xalkori®, is a pivotal therapeutic agent in oncology, functioning as a multi-targeted tyrosine kinase inhibitor against ALK, ROS1, and MET.[1][2][3] Its chemical structure, (R)-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine, features a central aminopyridine core, a chiral benzyloxy side chain, and a crucial piperidinyl-pyrazole moiety.[2] The piperidine ring, in particular, plays a significant role in the molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a detailed exploration of synthetic routes to Crizotinib that strategically employ piperidine-containing intermediates, offering insights into the chemical rationale and practical execution of these complex multi-step syntheses.

The synthetic strategies discussed herein are designed for robustness and scalability, addressing key challenges such as the construction of the core aromatic systems, the introduction of the chiral center, and the final coupling of the key fragments. A recurring theme in modern Crizotinib synthesis is the late-stage introduction of the piperidinyl-pyrazole group, often via a palladium-catalyzed cross-coupling reaction. This approach allows for the efficient convergence of complex molecular fragments, a strategy widely adopted in pharmaceutical process chemistry.

Core Synthetic Strategy: A Convergent Approach Centered on Suzuki Coupling

A prevalent and highly efficient strategy for the synthesis of Crizotinib involves a convergent approach wherein two key fragments are synthesized independently and then coupled in a late-stage transformation. This methodology is advantageous as it allows for the optimization of each synthetic sequence separately and often leads to higher overall yields. The two primary building blocks are:

  • The Aminopyridine Core: A suitably functionalized 2-amino-3-alkoxy-5-halopyridine derivative.

  • The Piperidinyl-Pyrazole Moiety: A piperidine ring substituted with a pyrazole, which is further functionalized for cross-coupling, typically as a boronic acid or boronic ester.

The key coupling reaction that unites these two fragments is the Suzuki-Miyaura cross-coupling, a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds.

Visualizing the Convergent Synthetic Workflow

G cluster_0 Synthesis of Aminopyridine Core cluster_1 Synthesis of Piperidinyl-Pyrazole Boronic Ester A (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol C 5-Bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine A->C Mitsunobu Reaction B 5-Bromo-3-hydroxypyridin-2-amine B->C H Boc-Protected Crizotinib C->H Suzuki Coupling D N-Boc-4-hydroxypiperidine E N-Boc-4-(pyrazol-1-yl)piperidine D->E Mitsunobu or SNAr F N-Boc-4-(4-iodo-1H-pyrazol-1-yl)piperidine E->F Iodination G tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate F->G Miyaura Borylation G->H I Crizotinib H->I Boc Deprotection

Caption: Convergent synthetic workflow for Crizotinib.

Detailed Protocols and Mechanistic Insights

Part 1: Synthesis of the Piperidinyl-Pyrazole Boronic Ester Intermediate

The synthesis of the piperidinyl-pyrazole boronic ester is a critical multi-step sequence that begins with a commercially available piperidine derivative. The use of a tert-butyloxycarbonyl (Boc) protecting group for the piperidine nitrogen is standard practice, as it is stable under a wide range of reaction conditions and can be readily removed in the final step.[4][5]

Protocol 1: Synthesis of tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

This protocol is adapted from established industrial syntheses.[6][7]

Step 1a: Synthesis of tert-Butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate

  • Rationale: This step involves the formation of the N-C bond between the piperidine and pyrazole rings. A common method is the Mitsunobu reaction, which allows for the coupling of an alcohol (N-Boc-4-hydroxypiperidine) with a nucleophile (pyrazole) under mild conditions.

  • Procedure:

    • To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq.), pyrazole (1.1 eq.), and triphenylphosphine (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the desired product.

Step 1b: Iodination of the Pyrazole Ring

  • Rationale: To prepare the pyrazole ring for the subsequent Miyaura borylation, a halogen handle is installed. Iodination is often preferred as the C-I bond is more reactive in palladium-catalyzed cross-coupling reactions.

  • Procedure:

    • Dissolve tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF).

    • Add N-iodosuccinimide (NIS) (1.1 eq.) portion-wise at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with aqueous sodium thiosulfate solution to quench any remaining NIS, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate, which can often be used in the next step without further purification.

Step 1c: Miyaura Borylation

  • Rationale: The Miyaura borylation is a palladium-catalyzed reaction that converts the aryl iodide to a boronic ester. This boronic ester is the key coupling partner for the Suzuki reaction.

  • Procedure:

    • To a solution of tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate (1.0 eq.) and bis(pinacolato)diboron (1.1 eq.) in a solvent such as 1,4-dioxane or DMF, add a palladium catalyst, for example, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq.).

    • Add a base, such as potassium acetate (KOAc) (3.0 eq.).

    • Degas the reaction mixture and heat to 80-100 °C under a nitrogen atmosphere for 4-8 hours.

    • Monitor the reaction by GC-MS or LC-MS.

    • Upon completion, cool the reaction mixture, filter through a pad of Celite, and concentrate.

    • Purify the crude product by crystallization or column chromatography to yield the desired boronic ester.

Part 2: Synthesis of the Aminopyridine Core

The synthesis of the chiral aminopyridine core involves the etherification of a substituted pyridine with a chiral alcohol.

Protocol 2: Synthesis of 5-Bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine

This protocol is based on a well-established route.[2][7]

  • Rationale: The Mitsunobu reaction is again employed to form the ether linkage between the chiral alcohol and the hydroxypyridine. This reaction proceeds with inversion of stereochemistry at the alcohol carbon, so the (S)-alcohol is typically used to obtain the desired (R)-ether product.

  • Procedure:

    • To a solution of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol (1.0 eq.), 5-bromo-3-hydroxy-2-nitropyridine (1.1 eq.), and triphenylphosphine (1.5 eq.) in an appropriate solvent like toluene or THF, add DIAD (1.5 eq.) dropwise at 0 °C.[7]

    • Allow the reaction to warm to room temperature and stir for 16-24 hours.

    • After the etherification is complete, the nitro group is reduced to an amine. A common method is hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[7]

    • Alternatively, other reducing agents like iron powder in acetic acid can be used.

    • After reduction, the crude product is purified, often by crystallization, to yield the desired aminopyridine core.

Part 3: The Convergent Suzuki Coupling and Final Deprotection

This is the final key bond-forming step, followed by the removal of the protecting group to yield Crizotinib.

Protocol 3: Suzuki Coupling and Boc Deprotection

  • Rationale: The Suzuki coupling joins the two key fragments. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yield and purity.[4][7] The final step is the acid-catalyzed removal of the Boc protecting group.

  • Procedure:

    • In a reaction vessel, combine 5-bromo-3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine (1.0 eq.), tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.02-0.05 eq.), and a base like sodium carbonate or potassium carbonate (2.0-3.0 eq.).[4]

    • Add a solvent system, typically a mixture of an organic solvent (e.g., DMF, 1,4-dioxane, or toluene) and water.

    • Degas the mixture and heat to 80-110 °C under a nitrogen atmosphere for 2-6 hours.

    • Monitor the reaction progress by HPLC.

    • Upon completion, cool the mixture, and perform an aqueous workup. Extract the product with an organic solvent like ethyl acetate.

    • The crude Boc-protected Crizotinib can be purified by crystallization or column chromatography.

    • For deprotection, dissolve the Boc-protected Crizotinib in a suitable solvent such as methanol, ethanol, or dichloromethane.

    • Add a strong acid, such as hydrochloric acid (in dioxane or an alcohol) or trifluoroacetic acid (TFA), and stir at room temperature for 1-4 hours.[4][8]

    • Monitor the deprotection by TLC or HPLC.

    • Upon completion, the solvent is removed under reduced pressure. The resulting salt can be neutralized with a base and the free base of Crizotinib can be isolated and purified by crystallization to yield the final active pharmaceutical ingredient.

Data Summary
StepProductTypical YieldPurity (by HPLC)
Part 1 Piperidinyl-Pyrazole Boronic Ester70-85% (over 3 steps)>98%
Part 2 Aminopyridine Core60-75% (over 2 steps)>99%
Part 3 Crizotinib80-95% (for Suzuki and deprotection)>99.5%

Troubleshooting and Key Considerations

  • Mitsunobu Reaction: The primary byproducts in Mitsunobu reactions are the reduced azodicarboxylate and triphenylphosphine oxide. Crystallization is often an effective method for their removal.[7]

  • Suzuki Coupling: The purity of the boronic ester is critical for a clean and high-yielding Suzuki reaction. The reaction is sensitive to oxygen, so proper degassing and maintenance of an inert atmosphere are essential. The choice of palladium catalyst and base can significantly impact the reaction outcome and may require optimization.

  • Boc Deprotection: Incomplete deprotection can be an issue. Ensure a sufficient excess of strong acid is used and that the reaction is allowed to proceed to completion. The final salt form of Crizotinib can affect its solubility and handling properties.

Conclusion

The synthesis of Crizotinib via piperidine intermediates, particularly through a convergent strategy involving a late-stage Suzuki coupling, represents a robust and scalable approach for the manufacturing of this important anti-cancer drug. Careful control of reaction conditions, strategic use of protecting groups, and efficient purification methods are paramount to achieving high yields and the stringent purity required for an active pharmaceutical ingredient. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with a comprehensive understanding of this elegant and industrially relevant synthetic pathway.

References

  • ResearchGate. A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Available at: [Link]

  • ResearchGate. Synthesis and structure of crizotinib. Available at: [Link]

  • Google Patents. CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof.
  • Google Patents. US9604966B2 - Crizotinib preparation method.
  • ACS Publications. Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066). Available at: [Link]

  • Google Patents. CN102898449A - Method for synthesizing Crizotinib intermediate.
  • MDPI. Reactive Oxygen Species (ROS)-Sensitive Prodrugs of the Tyrosine Kinase Inhibitor Crizotinib. Available at: [Link]

  • PubMed Central. Development and biological investigations of hypoxia-sensitive prodrugs of the tyrosine kinase inhibitor crizotinib. Available at: [Link]

  • Google Patents. CN104693184A - Synthesis method of crizotinib.
  • Semantic Scholar. Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. Available at: [Link]

  • Organic Syntheses. A General Synthesis of α-Carbolines. Available at: [Link]

  • Veeprho. Crizotinib Impurities and Related Compound. Available at: [Link]

  • PubMed Central. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib. Available at: [Link]

  • ResearchGate. The nitrogen atom of piperidine in crizotinib was selected for conjugation. Available at: [Link]

  • ChemRxiv. A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. Available at: [Link]

  • PubMed Central. Crizotinib: A comprehensive review. Available at: [Link]

Sources

Application Note: Strategies for the Deprotection of 1-Boc-4-(1-hydroxyethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tert-butyloxycarbonyl (Boc) group is an indispensable amine-protecting group in modern organic synthesis, prized for its stability across a wide range of chemical conditions and its facile, selective removal under acidic treatment.[1][2][] This application note provides a comprehensive technical guide for the deprotection of 1-Boc-4-(1-hydroxyethyl)piperidine, a key intermediate in the development of various pharmaceutical agents. We will explore the underlying reaction mechanism, present detailed, field-proven protocols using trifluoroacetic acid (TFA) and hydrochloric acid (HCl), discuss critical process considerations, and outline methods for reaction monitoring and product validation.

Introduction: The Strategic Role of the Boc Group

In multistep synthesis, the selective masking and demasking of reactive functional groups is a foundational strategy.[] The Boc group, chemically a tert-butyl carbamate, effectively reduces the nucleophilicity and basicity of the piperidine nitrogen by delocalizing its lone pair of electrons through resonance with the adjacent carbonyl group.[4] This protection allows for selective transformations on other parts of the molecule, such as the hydroxyl moiety of 1-Boc-4-(1-hydroxyethyl)piperidine. The subsequent removal of the Boc group is a critical step to liberate the piperidine nitrogen for further functionalization, for example, in the synthesis of complex heterocyclic scaffolds. The key to the Boc group's utility is its acid lability, which permits its removal under mild conditions that often leave other protecting groups intact.[4]

The Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group is an acid-catalyzed elimination reaction that proceeds through a well-established, multi-step mechanism.[1][5][6] Understanding this pathway is crucial for optimizing reaction conditions and anticipating potential side products.

The mechanism involves four key steps:

  • Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., H⁺ from TFA or HCl).[1][4] This step activates the carbonyl group, making it a better leaving group.

  • Formation of a tert-butyl Cation: The protonated intermediate becomes unstable and fragments. This leads to the irreversible loss of a highly stable tertiary carbocation (tert-butyl cation) and the formation of an unstable carbamic acid intermediate.[1][4][5]

  • Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing gaseous carbon dioxide.[1][5] This decarboxylation is a significant thermodynamic driving force for the overall reaction.

  • Amine Salt Formation: The newly liberated piperidine nitrogen is immediately protonated by the acid present in the reaction medium, forming a stable amine salt (e.g., a trifluoroacetate or hydrochloride salt).[1]

The primary byproducts of this reaction are carbon dioxide and a tert-butyl cation. The cation can be quenched by a nucleophile or, more commonly, lose a proton to form gaseous isobutylene.[5]

Boc_Deprotection_Mechanism Mechanism of Acid-Catalyzed Boc Deprotection cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Salt Formation BocN 1-Boc-4-(1-hydroxyethyl)piperidine ProtonatedBoc Protonated Carbamate BocN->ProtonatedBoc + H+ H_ion H+ CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid tBu_cation tert-butyl cation ProtonatedBoc->tBu_cation FreeAmine Free Piperidine CarbamicAcid->FreeAmine CO2 CO₂ CarbamicAcid->CO2 AmineSalt Piperidine Salt (Product) FreeAmine->AmineSalt + H+ H_ion2 H+

Caption: Acid-catalyzed mechanism for Boc group removal.

Process Considerations and Potential Side Reactions

While Boc deprotection is generally a clean and high-yielding reaction, certain factors must be considered to ensure optimal results:

  • Alkylation: The electrophilic tert-butyl cation generated during the reaction can potentially alkylate other nucleophilic sites within the substrate or product.[7] For 4-(1-hydroxyethyl)piperidine, the risk of side reactions is relatively low. However, for substrates containing more sensitive or electron-rich moieties (e.g., thiols, indoles), the addition of a cation scavenger like anisole or thioanisole may be necessary to prevent byproduct formation.[5][8]

  • Incomplete Reaction: Insufficient acid stoichiometry or reaction time can lead to incomplete deprotection.[9] It is crucial to monitor the reaction to completion using appropriate analytical techniques.

  • Solvent Choice: The choice of solvent is critical. Dichloromethane (DCM) is commonly used for TFA deprotections due to its inertness and ability to dissolve both the starting material and the intermediate salt.[10] For HCl deprotections, 1,4-dioxane or methanol are standard choices.[11] Anhydrous solvents are recommended to prevent unwanted side reactions.

Experimental Protocols

Two standard protocols for the deprotection of 1-Boc-4-(1-hydroxyethyl)piperidine are detailed below.

Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is highly effective and allows for easy removal of the acid and solvent post-reaction due to their volatility.[1]

Materials:

  • 1-Boc-4-(1-hydroxyethyl)piperidine

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for free base work-up)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and ice bath

Procedure:

  • Dissolve 1-Boc-4-(1-hydroxyethyl)piperidine (1.0 eq) in anhydrous DCM (to a concentration of 0.1–0.2 M) in a round-bottom flask.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add TFA (5–10 eq) dropwise to the solution. Caution: The reaction can be exothermic and evolve gas (CO₂ and isobutylene).[2] Ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the mixture for 1–3 hours, monitoring the reaction's progress by TLC or LC-MS.[2]

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA. The resulting residue is the piperidine trifluoroacetate salt, which can be used directly or converted to the free base.

  • (Optional - Free Base Isolation): Dissolve the crude salt in water and basify the solution to a pH > 9 with saturated aqueous NaHCO₃.[2] Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM) three times. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the 4-(1-hydroxyethyl)piperidine free base.[2][12]

Method B: Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is an excellent alternative to TFA and often results in the precipitation of the product as a hydrochloride salt, simplifying isolation.

Materials:

  • 1-Boc-4-(1-hydroxyethyl)piperidine

  • Anhydrous 1,4-Dioxane

  • 4 M HCl solution in 1,4-Dioxane

  • Diethyl ether (for washing)

  • Round-bottom flask and magnetic stirrer

Procedure:

  • Dissolve 1-Boc-4-(1-hydroxyethyl)piperidine (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.

  • To the stirred solution at room temperature, add a 4 M solution of HCl in 1,4-dioxane (5–10 eq).[2]

  • Stir the reaction mixture at room temperature for 2–4 hours. Often, a precipitate of the hydrochloride salt will form.[2][11]

  • Monitor the reaction progress by TLC or LC-MS to ensure the complete consumption of the starting material.[12]

  • Upon completion, if a precipitate has formed, collect the solid product by filtration. Wash the solid with cold diethyl ether and dry under vacuum to yield 4-(1-hydroxyethyl)piperidine hydrochloride.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.[11] The salt can be further purified by trituration with diethyl ether.

  • (Optional - Free Base Isolation): The hydrochloride salt can be converted to the free base using the same basic work-up procedure described in Method A (Step 7).

Comparative Summary of Protocols

ParameterMethod A: TFA/DCMMethod B: HCl/Dioxane
Acid Reagent Trifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Solvent Dichloromethane (DCM)1,4-Dioxane
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Time 1–3 hours2–4 hours
Work-up Evaporation of volatile acid/solvent.[1]Precipitation/filtration or evaporation.[2][11]
Advantages Fast reaction; volatile reagents are easily removed.Often yields a crystalline HCl salt; avoids TFA.
Disadvantages TFA is corrosive and requires careful handling.Dioxane is a peroxide-former and has a high freezing point.

Reaction Monitoring and Validation

A self-validating protocol requires diligent monitoring to confirm reaction completion and product identity.

Workflow General Experimental & Validation Workflow cluster_reaction Reaction cluster_monitoring In-Process Monitoring cluster_workup Work-up & Isolation cluster_validation Product Validation start Dissolve Substrate in Anhydrous Solvent cool Cool to 0°C (TFA Method) start->cool add_acid Add Acid (TFA or HCl) cool->add_acid react Stir at RT (1-4 hours) add_acid->react monitor Monitor by TLC / LC-MS react->monitor complete Reaction Complete? monitor->complete complete->react No workup Evaporation / Precipitation complete->workup Yes optional_workup Optional: Basic Work-up (for Free Base) workup->optional_workup isolate Isolate Product (Salt or Free Base) workup->isolate optional_workup->isolate validate Characterize by ¹H NMR & Mass Spec isolate->validate

Caption: Workflow for Boc deprotection and product validation.

  • Thin-Layer Chromatography (TLC): TLC is a fast and effective way to track the disappearance of the starting material.[12] The Boc-protected starting material is significantly less polar than the resulting amine salt product. The product will have a much lower Retention Factor (Rf) value. Staining the TLC plate with ninhydrin can help visualize the primary/secondary amine product as a distinct colored spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides a more quantitative assessment of the reaction's progress and confirms the identity of the product by its mass-to-charge ratio.[12][13]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR is the most definitive method for confirming complete deprotection.[13] The spectrum of the product will show the complete disappearance of the characteristic large singlet peak for the nine tert-butyl protons, which typically appears around 1.4 ppm in the starting material.[13]

References

  • SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved from [Link]

  • Acids. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Amine Protection / Deprotection. (n.d.). Fisher Scientific. Retrieved from [Link]

  • TFA Deprotection. (n.d.). Scribd. Retrieved from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride. (n.d.). PrepChem.com. Retrieved from [Link]

  • How can we do the deprotection of boc-amino acids using hcl ?. (2016). ResearchGate. Retrieved from [Link]

  • Boc Deprotection - HCl. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. (2010). ResearchGate. Retrieved from [Link]

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2012). ResearchGate. Retrieved from [Link]

  • BOC deprotection. (2023). Hebei Boze Chemical Co.,Ltd.. Retrieved from [Link]

  • Piperidine Synthesis. (1992). Defense Technical Information Center. Retrieved from [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health. Retrieved from [Link]

  • How to confirm BOC deprotection by TFA ?. (2016). ResearchGate. Retrieved from [Link]

  • Boc deprotection conditions tested. (n.d.). ResearchGate. Retrieved from [Link]

  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling. (2024). ChemistryViews. Retrieved from [Link]

  • 4-hydroxy-piperidine derivatives and their preparation. (1974). Google Patents.

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Derivatization of the hydroxyl group in N-Boc-4-(1-hydroxyethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of the Hydroxyl Group in N-Boc-4-(1-hydroxyethyl)piperidine

Abstract

N-Boc-4-(1-hydroxyethyl)piperidine is a highly valuable, bifunctional building block in modern medicinal chemistry and drug discovery. The piperidine scaffold is a privileged structure in numerous FDA-approved drugs, imparting favorable pharmacokinetic properties like enhanced solubility and metabolic stability.[1] The strategic placement of a tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen facilitates controlled, regioselective synthesis, while the secondary hydroxyl group at the 4-position serves as a versatile anchor for introducing molecular diversity.[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the primary methods for derivatizing this hydroxyl group. We will explore the mechanistic underpinnings, provide detailed, field-proven protocols for key transformations—including etherification, esterification, and stereoinversive substitutions—and discuss the characterization of the resulting products.

Rationale and Strategic Overview

The derivatization of the hydroxyl moiety in N-Boc-4-(1-hydroxyethyl)piperidine is a cornerstone strategy for generating libraries of novel compounds for structure-activity relationship (SAR) studies. By modifying this position, researchers can fine-tune a molecule's steric bulk, hydrogen bonding capacity, and lipophilicity, which are critical parameters for optimizing target engagement, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.[1] The principal pathways for derivatization, each with distinct advantages, are outlined below.

G cluster_0 Derivatization Pathways start N-Boc-4-(1-hydroxyethyl)piperidine ether Etherification (Williamson) start->ether R-X, Base ester Esterification (Steglich, Acylation) start->ester R-COOH, Coupling Agent or R-COCl, Base mitsunobu Stereoinversive Substitution (Mitsunobu) start->mitsunobu Nu-H, PPh₃, DEAD/DIAD

Caption: Key derivatization pathways for the hydroxyl group.

Ether Formation: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and classical method for forming ethers via an S\textsubscript{N}2 mechanism.[3][4] This reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a leaving group (typically a halide) on an electrophilic carbon.

Mechanistic Principle

The reaction proceeds in two main stages. First, a strong, non-nucleophilic base, such as sodium hydride (NaH), is used to irreversibly deprotonate the secondary hydroxyl group, forming a sodium alkoxide. Second, this potent nucleophile attacks a primary alkyl halide (e.g., methyl iodide or benzyl bromide). The selection of a primary alkyl halide is critical to maximize the yield of the desired ether product, as secondary and tertiary alkyl halides tend to undergo a competing E2 elimination reaction, especially with a sterically accessible base like the alkoxide.[5][6][7] The reaction is best performed in an anhydrous polar aprotic solvent like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) to avoid quenching the highly reactive alkoxide and base.[6]

Detailed Experimental Protocol: Synthesis of a Benzyl Ether Derivative

Materials:

  • N-Boc-4-(1-hydroxyethyl)piperidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Benzyl bromide (BnBr)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add N-Boc-4-(1-hydroxyethyl)piperidine (1.0 eq). Dissolve it in anhydrous THF (to a concentration of approx. 0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq, 60% dispersion) portion-wise. Caution: Hydrogen gas is evolved. Allow the resulting slurry to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with a 30:70 mixture of ethyl acetate/hexanes. The product spot should have a higher R\textsubscript{f} value than the starting alcohol.

  • Workup: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Dilute the mixture with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic extracts sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure benzyl ether derivative.

Ester Formation: Mild and Efficient Acylation Methods

Esterification is a fundamental transformation that introduces a carbonyl functionality, which can act as a hydrogen bond acceptor and modulate the electronic properties of the parent molecule.

Steglich Esterification: A Mild Coupling Approach

For sensitive or sterically hindered substrates, the Steglich esterification is a superior alternative to harsher, acid-catalyzed methods.[8] This reaction utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[9][10]

Mechanistic Principle: The carboxylic acid first reacts with the carbodiimide (e.g., DCC) to form a highly reactive O-acylisourea intermediate. DMAP, a hyper-nucleophilic catalyst, intercepts this intermediate to form an even more electrophilic N-acylpyridinium species.[10][11] This activated species is then readily attacked by the alcohol. This catalytic cycle is highly efficient and prevents the O-acylisourea from rearranging into a non-reactive N-acylurea byproduct.[9][11] A key advantage of using DCC is that the dicyclohexylurea (DCU) byproduct is largely insoluble in most organic solvents and can be easily removed by filtration.[9]

Detailed Experimental Protocol: Steglich Esterification with Benzoic Acid

Materials:

  • N-Boc-4-(1-hydroxyethyl)piperidine

  • Benzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 0.5 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-Boc-4-(1-hydroxyethyl)piperidine (1.0 eq), benzoic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM (approx. 0.2 M).

  • Coupling: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.2 eq) in a small amount of DCM dropwise.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. A white precipitate (dicyclohexylurea, DCU) will form. Monitor the reaction by TLC.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the DCU precipitate, washing the filter cake with DCM.

  • Extraction and Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the desired benzoate ester.

Stereoinversive Substitution: The Mitsunobu Reaction

The Mitsunobu reaction is an exceptionally powerful tool in organic synthesis for converting primary and secondary alcohols into a wide array of other functional groups with a predictable and complete inversion of stereochemistry at the carbinol center.[12][13][14] This feature is invaluable when the stereochemical outcome is critical for biological activity.

Mechanistic Principle

The reaction is a redox-condensation process that requires a phosphine (typically triphenylphosphine, PPh₃), an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD), the alcohol, and a suitable nucleophile.[13] The mechanism begins with the nucleophilic attack of PPh₃ on DEAD, forming a betaine intermediate. This intermediate deprotonates the nucleophile (e.g., a carboxylic acid). The resulting alcohol then attacks the activated phosphonium species, forming an oxyphosphonium salt, which is an excellent leaving group. In the final, stereochemistry-defining step, the conjugate base of the nucleophile displaces the oxyphosphonium group via a classic S\textsubscript{N}2 attack, leading to the product with inverted stereochemistry.[12][14][15] For the reaction to be efficient, the pKa of the nucleophile should generally be less than 13.[13]

Detailed Experimental Protocol: Stereoinversive Esterification

Materials:

  • N-Boc-4-(1-hydroxyethyl)piperidine (assuming a single enantiomer for stereochemical considerations)

  • 4-Nitrobenzoic acid (nucleophile)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-4-(1-hydroxyethyl)piperidine (1.0 eq), 4-nitrobenzoic acid (1.2 eq), and PPh₃ (1.5 eq). Dissolve the solids in anhydrous THF (approx. 0.1 M).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add DEAD or DIAD (1.5 eq) dropwise over 15-20 minutes. Caution: DEAD and DIAD are hazardous and should be handled with care in a fume hood.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • Workup and Purification: Concentrate the reaction mixture under reduced pressure. The purification of Mitsunobu reactions can be challenging due to the triphenylphosphine oxide and hydrazine byproducts. A common strategy is to triturate the crude residue with cold diethyl ether or a mixture of ether/hexanes. The byproducts often precipitate and can be removed by filtration. The filtrate is then concentrated and purified by flash column chromatography to isolate the final product with inverted stereochemistry.

General Experimental Workflow and Data Analysis

A standardized workflow is crucial for reproducible results in derivatization chemistry. The process involves careful reaction setup, diligent monitoring, appropriate workup and extraction, and finally, rigorous purification and characterization.

G cluster_workflow Standard Experimental Workflow A 1. Reaction Setup (Anhydrous, Inert Atm.) B 2. Reagent Addition & Reaction A->B C 3. TLC Monitoring B->C C->B Incomplete D 4. Quench & Workup C->D Complete E 5. Extraction D->E F 6. Drying & Concentration E->F G 7. Purification (Chromatography) F->G H 8. Characterization (NMR, LCMS) G->H I Pure Product H->I

Caption: A generalized workflow for synthesis and analysis.

Characterization of Derivatives

The identity and purity of all synthesized derivatives must be confirmed through standard analytical techniques.

TechniquePurposeKey Observational Data for a Benzyl Ether Derivative
¹H NMR Structural Elucidation & PurityDisappearance of the alcohol -OH proton signal. Upfield shift of the methine proton (-CH-O-). Appearance of new aromatic protons (~7.3 ppm) and a benzylic methylene signal (~4.5 ppm). Signals for the Boc group (~1.45 ppm) and piperidine ring protons remain.
¹³C NMR Carbon Skeleton ConfirmationShift in the methine carbon signal. Appearance of new aromatic and benzylic carbon signals.
LC-MS Molecular Weight & PurityA single major peak in the chromatogram. The mass spectrum should show the [M+H]⁺ or [M+Na]⁺ ion corresponding to the calculated molecular weight of the product.
TLC Reaction Monitoring & PurityA single spot with a higher R\textsubscript{f} than the more polar starting alcohol.
Subsequent Transformation: N-Boc Deprotection

A crucial final step in many synthetic sequences is the removal of the Boc protecting group to liberate the piperidine nitrogen for further functionalization. This is typically achieved under acidic conditions.

  • Standard Protocol: Dissolve the N-Boc protected derivative in Dichloromethane (DCM). Add an excess of Trifluoroacetic Acid (TFA) (e.g., 20-50% v/v) or use a solution of 4M HCl in dioxane.[16][17] Stir at room temperature for 1-4 hours until TLC analysis shows complete consumption of the starting material.[18] The solvent and excess acid are then removed under reduced pressure to yield the corresponding amine salt.

Conclusion

The secondary hydroxyl group of N-Boc-4-(1-hydroxyethyl)piperidine offers a reliable and versatile handle for chemical modification. The choice of derivatization strategy—Williamson ether synthesis for robust ether linkages, Steglich esterification for mild ester formation, or the Mitsunobu reaction for stereochemical control—should be guided by the specific synthetic goal and the nature of the desired derivative. The protocols outlined in this guide provide a solid foundation for researchers to synthesize diverse libraries of piperidine-based compounds, accelerating the discovery of new therapeutic agents.

References

  • Steglich, W., & Neises, B. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Grokipedia. Steglich esterification. [Link]

  • Moku, B., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23951-23957. [Link]

  • Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Ben M'Barek, K., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Organic Chemistry, 2(2), 163-167. [Link]

  • Li, B., et al. (2015). N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds. The Journal of Organic Chemistry, 80(5), 2958-2962. [Link]

  • Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]

  • Fiveable. Steglich Esterification Definition. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • University of Windsor. Alcohol Protecting Groups. [Link]

  • Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • Wikipedia. Protecting group. [Link]

  • Chemistry Steps. Protecting Groups For Alcohols. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • Organic Chemistry. (2019). Mitsunobu Reaction. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

Sources

Application Notes & Protocols: Leveraging Key Intermediates in Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Intermediates in CNS Drug Discovery

In the intricate landscape of neuropharmacological research, the journey from a conceptual therapeutic target to a viable research compound is a multi-step synthesis of complex molecular architectures. At the heart of this process lie pharmaceutical intermediates , which are the chemical building blocks and foundational scaffolds upon which novel, neurologically active molecules are constructed.[1] These are not merely transitional molecules; they are the lynchpins of innovation, enabling researchers to systematically explore chemical space, optimize compound properties, and ultimately, accelerate the discovery of new treatments for neurological and psychiatric disorders.[][]

Intermediates provide the flexibility to create extensive libraries of related compounds, which is essential for Structure-Activity Relationship (SAR) studies.[] By modifying the periphery of a core scaffold provided by an intermediate, scientists can fine-tune a molecule's potency, selectivity, and pharmacokinetic properties. The quality and purity of these intermediates are paramount, as they directly impact the safety, efficacy, and reproducibility of the final research compound.[1][4] Many drugs targeting the Central Nervous System (CNS) share common structural motifs, such as an aromatic group and a nitrogen atom, making the strategic design and synthesis of intermediates containing these features a highly efficient approach to drug discovery.[5]

This guide provides a detailed examination of the use of a key chemical intermediate in the synthesis of a novel neuropharmacological research compound. We will explore the synthesis and characterization of the intermediate, its application in the creation of a final compound targeting the GABAA receptor, and the downstream validation of its biological activity.

Section 1: Strategic Synthesis of a 2-Amino-5-chlorobenzophenone Intermediate

The 2-aminobenzophenone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous benzodiazepines, a class of drugs that act as positive allosteric modulators of the GABAA receptor. The GABAA receptor is the primary inhibitory neurotransmitter receptor in the CNS, making it a critical target for treating conditions like anxiety, insomnia, and epilepsy. Our choice of 2-amino-5-chlorobenzophenone as the key intermediate provides a versatile starting point for creating novel modulators. The chlorine atom offers a site for potential further modification while influencing the electronic properties of the molecule.

Protocol 1: Synthesis of 2-Amino-5-chlorobenzophenone

This protocol details the synthesis of the intermediate via a Friedel-Crafts acylation reaction. The causality behind this choice lies in its efficiency for forming a carbon-carbon bond between an aromatic ring and an acyl group, a foundational step in constructing our ketone-containing intermediate.

Materials and Reagents:

  • 4-chloroaniline

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl3)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 2M solution

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried 250 mL three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane (100 mL). Cool the suspension to 0°C using an ice bath.

  • Addition of Reactants: In a separate flask, dissolve 4-chloroaniline (1.0 equivalent) and benzoyl chloride (1.1 equivalents) in 50 mL of anhydrous DCM.

  • Acylation Reaction: Add the solution from step 2 dropwise to the cooled AlCl3 suspension over 30 minutes, maintaining the temperature below 5°C. This slow addition is critical to control the exothermic reaction and prevent unwanted side products.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 100 mL of 2M HCl. This step hydrolyzes the aluminum complexes and must be done in a well-ventilated fume hood due to the evolution of HCl gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to yield pure 2-amino-5-chlorobenzophenone as a yellow crystalline solid.

Data Presentation: Intermediate Characterization

Rigorous characterization is a self-validating step to ensure the intermediate's identity and purity before proceeding.

ParameterMethodExpected ResultPurpose
Purity HPLC>98%Confirms the absence of significant impurities that could interfere with subsequent reactions.
Identity 1H NMRConsistent with structureVerifies the chemical structure and proton environment.
Identity Mass Spec (ESI+)m/z = 232.05 [M+H]+Confirms the correct molecular weight.
Reaction Monitoring TLCRf = ~0.6 (3:1 Hex/EtOAc)Provides a quick and efficient way to track reaction completion.

Section 2: Application Protocol: Synthesis of a Novel Diazepine Analog

With the validated intermediate in hand, we can now proceed to the core application: its use in synthesizing a target neuropharmacological compound. This protocol describes the cyclization of the intermediate with an amino acid derivative to form the seven-membered diazepine ring characteristic of benzodiazepines.

Experimental Workflow

The overall process from intermediate to final validation follows a logical and self-validating sequence.

G cluster_0 Synthesis & Purification cluster_1 Characterization & Validation Intermediate 2-Amino-5-chlorobenzophenone Reaction Cyclization Reaction Intermediate->Reaction Reagents Glycine Ethyl Ester HCl, Pyridine Reagents->Reaction Purification Column Chromatography / Recrystallization Reaction->Purification FinalCompound Novel Diazepine Analog Purification->FinalCompound Analysis HPLC, NMR, MS FinalCompound->Analysis BioAssay In Vitro Functional Assay (e.g., Patch-Clamp) FinalCompound->BioAssay G GABA GABA Receptor GABA-A Receptor GABA->Receptor Modulator Novel Modulator (Synthesized Compound) Modulator->Receptor Channel Cl- Channel Opens Receptor->Channel enhanced by modulator Influx Increased Cl- Influx Channel->Influx Hyperpolarization Neuronal Hyperpolarization Influx->Hyperpolarization Effect Reduced Neuronal Excitability Hyperpolarization->Effect

Sources

Synthetic Protocols for the Preparation of 1-Boc-4-acetylpiperidine from the Corresponding Alcohol: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-Boc-4-acetylpiperidine in Modern Drug Discovery

In the landscape of contemporary pharmaceutical research and development, the piperidine scaffold stands as a cornerstone of molecular design. Its prevalence in a vast array of clinically successful drugs underscores its importance as a privileged structure. Among the myriad of functionalized piperidines, 1-Boc-4-acetylpiperidine has emerged as a particularly valuable synthetic intermediate. The tert-butoxycarbonyl (Boc) protecting group offers a robust yet readily cleavable handle to modulate the reactivity of the piperidine nitrogen, while the acetyl group at the 4-position provides a versatile anchor for further chemical elaboration. This combination of features makes 1-Boc-4-acetylpiperidine a critical building block in the synthesis of complex molecules targeting a wide range of therapeutic areas.

The oxidation of the readily available and stable precursor, 1-Boc-4-hydroxypiperidine, to the corresponding ketone is a fundamental transformation in the synthetic route to this key intermediate. The choice of an appropriate oxidation protocol is paramount and is dictated by a multitude of factors including reaction scale, the presence of other sensitive functional groups, desired purity, and practical considerations such as reagent toxicity, cost, and ease of workup. This application guide provides a detailed overview and comparison of several field-proven synthetic protocols for this crucial oxidation, offering researchers the insights necessary to select and execute the optimal method for their specific needs. We will delve into the mechanistic underpinnings of each reaction, provide step-by-step experimental procedures, and present a comparative analysis of their respective advantages and limitations.

Comparative Overview of Oxidation Methodologies

The conversion of a secondary alcohol to a ketone is a classic transformation in organic synthesis. For the specific case of 1-Boc-4-hydroxypiperidine, several reliable methods have been established. This guide will focus on four prominent protocols: the Swern oxidation, the Dess-Martin periodinane (DMP) oxidation, the Pyridinium Chlorochromate (PCC) oxidation, and the TEMPO-catalyzed oxidation. Each of these methods offers a unique set of attributes that make it suitable for different laboratory settings and synthetic strategies.

Oxidation Method Typical Yield Reaction Time Key Advantages Key Disadvantages
Swern Oxidation >95%2-4 hoursHigh yield, reliable for diverse substrates, mild conditions.[1]Requires cryogenic temperatures (-78 °C), produces malodorous dimethyl sulfide.[1]
Dess-Martin Oxidation 90-98%1-3 hoursMild, room temperature reaction, high chemoselectivity.[1]Reagent is expensive and potentially explosive.[1]
PCC Oxidation 85-95%2-4 hoursReadily available reagent, straightforward procedure.Chromium-based reagent is toxic, can be acidic.
TEMPO-catalyzed Oxidation 85-95%1-2 hoursCatalytic, uses inexpensive bleach, environmentally friendlier byproducts.[1]Can be substrate-dependent, potential for chlorinated byproducts.[1]

Protocol 1: The Swern Oxidation

The Swern oxidation is a widely utilized and highly reliable method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[2] It is renowned for its mild reaction conditions and broad functional group tolerance.[2] The reaction employs dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophilic agent, most commonly oxalyl chloride, at cryogenic temperatures.[2]

Mechanistic Rationale

The causality behind the Swern oxidation lies in a two-stage mechanism. First, DMSO reacts with oxalyl chloride at low temperature to form a highly reactive electrophilic sulfur species, the chloro(dimethyl)sulfonium chloride.[3] This intermediate then reacts with the alcohol to form an alkoxysulfonium salt. The addition of a hindered, non-nucleophilic base, typically triethylamine, facilitates an intramolecular E2-type elimination, yielding the desired ketone, dimethyl sulfide, and triethylammonium chloride.[3] The low reaction temperature is crucial to prevent side reactions, such as the Pummerer rearrangement.

Swern_Mechanism cluster_activation DMSO Activation cluster_oxidation Alcohol Oxidation DMSO DMSO ActivatedDMSO Chloro(dimethyl)sulfonium chloride DMSO->ActivatedDMSO -CO, -CO2, -Cl- OxalylChloride Oxalyl Chloride OxalylChloride->ActivatedDMSO Alkoxysulfonium Alkoxysulfonium Salt ActivatedDMSO->Alkoxysulfonium Alcohol 1-Boc-4-hydroxypiperidine Alcohol->Alkoxysulfonium Ketone 1-Boc-4-acetylpiperidine Alkoxysulfonium->Ketone E2 Elimination Base Triethylamine Base->Ketone

Caption: The Swern oxidation proceeds via activation of DMSO followed by reaction with the alcohol and base-promoted elimination.

Detailed Experimental Protocol

Materials:

  • 1-Boc-4-hydroxypiperidine

  • Oxalyl chloride

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet

  • Dropping funnels

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) in a three-neck flask under a nitrogen atmosphere, cool the solution to -78 °C using a dry ice/acetone bath.[1]

  • Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM dropwise via a dropping funnel, ensuring the internal temperature does not rise above -65 °C.[1]

  • Stir the resulting mixture at -78 °C for 30 minutes.[1]

  • Add a solution of 1-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM dropwise, maintaining the internal temperature below -65 °C.[1]

  • Stir the reaction mixture at -78 °C for 1 hour.[1]

  • Add triethylamine (5.0 eq) dropwise to the reaction mixture, allowing the temperature to rise to -60 °C.[1]

  • After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over approximately 30-45 minutes.[1]

  • Quench the reaction by adding water.[1]

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-Boc-4-acetylpiperidine.

  • The product can be further purified by flash column chromatography on silica gel if necessary.[1]

Protocol 2: The Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a highly efficient and mild method for the oxidation of primary and secondary alcohols using the hypervalent iodine reagent, Dess-Martin periodinane (DMP).[4] A significant advantage of this protocol is that it can be performed at room temperature, obviating the need for cryogenic conditions.[1]

Mechanistic Rationale

The mechanism of the Dess-Martin oxidation involves the initial formation of an intermediate by ligand exchange between the alcohol and an acetate group on the DMP reagent.[4] A subsequent intramolecular deprotonation of the α-hydrogen of the alcohol by another acetate ligand leads to the formation of the ketone, iodinane, and acetic acid.[4] The reaction is often buffered with pyridine or sodium bicarbonate to neutralize the generated acetic acid, which is particularly important for acid-sensitive substrates.

DMP_Mechanism Alcohol 1-Boc-4-hydroxypiperidine Intermediate Periodinane Intermediate Alcohol->Intermediate DMP Dess-Martin Periodinane DMP->Intermediate Ligand Exchange Ketone 1-Boc-4-acetylpiperidine Intermediate->Ketone Intramolecular Deprotonation

Caption: The Dess-Martin oxidation proceeds through a periodinane intermediate.

Detailed Experimental Protocol

Materials:

  • 1-Boc-4-hydroxypiperidine

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 1-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM (0.2 M) at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.[1]

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[1]

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.[1]

  • Stir the biphasic mixture vigorously until the solid byproducts dissolve.[1]

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 1-Boc-4-acetylpiperidine.

  • If necessary, the product can be purified by flash column chromatography.

Protocol 3: The Pyridinium Chlorochromate (PCC) Oxidation

Pyridinium chlorochromate (PCC) is a versatile and commercially available oxidizing agent that provides a convenient method for the oxidation of primary and secondary alcohols.[5] It is a milder alternative to other chromium(VI) reagents like Jones reagent and can be used in non-aqueous solvents, which prevents over-oxidation of primary alcohols to carboxylic acids.[6]

Mechanistic Rationale

The oxidation with PCC begins with the formation of a chromate ester from the reaction of the alcohol with PCC. The subsequent step involves the deprotonation of the α-hydrogen by a base (such as pyridine, which is present in the reagent) in an E2-like elimination, leading to the formation of the ketone and a reduced chromium(IV) species.[6] The reaction is typically performed in dichloromethane (DCM).

PCC_Mechanism Alcohol 1-Boc-4-hydroxypiperidine ChromateEster Chromate Ester Alcohol->ChromateEster PCC PCC PCC->ChromateEster Ketone 1-Boc-4-acetylpiperidine ChromateEster->Ketone Base-promoted Elimination

Caption: The PCC oxidation involves the formation of a chromate ester intermediate.

Detailed Experimental Protocol

Materials:

  • 1-Boc-4-hydroxypiperidine

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Celite® or silica gel

  • Diethyl ether

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Sintered glass funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of PCC (1.5 eq) and Celite® in anhydrous DCM in a round-bottom flask, add a solution of 1-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite® in a sintered glass funnel.

  • Wash the filter cake thoroughly with diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to give the crude 1-Boc-4-acetylpiperidine.

  • The product can be further purified by flash column chromatography if needed.

Protocol 4: TEMPO-Catalyzed Oxidation

The use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst for alcohol oxidation represents a greener and more atom-economical approach. This method typically employs an inexpensive and readily available co-oxidant, such as sodium hypochlorite (household bleach), to regenerate the active oxidizing species.[1]

Mechanistic Rationale

The catalytic cycle of the TEMPO oxidation involves the oxidation of TEMPO to the corresponding N-oxoammonium salt by the co-oxidant. This N-oxoammonium salt is the active oxidant that converts the alcohol to the ketone, in the process being reduced back to the hydroxylamine. The hydroxylamine is then re-oxidized to TEMPO by the co-oxidant, thus completing the catalytic cycle.

TEMPO_Mechanism cluster_catalytic_cycle Catalytic Cycle TEMPO TEMPO Oxoammonium N-Oxoammonium Salt TEMPO->Oxoammonium Co-oxidant Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Alcohol -> Ketone Hydroxylamine->TEMPO Co-oxidant Alcohol 1-Boc-4-hydroxypiperidine Ketone 1-Boc-4-acetylpiperidine Alcohol->Ketone Cooxidant Bleach (NaOCl) cluster_catalytic_cycle cluster_catalytic_cycle Cooxidant->cluster_catalytic_cycle

Caption: TEMPO-catalyzed oxidation utilizes a co-oxidant to regenerate the active oxidizing species.

Detailed Experimental Protocol

Materials:

  • 1-Boc-4-hydroxypiperidine

  • TEMPO

  • Sodium bromide (NaBr)

  • Household bleach (sodium hypochlorite solution)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1-Boc-4-hydroxypiperidine (1.0 eq), TEMPO (0.01 eq), and sodium bromide (0.1 eq) in DCM (0.5 M).[1]

  • Add saturated aqueous sodium bicarbonate solution (2.0 eq).[1]

  • Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.[1]

  • Slowly add household bleach (1.2 eq) dropwise, maintaining the temperature at 0 °C. A color change from orange to pale yellow is often observed.[1]

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.[1]

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.[1]

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with 1 M HCl and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain 1-Boc-4-acetylpiperidine.[1]

  • The crude product can be purified by flash chromatography if required.[1]

Conclusion: Selecting the Optimal Protocol

The synthesis of 1-Boc-4-acetylpiperidine from its corresponding alcohol is a critical transformation for which several robust and reliable protocols exist. The choice of the most appropriate method is a strategic decision that hinges on the specific requirements of the synthesis.

  • For high-yield and reliable small- to medium-scale syntheses where access to low-temperature equipment is not a limiting factor, the Swern oxidation is an excellent choice.

  • The Dess-Martin oxidation offers the convenience of a room-temperature reaction and is ideal for sensitive substrates, though the cost and potential hazards of the reagent must be considered.

  • The PCC oxidation provides a straightforward and effective method, but the toxicity of chromium reagents necessitates careful handling and waste disposal.

  • For large-scale applications or in laboratories where green chemistry principles are a priority, the TEMPO-catalyzed oxidation is an attractive option due to its catalytic nature and the use of inexpensive and environmentally benign reagents.

By understanding the mechanistic nuances and practical considerations of each of these protocols, researchers can confidently select and implement the most suitable method for the efficient and successful synthesis of 1-Boc-4-acetylpiperidine, a cornerstone building block in the pursuit of new therapeutic agents.

References

  • Wikipedia. (2023). Parikh–Doering oxidation. [Link]

  • Chem-Station International Edition. (2014). Parikh-Doering Oxidation. [Link]

  • Master Organic Chemistry. (2017). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • Wikipedia. (2023). Swern oxidation. [Link]

  • Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). [Link]

  • Organic Chemistry Portal. (2021). Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. [Link]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. [Link]

  • Google Patents. (2011). CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.
  • Michigan State University Department of Chemistry. (n.d.). Swern Oxidation Proceedure. [Link]

  • Google Patents. (2011). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
  • Organic Chemistry Portal. (2021). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]

  • National Center for Biotechnology Information. (n.d.). Tert-butyl 4-hydroxypiperidine-1-carboxylate. PubChem Compound Summary for CID 643502. [Link]

Sources

The Alchemist's Guide to Disarming Bacteria: Synthesis of β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Arms Race

In the relentless battle against bacterial resistance, the evolution of β-lactamase enzymes represents one of the most significant challenges to modern medicine. These enzymes, produced by a wide array of pathogens, efficiently hydrolyze the β-lactam ring of cornerstone antibiotics like penicillins and cephalosporins, rendering them inert. This guide is intended for the medicinal chemist, the process researcher, and the drug development professional—those on the front lines of this chemical arms race. We will delve into the synthetic strategies and detailed protocols for creating the molecules that neutralize this bacterial defense: the β-lactamase inhibitors. This is not merely a collection of recipes; it is an exploration of the chemical logic and strategic considerations that underpin the creation of these vital therapeutic agents.

Chapter 1: Understanding the Enemy and the Shield: Mechanism of Action

β-Lactamase inhibitors function by intercepting and neutralizing β-lactamase enzymes before they can destroy the partner antibiotic. Their mechanisms are sophisticated and can be broadly categorized into two primary strategies.

  • Suicide Inhibition (Irreversible Inactivation): This is the classic mechanism employed by inhibitors like clavulanic acid, sulbactam, and tazobactam. The inhibitor, structurally mimicking a β-lactam antibiotic, enters the active site of the enzyme. The enzyme's catalytic serine residue attacks the inhibitor's β-lactam ring, forming a covalent acyl-enzyme intermediate. However, unlike with a true antibiotic substrate, this intermediate is cleverly designed to undergo further chemical rearrangement. This secondary reaction creates a highly reactive species that permanently bonds to another residue in the active site, effectively "killing" the enzyme.[1]

  • Reversible Covalent Inhibition: Newer agents, such as avibactam, employ a more nuanced approach. They also form a covalent bond with the enzyme's serine residue, but this bond can be slowly reversed. The key to their efficacy is the kinetics: the rate of inhibitor acylation is very fast, while the rate of deacylation (hydrolysis of the bond to release the inhibitor) is extremely slow. This effectively sequesters the enzyme, preventing it from acting on the partner antibiotic.[2] Avibactam's non-β-lactam structure, the diazabicyclooctane (DBO) core, is central to this unique mechanism.[2]

G cluster_0 Mechanism of Serine β-Lactamase Action cluster_1 Inhibitor Intervention β-Lactam_Antibiotic β-Lactam Antibiotic Active_Enzyme Active β-Lactamase (Serine Nucleophile) β-Lactam_Antibiotic->Active_Enzyme Binding Acyl_Enzyme Acyl-Enzyme Intermediate Active_Enzyme->Acyl_Enzyme Acylation Inhibitor_Complex Inhibitor Acyl-Enzyme Intermediate Active_Enzyme->Inhibitor_Complex Acylation Hydrolysis Rapid Hydrolysis Acyl_Enzyme->Hydrolysis H₂O Attack Inactive_Products Inactive Antibiotic Fragments Hydrolysis->Inactive_Products Regenerated_Enzyme Regenerated Active Enzyme Hydrolysis->Regenerated_Enzyme BL_Inhibitor β-Lactamase Inhibitor BL_Inhibitor->Active_Enzyme Binding Rearrangement Rearrangement Inhibitor_Complex->Rearrangement e.g., Clavulanate Slow_Hydrolysis Very Slow Hydrolysis Inhibitor_Complex->Slow_Hydrolysis e.g., Avibactam Suicide_Inactivation Irreversible Covalent Adduct (Suicide Inhibition) Reversible_Inhibition Stable, Slowly Reversible Adduct (Reversible Inhibition) Rearrangement->Suicide_Inactivation Slow_Hydrolysis->Reversible_Inhibition

Caption: Mechanisms of β-Lactamase action and inhibition.

Chapter 2: The Classics - Synthesis of Penam-Based Inhibitors

Clavulanic Acid: The Natural Product Archetype

Clavulanic acid, isolated from Streptomyces clavuligerus, is a potent inhibitor of many class A β-lactamases.[3] Its commercial production relies on fermentation, as its strained 4-oxa-1-azabicyclo[3.2.0]heptan-7-one ring system presents a formidable challenge for total chemical synthesis.[4][5] However, understanding its synthetic routes provides invaluable insights for creating novel analogs.

Synthetic Strategy: The total synthesis of (±)-clavulanic acid is a landmark achievement in organic chemistry. A representative strategy commences from a simple azetidin-2-one precursor.[6] The core logic involves building the β-lactam ring first, followed by an intramolecular cyclization to form the fused oxazolidine ring. Key steps include alkylation to introduce the side chain precursor, chlorination, and a base-mediated cyclization to construct the bicyclic core.[1] Subsequent functional group manipulations, including reduction and stereoselective isomerization, are then required to install the characteristic (Z)-ethylidene side chain and complete the synthesis.

G A 4-Methylthio- azetidin-2-one B β-Keto-diester Intermediate A->B Alkylation (NaH, Dimethyl 2-bromo-3-oxoglutarate) C Chloro Derivative B->C Chlorination (Cl₂) D Bicyclic Diester Core C->D Intramolecular Cyclization (K₂CO₃) E Allylic Alcohol Intermediate D->E Reduction (e.g., NaBH₄) F (±)-Methyl Clavulanate E->F Isomerization & Deprotection

Caption: A generalized workflow for the total synthesis of Clavulanic Acid.

Protocol: Formal Total Synthesis of (±)-Methyl Clavulanate (This protocol is adapted from the principles outlined in foundational synthetic work and is intended for instructional purposes.[1][6])

Step 1: Alkylation of (±)-4-methylthioazetidin-2-one

  • To a stirred suspension of sodium hydride (2.0 equiv.) in anhydrous dimethylformamide (DMF) under an inert atmosphere (N₂), add (±)-4-methylthioazetidin-2-one (1.0 equiv.) portion-wise at 0 °C.

  • Allow the mixture to stir for 30 minutes at room temperature.

  • Cool the reaction to 0 °C and add a solution of dimethyl 2-bromo-3-oxoglutarate (1.1 equiv.) in DMF dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the β-keto-diester intermediate.

Step 2: Chlorination and Cyclization to Bicyclic Diester Core

  • Dissolve the β-keto-diester intermediate (1.0 equiv.) in carbon tetrachloride.

  • Add a slight excess of chlorine (e.g., as a solution in CCl₄) and stir at room temperature until TLC indicates complete consumption of the starting material.

  • Remove the solvent under reduced pressure to obtain the crude chloro derivative.

  • Dissolve the crude chloro derivative in anhydrous DMF and add anhydrous potassium carbonate (2.0 equiv.).

  • Stir the mixture vigorously at room temperature for 12-18 hours.

  • Dilute the reaction with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify via column chromatography to afford the racemic bicyclic diester.

Step 3: Reduction and Isomerization

  • The bicyclic diester is then subjected to a selective reduction of the ketone (e.g., using sodium borohydride) to yield a mixture of allylic alcohols.

  • This is followed by photochemical or chemical isomerization to favor the desired Z-isomer, and finally, deprotection to yield (±)-methyl clavulanate. These final steps require careful optimization and specialized equipment.

StepKey ReagentsTypical YieldKey Considerations
1. Alkylation NaH, Dimethyl 2-bromo-3-oxoglutarate25-35%Strict anhydrous conditions are critical. The β-keto-diester product exists largely in its enol form.
2. Cyclization Cl₂, K₂CO₃30-40%The chloro-intermediate is often used crude in the next step. The cyclization is the key ring-forming step.
3. Reduction NaBH₄VariableStereoselectivity of the reduction is a significant challenge.

Characterization Data (Clavulanic Acid):

  • ¹H NMR (D₂O): δ 3.15 (d, 1H), 3.60 (dd, 1H), 4.25 (t, 2H), 4.95 (s, 1H), 5.10 (t, 1H), 5.75 (d, 1H). (Note: Peaks can shift based on salt form and solvent)[7]

  • Molecular Formula: C₈H₉NO₅[3]

  • Molecular Weight: 199.16 g/mol [3]

Sulbactam and Tazobactam: The Synthetic Penicillanic Acid Sulfones

Sulbactam and its close analog tazobactam are entirely synthetic inhibitors derived from the penicillin nucleus.[8][9] Their synthesis is more industrially viable than that of clavulanic acid and typically starts from 6-aminopenicillanic acid (6-APA), a readily available fermentation product.

Synthetic Strategy (Sulbactam): The core transformation for sulbactam involves three key steps starting from 6-APA:

  • Diazotization-Halogenation: The primary amine of 6-APA is converted to a diazonium salt and subsequently displaced by halides (typically bromide) to yield 6,6-dibromopenicillanic acid. This reaction removes the amino group which is not needed in the final structure.

  • Oxidation: The sulfide in the thiazolidine ring is oxidized to a sulfone. This is the crucial step that confers the potent inhibitory activity. Potassium permanganate is a common oxidant for this transformation.

  • Reductive Dehalogenation: The two bromine atoms at the C6 position are removed, typically via catalytic hydrogenation or using reducing metals like zinc powder, to yield the final sulbactam product.[10]

G A 6-Aminopenicillanic Acid (6-APA) B 6,6-Dibromopenicillanic Acid A->B 1. NaNO₂, HBr 2. Br₂ C 6,6-Dibromopenicillanic Acid 1,1-Dioxide B->C Oxidation (KMnO₄) D Sulbactam C->D Reduction (e.g., Zn, H⁺ or H₂/Pd-C)

Caption: A common synthetic route for Sulbactam starting from 6-APA.

Protocol: Synthesis of Sulbactam from 6-APA (Adapted from patented industrial processes.[11])

Step 1: Diazotization and Bromination

  • Prepare a solution of hydrobromic acid (approx. 48%) in water. Cool to -5 °C.

  • To this solution, add 6-APA (1.0 equiv.) and sodium nitrite (1.1 equiv.) while maintaining the temperature between -5 and 0 °C.

  • After stirring for 1 hour, add bromine (2.2 equiv.) dropwise, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction mixture for 3-5 hours.

  • Extract the product, 6,6-dibromopenicillanic acid, into a suitable organic solvent like ethyl acetate. Wash the organic layer with sodium bisulfite solution to remove excess bromine, then with brine.

Step 2: Oxidation to Sulfone

  • Dissolve the crude 6,6-dibromopenicillanic acid in a suitable solvent mixture, such as ethyl acetate and water.

  • Cool the mixture to 0-5 °C.

  • Slowly add a solution of potassium permanganate (approx. 2.5 equiv.) in water, maintaining the temperature and pH (typically acidic). A phase transfer catalyst may be used to improve efficiency.

  • Monitor the reaction by TLC. Upon completion, quench any excess permanganate with sodium bisulfite.

  • Separate the organic layer, which contains the 6,6-dibromopenicillanic acid 1,1-dioxide.

Step 3: Hydrogenation (Reductive Debromination)

  • Transfer the organic solution of the sulfone to a hydrogenation vessel.

  • Add a catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (H₂) and stir vigorously at room temperature.

  • Monitor the reaction for H₂ uptake. Upon completion, filter off the catalyst.

  • The filtrate contains sulbactam. It can be isolated by crystallization, often after converting it to a salt (e.g., sulbactam sodium) for better stability and handling.

Synthetic Strategy (Tazobactam): Tazobactam synthesis is more complex due to the presence of the triazolylmethyl group at the C2 position.[12] A common industrial route involves the synthesis of a key 2β-chloromethylpenicillanic acid ester intermediate. This intermediate is then converted to an azide, which undergoes oxidation to the sulfone. The final, crucial step is a cycloaddition reaction with an alkyne to form the triazole ring, followed by deprotection.[13]

InhibitorStarting MaterialKey ReactionsOverall YieldKey Considerations
Sulbactam 6-APADiazotization, Oxidation, Reduction~70-75%Control of temperature during diazotization is critical to avoid side reactions. The oxidation step can be vigorous.[11]
Tazobactam Penicillin G or 6-APAAzide formation, Oxidation, Cycloaddition~35-45%The azide intermediate requires careful handling. Controlling byproducts during the triazole formation is a key challenge.[8]

Characterization Data (Sulbactam):

  • IUPAC Name: (2S,5R)-3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide[14]

  • Molecular Formula: C₈H₁₁NO₅S[10]

  • Molecular Weight: 233.24 g/mol [10]

  • ¹³C NMR (151 MHz): δ 176.3, 168.5, 66.3, 64.6, 63.7, 57.2, 19.9, 17.6.[15]

Chapter 3: The New Guard - Synthesis of Non-β-Lactam Inhibitors

Avibactam: The Diazabicyclooctane (DBO) Pioneer

Avibactam represents a paradigm shift in inhibitor design, featuring a non-β-lactam diazabicyclooctane (DBO) core.[16] Its synthesis is a testament to modern synthetic chemistry, requiring precise stereochemical control over multiple steps.

Synthetic Strategy: Multiple synthetic routes to avibactam have been developed. A highly efficient manufacturing route starts from commercially available Boc-benzyl-glutamate.[6] The strategy involves several key transformations:

  • Piperidine Ring Formation: The initial starting material is cyclized and reduced to form a key substituted piperidine intermediate.

  • Stereocontrol: A critical step is establishing the correct stereochemistry. One route employs a lipase-catalyzed resolution to separate the desired enantiomer.[12]

  • Bicyclic Core Construction: The second ring is formed through an intramolecular cyclization, often involving the formation of a urea or a related functional group, to construct the characteristic DBO skeleton.

  • Sulfation and Deprotection: The final steps involve the introduction of the sulfate group onto the hydroxylamine moiety and removal of protecting groups to yield avibactam. A one-pot debenzylation/sulfation reaction is a key process optimization.[12]

G A 5-Hydroxy-2-ethyl picolinate B (2S,5S)-5-Hydroxy- piperidine-2-carboxylate A->B 1. Reduction (H₂) 2. Lipase Resolution C (2S,5R)-5-((Benzyloxy)amino) piperidine-2-carboxylate B->C Nucleophilic Substitution D Amide Intermediate C->D Ammonolysis E Protected DBO Core D->E Intramolecular Urethanization F Avibactam E->F One-pot Debenzylation & Sulfation G A Starting Boronate Ester B Boron 'ate' Complex (Unstable) A->B CH₂Cl₂ + n-BuLi (-100 °C, Flow Reactor) C Homologated α-chloroboronate Ester B->C 1,2-Rearrangement (ZnCl₂) D Cyclic Boronic Ester Intermediate C->D Further Elaboration & Ring Closure E Vaborbactam D->E Acylation & Deprotection

Caption: Key transformations in the synthesis of Vaborbactam, highlighting the Matteson reaction.

Characterization and Analysis (Vaborbactam):

  • Analytical Methods: Due to its unique structure, specialized analytical methods are required for its characterization and quantification. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are essential tools. [17][18]* HPLC Method: A typical reversed-phase HPLC method might use a C18 column with a mobile phase consisting of a methanol and sodium phosphate buffer gradient. UV detection can be performed at around 240 nm. [17]* MS/MS: For high sensitivity and specificity, LC-MS/MS is employed, often using electrospray ionization (ESI) in positive mode. The transition of the parent ion (m/z 298.0 for [M+H]⁺) to specific daughter ions is monitored. [2][18]

Chapter 4: The Alchemist's Bench: Practical Considerations

Purification: The purification of β-lactamase inhibitors is as critical as their synthesis. The final products must be of high purity for clinical use.

  • Crystallization: This is the preferred method for final purification, as it is highly effective at removing impurities and can be scaled up. For inhibitors like sulbactam and avibactam, conversion to a stable salt (e.g., sodium or potassium salt) often facilitates crystallization and improves handling properties.

  • Chromatography: Column chromatography on silica gel is indispensable for purifying intermediates throughout the synthetic sequence. For highly polar final products or for analytical purposes, reversed-phase HPLC is the method of choice.

Troubleshooting and Key Considerations:

  • Stereochemistry: For all these inhibitors, controlling stereochemistry is paramount. Chiral starting materials, asymmetric reactions, or resolutions are often required. Incorrect stereoisomers are typically inactive and constitute impurities.

  • Protecting Groups: The synthesis of complex molecules like avibactam and tazobactam relies heavily on the strategic use of protecting groups. Their selection, introduction, and removal must be carefully planned to avoid side reactions and ensure high yields.

  • Reaction Conditions: Many steps, particularly those involving organometallics (e.g., the Matteson reaction) or reactive intermediates (e.g., diazotization), require strict control of temperature and atmospheric conditions (inert gas, anhydrous solvents).

  • Safety: The synthesis of these compounds involves hazardous reagents, including strong bases (NaH), oxidizers (KMnO₄), and potentially explosive intermediates (azides). All experimental work must be conducted with appropriate safety precautions and personal protective equipment.

Conclusion

The synthesis of β-lactamase inhibitors is a dynamic and challenging field of medicinal chemistry. From harnessing nature's ingenuity in clavulanic acid to the precision of modern flow chemistry for vaborbactam, the evolution of these synthetic strategies reflects our growing understanding of the enemy we face. The protocols and insights provided herein are intended to serve as a foundation for researchers dedicated to developing the next generation of shields, ensuring that our most precious β-lactam antibiotics remain effective for generations to come.

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  • Nordmann, P., et al. (2023). Rapid meropenem/vaborbactam NP test for detecting susceptibility/resistance in Enterobacterales. Journal of Antimicrobial Chemotherapy, 78(8), 2005-2007. [Link]

  • Sader, H. S., et al. (2023). Meropenem-Vaborbactam Activity against U.S. Multidrug-Resistant Enterobacterales Strains, Including Carbapenem-Resistant Isolates. Antimicrobial Agents and Chemotherapy, 67(1), e01423-22. [Link]

  • S. M. T. Al-Rawi, et al. (2010). Synthesis and Total 1H- and 13C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches. Molecules, 15(4), 2580-2591. [Link]

  • de Graaf, R. A., et al. (2017). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 30(5), e3516. [Link]

Sources

Chiral resolution techniques for 1-Boc-4-(1-hydroxyethyl)piperidine racemate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chiral Resolution of 1-Boc-4-(1-hydroxyethyl)piperidine Racemate

Introduction: The Significance of Chiral Piperidines in Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast number of pharmaceuticals due to its favorable physicochemical properties and metabolic stability.[1] When chirality is introduced, the therapeutic potential of these molecules is significantly enhanced, allowing for precise three-dimensional interactions with biological targets. This often leads to improved potency, selectivity, and a better safety profile.[1][2]

The enantiomers of 1-Boc-4-(1-hydroxyethyl)piperidine are critical chiral building blocks for synthesizing a range of advanced therapeutic agents. As regulatory agencies require stringent evaluation of individual enantiomers in chiral drugs, the ability to efficiently separate a racemic mixture into its constituent enantiopure forms is a critical process in pharmaceutical development.[3][4]

This technical guide provides an in-depth analysis and detailed protocols for three primary methods for the chiral resolution of racemic 1-Boc-4-(1-hydroxyethyl)piperidine: Enzymatic Kinetic Resolution, Diastereomeric Salt Formation, and Preparative Chiral Chromatography. The narrative is designed to explain the causality behind experimental choices, providing researchers and drug development professionals with a robust framework for selecting and implementing the optimal strategy for their specific needs.

Method 1: Enzymatic Kinetic Resolution via Lipase-Catalyzed Acylation

Principle of the Method

Enzymatic kinetic resolution is a powerful biocatalytic technique that leverages the high stereoselectivity of enzymes.[5] Lipases, in particular, are widely used to resolve racemic alcohols by catalyzing the acylation of one enantiomer at a much faster rate than the other.[6] In this process, the racemic alcohol is reacted with an acyl donor in the presence of a lipase. The enzyme preferentially converts one enantiomer (e.g., the R-enantiomer) into an ester, leaving the other (S-enantiomer) largely unreacted. Because this is a kinetic process, the maximum theoretical yield for each separated enantiomer is 50%.[6] The key advantages of this method include exceptionally mild reaction conditions, high enantioselectivity, and alignment with green chemistry principles.[6][7]

Experimental Workflow: Enzymatic Resolution

G cluster_input Inputs cluster_process Process cluster_output Outputs racemate Racemic 1-Boc-4-(1-hydroxyethyl)piperidine reaction Enzymatic Acylation (~50% Conversion) racemate->reaction reagents Immobilized Lipase (e.g., CALB) + Acyl Donor (e.g., Vinyl Acetate) reagents->reaction separation Reaction Quench (Filter Enzyme) + Column Chromatography reaction->separation Monitor by Chiral HPLC alcohol Enantioenriched (S)-Alcohol separation->alcohol ester Enantioenriched (R)-Ester separation->ester G cluster_step1 Step 1: Preparation cluster_step2 Step 2: Resolution cluster_step3 Step 3: Isolation & Reprotection start Racemic 1-Boc-4-(1-hydroxyethyl)piperidine deprotect Boc Deprotection (e.g., HCl in Dioxane) start->deprotect rac_amine Racemic 4-(1-hydroxyethyl)piperidine deprotect->rac_amine salt Diastereomeric Salt Formation rac_amine->salt reagent Chiral Resolving Agent (e.g., (-)-DPTTA) reagent->salt crystallize Fractional Crystallization salt->crystallize crystals Purified Diastereomer (Crystals) liberate Liberate Free Amine (Base treatment) crystals->liberate reprotect Boc Reprotection (Boc₂O) liberate->reprotect final Enantiopure Product reprotect->final G cluster_step1 Step 1: Method Development cluster_step2 Step 2: Preparative Scale-Up cluster_step3 Step 3: Isolation racemate Racemic Mixture screening Analytical Screening (CSP & Mobile Phase) racemate->screening optimize Optimization (Resolution & Time) screening->optimize inject Inject Concentrated Sample onto Prep Column separate Elution & Separation inject->separate collect Fraction Collection separate->collect evaporate Combine Fractions & Evaporate Solvent collect->evaporate enant1 Enantiomer 1 evaporate->enant1 enant2 Enantiomer 2 evaporate->enant2

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance the yield and purity of this critical building block.

As Senior Application Scientists, we understand that synthesizing even seemingly straightforward molecules can present unique challenges. This center is built upon a foundation of extensive laboratory experience and a deep understanding of reaction mechanisms to help you navigate these issues effectively.

Troubleshooting Guide: Common Issues and Solutions

Users typically encounter challenges that fall into two main categories depending on their chosen synthetic route. We will address each route separately.

Route A: Grignard Reaction with Tert-butyl 4-formylpiperidine-1-carboxylate

This route involves the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide, MeMgBr) to the aldehyde precursor. While direct, it is highly sensitive to reaction conditions.[1][2][3]

Question: My Grignard reaction has a very low yield, or I've only recovered the starting aldehyde. What went wrong?

Answer:

This is a frequent issue, almost always pointing to problems with the Grignard reagent itself or the reaction environment.

Potential Cause 1: Inactive Grignard Reagent Grignard reagents are potent nucleophiles and strong bases, making them extremely sensitive to moisture and atmospheric carbon dioxide.[3][4] Any protic source will quench the reagent, converting it into methane and rendering it useless for the desired reaction.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried under vacuum). Solvents like THF or diethyl ether must be anhydrous. Use fresh, sealed solvents or distill them from a suitable drying agent (e.g., sodium/benzophenone) before use.

    • Verify Reagent Quality: If using a commercial Grignard solution, ensure it has been stored properly under an inert atmosphere (Nitrogen or Argon). Older bottles or those that have been handled improperly may have a significantly lower molarity than stated.

    • Titrate the Grignard Reagent: Before starting your reaction, it is best practice to titrate a small aliquot of the Grignard solution (e.g., using a known concentration of I2 or a salen-based indicator) to determine its exact molarity. This ensures you are adding the correct stoichiometric amount.

Potential Cause 2: Poor Aldehyde Quality The starting material, Tert-butyl 4-formylpiperidine-1-carboxylate, can degrade over time, especially if not stored properly. The aldehyde can oxidize to the corresponding carboxylic acid.

  • Troubleshooting Steps:

    • Check Purity: Analyze the starting aldehyde by ¹H NMR or GC-MS before use. Look for the characteristic aldehyde proton peak and the absence of significant impurities.

    • Purify if Necessary: If impurities are present, consider purifying the aldehyde via column chromatography.

Question: My reaction produced a significant amount of a side product, which appears to be a tertiary alcohol. How can I prevent this?

Answer:

The formation of a tertiary alcohol, Tert-butyl 4-(1-hydroxy-1-methylethyl)piperidine-1-carboxylate, suggests an over-addition reaction. This can happen if your Grignard reagent reacts with the Boc-protecting group's carbonyl. While less reactive than the aldehyde, under certain conditions, this side reaction can occur.

  • Troubleshooting Steps:

    • Control the Temperature: The reaction is highly exothermic. Maintain a low temperature (0 °C to -20 °C) during the slow, dropwise addition of the Grignard reagent. This minimizes side reactions and improves selectivity for the aldehyde.[5]

    • Precise Stoichiometry: Use a slight excess, but not a large excess, of the Grignard reagent (typically 1.1 to 1.3 equivalents). Using a large excess can drive the reaction towards the less reactive Boc carbonyl.

    • Reverse Addition: Consider adding the aldehyde solution slowly to the Grignard reagent solution (reverse addition). This maintains a low concentration of the aldehyde, which can sometimes suppress side reactions.

Route B: Reduction of Tert-butyl 4-acetylpiperidine-1-carboxylate

This is often a more robust and higher-yielding method, involving the reduction of a ketone to a secondary alcohol using a hydride-based reducing agent like sodium borohydride (NaBH₄).[6][7][8]

Question: My reduction with NaBH₄ is sluggish or incomplete, even after several hours. What should I do?

Answer:

Incomplete reduction is typically due to reagent activity or suboptimal reaction conditions.

Potential Cause 1: Insufficient or Decomposed Reducing Agent Sodium borohydride can decompose over time, especially if exposed to moisture.

  • Troubleshooting Steps:

    • Use Fresh Reagent: Ensure you are using a fresh bottle of NaBH₄.

    • Increase Equivalents: While typically 1.0-1.5 equivalents are sufficient, you can increase this to 2.0-3.0 equivalents to drive the reaction to completion. NaBH₄ is relatively inexpensive, so using a larger excess is often practical.

    • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting ketone. If the reaction stalls, an additional portion of NaBH₄ can be added.

Potential Cause 2: Suboptimal Solvent or Temperature The choice of solvent significantly impacts the rate of reduction.

  • Troubleshooting Steps:

    • Solvent Choice: Protic solvents like methanol or ethanol are excellent for NaBH₄ reductions as they help to activate the carbonyl group and facilitate the reaction.[9][10] Methanol typically gives faster reaction rates than ethanol.

    • Temperature: While the reaction is often run at 0 °C to room temperature, gently warming to 40-50 °C can increase the reaction rate if it is proceeding slowly.

Question: The workup of my NaBH₄ reduction is difficult, and I'm getting a low isolated yield due to emulsions or product loss.

Answer:

The workup of a borohydride reduction involves quenching the excess reagent and hydrolyzing the resulting borate ester complex. This step is critical for obtaining a clean product with high yield.

  • Troubleshooting Steps:

    • Controlled Quench: After the reaction is complete (as determined by TLC), cool the mixture back to 0 °C. Quench the excess NaBH₄ by slowly and carefully adding a dilute acid (e.g., 1 M HCl) or a saturated solution of ammonium chloride (NH₄Cl) until gas evolution ceases. This hydrolyzes the borate complexes.

    • pH Adjustment: After quenching, adjust the pH of the aqueous layer to be slightly basic (pH 8-9) with a base like sodium bicarbonate. This ensures the piperidine nitrogen remains protected and the product is neutral for efficient extraction.

    • Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane. If emulsions form, adding brine (saturated NaCl solution) can help to break them.

    • Boron Removal: Boron-containing byproducts can sometimes co-extract with the product. To remove them, you can perform multiple aqueous washes. In some cases, an extractive workup involving repeated additions of methanol and evaporation can remove boron as volatile trimethyl borate.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route—Grignard or Reduction—is generally better?

A1: The reduction of Tert-butyl 4-acetylpiperidine-1-carboxylate with NaBH₄ is often preferred for its higher typical yields (often >90%), operational simplicity, and greater tolerance to reaction conditions. The Grignard route can be faster but is more technically demanding due to the moisture sensitivity of the reagents.

FeatureRoute A: Grignard ReactionRoute B: Ketone Reduction
Starting Material Tert-butyl 4-formylpiperidine-1-carboxylateTert-butyl 4-acetylpiperidine-1-carboxylate[11]
Key Reagent Methyl Grignard (MeMgBr/MeMgCl)Sodium Borohydride (NaBH₄)
Typical Yield 60-85%85-98%
Pros Direct C-C bond formationHigh yield, robust, less sensitive
Cons Moisture sensitive, exothermic, side reactionsRequires an additional step if starting from the acid

Q2: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄) for the reduction?

A2: While LiAlH₄ is a powerful reducing agent, it is not recommended for this specific transformation. LiAlH₄ is strong enough to reduce the ester of the Boc protecting group, which would lead to undesired side products.[10] NaBH₄ is selective for aldehydes and ketones and will not reduce the carbamate under standard conditions, making it the ideal choice.[6][7]

Q3: How can I best monitor the progress of these reactions?

A3: Thin Layer Chromatography (TLC) is the most effective method. Use a solvent system like 30-50% ethyl acetate in hexanes. The starting ketone or aldehyde will be less polar (higher Rf value) than the resulting alcohol product, which will have a lower Rf value due to the hydroxyl group. Staining with potassium permanganate can help visualize the spots.

Q4: What is the best method for purifying the final product?

A4: For high-purity material, flash column chromatography on silica gel is the most common method. However, if the reaction is very clean (especially via the reduction route), the product can sometimes be isolated in high purity after a simple extractive workup and removal of the solvent. In some cases, crystallization can also be an effective purification technique.

Optimized Experimental Protocols

Protocol 1: Synthesis via Reduction of Ketone (Recommended)

This protocol details the high-yield synthesis of the target compound from Tert-butyl 4-acetylpiperidine-1-carboxylate.

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a magnetic stir bar, add Tert-butyl 4-acetylpiperidine-1-carboxylate (1.0 eq).

  • Dissolve the starting material in methanol (approx. 0.2 M concentration).

  • Cool the solution to 0 °C in an ice-water bath.

Step 2: Reduction

  • Slowly add sodium borohydride (NaBH₄, 1.5 eq) to the cooled solution in small portions over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction by TLC until all the starting ketone has been consumed (typically 1-2 hours).

Step 3: Workup and Extraction

  • Cool the reaction mixture back to 0 °C.

  • Slowly quench the reaction by the dropwise addition of 1 M HCl until effervescence stops.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Add water to the residue and extract the product with ethyl acetate (3x volumes).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the product.

Step 4: Purification (Optional)

  • If necessary, purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%).

Protocol 2: Synthesis via Grignard Reaction

This protocol describes the synthesis from Tert-butyl 4-formylpiperidine-1-carboxylate under strictly anhydrous conditions.

Step 1: Reaction Setup

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add a solution of Tert-butyl 4-formylpiperidine-1-carboxylate (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C.

Step 2: Grignard Addition

  • Slowly add methylmagnesium bromide (1.2 eq, as a solution in THF or Et₂O) dropwise via a syringe, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, let the reaction stir at 0 °C for 1 hour.

  • Monitor the reaction by TLC for the disappearance of the starting aldehyde.

Step 3: Workup and Extraction

  • Quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Allow the mixture to warm to room temperature and stir until two clear layers form.

  • Extract the aqueous layer with ethyl acetate (3x volumes).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 4: Purification

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

Reaction Mechanisms & Workflows

Grignard_Mechanism Grignard Reaction Mechanism aldehyde Tert-butyl 4-formylpiperidine-1-carboxylate intermediate Tetrahedral Alkoxide Intermediate aldehyde->intermediate Nucleophilic Attack grignard Me-MgBr grignard->intermediate product Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate intermediate->product Protonation workup H₃O⁺ (Workup) workup->product NaBH4_Reduction NaBH4 Reduction Mechanism ketone Tert-butyl 4-acetylpiperidine-1-carboxylate intermediate Alkoxide-Borane Complex ketone->intermediate Hydride Attack nabh4 NaBH₄ (Source of H⁻) nabh4->intermediate product Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate intermediate->product Protonation workup MeOH / H₂O (Workup) workup->product

Caption: Mechanism of ketone reduction by Sodium Borohydride.

Troubleshooting_Workflow General Troubleshooting Workflow start Low Yield or Incomplete Reaction check_reagents 1. Verify Reagent Quality (Purity, Titration, Freshness) start->check_reagents check_conditions 2. Review Reaction Conditions (Anhydrous?, Temp, Solvent) check_reagents->check_conditions Reagents OK re_optimize Re-run with Optimized Parameters check_reagents->re_optimize Reagents Faulty check_workup 3. Analyze Workup Procedure (pH, Emulsions, Extraction) check_conditions->check_workup Conditions OK check_conditions->re_optimize Conditions Suboptimal check_workup->re_optimize Workup OK check_workup->re_optimize Workup Inefficient success Successful Synthesis re_optimize->success

Caption: A systematic workflow for troubleshooting low-yield reactions.

References

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]

  • Clark, J. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

  • BYJU'S. (n.d.). Grignard Reaction Mechanism. [Link]

  • eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]

  • eCampusOntario Pressbooks. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. [Link]

  • LibreTexts Chemistry. (2020). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. [Link]

  • Wikipedia. (n.d.). Grignard reaction. [Link]

  • ChemistNate. (2014). Grignard Reagent and Aldehyde (or Ketone) (Mechanism). YouTube. [Link]

  • ResearchGate. (2017). How to mesylate this compound (secondary alcohol). [Link]

Sources

Technical Support Center: Mesylation of Secondary Alcohols on Piperidine Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mesylation of secondary alcohols on piperidine rings. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet often troublesome transformation. Here, we will delve into the mechanistic underpinnings of the reaction, troubleshoot common side reactions, and provide field-proven protocols to enhance your success.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of mesylating a secondary alcohol on a piperidine ring?

A1: The primary goal is to convert the hydroxyl group (-OH), which is a poor leaving group, into a methanesulfonate group (-OMs).[1][2] The resulting mesylate is an excellent leaving group, facilitating subsequent nucleophilic substitution (SN2) or elimination (E1/E2) reactions, which are crucial for building molecular complexity in drug discovery and development.[3]

Q2: What are the most common side reactions observed during the mesylation of secondary alcohols on piperidine rings?

A2: The most prevalent side reactions include:

  • E2 Elimination: Formation of an alkene is a major competing pathway, especially when using a strong, non-nucleophilic base like triethylamine (TEA).[1][4]

  • SN2 Substitution by Chloride: The chloride ion generated from methanesulfonyl chloride (MsCl) can act as a nucleophile, displacing the newly formed mesylate to yield an alkyl chloride.[1]

  • Aziridinium Ion Formation: If the piperidine nitrogen is unprotected and basic, it can displace the mesylate intramolecularly to form a strained, bicyclic aziridinium ion.[5][6] This intermediate can then be opened by nucleophiles, leading to a mixture of products.

Q3: Is it necessary to protect the piperidine nitrogen before mesylation?

A3: It is highly recommended. An unprotected piperidine nitrogen is nucleophilic and basic, which can lead to several complications. It can react with methanesulfonyl chloride to form a sulfonamide, and it can also facilitate the formation of an aziridinium ion as a side reaction.[5][6] Common protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are effective at preventing these side reactions.

Q4: Which base is best for this reaction: triethylamine (TEA) or pyridine?

A4: The choice of base is critical. Triethylamine is a stronger, non-nucleophilic base that is very effective at scavenging the HCl produced during the reaction. However, its strong basicity can also promote the E2 elimination side reaction.[1] Pyridine is a weaker base and can also act as a nucleophilic catalyst, but the reaction may be slower.[7][8] For substrates prone to elimination, a weaker base or careful control of stoichiometry and temperature is advised.[1]

Troubleshooting Guide

Issue 1: Low Yield of the Desired Mesylate and a Significant Amount of an Alkene Byproduct

Question: I am attempting to mesylate N-Boc-4-hydroxypiperidine, but my crude NMR shows a significant amount of the corresponding alkene. What is causing this, and how can I fix it?

Answer:

This is a classic case of the E2 elimination side reaction competing with the desired O-sulfonylation. The base used to scavenge the HCl byproduct is also capable of abstracting a proton from a carbon adjacent to the newly formed mesylate, leading to the formation of a double bond.

Causality and Solutions:

  • Excess or Strong Base: Triethylamine (TEA) is a common culprit. While an efficient acid scavenger, its strength can favor elimination.

    • Solution 1: Stoichiometry Control: Use no more than 1.1-1.2 equivalents of TEA. Consider adding the base and MsCl simultaneously to avoid an excess of base at any given time.[1]

    • Solution 2: Weaker Base: Switch to a weaker base like pyridine. The reaction may be slower, but the selectivity for the mesylate should improve.[1]

  • Elevated Temperature: Higher temperatures provide the activation energy for the elimination pathway.

    • Solution: Perform the reaction at 0 °C or even lower temperatures (-20 °C to -78 °C).[1] Add the methanesulfonyl chloride dropwise to control any exotherm.

  • Solvent Effects: The choice of solvent can influence the reaction outcome.

    • Solution: While dichloromethane (DCM) is common, consider a less polar solvent like diethyl ether if elimination is a persistent issue.[1]

Troubleshooting Workflow for E2 Elimination

E2_Troubleshooting start Low Yield, Alkene Byproduct check_base Analyze Base Conditions start->check_base base_issue Excess or Strong Base (e.g., TEA)? check_base->base_issue check_temp Analyze Temperature temp_issue Reaction Temp > 0°C? check_temp->temp_issue base_issue->check_temp No solution_base1 Reduce TEA to 1.1 eq. base_issue->solution_base1 Yes solution_base2 Switch to Pyridine base_issue->solution_base2 Yes solution_temp Run at 0°C or lower temp_issue->solution_temp Yes end Improved Mesylate Yield temp_issue->end No, investigate other factors solution_base1->end solution_base2->end solution_temp->end

Caption: Decision tree for troubleshooting E2 elimination.

Issue 2: Formation of an Unexpected Alkyl Chloride Byproduct

Question: After mesylation and workup, I have a byproduct that appears to be the corresponding alkyl chloride. How is this forming?

Answer:

The chloride ion (Cl⁻) generated from the reaction of the alcohol with methanesulfonyl chloride can act as a nucleophile and displace the mesylate in an SN2 reaction. This is more likely if the reaction is allowed to stir for an extended period after the mesylation is complete, or at elevated temperatures.

Causality and Solutions:

  • Reaction Time and Temperature: Prolonged reaction times or higher temperatures increase the likelihood of the chloride displacing the mesylate.

    • Solution 1: Monitor the Reaction: Use TLC to monitor the formation of the mesylate. Once the starting alcohol is consumed, proceed with the workup promptly.

    • Solution 2: Use Methanesulfonic Anhydride: Methanesulfonic anhydride ((MeSO₂)₂O) can be used as an alternative to MsCl. This reagent does not produce a chloride byproduct, thus eliminating this side reaction.[1]

  • Solvent Choice: Polar aprotic solvents can stabilize the chloride ion, potentially increasing its nucleophilicity.

    • Solution: While typically performed in DCM, ensure the solvent is anhydrous.

Issue 3: Complex Mixture of Products with an Unprotected Piperidine

Question: I tried to mesylate a secondary alcohol on a piperidine ring without an N-protecting group, and I have a complex mixture of products. What happened?

Answer:

An unprotected piperidine nitrogen is both nucleophilic and basic, leading to multiple side reactions.

Causality and Solutions:

  • N-Sulfonylation: The piperidine nitrogen can react with methanesulfonyl chloride to form a sulfonamide.

  • Intramolecular Cyclization (Aziridinium Ion Formation): The nitrogen can act as an intramolecular nucleophile, displacing the newly formed mesylate to create a highly reactive bicyclic aziridinium ion.[5][6] This strained intermediate can then be attacked by various nucleophiles present in the reaction mixture (e.g., chloride, water during workup, or another molecule of the starting alcohol), leading to a variety of ring-opened products.

Solution:

  • Protect the Piperidine Nitrogen: Before attempting the mesylation, protect the piperidine nitrogen with a suitable protecting group such as Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl). This will render the nitrogen non-nucleophilic and prevent these side reactions.

Reaction Pathways with Unprotected Piperidine Nitrogen

Aziridinium_Formation start Unprotected Piperidine Alcohol reagents + MsCl, Base mesylate Intermediate Mesylate reagents->mesylate sulfonamide N-Sulfonamide Byproduct reagents->sulfonamide aziridinium Bicyclic Aziridinium Ion mesylate->aziridinium Intramolecular SN2 products Mixture of Ring-Opened Products aziridinium->products Nucleophilic Attack

Caption: Competing reactions with unprotected piperidine.

Recommended Experimental Protocol

This protocol is for the mesylation of a secondary alcohol on an N-Boc protected piperidine ring, designed to minimize side reactions.

Materials:

  • N-Boc-protected piperidine secondary alcohol (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc-protected piperidine secondary alcohol (1.0 eq) in anhydrous DCM (approx. 10 volumes) in a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) dropwise to the stirred solution.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture, ensuring the internal temperature remains at 0 °C.

  • Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Once the starting material is consumed, quench the reaction by adding cold water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with cold 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature to yield the crude mesylate.

  • The crude product can be used directly for the next step or purified by flash chromatography on silica gel if necessary.

Data Summary Table

ParameterRecommended ConditionRationale
Temperature 0 °C or lowerMinimizes E2 elimination and SN2 by chloride.[1]
Base Triethylamine (1.1-1.5 eq) or PyridineTEA is a good acid scavenger but can promote E2. Pyridine is weaker and less likely to cause elimination.[1][7]
MsCl eq. 1.1 - 1.3 eqA slight excess ensures complete conversion of the alcohol.
Solvent Anhydrous DCMA common solvent, but ether can be considered if elimination is severe.[1]
Workup Promptly after completionAvoids prolonged exposure to chloride ions, minimizing SN2 side product formation.

References

  • How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate ( secondary alcohol). (2017). ResearchGate. [Link]

  • Snaddon, T. N., et al. (2025). An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding. ResearchGate. [Link]

  • Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps. [Link]

  • Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Elder, D. P., et al. (2017). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development. [Link]

  • Sulfonate Esters. (2019). Periodic Chemistry. [Link]

  • Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. (2015). National Institutes of Health. [Link]

  • Preparation of a Stable Bicyclic Aziridinium Ion and Its Ring Expansion toward Piperidine and Azepane. (2015). ResearchGate. [Link]

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024). ResearchGate. [Link]

  • Converting an Alcohol to a Sulfonate Ester. (2014). Chemistry LibreTexts. [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. [Link]

  • Synthetic Applications of Aziridinium Ions. (2020). MDPI. [Link]

  • Alcohol to Mesylate using MsCl, base. (n.d.). Organic Synthesis. [Link]

  • MESYLATES | 7 questions with answers. (n.d.). ResearchGate. [Link]

  • Elimination Reactions of Alcohols. (2023). Chemistry LibreTexts. [Link]

  • Alcohol Reactions. (n.d.). ChemTalk. [Link]

  • Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines. (2021). ChemRxiv. [Link]

  • Alcohol reactions make no sense to me. (2015). Reddit. [Link]

    • (n.d.). Organic Syntheses Procedure. [Link]

  • Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. (2016). New Journal of Chemistry. [Link]

  • Identifying Where Substitution and Elimination Reactions Happen. (2023). Master Organic Chemistry. [Link]

  • Why is pyridine used when making tosyl esters from alcohols?. (2015). Chemistry Stack Exchange. [Link]

  • Synthetic Applications of Aziridinium Ions. (2020). Encyclopedia.pub. [Link]

  • Catalysis by 4-dialkylaminopyridines. (1978). Semantic Scholar. [Link]

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  • 4-hydroxy-piperidine derivatives and their preparation. (1974).
  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2015). ResearchGate. [Link]

  • Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study. (2023). National Institutes of Health. [Link]

  • Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity. (2015). Semantic Scholar. [Link]

  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. (2019). Frontiers. [Link]

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  • Steric Effects in Isolated Molecules: Gas‐Phase Basicity of Methyl‐Substituted Acetophenones. (2025). ResearchGate. [Link]

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Preventing elimination byproducts in Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Elimination Byproducts in Key Synthetic Transformations

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to address a critical challenge encountered when working with Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate: the formation of unwanted elimination byproducts. This resource moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of an alkene impurity in my reaction. What is it and why is it forming?

A: The most common elimination byproduct is tert-butyl 4-ethylidenepiperidine-1-carboxylate, resulting from the dehydration (loss of a water molecule) of your starting material. This side reaction is prevalent because secondary alcohols, like the one in your molecule, can undergo elimination under various conditions, primarily through E1 or E2 mechanisms.

  • Acid-Catalyzed (E1 Pathway): In the presence of acid, the hydroxyl group is protonated, converting it into an excellent leaving group (H₂O).[1][2][3] The departure of water generates a secondary carbocation intermediate, which is then deprotonated by a weak base (like the solvent or a conjugate base) to form the stable, more substituted alkene (Zaitsev's rule).[4][5][6] This pathway is a major concern in reactions using strong acids or generating acidic byproducts.

  • Base-Promoted (E2 Pathway): While alcohols themselves are resistant to base-induced elimination, if the hydroxyl group is first converted into a better leaving group (e.g., a mesylate, tosylate, or an oxyphosphonium salt in a Mitsunobu reaction), a strong base can abstract a proton from the adjacent carbon, leading to a concerted elimination to form the alkene.[6][7]

Below is a diagram illustrating the desired transformation versus the competing elimination pathway.

G cluster_main Reaction Pathways Start This compound Desired Desired Product (e.g., Ketone, Substituted Product) Start->Desired Desired Reaction (Oxidation, Substitution) Byproduct Elimination Byproduct (Alkene) Start->Byproduct Competing Elimination (Dehydration)

Caption: Competing reaction pathways for the secondary alcohol.

Q2: How can I prevent elimination during the oxidation of the alcohol to tert-butyl 4-acetylpiperidine-1-carboxylate?

A: This is a classic challenge. The key is to select an oxidation method that operates under non-acidic conditions to avoid triggering the E1 dehydration cascade.[8] Many chromium-based oxidants (like Jones reagent) use strong acids, which are highly problematic.

Recommended Oxidation Strategies:

Reagent/MethodOperating ConditionsRationale for Preventing EliminationPotential Downsides
Dess-Martin Periodinane (DMP) Neutral, CH₂Cl₂ or CHCl₃, Room TempOperates under mild, non-acidic conditions, directly avoiding the acid-catalyzed E1 pathway.[9]Periodinane byproducts can sometimes complicate purification.
Swern Oxidation Anhydrous, Low Temp (-78 °C), DMSO, Oxalyl Chloride, Et₃NThe reaction is run at very low temperatures under basic conditions, which kinetically disfavors the elimination side reaction.Requires cryogenic temperatures, anhydrous conditions, and produces dimethyl sulfide byproduct.
Pyridinium Chlorochromate (PCC) Anhydrous CH₂Cl₂, often buffered with pyridine or CelitePCC is a milder chromium reagent that can be used without strong acid.[10][11] The anhydrous conditions prevent the formation of hydrates which can lead to over-oxidation.[8][11]Chromium reagents are toxic and require careful handling and disposal.

Troubleshooting Workflow for Oxidation:

G Start Start: Oxidation of Alcohol CheckAlkene Alkene byproduct detected? Start->CheckAlkene CheckReagent Are you using a strong acid oxidant (e.g., Jones)? CheckAlkene->CheckReagent Yes Success Success: Clean Oxidation CheckAlkene->Success No SwitchReagent Action: Switch to non-acidic reagent (DMP, Swern) CheckReagent->SwitchReagent Yes CheckTemp Is reaction temperature > RT? CheckReagent->CheckTemp No SwitchReagent->Success LowerTemp Action: Lower reaction temperature CheckTemp->LowerTemp Yes CheckTemp->Success No LowerTemp->Success

Caption: Troubleshooting guide for oxidation reactions.

Q3: I'm attempting to activate the hydroxyl group with mesyl chloride (MsCl) for a subsequent substitution, but I'm primarily isolating the alkene. What's going wrong?

A: This is a common outcome where the intended reaction facilitates the side reaction. The process occurs in two stages:

  • Mesylation: The alcohol is converted to a mesylate, which is an excellent leaving group.

  • Elimination: The base used in the reaction (typically triethylamine, Et₃N) then acts as a base to promote an E2 elimination of the newly formed, highly reactive mesylate.[12]

Mechanism of Base-Promoted Elimination:

G Alcohol Alcohol Mesylate Mesylate Alcohol->Mesylate + MsCl + Base Alkene Alkene Mesylate->Alkene Base (E2) - H-OMs

Caption: Mesylation followed by E2 elimination.

Strategies to Minimize Elimination During Mesylation:

  • Temperature Control: Perform the reaction at low temperatures (0 °C to -20 °C) to reduce the rate of the elimination reaction. Add the mesyl chloride slowly to control any exotherm.[12]

  • Base Stoichiometry and Choice:

    • Avoid using a large excess of triethylamine. Use closer to 1.05-1.1 equivalents.

    • Consider a less hindered or weaker base, such as pyridine, which is less effective at promoting the E2 elimination.[12]

  • Alternative Reagents: Use methanesulfonic anhydride instead of mesyl chloride. This can sometimes lead to cleaner reactions.[12]

  • In-situ Substitution: If the subsequent step is a substitution with a nucleophile, it may be possible to perform the reaction in one pot. The added nucleophile can compete with the elimination pathway.

Q4: Can elimination also be a problem with the Mitsunobu reaction?

A: Yes, although the Mitsunobu reaction is a powerful tool for inverting the stereocenter of a secondary alcohol via an Sₙ2 mechanism, elimination can still occur as a side reaction.[13][14]

The reaction proceeds through an oxyphosphonium intermediate, which is an excellent leaving group.[15][16] If the nucleophile is too basic or sterically hindered, it may act as a base, abstracting a proton and causing elimination instead of substitution.

To suppress elimination in a Mitsunobu reaction:

  • Nucleophile Choice: Use nucleophiles with a pKa below 13.[14] Highly acidic nucleophiles are less likely to act as bases.

  • Reagent Choice: Modern variations of the Mitsunobu reaction use reagents other than DEAD or DIAD that can sometimes give cleaner results and reduce side reactions.[15]

  • Temperature: Maintain low temperatures during the addition of the azodicarboxylate to control the reaction rate.

Experimental Protocols
Protocol 1: Oxidation using Dess-Martin Periodinane (DMP)

This protocol is designed to minimize acid-catalyzed dehydration.

  • Setup: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Reagent Addition: To the stirring solution at room temperature, add Dess-Martin Periodinane (1.2-1.5 eq) portion-wise over 10-15 minutes.[9]

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete within 1-3 hours).

  • Workup: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir vigorously until both layers are clear.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude tert-butyl 4-acetylpiperidine-1-carboxylate.[17][18]

References
  • Study.com. (n.d.). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020). 9.8 Alcohol Dehydration Part 1: Overview and Mechanisms [Video]. YouTube. [Link]

  • Aakash Institute. (n.d.). Acid & Base Catalyzed Dehydration of Alcohol. AESL. Retrieved from [Link]

  • JoVE. (n.d.). Acid-Catalyzed Dehydration of Alcohols to Alkenes. Retrieved from [Link]

  • BYJU'S. (n.d.). Dehydrogenation (Dehydration) of Alcohols. Retrieved from [Link]

  • Wikidot. (n.d.). Dehydration Of Alcohols - Ochemstudy. Retrieved from [Link]

  • Saskoer. (n.d.). 12.7. Oxidation of Alcohols via Elimination. Introduction to Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 10.8.1. Dehydration of Alcohols. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020). Alcohol Dehydration Reaction Mechanism With H2SO4 [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • ResearchGate. (2017). How to mesylate this compound (secondary alcohol). Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 14.4: Dehydration Reactions of Alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry. (2019). Mitsunobu Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023). Oxidation of Alcohols [Video]. YouTube. [Link]

  • Chem-Impex. (n.d.). 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Elimination Reactions of Alcohols. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Boc Protection of 4-(1-Hydroxyethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the optimization of reaction conditions for the Boc protection of 4-(1-hydroxyethyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this common yet critical synthetic transformation. Here, we will dissect potential challenges, offer logical solutions, and provide a framework for robust and reproducible results.

Introduction: The Synthetic Challenge

4-(1-Hydroxyethyl)piperidine presents a classic chemoselectivity challenge due to the presence of two nucleophilic centers: a secondary amine and a secondary alcohol. While the amine is generally more nucleophilic than the alcohol, reaction conditions must be finely tuned to ensure selective N-protection and avoid common side reactions, such as O-protection or the formation of undesired byproducts. This guide provides a systematic approach to troubleshooting and optimizing this protection step.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the Boc protection of 4-(1-hydroxyethyl)piperidine in a question-and-answer format.

Q1: My reaction is incomplete, and I observe a significant amount of starting material even after prolonged reaction times. What are the likely causes and how can I resolve this?

A1: Incomplete conversion is a frequent hurdle. The primary culprits are often insufficient reactivity of the Boc-anhydride, suboptimal reaction conditions, or reagent degradation.

  • Underlying Causes & Solutions:

    • Reagent Quality: Di-tert-butyl dicarbonate (Boc₂O) is susceptible to hydrolysis. Ensure you are using a fresh, high-quality reagent.[1]

    • Base Selection: While the reaction can proceed without a base, a non-nucleophilic base like triethylamine (TEA) or sodium bicarbonate (NaHCO₃) is often used to neutralize the acidic byproduct, tert-butoxycarboxylic acid, which can inhibit the reaction.[1]

    • Solvent Choice: The choice of solvent is critical for solubility and reaction rate. Dichloromethane (DCM) and tetrahydrofuran (THF) are standard choices.[1] For weakly nucleophilic amines, alcoholic solvents like methanol can enhance the reaction rate.[2]

    • Stoichiometry: A slight excess of Boc₂O (1.1-1.3 equivalents) is recommended to drive the reaction to completion.[1]

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for incomplete Boc protection.

Q2: I am observing a byproduct with a higher molecular weight than my desired product. What could this be and how can I prevent its formation?

A2: A higher molecular weight byproduct often indicates the formation of a di-Boc protected species, where both the amine and the hydroxyl group have reacted with Boc-anhydride.

  • Mechanism of O-Boc Formation: While the amine is more nucleophilic, the secondary alcohol can be acylated by Boc-anhydride, especially under forcing conditions or in the presence of a strong acylating catalyst like 4-(dimethylamino)pyridine (DMAP).[3][4]

  • Preventative Measures:

    • Avoid DMAP (Initially): DMAP is a highly effective catalyst for Boc protection but significantly increases the rate of O-acylation.[5][6] For this substrate, it is best to first attempt the reaction without DMAP.

    • Control Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can improve selectivity for N-protection.[1]

    • Stoichiometry Control: Use a controlled amount of Boc₂O (1.0-1.1 equivalents) to minimize the chance of the second, less reactive hydroxyl group reacting.[1]

Q3: My TLC plate shows multiple spots, and purification is challenging. What are the other potential side reactions?

A3: Besides di-Boc formation, other side reactions can complicate your reaction mixture.

  • Urea and Isocyanate Formation: In the presence of DMAP, primary amines can form ureas and isocyanates.[7][8] While 4-(1-hydroxyethyl)piperidine has a secondary amine, awareness of these potential pathways with related substrates is important.

  • Carbonate Formation: With alcohols, Boc₂O in the presence of DMAP can lead to the formation of symmetrical carbonates.[4]

  • Mitigation Strategies:

    • Careful control of stoichiometry and temperature, as mentioned previously, is key.

    • If using a catalyst is necessary, consider a milder alternative to DMAP, although for this substrate, it's often not required.

Optimized Protocols for Selective N-Boc Protection

Below are two recommended protocols, one standard and one for more challenging cases.

Protocol 1: Standard Conditions

This protocol is the recommended starting point and is often successful.

ParameterRecommended ConditionRationale
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Good solubility for reactants.[1]
Base Triethylamine (TEA) or NaHCO₃ (1.5 eq.)Neutralizes acidic byproducts.[1]
Boc₂O 1.1 - 1.2 equivalentsA slight excess ensures complete conversion.[1]
Temperature 0 °C to Room TemperatureMinimizes side reactions.[1]
Reaction Time 2-12 hoursMonitor by TLC or LC-MS.

Step-by-Step Methodology:

  • Dissolve 4-(1-hydroxyethyl)piperidine (1.0 eq.) in DCM.

  • Add TEA (1.5 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of Boc₂O (1.1 eq.) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.[1]

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify by column chromatography if necessary.

Protocol 2: Enhanced Reactivity Conditions

For sluggish reactions, the use of an alcoholic solvent can be beneficial.

ParameterRecommended ConditionRationale
Solvent MethanolCan accelerate the reaction for less nucleophilic amines.[2]
Base None requiredThe alcoholic solvent can facilitate the reaction without an added base.[2]
Boc₂O 1.1 - 1.2 equivalentsEnsures complete conversion.[1]
Temperature Room TemperatureMild conditions are generally sufficient.
Reaction Time 1-6 hoursTypically faster than in aprotic solvents.

Step-by-Step Methodology:

  • Dissolve 4-(1-hydroxyethyl)piperidine (1.0 eq.) in methanol.

  • Add Boc₂O (1.1 eq.) to the solution.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • Take up the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography if necessary.

Understanding the Reaction Mechanism

A clear understanding of the reaction mechanism is fundamental to effective troubleshooting.

Boc_Protection cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine R₂NH Intermediate R₂N⁺H-C(=O)O-tBu + ⁻O-C(=O)O-tBu Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate ProtectedAmine R₂N-Boc Intermediate->ProtectedAmine Proton Transfer tBuOH t-BuOH Intermediate->tBuOH CO2 CO₂ Intermediate->CO2

Caption: General mechanism for Boc protection of a secondary amine.

In the case of 4-(1-hydroxyethyl)piperidine, the piperidine nitrogen acts as the nucleophile (R₂NH). The initial attack on the Boc-anhydride is the rate-determining step. The choice of solvent and base can influence the stability of the transition state and the overall reaction rate.

Concluding Remarks

The Boc protection of 4-(1-hydroxyethyl)piperidine is a reaction that requires careful consideration of chemoselectivity. By understanding the potential side reactions and systematically optimizing the reaction conditions, researchers can achieve high yields of the desired N-protected product. This guide provides a foundational framework for troubleshooting and protocol development. For further in-depth reading, please consult the references listed below.

References

  • BenchChem. (2025). Alternative reagents for the introduction of the Boc protecting group.
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base + DMAP).
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP).
  • Benchchem. (n.d.). Troubleshooting incomplete Boc deprotection of aminopiperidines.
  • Benchchem. (2025).
  • Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. (2000). Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

  • Li, J., Li, J., Deng, J. (2016). Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines. Organic Chemistry Portal. [Link]

  • Benchchem. (n.d.).
  • Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. (n.d.). ACS Publications. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. (2025). ResearchGate. [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. [Link]

  • Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines. (2016). ACS Publications. [Link]

  • Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (n.d.). NIH. [Link]

  • Dual protection of amino functions involving Boc. (2013). RSC Publishing. [Link]

  • How can we protect an amino group leaving an alcohol group free?. (2014). ResearchGate. [Link]

  • Benchchem. (2025).
  • Wikipedia. (n.d.). Protecting group. [Link]

  • Chemoselective Boc protection of phenols and amino alcohols. (n.d.). ResearchGate. [Link]

  • Boc Protection - Common Conditions. (n.d.). [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. (n.d.). NIH. [Link]

  • BOC Protection and Deprotection. (2025). J&K Scientific LLC. [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).
  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. [Link]

  • Benchchem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
  • BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd. [Link]

  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. (n.d.). [Link]

  • Having great trouble with a Boc-protection reaction. (2021). Reddit. [Link]

  • The Chemical Properties and Applications of 1-Boc-4-(2-hydroxyethyl)piperidine. (n.d.). [Link]

  • Method for preparing 4-Boc-aminopiperidine. (n.d.).
  • EXPERIMENTAL PROCEDURES. (n.d.). Beilstein Journals. [Link]

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Technical Support Center: Purification of Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to enhance the purity and yield of your compound.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its bifunctional nature, possessing a secondary alcohol and a Boc-protected amine, makes it a valuable synthon. However, these same functionalities can present unique challenges during purification. This guide aims to provide practical, experience-driven solutions to overcome these obstacles.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Co-elution of Starting Materials and Product during Column Chromatography

Question: I am performing a column chromatography purification of my crude product, but the starting material is co-eluting with my desired this compound. How can I improve the separation?

Answer:

This is a common challenge, often stemming from the similar polarities of the product and certain starting materials or byproducts. Here’s a systematic approach to troubleshoot and optimize your chromatographic separation:

1. Solvent System Optimization:

  • Polarity Adjustment: The polarity of your eluent system is the most critical factor. If you are using a standard ethyl acetate/hexane system and observing co-elution, a slight modification can significantly improve resolution.

    • Decrease Polarity Gradient: If using a gradient, make it shallower to increase the separation between compounds with close Rf values.

    • Introduce a Different Solvent: Incorporating a third solvent can alter the selectivity of the separation. For instance, adding a small percentage of dichloromethane (DCM) or methanol can change the interactions between your compounds and the stationary phase. A common starting point is a hexane/ethyl acetate mixture, and a gradient can be employed for optimal separation.[1]

  • Example Solvent Systems for Piperidine Derivatives:

Eluent SystemTypical Ratio (v/v)Application Notes
Hexane/Ethyl Acetate9:1 to 1:1 gradientA good starting point for many piperidine derivatives.[2]
Dichloromethane/Methanol99:1 to 90:10Useful for more polar compounds.
Hexane/Ethyl Acetate/Triethylamine80:19:1The addition of a small amount of triethylamine can reduce tailing of basic compounds on silica gel.

2. Stationary Phase Considerations:

  • Silica Gel Particle Size: Using silica gel with a smaller particle size (e.g., 230-400 mesh) can provide higher resolution, although it may lead to slower flow rates.

  • Alternative Stationary Phases: If optimizing the mobile phase on silica gel is unsuccessful, consider alternative stationary phases.

    • Alumina (basic or neutral): Can be effective for separating basic compounds like piperidines.

    • Reverse-phase chromatography (C18): This technique separates compounds based on hydrophobicity and can be an excellent alternative if normal-phase chromatography fails. Elution is typically performed with a water/acetonitrile or water/methanol gradient.

3. Workflow Diagram for Chromatography Optimization:

Caption: Troubleshooting workflow for co-elution in column chromatography.

Issue 2: Presence of Di-tert-butyl dicarbonate (Boc₂O) or its Byproducts in the Purified Material

Question: After my reaction and initial workup, I'm seeing impurities in my NMR that correspond to unreacted Boc anhydride or its byproducts. How can I effectively remove these?

Answer:

Residual Boc₂O and its breakdown products are common impurities in reactions involving Boc protection.[3] A multi-step workup and purification strategy is often necessary.

1. Work-up Procedure:

  • Quenching: After the reaction is complete, quenching with a saturated aqueous solution of ammonium chloride (NH₄Cl) can help to hydrolyze any remaining Boc anhydride.[3]

  • Aqueous Washes:

    • A wash with a dilute acid, such as 0.5 M HCl, can help to remove any basic impurities. However, be cautious as prolonged exposure to strong acids can lead to the deprotection of the Boc group.[4]

    • A subsequent wash with saturated aqueous sodium bicarbonate (NaHCO₃) will neutralize any remaining acid and can also help to remove some acidic byproducts of Boc₂O decomposition.

2. Purification Techniques:

  • Crystallization/Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing impurities. Experiment with different solvent systems. A good starting point for piperidine derivatives can be a mixture of a good solvent (e.g., ethyl acetate, DCM) and a poor solvent (e.g., hexanes, heptane).

  • Column Chromatography: If recrystallization is not feasible, column chromatography is the next logical step. The polar byproducts of Boc₂O will typically have a different polarity than your desired product and can be separated with an optimized solvent system as described in Issue 1.

Issue 3: Partial or Complete Loss of the Boc Protecting Group During Purification

Question: I am losing a significant portion of my Boc protecting group during my purification process. What are the likely causes and how can I prevent this?

Answer:

The Boc group is known to be labile under acidic conditions.[5] Accidental deprotection can occur during workup or chromatography.

1. Avoid Acidic Conditions:

  • Work-up: During the workup, avoid using strong acids. If an acidic wash is necessary, use a dilute acid and minimize the contact time. Always follow with a basic wash (e.g., NaHCO₃) to neutralize any residual acid.[4]

  • Chromatography: Standard silica gel can be slightly acidic. If you suspect this is causing deprotection on the column, you can either:

    • Neutralize the Silica: Prepare a slurry of silica gel in your starting eluent containing a small amount (0.5-1%) of triethylamine or ammonia solution to neutralize the acidic sites.

    • Use Neutral Alumina: As mentioned previously, neutral alumina is a good alternative stationary phase that will not cause acid-catalyzed deprotection.

2. Thermal Stability:

  • The Boc group can also be thermally labile.[3] Avoid excessive heat during solvent evaporation. Use a rotary evaporator with a water bath at a moderate temperature (typically ≤ 40 °C).

Logical Flow for Preventing Boc Deprotection:

Boc_Deprotection_Prevention cluster_0 Problem cluster_1 Potential Causes cluster_2 Solutions Problem Loss of Boc Group AcidicConditions Acidic Conditions Problem->AcidicConditions ThermalStress Thermal Stress Problem->ThermalStress AvoidStrongAcid Avoid Strong Acid in Workup AcidicConditions->AvoidStrongAcid NeutralizeSilica Neutralize Silica Gel AcidicConditions->NeutralizeSilica UseAlumina Use Neutral Alumina AcidicConditions->UseAlumina LowTempEvap Low Temperature Evaporation ThermalStress->LowTempEvap

Caption: Causes and solutions for Boc group loss during purification.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound?

A1: While physical properties can vary slightly depending on the isomeric form and purity, it is generally a white to off-white solid or a colorless oil at room temperature. It is soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[6][7] For long-term storage, refrigeration (2-8°C) is recommended. Avoid contact with strong oxidizing agents and strong acids.[6][8]

Q3: Can I use crystallization as the sole method of purification?

A3: Crystallization can be a very effective purification method, especially for removing small amounts of impurities, provided your crude product is of relatively high purity to begin with.[9] However, if the crude material contains significant amounts of impurities with similar solubility characteristics, column chromatography is often required as a primary purification step, potentially followed by recrystallization to achieve high purity.

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: Standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[10] Work in a well-ventilated area or a chemical fume hood.[8] While specific toxicity data for this exact compound is limited, similar Boc-protected piperidine derivatives may cause skin and eye irritation.[10][11]

Q5: My reaction to synthesize this compound is sluggish. What can I do?

A5: The synthesis of this compound, often via the reduction of the corresponding ketone, can be influenced by several factors. Ensure your reducing agent (e.g., sodium borohydride) is fresh and added portion-wise to control the reaction temperature. The choice of solvent can also play a crucial role; protic solvents like methanol or ethanol are typically used for borohydride reductions. If the reaction is still slow, a slight increase in temperature may be beneficial, but this should be monitored carefully to avoid side reactions.

References

  • ResearchGate. (2017). How to mesylate this compound (secondary alcohol). ResearchGate. Available from: [Link]

  • Semantic Scholar. (n.d.). Supporting Information. Semantic Scholar. Available from: [Link]

  • Reddit. (2014). Removal of Boc protecting group as workup?. Reddit. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. PubChem. Available from: [Link]

  • MDPI. (n.d.). Supplementary information. MDPI. Available from: [Link]

  • Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Aapptec. Available from: [Link]

  • National Institutes of Health. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. NIH. Available from: [Link]

  • Bio-Rad. (n.d.). EconoFit Macro-Prep t-Butyl and EconoFit Macro-Prep Methyl Hydrophobic Interaction Chromatography Columns, 1 ml. Bio-Rad. Available from: [Link]

  • Wiley Online Library. (n.d.). Supporting Information. Wiley Online Library. Available from: [Link]

  • The Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. The Royal Society of Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. Available from: [Link]

  • Molbase. (n.d.). TERT-BUTYL 4-(2-HYDROXYETHYL)PIPERIDINE-1-CARBOXYLATE. Molbase. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in the Reduction of 1-Boc-4-acetylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the reduction of 1-Boc-4-acetylpiperidine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this common synthetic transformation. Here, we will delve into the nuances of this reaction, moving beyond a simple recitation of steps to explain the underlying chemical principles and provide actionable, field-tested solutions to overcome low conversion and other experimental hurdles.

Introduction: The Criticality of the 1-Boc-4-acetylpiperidine Reduction

The reduction of the ketone in 1-Boc-4-acetylpiperidine to its corresponding secondary alcohol is a fundamental step in the synthesis of numerous pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The resulting 1-Boc-4-(1-hydroxyethyl)piperidine is a versatile building block. Given its importance, achieving a high-yielding and clean conversion is paramount. This guide will address the most common pitfalls in this reaction, focusing primarily on the widely used sodium borohydride (NaBH₄) reduction, with additional considerations for catalytic hydrogenation.

Troubleshooting Guide: Diagnosing and Resolving Low Conversion

Low conversion is the most frequently reported issue in this reduction. The following sections are structured to help you systematically identify the root cause of the problem and implement effective solutions.

Question 1: My reaction with Sodium Borohydride (NaBH₄) is sluggish or incomplete. What are the primary factors to investigate?

Several factors can contribute to an inefficient NaBH₄ reduction. Let's break them down in order of likelihood and ease of diagnosis.

The "Why": Sodium borohydride is a moisture-sensitive reagent. Over time, it can react with atmospheric water, leading to its decomposition and a reduction in its effective hydride content. Using a degraded reagent is a common cause of incomplete reactions. Furthermore, while the stoichiometry of the reaction theoretically requires only 0.25 equivalents of NaBH₄ per equivalent of ketone (as each NaBH₄ molecule can deliver four hydride ions), in practice, a larger excess is almost always necessary to drive the reaction to completion and to account for any reaction with the solvent.[1]

Troubleshooting Steps & Protocol:

  • Reagent Verification:

    • Always use a freshly opened bottle of NaBH₄ or one that has been stored under an inert atmosphere in a desiccator.

    • If you suspect your NaBH₄ is old, it is often more cost-effective and time-efficient to purchase a new bottle rather than attempting to rescue a problematic reaction.

  • Optimizing Stoichiometry:

    • Initial Recommendation: Start with 1.2 to 1.5 molar equivalents of NaBH₄ relative to the 1-Boc-4-acetylpiperidine.

    • Monitoring Progress: Follow the reaction's progress using Thin Layer Chromatography (TLC).[1][2] If the reaction stalls, you can add another portion (e.g., 0.3-0.5 equivalents) of NaBH₄.

    • Caution: Avoid a very large excess from the outset, as this can complicate the work-up procedure.

Parameter Recommendation Rationale
NaBH₄ Equivalents1.2 - 1.5 eq.Ensures sufficient hydride source to drive the reaction and overcome minor reagent degradation or solvent reaction.

The "Why": The choice of solvent is critical. Protic solvents like methanol (MeOH) or ethanol (EtOH) are commonly used for NaBH₄ reductions because they can protonate the intermediate alkoxide to form the final alcohol product.[3][4] However, NaBH₄ reacts with these protic solvents, especially at elevated temperatures, which consumes the reducing agent.[4] The reaction temperature also plays a crucial role; while gentle heating can sometimes increase the reaction rate, excessive heat can lead to side reactions and faster decomposition of the NaBH₄.

Troubleshooting Steps & Protocol:

  • Solvent Selection:

    • Methanol or ethanol are excellent first choices.[3]

    • Tetrahydrofuran (THF) can also be used, but the reaction will then require a separate aqueous work-up step to protonate the alkoxide intermediate.[3]

  • Temperature Control:

    • Standard Protocol: Begin the reaction at 0 °C by cooling the reaction vessel in an ice bath.[2]

    • Controlled Addition: Add the NaBH₄ portion-wise to the solution of the ketone in the chosen solvent. This helps to control any initial exotherm and minimizes the reaction between NaBH₄ and the solvent.[1]

    • Gradual Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours.

    • Monitoring: Use TLC to monitor the disappearance of the starting material.

dot

Troubleshooting_Workflow cluster_start cluster_reagents Reagent & Stoichiometry cluster_conditions Reaction Conditions cluster_monitoring Monitoring & Work-up cluster_solution Start Low Conversion Observed Reagent_Quality Check NaBH₄ Quality (Fresh Bottle?) Start->Reagent_Quality Initial Check Stoichiometry Verify Stoichiometry (1.2-1.5 eq?) Reagent_Quality->Stoichiometry If Reagent is Good Temperature Control Temperature (Start at 0°C?) Stoichiometry->Temperature If Stoichiometry is Correct Solvent Evaluate Solvent (MeOH or EtOH?) Temperature->Solvent If Temp is Controlled TLC Monitor by TLC (Is starting material consumed?) Solvent->TLC If Solvent is Appropriate Workup Proper Work-up? (Quench excess NaBH₄?) TLC->Workup If Reaction Stalls Success High Conversion Achieved TLC->Success If Reaction Complete Workup->Success If Work-up is Correct

Caption: A logical workflow for troubleshooting low conversion in the reduction of 1-Boc-4-acetylpiperidine.

Question 2: I'm considering catalytic hydrogenation. What are the potential pitfalls and how can I optimize this method?

Catalytic hydrogenation is an excellent alternative, often providing very clean reactions and high yields. However, it comes with its own set of challenges.

The "Why": Palladium on carbon (Pd/C) is a common catalyst for this type of reduction. However, the nitrogen atom in the piperidine ring can act as a Lewis base and bind to the palladium surface, leading to catalyst deactivation or "poisoning."[5]

Troubleshooting Steps & Protocol:

  • Catalyst Choice: 5% or 10% Pd/C is a standard choice.

  • Preventing Deactivation:

    • Increase Catalyst Loading: If the reaction is slow, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can help.

    • Acidic Additive (with caution): In some cases, adding a small amount of a weak acid (like acetic acid) can protonate the piperidine nitrogen, preventing it from binding to the catalyst. However, this must be done carefully, as strong acidic conditions can lead to the removal of the Boc protecting group.

The "Why": Catalytic hydrogenation requires careful control of hydrogen pressure and temperature to ensure efficient reaction without promoting side reactions.

Troubleshooting Steps & Protocol:

  • Hydrogen Pressure: A pressure of 0.1–0.5 MPa is typically sufficient for this reduction.[5]

  • Temperature: A slightly elevated temperature of 50–60°C can increase the reaction rate.[5]

  • Safety: Always conduct hydrogenation reactions in a properly rated and maintained hydrogenation reactor, and ensure the system is thoroughly purged with an inert gas (like nitrogen or argon) before introducing hydrogen to prevent the formation of explosive mixtures.[5]

Frequently Asked Questions (FAQs)

Q1: How do I properly perform the work-up for a sodium borohydride reduction?

A1: A proper work-up is crucial for isolating your product in high purity.

  • Quenching: After the reaction is complete (as determined by TLC), cool the reaction mixture in an ice bath and slowly add a quenching agent to destroy the excess NaBH₄. Common quenching agents include dilute hydrochloric acid (HCl), aqueous ammonium chloride (NH₄Cl), or even just water.[3] Be cautious, as this will generate hydrogen gas.

  • Solvent Removal: Remove the organic solvent (methanol or ethanol) under reduced pressure using a rotary evaporator.

  • Extraction: Add water and an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate to the residue.[2] The desired alcohol product will be extracted into the organic layer.

  • Washing and Drying: Wash the combined organic layers with brine (a saturated solution of NaCl) to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain your crude product, which can then be purified if necessary (e.g., by recrystallization or column chromatography).

Q2: Can I use Lithium Aluminum Hydride (LiAlH₄) for this reduction?

A2: While LiAlH₄ is a more powerful reducing agent than NaBH₄, it is generally not recommended for this specific transformation for a few reasons.[6][7] LiAlH₄ is much less selective and can potentially reduce the ester functionality of the Boc protecting group.[4] Furthermore, LiAlH₄ reacts violently with protic solvents like water and alcohols, requiring the use of anhydrous ethereal solvents (like diethyl ether or THF) and a much more stringent and hazardous work-up procedure.[1] For the simple reduction of a ketone in the presence of a Boc group, NaBH₄ is the safer and more appropriate choice.

Q3: My product appears to be an oil, but I expected a solid. What should I do?

A3: The physical state of the product can depend on its purity. If you obtain an oil, it may contain residual solvent or impurities. Try the following:

  • High Vacuum: Place the crude product under high vacuum for an extended period to remove any volatile impurities.

  • Purification: If it remains an oil, purification by flash column chromatography on silica gel is recommended.

  • Crystallization: After purification, you can attempt to crystallize the product from a suitable solvent system, such as a mixture of ethyl acetate and hexanes.

Summary of Key Recommendations

Issue Primary Cause Recommended Solution
Low Conversion (NaBH₄) Degraded NaBH₄ / Insufficient EquivalentsUse fresh NaBH₄ and 1.2-1.5 molar equivalents.
Sluggish Reaction (NaBH₄) Suboptimal TemperatureStart the reaction at 0°C and allow it to warm to room temperature.
Slow Hydrogenation (Pd/C) Catalyst DeactivationIncrease catalyst loading; consider a weak acid additive with caution.
Difficult Work-up Improper Quenching/ExtractionFollow a systematic work-up procedure: quench, extract, wash, and dry.

dot

reaction_mechanism cluster_reactants cluster_mechanism cluster_product ketone 1-Boc-4-acetylpiperidine step1 Nucleophilic Attack: Hydride (from BH₄⁻) attacks the electrophilic carbonyl carbon. ketone->step1 nabh4 NaBH₄ nabh4->step1 step2 Intermediate: An alkoxide intermediate is formed. step1->step2 Forms step3 Protonation: The alkoxide is protonated by the solvent (e.g., MeOH) or during aqueous work-up. step2->step3 Leads to alcohol 1-Boc-4-(1-hydroxyethyl)piperidine step3->alcohol Yields

Caption: Simplified mechanism of the sodium borohydride reduction of a ketone.

This technical guide provides a comprehensive framework for troubleshooting low conversion in the reduction of 1-Boc-4-acetylpiperidine. By understanding the chemical principles behind each step and systematically addressing potential issues, researchers can optimize their reaction conditions to achieve high yields and purity.

References

  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
  • Sodium Borohydride (NaBH4) Reduction - Organic Synthesis.
  • Reduction of Organic Compounds (Experiment) - Chemistry LibreTexts.
  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • Reduction of a ketone using sodium borohydride. Control of a reaction by TLC - The Royal Society of Chemistry.
  • reduction of carbonyl compounds using sodium tetrahydridoborate - Chemguide.
  • Enantioselective reduction of ketones - Wikipedia.
  • CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydide.
  • 1-Boc-4-AP - Wikipedia.
  • Technical Support Center: Catalyst Selection for Hydrogenation of N-Boc-4-piperidone - Benchchem.

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Technical Support Center: Navigating the Stability of Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate. This guide is designed to provide in-depth, field-proven insights into the stability challenges you may encounter with this versatile building block, particularly during reaction workup and purification. Our goal is to equip you with the knowledge to anticipate and troubleshoot these issues, ensuring the integrity of your synthesis and the purity of your final product.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and stability of this compound.

Q1: What is the primary stability concern with this compound?

A1: The main point of instability in this molecule is the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is notoriously labile under acidic conditions.[1][2][3][4] Exposure to even mild aqueous acids during workup can lead to partial or complete deprotection, yielding 4-(1-hydroxyethyl)piperidine.

Q2: Is the compound stable to basic conditions?

A2: Generally, yes. The Boc group is robust and stable under most basic and nucleophilic conditions, which is a key advantage of this protecting group.[2][3] This allows for a wider range of reaction conditions and workup procedures without the risk of unintended deprotection. However, strong bases in combination with activation of the hydroxyl group can promote elimination side reactions.

Q3: Can the secondary alcohol cause stability issues?

A3: The secondary alcohol itself is relatively stable. However, its presence introduces the possibility of side reactions under certain conditions. For instance, under acidic conditions, there is a potential for acid-catalyzed dehydration (elimination) to form the corresponding alkene, especially if the reaction is heated.[5][6] Additionally, if the alcohol is converted into a good leaving group (e.g., a mesylate or tosylate), it becomes highly susceptible to elimination, even with mild bases.

Q4: What are the typical signs of degradation during workup?

A4: The most common indicator of degradation is the appearance of unexpected spots on your Thin Layer Chromatography (TLC) plate. A new, more polar spot often corresponds to the deprotected piperidine. Streaking on the TLC plate can also indicate the presence of the free amine. In your NMR spectrum, you may observe the disappearance of the characteristic tert-butyl singlet around 1.4 ppm and the appearance of new signals corresponding to the deprotected product.

Troubleshooting Guide: Stability Issues During Workup

This section provides a more detailed, problem-and-solution-oriented guide to address specific challenges you might face during your experiments.

Issue 1: Partial or Complete Loss of the Boc Group During Aqueous Workup

Symptoms:

  • A new, more polar spot appears on the TLC plate, often staining with ninhydrin.

  • 1H NMR of the crude product shows a diminished integral for the tert-butyl peak and/or the appearance of signals for the deprotected amine.

  • Low isolated yield of the desired product.

Root Cause Analysis: The aqueous wash solution is likely too acidic. The Boc group's lability is highly dependent on pH.[7][8] Even brief exposure to a pH below 4 can initiate cleavage, especially with prolonged contact time.

Solutions & Protocols:

  • Avoid Strong Acid Washes: Do not use washes with strong acids like 1M HCl. If an acidic wash is necessary to remove basic impurities, use a milder alternative.

  • Recommended Mild Acidic Wash Protocol:

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl) or 5% aqueous citric acid. These solutions are weakly acidic and generally well-tolerated by the Boc group for short periods.

    • Immediately follow with a wash using deionized water and then a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Prioritize Neutral and Basic Washes: Whenever possible, limit aqueous washes to deionized water and saturated aqueous sodium bicarbonate.

Issue 2: Formation of an Unexpected, Less Polar Impurity

Symptoms:

  • An additional, less polar spot is observed on the TLC plate.

  • 1H NMR may show signals corresponding to a double bond (alkene protons).

  • Mass spectrometry indicates a loss of water from the desired product mass.

Root Cause Analysis: This is likely due to an elimination (dehydration) reaction of the secondary alcohol. This can be promoted by:

  • Acidic Conditions: Strong acids, especially at elevated temperatures, can protonate the hydroxyl group, turning it into a good leaving group (water), which is then eliminated.[5][6]

  • Activation and Base: If the hydroxyl group has been activated (e.g., converted to a sulfonate ester like a mesylate or tosylate), even mild bases used during workup can induce elimination.

Solutions & Protocols:

  • Maintain Low Temperatures: Perform all acidic washes at 0 °C in an ice bath to minimize the rate of acid-catalyzed elimination.

  • Careful Workup of Activated Alcohols:

    • If the alcohol has been activated, avoid all but the mildest bases.

    • A gentle wash with cold, saturated aqueous sodium bicarbonate is generally safe.

    • Avoid stronger bases like sodium carbonate or hydroxide solutions.

    • Consider a non-aqueous workup if possible, such as filtering through a pad of silica gel to remove salts.

Visualization of Stability & Degradation Pathways

To better illustrate the key stability considerations, the following diagrams outline the recommended workup workflow and potential degradation pathways.

Workup_Workflow cluster_reaction Reaction Mixture cluster_workup Aqueous Workup cluster_purification Purification RM Crude Reaction Mixture (Containing Product) Wash_Neutral Wash with Water RM->Wash_Neutral Dilute with Organic Solvent Wash_Mild_Acid Optional: Wash with cold, dilute NH₄Cl (aq) or 5% Citric Acid (aq) RM->Wash_Mild_Acid Wash_Base Wash with sat. NaHCO₃ Wash_Neutral->Wash_Base Dry Dry (Na₂SO₄) Wash_Base->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Silica Gel Chromatography Concentrate->Chromatography Pure_Product Pure Product Chromatography->Pure_Product Wash_Mild_Acid->Wash_Neutral

Caption: Recommended aqueous workup workflow for this compound.

Degradation_Pathways cluster_acid Acid-Mediated Degradation cluster_base Base-Mediated Degradation (with OH activation) Start This compound (Stable Product) Deprotection 4-(1-hydroxyethyl)piperidine (Deprotected Impurity) Start->Deprotection Strong Acid (e.g., HCl, TFA) or Prolonged Mild Acid (pH < 4) Elimination_Acid tert-butyl 4-vinylpiperidine-1-carboxylate (Elimination Product) Start->Elimination_Acid Strong Acid + Heat Elimination_Base tert-butyl 4-vinylpiperidine-1-carboxylate (Elimination Product) Start->Elimination_Base 1. Activate OH (e.g., MsCl, TsCl) 2. Base (e.g., Et₃N, K₂CO₃)

Caption: Potential degradation pathways for this compound.

Data Summary: pH Stability of the Boc Group

The following table summarizes the general stability of the Boc group under various pH conditions during a typical aqueous workup at room temperature.

pH RangeConditionStability of Boc GroupRecommended Action
< 1 Strong Acid (e.g., 1M HCl)Highly Unstable Avoid completely. Rapid deprotection will occur.[1][4]
1 - 4 Moderate AcidUnstable Avoid prolonged contact. Risk of significant deprotection.
4 - 6 Mild Acid (e.g., NH₄Cl, Citric Acid)Moderately Stable Use for brief washes at low temperatures (0 °C).[9]
6 - 8 Neutral (e.g., Water, Brine)Stable Safe for standard aqueous workup.
8 - 10 Mild Base (e.g., NaHCO₃, K₂CO₃)Highly Stable Recommended for neutralizing acidic residues.[2][3]
> 10 Strong Base (e.g., NaOH, KOH)Highly Stable Generally safe, but may promote other side reactions if functionalities are present.

Conclusion

The successful handling of this compound hinges on a solid understanding of the lability of the Boc protecting group. By carefully controlling the pH of aqueous workup solutions and maintaining low temperatures, particularly during any necessary acidic washes, researchers can effectively mitigate the risks of deprotection and elimination. This guide provides a framework for troubleshooting common stability issues, enabling the reliable synthesis and purification of this important chemical intermediate.

References

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism . Total Synthesis. Available at: [Link]

  • BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides . Wordpress. Available at: [Link]

  • Amine Protection and Deprotection . Master Organic Chemistry. Available at: [Link]

  • BOC Protection and Deprotection . J&K Scientific LLC. Available at: [Link]

  • Boc-Protected Amino Groups . Organic Chemistry Portal. Available at: [Link]

  • Reactions of Alcohols . OpenStax. Available at: [Link]

  • Elimination Reactions of Alcohols . Master Organic Chemistry. Available at: [Link]

  • Acidity and Basicity of Alcohols . Master Organic Chemistry. Available at: [Link]

  • Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration . PubMed. Available at: [Link]

  • How to Purify Compound with no UV Active Component? . Reddit. Available at: [Link]

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration . Request PDF - ResearchGate. Available at: [Link]

  • EXPERIMENTAL PROCEDURES . Beilstein Journals. Available at: [Link]

  • (S)-tert-butyl4-(1-hydroxyethyl)piperidine-1-carboxylate . MySkinRecipes. Available at: [Link]

  • Supplementary information . Available at: [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate . Atlantis Press. Available at: [Link]

  • Reactions of Alcohols with Strong Acid . YouTube. Available at: [Link]

  • High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates . PubMed. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups . Reddit. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow . ACS Publications. Available at: [Link]

  • A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE . Organic Syntheses Procedure. Available at: [Link]

  • BOC deprotection . Hebei Boze Chemical Co.,Ltd. Available at: [Link]

  • Acidities of Alcohols . Chemistry LibreTexts. Available at: [Link]

  • I have a boc group i need to remove without touching the TBS in my molecule . Reddit. Available at: [Link]

  • Piperidine derivatives scope of this review . ResearchGate. Available at: [Link]

  • (S)-TERT-BUTYL 4-(1-HYDROXYETHYL)PIPERIDINE-1-CARBOXYLATE (CAS No. 389889-82-1) Suppliers . Chemical Register. Available at: [Link]

  • Tert-butyl 4-hydroxypiperidine-1-carboxylate . PubChem. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . PubMed Central. Available at: [Link]

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate . NIH. Available at: [Link]

  • TERT-BUTYL 4-(2-HYDROXYETHYL)PIPERIDINE-1-CARBOXYLATE . Available at: [Link]

  • This compound CAS 183170-69-6 . BIOSYNCE. Available at: [Link]

  • Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate . PubChem. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . Available at: [Link]

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Optimizing solvent and base for sulfonation of N-Boc-4-(1-hydroxyethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Sulfonation of N-Boc-4-(1-hydroxyethyl)piperidine

Welcome to the technical support guide for the sulfonation of N-Boc-4-(1-hydroxyethyl)piperidine. This critical transformation converts the secondary alcohol into a sulfonate ester (e.g., a mesylate or tosylate), an excellent leaving group essential for subsequent nucleophilic substitution or elimination reactions in drug development and chemical synthesis.[1][2] This guide provides in-depth, experience-based answers to common challenges and offers robust, optimized protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of sulfonating N-Boc-4-(1-hydroxyethyl)piperidine?

The primary goal is to convert the poorly reactive hydroxyl (-OH) group into a highly effective leaving group.[1][2][3] The hydroxide ion (HO⁻) is a strong base and, therefore, a poor leaving group for substitution or elimination reactions.[2][3][4] By reacting the alcohol with a sulfonyl chloride (like methanesulfonyl chloride, MsCl, or p-toluenesulfonyl chloride, TsCl), we form a sulfonate ester (a mesylate or tosylate).[2][4] The resulting sulfonate anion is a very weak base due to resonance stabilization, making it an excellent leaving group, comparable in reactivity to a halide.[1] This "activation" of the alcohol is crucial for subsequent bond-forming reactions.[5]

Q2: Which sulfonating agent is better: methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl)?

Both MsCl and TsCl are effective. The choice often depends on the specific requirements of your synthesis:

  • Methanesulfonyl Chloride (MsCl): Generally more reactive and less sterically hindered than TsCl. It is often preferred for routine transformations where high reactivity is desired. The resulting mesylate is a slightly better leaving group than tosylate.

  • p-Toluenesulfonyl Chloride (TsCl): TsCl is a solid, which can be easier to handle and weigh accurately than the liquid MsCl. Due to its larger size, it can be more selective for less sterically hindered alcohols.[5] The resulting tosylate is often crystalline, which can aid in the purification of intermediates.

For this specific substrate, which is a secondary alcohol, both reagents are suitable. MsCl is a very common and cost-effective choice.[6] An alternative, methanesulfonic anhydride ((MeSO₂)₂O), can also be used and has the advantage of not producing a chloride byproduct, which can sometimes lead to alkyl chloride formation as a side product.[7]

Q3: What is the role of the base in this reaction, and how do I choose the right one?

The base serves two critical functions:

  • To neutralize the HCl byproduct: The reaction between the alcohol and the sulfonyl chloride generates one equivalent of hydrochloric acid (HCl).[1] The base scavenges this acid, preventing it from protonating the starting material or product and avoiding potential side reactions, such as the acid-catalyzed removal of the N-Boc protecting group.[8][9]

  • To facilitate the reaction: Some bases, like pyridine, can act as nucleophilic catalysts, reacting with the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt intermediate, which then reacts rapidly with the alcohol.[10][11]

Common bases include triethylamine (TEA), pyridine, and diisopropylethylamine (DIPEA).

  • Triethylamine (TEA): A non-nucleophilic, sterically hindered tertiary amine that is an excellent acid scavenger.[12] It is the most common choice for this transformation.[6]

  • Pyridine: Can function as both a base and a nucleophilic catalyst.[10][13] It is also often used as the solvent.[14] However, it can be more difficult to remove under vacuum due to its higher boiling point.

  • 4-Dimethylaminopyridine (DMAP): A highly effective nucleophilic catalyst, often used in sub-stoichiometric amounts (0.05-0.2 eq) alongside a stoichiometric base like TEA.[11][15] It can dramatically accelerate the reaction, especially with hindered alcohols.[11][16]

Recommendation: Start with triethylamine (TEA) . It is effective, inexpensive, and easily removed. If the reaction is sluggish, the addition of catalytic DMAP is a standard approach to increase the rate.[16]

Troubleshooting Guide: Common Problems & Solutions

Problem 1: My reaction yield is very low, and I recover mostly unreacted starting material.

This is a common issue pointing to insufficient reactivity or suboptimal conditions.

Possible Causes & Solutions:

  • Insufficient Reagent Activity:

    • Solution: Ensure your sulfonyl chloride is not hydrolyzed from improper storage. Using a fresh bottle of MsCl or TsCl is recommended. Methanesulfonyl chloride, in particular, is sensitive to moisture.[17]

  • Low Reaction Temperature:

    • Solution: Most sulfonations are initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature.[6] If the reaction stalls, gentle heating (e.g., to 40 °C) can sometimes drive it to completion, but be cautious as this can also promote side reactions.

  • Inadequate Activation:

    • Solution: If using only TEA as a base, the reaction may be slow. Add a catalytic amount of DMAP (e.g., 0.1 equivalents). DMAP is a superior nucleophilic catalyst that forms a highly reactive intermediate with the sulfonyl chloride, significantly accelerating the rate.[11][15]

Problem 2: I'm observing a significant amount of an alkene impurity.

The formation of an alkene, 4-(ethenyl)-N-Boc-piperidine, is a classic elimination (E2) side reaction. The base, intended to scavenge HCl, can also abstract a proton from the carbon adjacent to the newly formed sulfonate ester, leading to elimination.

Possible Causes & Solutions:

  • Base is too Strong or Unhindered:

    • Solution: If using TEA, consider switching to a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA). Its steric hindrance makes it a less effective base for promoting the E2 elimination pathway but still an excellent acid scavenger.[12]

  • Excess Base:

    • Solution: Use only a slight excess of the base (e.g., 1.1-1.2 equivalents). A large excess can significantly increase the rate of elimination.[6]

  • High Reaction Temperature:

    • Solution: Elimination reactions are favored at higher temperatures.[18] Maintain a low reaction temperature (0 °C or below) throughout the addition of the sulfonyl chloride and allow the reaction to proceed at room temperature or below. Avoid heating if elimination is a problem.[6]

Problem 3: The N-Boc protecting group is being cleaved.

The tert-butyloxycarbonyl (Boc) group is notoriously sensitive to acid.[8][9] Cleavage during the reaction indicates the presence of excess acid.

Possible Causes & Solutions:

  • Insufficient Base:

    • Solution: Ensure you are using at least one equivalent of base (preferably 1.1-1.2 eq.) to fully neutralize the HCl generated during the reaction. An inadequate amount of base will lead to a buildup of HCl, which will cleave the Boc group.

  • Workup Procedure:

    • Solution: During the aqueous workup, a mild acid wash (e.g., with cold, dilute HCl or saturated NH₄Cl) is often used to remove excess tertiary amine base. However, prolonged exposure or using too concentrated an acid can cause deprotection.[12] Use a very dilute acid (e.g., 0.1 M HCl) and perform the wash quickly at low temperatures.[6] Alternatively, wash with saturated sodium bicarbonate solution first to neutralize any residual acid before proceeding. The Boc group is generally stable to most bases.[8]

Optimization of Reaction Parameters

The choice of solvent and base is critical for balancing reaction rate, yield, and the suppression of side reactions.

Solvent & Base Comparison Table
Base (eq.)SolventTypical Temp.ProsCons/Common Issues
Triethylamine (1.2)Dichloromethane (DCM)0 °C to RTStandard, reliable conditions. Easy workup.[6]Can promote elimination, especially if overheated.
Pyridine (solvent)Pyridine0 °C to RTActs as base, catalyst, and solvent.[14]Higher boiling point makes removal difficult. Can still promote elimination.
DIPEA (1.2)Dichloromethane (DCM)0 °C to RTBulky base, minimizes elimination side reactions.[12]More expensive than TEA.
TEA (1.2) + DMAP (0.1)Dichloromethane (DCM)0 °C to RTSignificantly faster reaction rates.[11] Good for sluggish reactions.DMAP is toxic.[15] Can increase elimination if not temperature-controlled.
Potassium Carbonate (K₂CO₃)Acetonitrile (ACN)RTInexpensive inorganic base, easy to filter off.Heterogeneous reaction, may require longer reaction times or phase-transfer catalyst.[19]
Troubleshooting Workflow

Here is a decision-making workflow to help diagnose and solve common issues during the optimization process.

TroubleshootingWorkflow cluster_solutions1 Solutions for Low Yield cluster_solutions2 Solutions for Elimination cluster_solutions3 Solutions for Deprotection start Reaction Start check_tlc Monitor by TLC: Incomplete Reaction? start->check_tlc low_yield Low Yield check_tlc->low_yield Yes side_product Side Products Observed? check_tlc->side_product No sol1 1. Add catalytic DMAP (0.1 eq) low_yield->sol1 sol2 2. Check reagent quality (fresh MsCl) low_yield->sol2 sol3 3. Allow longer reaction time at RT low_yield->sol3 elimination Alkene (Elimination) Product side_product->elimination Yes, Alkene deprotection Boc Deprotection side_product->deprotection Yes, Deprotected Amine success High Yield & Purity side_product->success No sol4 1. Lower temperature (0°C) 2. Use bulkier base (DIPEA) elimination->sol4 sol5 3. Use exactly 1.1-1.2 eq. base elimination->sol5 sol6 1. Ensure >=1.1 eq. base 2. Use mild acidic wash (e.g., NH4Cl) deprotection->sol6

Caption: Troubleshooting workflow for sulfonation.

Optimized Experimental Protocol

This protocol is optimized for high yield and purity by controlling temperature and using a standard reagent set.

Materials:

  • N-Boc-4-(1-hydroxyethyl)piperidine (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (TEA) (1.3 eq)

  • Dichloromethane (DCM), anhydrous

  • 0.5 M HCl (for workup)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-4-(1-hydroxyethyl)piperidine (1.0 eq) and dissolve it in anhydrous dichloromethane (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.3 eq) to the stirred solution.

  • Sulfonating Agent Addition: Add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture over 10-15 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quench: Once the reaction is complete, carefully quench by adding water.

  • Workup - Phase Separation: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Cold 0.5 M HCl (to remove TEA and its salt)

    • Saturated aqueous NaHCO₃ (to neutralize any remaining acid)

    • Water

    • Brine (to remove bulk water)

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product, tert-butyl 4-(1-(methylsulfonyloxy)ethyl)piperidine-1-carboxylate, can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.

Mechanism of Sulfonation

The reaction proceeds via a nucleophilic attack of the alcohol onto the electrophilic sulfur atom of the sulfonyl chloride.

Mechanism ROH R-OH (Alcohol) MsCl Ms-Cl (Sulfonyl Chloride) ROH->MsCl Nucleophilic Attack Intermediate R-O(H+)-Ms MsCl->Intermediate Forms Intermediate (Cl- leaves) Base Base (e.g., TEA) Base->Intermediate Product R-O-Ms (Sulfonate Ester) Intermediate->Product Deprotonation Byproduct Base-H+ Cl-

Caption: General mechanism for alcohol sulfonation.

The alcohol's oxygen atom attacks the sulfur of the sulfonyl chloride, displacing the chloride ion to form a protonated intermediate.[5][20] A base then removes the proton from the oxygen, yielding the neutral sulfonate ester and the hydrochloride salt of the base.[1][10] The reaction proceeds with retention of configuration at the alcohol's stereocenter because the C-O bond is not broken during this process.[5]

References

  • Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. (2023). YouTube. [Link]

  • Methanesulfonyl chloride. (n.d.). Wikipedia. [Link]

  • Leaving Group Conversions - Sulfonyl Chlorides. (2022). Pearson. [Link]

  • Formation of Sulfonate Esters from Alcohols. (2020). YouTube. [Link]

  • Sulfonate Esters. (2019). Periodic Chemistry. [Link]

  • Which reagent can be the best replacement for DMAP in a chemical reaction? (2018). ResearchGate. [Link]

  • How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (secondary alcohol)? (2017). ResearchGate. [Link]

  • Chemical Sulfation of Small Molecules – Advances and Challenges. (2017). National Institutes of Health (NIH). [Link]

  • Chemical approaches to the sulfation of small molecules: current progress and future directions. (2023). National Institutes of Health (NIH). [Link]

  • Converting an Alcohol to a Sulfonate Ester. (2014). Chemistry LibreTexts. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Boc Protecting Group for Amines. (n.d.). Chemistry Steps. [Link]

  • 4-Dimethylaminopyridine. (n.d.). Wikipedia. [Link]

  • What chemical can replace DMAP (4-Dimethylaminopyridine)? (2017). ResearchGate. [Link]

  • Alcohol to Mesylate - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

  • Sulfation process for secondary alcohols. (1973).
  • PROCESS FOR SULFATING UNSATURATED ALCOHOLS. (1995). FreePatentsOnline. [Link]

  • Sulfonate Esters – How Real is the Risk? (n.d.). PQRI. [Link]

  • All About Tosylates and Mesylates. (2015). Master Organic Chemistry. [Link]

  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. (2010). ACS Publications. [Link]

  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. (2014). National Institutes of Health (NIH). [Link]

  • Why is boc stable to hydrolysis under basic conditions? (2024). Reddit. [Link]

  • Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps. [Link]

  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. (2010). ResearchGate. [Link]

  • Elimination Reactions of Alcohols. (2023). Chemistry LibreTexts. [Link]

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? (2012). ResearchGate. [Link]

  • CHM 252: Organic Chemistry: Alcohols: Reaction Importance and Sulfonyl Chloride Intro. (2021). YouTube. [Link]

  • Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. (2019). ResearchGate. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2017). National Institutes of Health (NIH). [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. [Link]

  • A convenient synthesis of N-Boc-4-formylpiperidine. (2000). ResearchGate. [Link]

  • Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. (2002). MDPI. [Link]

  • Synthesis method of N-boc-4-hydroxypiperidine. (2015).
  • Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. (2020). MDPI. [Link]

Sources

Technical Support Center: Column Chromatography Purification of 1-Boc-4-(1-hydroxyethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive protocol and troubleshooting advice for the purification of 1-Boc-4-(1-hydroxyethyl)piperidine via silica gel column chromatography. It is designed for researchers, scientists, and drug development professionals seeking to optimize yield and purity for this key synthetic intermediate.

Introduction: Understanding the Molecule

1-Boc-4-(1-hydroxyethyl)piperidine is a moderately polar molecule due to the presence of a secondary alcohol and a carbamate (Boc) group. Its purification can be challenging due to potential interactions with the acidic silica gel stationary phase, which can lead to peak tailing and reduced recovery. This guide outlines strategies to mitigate these issues and achieve high purity. The Boc protecting group is sensitive to strong acids, a factor that must be considered during purification[1].

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

A1: Standard flash-grade silica gel (230-400 mesh) is the most common and effective stationary phase for this separation.[2] Due to the basic nitrogen atom in the piperidine ring (though protected, it can still interact with acidic silica), issues like streaking can occur. If significant tailing or product decomposition is observed, deactivating the silica gel by preparing a slurry with the initial, non-polar eluent containing a small amount of a basic modifier (e.g., 0.5-1% triethylamine) can be beneficial.[3] Alternatively, for highly sensitive substrates, neutral alumina can be considered, though it may alter the elution profile.[4]

Q2: How do I determine the optimal solvent system (eluent)?

A2: The ideal solvent system should provide a target Retention Factor (Rf) of 0.25-0.35 for the product on a TLC plate.[4] This Rf value typically ensures good separation from impurities and efficient elution from the column.

  • Starting Point: A common and effective eluent system for compounds of this polarity is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[5][6] Begin your TLC analysis with a ratio of 30% Ethyl Acetate in Hexanes (7:3 Hexanes:EtOAc).

  • Optimization:

    • If the Rf is too low (spot doesn't move far), increase the polarity by adding more ethyl acetate.

    • If the Rf is too high (spot runs to the top), decrease the polarity by reducing the amount of ethyl acetate.

    • For highly polar impurities that remain at the baseline, a more polar system like methanol in dichloromethane (e.g., 1-5% MeOH in DCM) can be used, but be cautious as methanol can dissolve some silica gel if used in high concentrations (>10%).[5]

Q3: My compound is not UV active. How can I visualize it on a TLC plate?

A3: 1-Boc-4-(1-hydroxyethyl)piperidine lacks a strong chromophore, making it invisible under a standard UV lamp. Therefore, you must use a chemical stain for visualization.

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose oxidizing stain that reacts with the alcohol functional group. It will produce a yellow spot on a purple background.[7][8]

  • Vanillin Stain: A solution of vanillin in sulfuric acid, followed by heating, is another effective stain for alcohols, typically yielding colored spots.[8]

  • Ceric Ammonium Molybdate (CAM) Stain: This is another powerful oxidizing stain that works well for a variety of functional groups.

Q4: Should I perform a dry or wet loading of my crude sample onto the column?

A4: For optimal separation and to avoid band broadening, dry loading is highly recommended, especially if the crude material has poor solubility in the initial eluent.

  • Dry Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel (typically 1-2 times the mass of the crude product), and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. This powder is then carefully added to the top of the packed column.

  • Wet Loading: This involves dissolving the sample in a small volume of the mobile phase and carefully pipetting it onto the top of the column. This method is faster but can lead to poorer separation if the sample is not fully dissolved or if a solvent stronger than the mobile phase is used for dissolution.[4]

Experimental Protocol: Step-by-Step Purification

This protocol assumes a starting crude material of approximately 1 gram. Adjustments to column size and solvent volumes should be made for different scales.

1. TLC Analysis & Eluent Selection:

  • Develop a TLC system as described in FAQ Q2. Aim for an Rf of ~0.3 for the target compound.
  • A typical eluent system is 40-60% Ethyl Acetate in Hexanes . For stubborn basic impurities, add 0.5% triethylamine to the eluent mixture.[3]

2. Column Preparation:

  • Select a glass column with an appropriate diameter (e.g., 2-3 cm for 1 g of crude material).
  • Prepare a slurry of silica gel (e.g., 40-60 g for 1 g of crude) in the initial, least polar eluent (e.g., 20% EtOAc/Hexanes).
  • Pour the slurry into the column and use gentle air pressure or tapping to pack the bed uniformly, avoiding air bubbles.
  • Add a thin layer of sand (approx. 0.5 cm) on top of the silica bed to prevent disturbance during solvent addition.

3. Sample Loading:

  • Prepare the crude sample for dry loading as described in FAQ Q4.
  • Carefully add the silica-adsorbed sample to the top of the column bed.
  • Gently place another thin layer of sand on top of the sample layer.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the column, ensuring the sand layers are not disturbed.
  • Begin elution using a low-polarity solvent mixture (e.g., 20% EtOAc/Hexanes) to first elute any non-polar impurities.
  • Collect fractions (e.g., 10-15 mL per tube) sequentially.
  • Gradually increase the solvent polarity (a "gradient") as the elution progresses (e.g., move from 20% to 40%, then to 60% EtOAc). This ensures that compounds with different polarities elute in distinct bands.[2]
  • Monitor the fractions by TLC using the pre-determined staining method.

5. Product Isolation:

  • Combine the fractions that contain the pure product (as determined by TLC).
  • Remove the solvent using a rotary evaporator.
  • Place the resulting oil or solid under high vacuum to remove any residual solvent.
  • Obtain the final mass and characterize the purified product (e.g., by NMR).
Data Summary Table
ParameterRecommended Value/SystemRationale & Notes
Stationary Phase Silica Gel, 230-400 meshStandard choice for flash chromatography.[2]
Silica Mass 40-100x the mass of crude sampleA higher ratio provides better separation for difficult mixtures.
Target Rf (TLC) 0.25 - 0.35Optimal range for good resolution and elution time.[4]
Eluent System Ethyl Acetate / Hexanes (Gradient)Good balance of polarity for this type of compound.[5][6]
Eluent Modifier 0.5-1% Triethylamine (optional)Reduces peak tailing by neutralizing acidic silica sites.[3]
TLC Visualization Potassium Permanganate (KMnO₄) StainStrong oxidizing stain effective for visualizing alcohols.[7][8]
Sample Loading Dry LoadingProvides sharper bands and superior separation.

Troubleshooting Guide

Problem: My compound is streaking badly on the TLC plate and the column.

  • Cause: This is a classic sign of interaction between a somewhat basic compound and the acidic silica gel. The molecule "sticks" to the stationary phase and elutes slowly and unevenly.

  • Solution: Add a basic modifier like triethylamine (Et₃N) or ammonia in methanol to your eluent system (0.5-1% v/v).[3][9] This neutralizes the acidic sites on the silica, allowing your compound to travel more cleanly. Always run a new TLC with the modified eluent to confirm the Rf before running the column.

Problem: The compound is not moving from the baseline (Rf ≈ 0).

  • Cause: The eluent system is not polar enough to move the compound up the stationary phase.[2]

  • Solution: Increase the polarity of your mobile phase. If you are using an Ethyl Acetate/Hexanes system, increase the proportion of ethyl acetate. If that is insufficient, switch to a stronger solvent system, such as 5% Methanol in Dichloromethane (DCM).[5]

Problem: All my spots are at the top of the TLC plate (Rf ≈ 1).

  • Cause: The eluent system is too polar. It is moving everything, including your compound and impurities, with the solvent front, resulting in no separation.[2]

  • Solution: Decrease the polarity of your mobile phase. Reduce the percentage of the polar solvent (e.g., ethyl acetate or methanol) in your mixture.

Problem: I have poor separation between my product and an impurity (co-elution).

  • Cause: The chosen solvent system does not have sufficient selectivity for the two compounds.

  • Solution:

    • Try a Different Solvent System: Sometimes changing the nature of the polar solvent provides better selectivity. For example, if you are using Ethyl Acetate/Hexanes, try switching to an Acetone/Hexanes or a Dichloromethane/Ether system.[5]

    • Use a Shallower Gradient: Run the column more slowly and increase the polarity in smaller increments. This can help resolve closely eluting spots.

    • Increase Column Length/Silica Mass: A longer column or a higher ratio of silica to crude material increases the theoretical plates, providing more opportunities for separation.

Problem: I have a low yield after purification.

  • Cause: This could be due to several factors:

    • Irreversible Adsorption: The compound may be permanently stuck to the column, which can happen with polar, basic compounds on acidic silica.[4]

    • Decomposition: The acidic nature of silica gel can potentially cause the degradation of acid-sensitive groups like the Boc-protecting group.[1]

    • Product Spread Across Too Many Fractions: Very broad peaks can lead to fractions that are too dilute to recover effectively.

  • Solution:

    • For adsorption, using a basic modifier (triethylamine) in the eluent is the best solution.[3]

    • To check for decomposition, run a quick stability test by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared.[4] If decomposition is an issue, consider using a less acidic stationary phase like neutral alumina.

    • To improve peak shape and reduce band broadening, ensure proper column packing and use the dry loading method.

Purification Workflow Diagram

The following diagram illustrates the complete workflow for the purification of 1-Boc-4-(1-hydroxyethyl)piperidine.

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation crude Crude Product tlc TLC Analysis (Find Eluent, Rf ≈ 0.3) crude->tlc dry_load Dry Loading Prep (Adsorb on Silica) crude->dry_load tlc->dry_load pack_col Pack Column (Silica Gel Slurry) tlc->pack_col load_col Load Sample onto Column pack_col->load_col elute Elute with Solvent Gradient collect Collect Fractions elute->collect Monitor & Continue analyze Analyze Fractions by TLC collect->analyze Monitor & Continue analyze->elute Monitor & Continue combine Combine Pure Fractions analyze->combine evap Evaporate Solvents combine->evap final Pure Product evap->final

Caption: Workflow for column chromatography purification.

References

  • Jadhav, S. et al. (2012). A novel method for deprotection of N-Boc group from coupled products. Der Pharma Chemica, 4(4), 1431-1437. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • LCGC Europe. (2014). Retaining Polar Compounds. Retrieved from [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

Sources

Technical Support Center: Impurity Identification in Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying impurities in this critical pharmaceutical intermediate using Gas Chromatography-Mass Spectrometry (GC-MS). Here, you will find practical, in-depth troubleshooting advice and frequently asked questions, grounded in established scientific principles, to ensure the integrity and accuracy of your analytical results.

I. Troubleshooting Guide: Navigating Common GC-MS Challenges

This section addresses specific issues you may encounter during the GC-MS analysis of this compound and its potential impurities.

Question 1: I'm observing poor peak shape (tailing or fronting) for the main component. What are the likely causes and how can I fix it?

Answer:

Poor peak shape is a common issue that can compromise both qualitative identification and quantitative accuracy. The primary causes often relate to interactions between the analyte and the GC system or suboptimal chromatographic conditions.

  • Analyte-Column Interaction: The hydroxyl group in this compound can interact with active sites (e.g., free silanol groups) on the GC column, leading to peak tailing.[1][2]

    • Solution 1: Derivatization. This is often the most effective solution for improving the chromatography of polar molecules like alcohols.[3][4] Silylation, by converting the active hydrogen of the hydroxyl group to a less reactive trimethylsilyl (TMS) ether, increases volatility and reduces interaction with the column's stationary phase.[3][5] A common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[5]

    • Solution 2: Use of an Inert Column. Employing a GC column specifically designed for inertness, such as those with base-deactivated surfaces, can minimize these interactions.

    • Solution 3: Column Conditioning. Ensure your GC column is properly conditioned according to the manufacturer's instructions to remove any residual impurities and ensure a stable baseline.[6]

  • Injection Port Issues:

    • Contamination: A dirty injector liner can be a source of active sites.[1][7] Regularly inspect and replace the liner as needed.

    • Incorrect Temperature: An injector temperature that is too low can lead to slow volatilization and peak broadening. Conversely, a temperature that is too high can cause thermal degradation of the analyte.

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase, resulting in fronting peaks.[8]

    • Solution: Dilute your sample or reduce the injection volume.

Question 2: I'm seeing "ghost peaks" in my chromatogram that are not present in my sample. What is their origin and how can I eliminate them?

Answer:

Ghost peaks are extraneous peaks that appear in a chromatogram, often from sources other than the injected sample.[1] Their presence can interfere with the identification and quantification of true impurities.

  • Carryover from Previous Injections: Residual sample from a previous, more concentrated run can elute in a subsequent analysis.

    • Solution: Implement a thorough wash sequence for the injection syringe between runs, using a strong solvent. Running a solvent blank after a high-concentration sample can confirm if carryover is the issue.[2]

  • Septum Bleed: Particles from a degraded injector septum can enter the analytical flow path.[7][8]

    • Solution: Use high-quality, low-bleed septa and replace them regularly. Ensure the septum purge is functioning correctly.[8]

  • Contaminated Carrier Gas or Solvents: Impurities in the carrier gas or the solvent used for sample preparation can introduce ghost peaks.[6][8]

    • Solution: Use high-purity carrier gas and install appropriate gas filters.[8] Always use high-purity, GC-grade solvents for sample preparation.

Question 3: My retention times are shifting between runs. What could be causing this instability?

Answer:

Consistent retention times are crucial for reliable peak identification. Shifts in retention time indicate a change in the chromatographic conditions.[1]

  • Fluctuations in Carrier Gas Flow Rate: Leaks in the system or an unstable gas supply can cause variations in the carrier gas flow.[1][6]

    • Solution: Perform a leak check of the entire system, from the gas source to the detector.[2] Ensure the gas cylinder pressure is stable and within the recommended range.[6]

  • Oven Temperature Instability: Inconsistent oven temperature programming will directly affect retention times.[1]

    • Solution: Verify the accuracy and stability of your GC oven's temperature program.

  • Column Contamination or Degradation: Over time, the accumulation of non-volatile residues on the column can alter its chromatographic properties.[8]

    • Solution: Trim a small portion (e.g., 10-15 cm) from the inlet end of the column to remove contaminants.[2] If the problem persists, the column may need to be replaced.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the analysis and potential impurities of this compound.

Question 4: What are the most likely process-related impurities I should be looking for?

Answer:

The potential impurities are largely dictated by the synthetic route used to produce this compound. A common synthetic pathway involves the reduction of the corresponding ketone, tert-butyl 4-acetylpiperidine-1-carboxylate.

  • Unreacted Starting Material: The presence of the starting ketone, tert-butyl 4-acetylpiperidine-1-carboxylate, is a common process impurity.

  • Byproducts of Synthesis: The synthesis of piperidine derivatives can involve various side reactions.[9][] Depending on the specific reagents and conditions used, byproducts from incomplete reactions or rearrangements may be present.

  • Reagents and Solvents: Residual solvents and reagents used in the synthesis and purification steps can also be present as impurities.

Question 5: How can I tentatively identify an unknown impurity peak using its mass spectrum?

Answer:

The mass spectrum provides a molecular fingerprint of a compound. For this compound and its related impurities, look for characteristic fragmentation patterns.

  • Loss of the Boc Group: The tert-butoxycarbonyl (Boc) protecting group is prone to fragmentation.[11][12] Look for characteristic losses:

    • Loss of isobutylene (56 Da) to give an [M-56]+ ion.

    • Loss of the tert-butyl group (57 Da) to give an [M-57]+ ion.

    • Loss of the entire Boc group (101 Da).

  • Alpha Cleavage: Alcohols and amines undergo characteristic alpha cleavage, where the bond adjacent to the heteroatom breaks.[13][14][15] For the parent compound, this can result in the loss of a methyl group from the hydroxyethyl side chain.

  • Loss of Water: Alcohols can readily lose a molecule of water (18 Da), especially in the hot injector or under electron ionization.[14][15]

  • Piperidine Ring Fragmentation: The piperidine ring itself can fragment, although these are often less intense peaks.[16]

A logical approach to identification is to propose a structure for the unknown peak, predict its fragmentation pattern, and compare it to the observed mass spectrum. Searching the obtained mass spectrum against a commercial or in-house spectral library can also be highly effective.[17]

Question 6: Is derivatization necessary for the GC-MS analysis of this compound?

Answer:

While not strictly mandatory, derivatization is highly recommended for the robust analysis of this compound and its polar impurities.[3][4]

  • Benefits of Derivatization:

    • Improved Peak Shape: As discussed in Question 1, derivatization of the hydroxyl group minimizes peak tailing.[3][5]

    • Increased Volatility: The resulting derivative is typically more volatile, allowing for elution at lower temperatures and reducing the risk of thermal degradation.[3]

    • Enhanced Sensitivity: In some cases, derivatization can lead to a better response from the detector.

    • Characteristic Mass Shifts: Derivatization introduces a known mass change, which can aid in the identification of compounds containing the derivatized functional group.

  • When to Consider Analysis Without Derivatization: If you are primarily interested in highly volatile impurities and are using a very inert GC column, analysis without derivatization may be feasible. However, for comprehensive impurity profiling, derivatization is the more reliable approach.

III. Experimental Protocols & Data

Protocol 1: Sample Preparation with Silylation

This protocol outlines a general procedure for the derivatization of this compound using BSTFA.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample into a 2 mL autosampler vial.

  • Dissolution: Add 1 mL of a suitable solvent (e.g., pyridine, acetonitrile, or dichloromethane). Ensure the sample is completely dissolved.

  • Derivatization: Add 100 µL of BSTFA (with 1% TMCS as a catalyst).

  • Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes. The reaction time and temperature may need optimization.[5]

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

  • Analysis: Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

Table 1: Typical GC-MS Parameters for Impurity Analysis
ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl MethylpolysiloxaneA standard, mid-polarity column suitable for a wide range of compounds.
Injector Temperature 250 °CEnsures efficient volatilization without causing thermal degradation.
Injection Mode Split (e.g., 20:1) or SplitlessSplit mode is suitable for major components, while splitless is better for trace impurity analysis.
Carrier Gas HeliumProvides good chromatographic efficiency.
Flow Rate 1.0 - 1.5 mL/min (Constant Flow)Ensures consistent retention times.
Oven Program Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °CA general-purpose program to separate compounds with a range of boiling points.
MS Transfer Line 280 °CPrevents condensation of analytes before they reach the ion source.
Ion Source Temp. 230 °CA standard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library searching.
Mass Range 40 - 450 amuCovers the molecular weight of the parent compound and its likely impurities.

IV. Visualizations

Workflow for Impurity Identification

Impurity_Identification_Workflow cluster_0 Sample Analysis cluster_1 Data Interpretation cluster_2 Confirmation A GC-MS Analysis of Sample B Detect Unknown Peak A->B C Analyze Mass Spectrum B->C Data Acquisition D Propose Structure based on Fragmentation Patterns C->D E Search Mass Spectral Library C->E H Confirm Retention Time and Mass Spectrum Match D->H Structural Hypothesis E->H Library Match? F Synthesize or Procure Reference Standard G Analyze Reference Standard under Same Conditions F->G G->H

Caption: A workflow diagram illustrating the systematic process of identifying an unknown impurity using GC-MS.

Potential Fragmentation Pathways of this compound

Fragmentation_Pathways M [M]+• (m/z 229) F1 [M - C4H8]+• Loss of isobutylene (m/z 173) M->F1 - 56 Da F2 [M - C4H9]+ Loss of tert-butyl (m/z 172) M->F2 - 57 Da F3 [M - H2O]+• Loss of water (m/z 211) M->F3 - 18 Da F4 Alpha Cleavage [M - CH3]+ (m/z 214) M->F4 - 15 Da

Caption: Key fragmentation pathways for the parent compound under electron ionization.

V. References

  • Schimmelmann Research. Derivatizing Compounds: Available Compounds: Reference Materials. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • GL Sciences. Alcohols-Glycols. Retrieved from [Link]

  • GC/MS Studies on Alcohol Derivatization Procedures Applied to Lewisite 1 Due to the Increased Instability of Some Ethers. (2009). UPB Scientific Bulletin, Series B: Chemistry and Materials Science.

  • Phenomenex. (2025). GC Column Troubleshooting Guide. Retrieved from [Link]

  • Shimadzu. Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • McMaster, M. C. (2008). GC/MS: A Practical User's Guide, Second Edition. John Wiley & Sons, Inc.

  • Restek. Troubleshooting Guide. Retrieved from [Link]

  • Ilyin, A. P., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6448.

  • MySkinRecipes. (S)-tert-butyl4-(1-hydroxyethyl)piperidine-1-carboxylate. Retrieved from [Link]

  • Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47.

  • CAS Common Chemistry. tert-Butyl 4-oxopiperidine-1-carboxylate. Retrieved from [Link]

  • Human Metabolome Database. Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301). Retrieved from [Link]

  • PubChem. Tert-butyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

  • BIOSYNCE. This compound CAS 183170-69-6. Retrieved from [Link]

  • NIST WebBook. Piperidine. Retrieved from [Link]

  • Human Metabolome Database. Showing metabocard for Piperidine (HMDB0034301). Retrieved from [Link]

  • OpenStax. (2023). 12.3 Mass Spectrometry of Some Common Functional Groups. In Organic Chemistry.

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.

  • Plant Care. (2025). How to Choose Piperidines: A Complete Buyer's Guide.

  • PubChem. Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Thomas, S. P., et al. (2012). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 47(5), 628-638.

  • Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).

  • NIST WebBook. Piperine. Retrieved from [Link]

  • CP Lab Safety. tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate, 95% Purity, C12H24N2O3, 1 gram. Retrieved from [Link]

  • Ataman Kimya. PIPERIDINE. Retrieved from [Link]

  • Organic Chemistry Portal. Piperidine synthesis. Retrieved from [Link]

  • Agilent. Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems. Retrieved from [Link]

  • Orsini, P., et al. (2007). Regioselective γ Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate. Synthesis, 2007(x), 1-6.

  • PubChemLite. Tert-butyl 4-(1-amino-2-hydroxyethyl)piperidine-1-carboxylate. Retrieved from [Link]

Sources

Improving the enantiomeric excess of asymmetrically synthesized 1-Boc-4-piperidinylethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the asymmetric synthesis of 1-Boc-4-piperidinylethanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the enantiomeric excess (e.e.) of this critical chiral intermediate. Achieving high enantiopurity is paramount in pharmaceutical development, as the stereochemistry of a molecule can profoundly influence its pharmacological activity and safety profile. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges encountered in the lab.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the common methods for the asymmetric synthesis of 1-Boc-4-piperidinylethanol?

The most prevalent and effective methods for synthesizing 1-Boc-4-piperidinylethanol with high enantiomeric excess involve the asymmetric reduction of the corresponding prochiral ketone, 1-Boc-4-piperidone. Key strategies include:

  • Catalytic Asymmetric Reduction: This is the most widely used approach due to its efficiency and atom economy. It employs a stoichiometric amount of a reducing agent in the presence of a catalytic amount of a chiral catalyst. Common catalytic systems include:

    • Oxazaborolidine Catalysts (e.g., Corey-Bakshi-Shibata or CBS catalysts): These are highly effective for the reduction of a wide range of ketones and are commercially available.[1][2]

    • Transition Metal Catalysts: Complexes of metals like Ruthenium, Rhodium, or Iridium with chiral ligands (e.g., BINAP derivatives) are powerful catalysts for asymmetric hydrogenation and transfer hydrogenation.[3]

    • Chiral Zinc Catalysts: Inexpensive and stable zinc-based catalysts have been developed for the enantioselective reduction of ketones using agents like polymethylhydrosiloxane (PMHS).[4]

  • Biocatalysis: The use of enzymes, either as whole-cell systems (like baker's yeast) or isolated enzymes (ketoreductases), can offer exceptional enantioselectivity under mild reaction conditions.[5][6] These methods are also environmentally friendly.

  • Stoichiometric Chiral Reducing Agents: While less common due to the need for stoichiometric amounts of the chiral reagent, chirally modified hydrides (e.g., lithium aluminum hydride modified with chiral alcohols or amines) can provide high enantioselectivity.[3]

Q2: I am observing a low enantiomeric excess in my reaction. What are the most likely causes?

Low enantiomeric excess is a frequent challenge in asymmetric synthesis. Before optimizing the reaction, it is crucial to confirm the accuracy of your analytical method.[7] A poorly resolved chiral HPLC or GC trace can give a false impression of low e.e.[7] Prepare a racemic sample of your product to ensure your analytical method can achieve baseline separation of the two enantiomers.[7]

Once the analytical method is validated, consider the following potential causes for low e.e.:

  • Suboptimal Catalyst or Ligand: The choice of catalyst is paramount for achieving high stereoselectivity.[8] The chiral ligand may not be well-suited for the 1-Boc-4-piperidone substrate.

  • Incorrect Reaction Conditions: Temperature, solvent, and concentration can all significantly influence the enantioselectivity of the reaction.[8]

  • Catalyst Deactivation or Poisoning: Impurities in the starting material or solvent can deactivate the catalyst, leading to a non-selective background reaction.[7]

  • Racemization of the Product: The product alcohol may be susceptible to racemization under the reaction or workup conditions.

Q3: How does temperature affect the enantiomeric excess?

Temperature is a critical parameter in controlling the enantioselectivity of a reaction. Generally, lower temperatures lead to higher enantiomeric excess.[9][10] This is because the difference in the activation energies (ΔΔG‡) for the formation of the two enantiomers becomes more significant relative to the thermal energy (kT) at lower temperatures.[10]

However, the effect of temperature can be substrate-specific and, in some rare cases, a reversal of enantioselectivity has been observed at different temperatures.[11][12] It is therefore essential to screen a range of temperatures to find the optimal balance between reaction rate and enantioselectivity.

Section 2: Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues that lead to suboptimal enantiomeric excess.

Issue 1: Low Enantiomeric Excess (<80% e.e.)
Initial Diagnostic Steps
  • Verify Analytical Method: As mentioned in the FAQs, ensure your chiral chromatography method can baseline separate a racemic standard of 1-Boc-4-piperidinylethanol.[7]

  • Check Purity of Starting Materials: Analyze the purity of your 1-Boc-4-piperidone, reducing agent, and solvent for any impurities that could interfere with the catalyst.

Troubleshooting Workflow

Troubleshooting_Low_EE Start Low Enantiomeric Excess (<80% e.e.) Validate_Analytics Validate Analytical Method (Racemic Standard) Start->Validate_Analytics Check_Purity Check Purity of Starting Materials Validate_Analytics->Check_Purity Optimize_Temp Optimize Reaction Temperature (Screen -78°C to RT) Check_Purity->Optimize_Temp Optimize_Solvent Optimize Solvent (Screen Apolar to Polar) Optimize_Temp->Optimize_Solvent Screen_Catalyst Screen Different Catalysts/Ligands Optimize_Solvent->Screen_Catalyst Check_Concentration Vary Substrate Concentration Screen_Catalyst->Check_Concentration Purification Post-Reaction Purification (e.g., Crystallization) Check_Concentration->Purification Success Achieved >95% e.e. Purification->Success

Caption: Troubleshooting workflow for low enantiomeric excess.

Detailed Troubleshooting Steps

Step 1: Optimize Reaction Temperature

  • Rationale: Lowering the reaction temperature generally increases enantioselectivity by amplifying the energetic difference between the diastereomeric transition states.[10]

  • Protocol:

    • Set up a series of reactions at different temperatures (e.g., room temperature, 0 °C, -20 °C, -40 °C, and -78 °C).

    • Ensure all other parameters (solvent, concentration, catalyst loading) are kept constant.

    • Monitor the reaction progress and determine the enantiomeric excess for each temperature point.

Step 2: Optimize Solvent

  • Rationale: The solvent can significantly impact the conformation of the catalyst-substrate complex and the transition state energies, thereby influencing enantioselectivity.[13][14][15] Both polar and nonpolar solvents should be screened.

  • Protocol:

    • Conduct the reaction in a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, diethyl ether).

    • Maintain the optimal temperature determined in the previous step.

    • Analyze the enantiomeric excess for each solvent.

Step 3: Screen Different Catalysts and Ligands

  • Rationale: The "lock and key" interaction between the catalyst and the substrate is crucial. If one catalyst system is not providing sufficient selectivity, others should be explored.[8]

  • Protocol:

    • If using a transition metal catalyst, screen a library of chiral ligands with different steric and electronic properties.

    • Consider switching to a different class of catalyst (e.g., from a Ru-BINAP system to a CBS catalyst or a biocatalyst).

    • Evaluate the performance of each catalyst under the optimized temperature and solvent conditions.

Catalyst TypeExampleTypical Reducing Agent
Oxazaborolidine(S)-CBS CatalystBorane-THF complex
Transition MetalRuCl2[(S)-BINAP]Isopropanol/Base
BiocatalystKetoreductaseNADPH/Isopropanol

Step 4: Vary Substrate Concentration

  • Rationale: In some catalytic systems, particularly those involving catalyst aggregation, the concentration of the substrate can influence the enantioselectivity.

  • Protocol:

    • Perform the reaction at different substrate concentrations (e.g., 0.1 M, 0.5 M, 1.0 M).

    • Keep all other optimized parameters constant.

    • Determine the enantiomeric excess at each concentration.

Issue 2: Reaction Stalls or Low Conversion
Troubleshooting Steps
  • Catalyst Loading: Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).

  • Purity of Reagents: Ensure the reducing agent is fresh and active. Borane solutions, for instance, can degrade over time.

  • Inert Atmosphere: For oxygen- or moisture-sensitive catalysts (e.g., many transition metal complexes), ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).

  • Temperature: While lower temperatures are often better for selectivity, they can also slow down the reaction rate. A compromise may be necessary.

Section 3: Post-Reaction Purification to Enhance Enantiomeric Excess

In cases where the asymmetric synthesis yields a product with good but not excellent enantiomeric excess (e.g., 80-95% e.e.), a post-reaction purification step can be employed to upgrade the enantiopurity.

Method 1: Chiral Resolution via Diastereomeric Salt Formation
  • Principle: The enantiomeric mixture of the alcohol is reacted with a chiral resolving agent (typically a chiral acid) to form a mixture of diastereomeric salts.[16] These diastereomers have different physical properties and can be separated by crystallization.[16]

  • Protocol:

    • React the enantioenriched 1-Boc-4-piperidinylethanol with an equimolar amount of a chiral acid (e.g., (R)-(-)-mandelic acid or (+)-tartaric acid) in a suitable solvent.

    • Allow the diastereomeric salts to crystallize. One diastereomer will typically be less soluble and precipitate out.

    • Filter the crystals and wash with a small amount of cold solvent.

    • Liberate the enantiomerically pure alcohol from the salt by treatment with a base.

Method 2: Preparative Chiral Chromatography
  • Principle: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) using a chiral stationary phase can be used to separate the enantiomers on a preparative scale.[17][]

  • Workflow:

Chiral_Purification Input Enantioenriched Mixture (e.g., 90% e.e.) HPLC_SFC Preparative Chiral HPLC or SFC Input->HPLC_SFC Fraction_Collection Collect Enantiomerically Pure Fractions HPLC_SFC->Fraction_Collection Solvent_Removal Solvent Removal Fraction_Collection->Solvent_Removal Output Enantiopure Product (>99% e.e.) Solvent_Removal->Output

Caption: Workflow for enantiomeric purification by preparative chromatography.

References

  • Insights into temperature controlled enantioselectivity in asymmetric catalysis. (2017). RSC Blogs. [Link]

  • Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach. (2022). PubMed Central. [Link]

  • Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. (n.d.). Chemical Science (RSC Publishing). [Link]

  • Temperature drop triggers chirality twist. (2017). Chemistry World. [Link]

  • Solvent effect on enantioselectivity. (n.d.). ResearchGate. [Link]

  • Principles of Asymmetric Synthesis. (2007). The Royal Society of Chemistry. [Link]

  • Effect of temperature on the enantiomeric excess using the constant ν1... (n.d.). ResearchGate. [Link]

  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. (n.d.). Infoscience. [Link]

  • Enantioselective reduction of ketones. (n.d.). Wikipedia. [Link]

  • A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas. (2017). SciSpace. [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018). MDPI. [Link]

  • Enantioenrichment by Crystallization. (n.d.). ACS Publications. [Link]

  • Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. (n.d.). PMC - NIH. [Link]

  • Enantioselective Reduction of Ketones by Polymethylhydrosiloxane in the Presence of Chiral Zinc Catalysts. (n.d.). Journal of the American Chemical Society. [Link]

  • A new asymmetric synthetic route to substituted piperidines. (n.d.). ResearchGate. [Link]

  • Solvent-Induced Enantioselectivity. (2017). ChemistryViews. [Link]

  • Biocatalytic reduction of alkenes in micro-aqueous organic solvent catalysed by an immobilised ene reductase. (n.d.). PMC - NIH. [Link]

  • Asymmetric piperidine synthesis. (2013). Nottingham ePrints. [Link]

  • Resolution: Separation of Enantiomers. (2015). Chemistry LibreTexts. [Link]

  • Chiral Oxazaborolidines for Asymmetric Synthesis. (2023). Labinsights. [Link]

  • The Ghosh Laboratory: New Asymmetric Synthesis Research. (n.d.). Purdue Chemistry. [Link]

  • Method for synthesizing 1-boc-4-aminopiperidine. (n.d.).
  • Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions. (2022). PMC - NIH. [Link]

  • Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. (2023). MDPI. [Link]

  • Efficient and practical asymmetric synthesis of 1-tert-butyl 3-methyl (3R,4R). (n.d.). ElectronicsAndBooks. [Link]

  • Asymmetric Synthesis. (n.d.). University of York. [Link]

  • Recent Developments in the Catalytic Enantioselective Sakurai Reaction. (n.d.). MDPI. [Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2021). ACS Publications. [Link]

  • Chiral guanidines and their derivatives in asymmetric synthesis. (2018). RSC Publishing. [Link]

  • Catalytic asymmetric synthesis of chiral aziridines. (n.d.).

Sources

Technical Support Center: Managing Temperature Control in Large-Scale Piperidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for professionals engaged in the synthesis of piperidine and its derivatives. This guide is designed to provide in-depth, field-proven insights into managing the critical aspect of temperature control during large-scale reactions. As researchers and drug development professionals, you are aware that piperidine synthesis, particularly via the common industrial route of pyridine hydrogenation, presents significant thermal challenges. This resource offers a structured approach to troubleshooting common issues and implementing robust control strategies to ensure reaction safety, product quality, and process efficiency.

Section 1: Foundational FAQs

This section addresses the fundamental principles governing thermal management in piperidine synthesis.

Q1: Why is precise temperature control so critical in large-scale piperidine synthesis?

Precise temperature control is paramount for three primary reasons: safety, product quality, and reaction efficiency. The most prevalent industrial method for piperidine production is the catalytic hydrogenation of pyridine, a reaction that is highly exothermic.[1][2] Without adequate control, the heat generated can accumulate, leading to a dangerous increase in reaction rate and pressure.[3]

  • Safety: The primary concern is preventing a thermal runaway, an uncontrolled exothermic reaction that can result in catastrophic vessel failure, fire, or explosion.[4][5]

  • Product Quality: Temperature fluctuations can lead to the formation of unwanted side products or degradation of the desired piperidine product, thereby reducing yield and purity.[6] Maintaining a consistent temperature profile ensures optimal reaction kinetics and selectivity.

  • Efficiency and Reproducibility: Controlling the temperature directly controls the reaction rate.[7] In a large-scale setting, this ensures that batch cycle times are predictable and that the process is reproducible, which is critical for process validation and economic viability.

Q2: What makes the hydrogenation of pyridine to piperidine a high-risk exothermic reaction?

The high exothermicity stems from the thermodynamics of the chemical transformation. The hydrogenation of the aromatic pyridine ring to the saturated piperidine ring involves the formation of multiple new, stable carbon-hydrogen and nitrogen-hydrogen bonds, which releases a significant amount of energy as heat.[8][9]

The reaction is: C₅H₅N + 3H₂ → C₅H₁₁N.[2]

This process is thermodynamically favorable and liberates substantial reaction enthalpy (ΔH). On a large scale, the total amount of heat generated is immense. The challenge is compounded by the fact that as reactor volume increases, the surface area available for heat transfer does not increase proportionally.[3] This volume-to-surface area discrepancy makes heat dissipation progressively more difficult, increasing the risk of heat accumulation.

Q3: What is a thermal runaway, and why is it a major concern?

A thermal runaway is a hazardous condition that begins when the heat generated by an exothermic reaction exceeds the rate of heat removal from the reactor.[3] This imbalance causes the reaction temperature to rise, which in turn exponentially accelerates the reaction rate (a common rule of thumb is that the rate doubles for every 10°C increase).[3] This creates a dangerous feedback loop:

  • Accelerating Heat Generation: Increased temperature leads to a faster reaction, which generates even more heat.

  • Pressure Buildup: The rising temperature can cause the solvent and reactants to boil violently, rapidly increasing the pressure inside the sealed reactor.

  • Secondary Decomposition: At sufficiently high temperatures, the reactants or products may begin to decompose, often generating non-condensable gases and further exacerbating the pressure increase.[4]

The ultimate risk is the over-pressurization and catastrophic failure of the reactor, leading to the release of flammable, toxic, and corrosive materials.[5][10]

Section 2: Troubleshooting Guide: Diagnosing & Resolving Thermal Issues

This guide provides a systematic approach to identifying and solving common temperature control problems in a question-and-answer format.

Q4: My reactor temperature is consistently overshooting the setpoint. What are the likely causes and how do I fix it?

Temperature overshoot during an exothermic reaction is a critical issue indicating that the rate of heat generation is temporarily overwhelming the cooling system's capacity. This can be due to issues with process parameters, heat transfer efficiency, or the control system itself.

Potential Causes & Solutions:

  • Incorrect Reagent Addition Rate:

    • Cause: In a semi-batch process, adding a reactant (e.g., feeding hydrogen) too quickly can lead to a rapid accumulation of unreacted material. If the reaction then initiates quickly, the heat release rate can spike beyond the cooling system's design limits.

    • Solution: Reduce the addition rate of the limiting reagent. The feed rate should be carefully calculated so that the instantaneous heat generation rate never exceeds the reactor's maximum heat removal capacity. Reaction calorimetry is an essential tool for determining these parameters safely before scaling up.[11]

  • Inadequate Agitation:

    • Cause: Poor mixing leads to non-uniform temperature distribution and localized "hot spots" where the reaction rate is much higher.[12] It also reduces the efficiency of heat transfer to the reactor walls/cooling surfaces.

    • Solution: Verify that the agitator is functioning at the correct speed and that the design (e.g., impeller type) is appropriate for the reaction mass viscosity and vessel geometry. Ensure baffles are correctly installed to prevent vortexing and promote effective mixing.

  • Cooling System Malfunction:

    • Cause: The cooling utility itself may be underperforming. This could be due to insufficient coolant flow rate, a coolant temperature that is too high, or a malfunctioning pump or control valve.

    • Solution: Check the coolant supply line pressure, flow rate, and inlet temperature. Ensure all valves in the cooling loop are functioning correctly. In split-range systems, ensure a smooth transition between heating and cooling to avoid dead zones.[13]

  • Heat Transfer Surface Fouling:

    • Cause: Over time, deposits can build up on the interior or exterior (jacket side) of the reactor wall.[14] This fouling layer acts as an insulator, significantly reducing the overall heat transfer coefficient (U) and impeding heat removal.

    • Solution: Implement a regular cleaning and maintenance schedule for the reactor and jacket. If fouling is a persistent issue due to the process chemistry, consider using anti-fouling coatings or modifying the process to minimize precipitate formation.[14]

The following diagram outlines a logical workflow for troubleshooting temperature overshoot.

G start Temperature Overshoot Detected check_addition Is this a semi-batch process? start->check_addition adjust_addition Reduce reagent addition rate. Recalculate based on reaction calorimetry. check_addition->adjust_addition Yes check_agitation Check Agitator Speed & Function check_addition->check_agitation No end Temperature Stabilized adjust_addition->end fix_agitation Optimize agitation speed. Verify impeller integrity. check_agitation->fix_agitation Issue Found check_cooling Verify Coolant Flow Rate & Temperature check_agitation->check_cooling OK fix_agitation->end fix_cooling Correct coolant supply issues. Inspect pumps and valves. check_cooling->fix_cooling Issue Found check_fouling Inspect Reactor for Fouling check_cooling->check_fouling OK fix_cooling->end clean_reactor Implement cleaning protocol. Schedule regular maintenance. check_fouling->clean_reactor Fouling Present check_fouling->end No Fouling clean_reactor->end

Caption: Troubleshooting workflow for temperature overshoot.

Q5: I'm observing a significant delay (thermal lag) between the jacket temperature and the internal reactor temperature. What's wrong?

Thermal lag is the delay between a change in the cooling/heating jacket's temperature and the corresponding response in the bulk reaction mixture.[15] While some lag is inherent, excessive lag can be dangerous, especially in exothermic reactions where the cooling system may not respond fast enough to prevent a temperature spike.

  • Cause 1: Poor Heat Transfer: The primary cause is a low overall heat transfer coefficient (U). This can be due to fouling, as mentioned above, or the inherent properties of the system. For example, glass-lined reactors have a much lower thermal conductivity than stainless steel, leading to greater lag.[15]

  • Solution: For existing equipment, ensure surfaces are clean and agitation is optimal. When selecting new equipment, consider reactors made of materials with higher thermal conductivity (e.g., Hastelloy, stainless steel) if the process chemistry allows.

  • Cause 2: Incorrect Thermal Fluid: The heat transfer fluid in the jacket may have a low heat capacity or poor flow characteristics, leading to inefficient heat removal from the reactor wall.

  • Solution: Ensure the thermal fluid is appropriate for the operating temperature range and is being circulated at the manufacturer's recommended flow rate. Check for fluid degradation over time, which can alter its properties.

Q6: How can I detect and eliminate localized hot spots within the reactor?

Hot spots are regions within the reactor that are at a significantly higher temperature than the bulk average. They are particularly dangerous as they can initiate side reactions or decomposition.

  • Detection: Detecting hot spots can be difficult with a single temperature probe. Multiple, strategically placed temperature probes (a temperature probe rake) can provide a better picture of the internal temperature distribution. Abnormal pressure increases that do not correlate with the average bulk temperature can also be an indirect indicator of a hot spot causing localized boiling.

  • Elimination: The most effective way to eliminate hot spots is to improve mixing.[12] Increasing agitator speed, using a more efficient impeller design (e.g., a pitched-blade turbine or hydrofoil impeller for better axial flow), or ensuring proper baffle placement are key strategies.

Q7: My cooling efficiency has decreased over time. What should I investigate?

A gradual decrease in cooling performance is almost always attributable to a reduction in heat transfer efficiency.

  • Primary Suspect: Fouling: As discussed, fouling is the most common cause.[14] This can occur on the process side (e.g., polymer buildup) or the utility side (e.g., scale from hard water in the jacket).

  • Investigation Plan:

    • Establish a baseline overall heat transfer coefficient (U) on the clean reactor.

    • Periodically recalculate U under the same process conditions. A significant drop indicates fouling.

    • Visually inspect the reactor interior at every opportunity.

    • Inspect the jacket side. If using water cooling, check for scale buildup. If using thermal oil, test for degradation.

  • Solution: A rigorous, scheduled preventative maintenance and cleaning program is the best solution.

Section 3: Reactor Technology & Proactive Control Strategies

Choosing the right equipment and control strategy is the most effective way to prevent temperature control issues.

Q8: What type of reactor is best suited for a highly exothermic piperidine hydrogenation?

While traditional stirred-tank batch reactors can be used with extreme care, other reactor types offer superior heat transfer and safety for highly exothermic processes.

  • Batch Reactor: Simplest design, but worst for heat transfer on a large scale due to the low surface-area-to-volume ratio.[3] Requires very slow reagent addition and robust cooling.

  • Semi-Batch Reactor: The standard choice for managing exotherms.[16] In this setup, one reactant is charged to the reactor, and the other is added slowly over time. This allows the rate of reaction (and thus heat generation) to be controlled by the addition rate, preventing the accumulation of large amounts of unreacted energetic material.

  • Continuous Stirred-Tank Reactor (CSTR): Offers good temperature control as reactants are continuously added and product removed, maintaining a steady state. The concentration of reactants is low, which limits the potential energy of a runaway.

  • Plug Flow Reactor (PFR) / Heat Exchanger Reactor (HEX Reactor): These are continuous reactors with very high surface-area-to-volume ratios, making them exceptionally efficient at heat removal.[17] They are considered one of the safest options for highly exothermic reactions, as the reaction volume at any given point is very small, inherently limiting the severity of a potential runaway.

Q9: How do I choose the right cooling system for my scale?

The choice of cooling system depends on the required operating temperature, the amount of heat to be removed, and cost.

Cooling SystemPrinciple of OperationProsConsBest Suited For
Jacket Cooling A coolant (e.g., water, glycol, brine) circulates through a jacket surrounding the reactor.[18]Provides uniform temperature distribution; common and well-understood.[18]Limited heat transfer area; can have slow response time.Moderately exothermic reactions; processes requiring precise, uniform temperature.
Internal Cooling Coils Coils containing circulating coolant are immersed directly in the reaction mixture.[18]High heat transfer efficiency due to direct contact; rapid cooling.[18]Can interfere with mixing; difficult to clean; potential leak source.Highly exothermic reactions requiring rapid heat removal.
External Heat Exchanger The reaction mixture is pumped out of the reactor, through an external heat exchanger (e.g., shell and tube, plate), and back into the reactor.[19]Very large heat transfer area; scalable; easy to maintain.[19]Requires an external pump loop; potential for blockages in the exchanger.Large-scale industrial processes with very high heat loads.
Cryogenic Cooling Direct injection of a cryogen (e.g., liquid nitrogen) or use of a cryogen to cool a heat transfer fluid.[20]Achieves very low temperatures (-100°C or below); extremely rapid cooling.[20]High operating cost; risk of localized freezing without proper injection technology.Specialty pharmaceutical reactions requiring ultra-low temperatures or emergency quenching.
Q10: What is the Overall Heat Transfer Coefficient (U), and how can I improve it?

The Overall Heat Transfer Coefficient (U) is a measure of how effectively heat can be transferred from the reaction mixture to the cooling medium. It is the inverse of the total thermal resistance. The total resistance is the sum of three main components: the resistance from the process-side film, the reactor wall itself, and the jacket-side film.[11]

Improving 'U' is critical for enhancing cooling capacity. This can be achieved by:

  • Increasing Fluid Velocity: Higher flow rates on both the process side (via agitation) and the jacket side (via coolant pumping rate) decrease the thickness of the stagnant fluid films at the reactor wall, reducing thermal resistance.[7]

  • Selecting Proper Materials: Reactor walls made of materials with high thermal conductivity (like stainless steel) have lower resistance than materials like glass.[15]

  • Preventing Fouling: As detailed earlier, keeping heat transfer surfaces clean is essential to prevent adding a highly resistive layer.

The following diagram illustrates the components of thermal resistance.

G cluster_0 Heat Flow Process Bulk Process Bulk Process Film Process Film Process Bulk->Process Film Reactor Wall Reactor Wall Process Film->Reactor Wall R_process Resistance: Process Film (hi) Process Film->R_process Jacket Film Jacket Film Reactor Wall->Jacket Film R_wall Resistance: Reactor Wall (dw/λ) Reactor Wall->R_wall Jacket Bulk Jacket Bulk Jacket Film->Jacket Bulk R_jacket Resistance: Jacket Film (hj) Jacket Film->R_jacket U_total Overall Heat Transfer Coefficient (U) U = 1 / (R_process + R_wall + R_jacket) R_process->U_total R_wall->U_total R_jacket->U_total

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and drug safety. Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents a unique analytical challenge due to its stereochemical complexity and the conformational flexibility of the piperidine ring. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this molecule, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by orthogonal methods to ensure comprehensive characterization.

The Central Role of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[1][2] For a molecule like this compound, ¹H NMR provides a wealth of information regarding the electronic environment of each proton, their spatial relationships, and the conformational dynamics of the piperidine ring.

A detailed analysis of the ¹H NMR spectrum allows for the precise assignment of each proton, confirming the connectivity and stereochemistry of the molecule. The presence of the bulky tert-butoxycarbonyl (Boc) protecting group significantly influences the conformational equilibrium of the piperidine ring, which can be probed through the analysis of coupling constants.[3][4]

Expected ¹H NMR Spectral Data:

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various proton environments within the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall magnetic anisotropy of the molecule.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
tert-butyl (-C(CH₃)₃)~1.45Singlet (s)N/A
Piperidine H₂ₑ, H₆ₑ (axial)~4.0-4.2Broad Multiplet (br m)
Piperidine H₂ₐ, H₆ₐ (equatorial)~2.6-2.8Multiplet (m)
-CH(OH)-~3.7-3.9Multiplet (m)
Piperidine H₄~1.5-1.7Multiplet (m)
Piperidine H₃, H₅ (axial & equatorial)~1.0-1.9Multiplets (m)
-CH₃~1.1-1.2Doublet (d)~6-7
-OHVariableBroad Singlet (br s)

Note: Chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS) and can vary slightly depending on the solvent and concentration.

Interpreting the Data:

The splitting patterns (multiplicities) and coupling constants provide crucial information about the connectivity and stereochemistry. For instance, the doublet observed for the methyl group of the hydroxyethyl substituent confirms its coupling to the adjacent methine proton. The complex multiplets for the piperidine ring protons arise from both geminal and vicinal coupling, and their analysis can reveal the preferred chair conformation of the ring. The presence of diastereomers, arising from the chiral center at the hydroxyethyl group, can lead to the appearance of two distinct sets of signals for the piperidine ring protons.[3][4]

Visualizing the Structure-Spectrum Correlation:

The following diagram illustrates the key proton environments in this compound that give rise to the characteristic ¹H NMR spectrum.

Caption: Key proton environments in the target molecule.

Orthogonal Analytical Techniques for Unambiguous Confirmation

While ¹H NMR is a powerful primary tool, a comprehensive structural confirmation relies on the synergy of multiple analytical techniques. Mass spectrometry (MS), Carbon-13 NMR (¹³C NMR), and Fourier-Transform Infrared Spectroscopy (FTIR) provide complementary information that, when combined, leaves no room for ambiguity.[2][5][6]

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound.[5] For this compound, techniques like electrospray ionization (ESI) would be employed to generate the protonated molecular ion [M+H]⁺, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula with high confidence.[6]

Fragmentation patterns observed in tandem MS (MS/MS) experiments can further corroborate the proposed structure. The characteristic loss of the Boc group (a neutral loss of 100 amu) or the tert-butyl group (a loss of 57 amu) is a strong indicator of the presence of this protecting group.[7][8][9]

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal in the spectrum. The chemical shifts of the carbon signals are indicative of their electronic environment (e.g., sp³, sp², carbonyl). For the target molecule, one would expect to see signals for the tert-butyl carbons, the piperidine ring carbons, the carbonyl carbon of the Boc group, and the carbons of the hydroxyethyl side chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for:

  • O-H stretch: A broad band around 3400 cm⁻¹ from the hydroxyl group.

  • C-H stretch: Bands in the 2850-3000 cm⁻¹ region from the aliphatic C-H bonds.[10]

  • C=O stretch: A strong absorption around 1680-1700 cm⁻¹ from the carbonyl group of the Boc protecting group.

  • C-N stretch: A band in the 1000-1250 cm⁻¹ region.

Comparative Analysis of Techniques

Technique Information Provided Strengths Limitations
¹H NMR Connectivity, stereochemistry, conformational analysis, purity.Highly detailed structural information, non-destructive.Lower sensitivity compared to MS, complex spectra for mixtures.[1]
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patterns.High sensitivity, suitable for complex mixtures when coupled with chromatography (LC-MS, GC-MS).[5][11]Provides limited information on stereochemistry and isomerism.
¹³C NMR Carbon skeleton, number of unique carbons, functional groups.Complements ¹H NMR, less signal overlap.Lower sensitivity than ¹H NMR, longer acquisition times.
FTIR Presence of functional groups.Fast, simple, non-destructive.Provides limited information on the overall molecular structure.[1]

Workflow for Structural Confirmation:

The following diagram illustrates a logical workflow for the comprehensive structural confirmation of this compound, integrating the strengths of each analytical technique.

G cluster_workflow Structural Confirmation Workflow synthesis Synthesis of Target Compound purification Purification (e.g., Chromatography) synthesis->purification initial_analysis Initial Analysis: - Mass Spectrometry (MW, Formula) - FTIR (Functional Groups) purification->initial_analysis detailed_nmr Detailed NMR Analysis: - ¹H NMR (Connectivity, Stereochemistry) - ¹³C NMR (Carbon Skeleton) initial_analysis->detailed_nmr data_integration Data Integration and Final Confirmation detailed_nmr->data_integration report Final Report and Certificate of Analysis data_integration->report

Caption: A comprehensive workflow for structural confirmation.

Experimental Protocol: ¹H NMR Analysis

Objective: To acquire a high-quality ¹H NMR spectrum of this compound for structural confirmation.

Materials:

  • Sample of this compound

  • Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.

    • Transfer the solution to a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape and resolution of the TMS signal.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum with the following typical parameters:

      • Spectral width: ~16 ppm

      • Pulse angle: 30-45 degrees

      • Acquisition time: ~2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities and coupling constants of the signals.

Conclusion

The structural confirmation of this compound is most effectively achieved through a multi-technique approach, with ¹H NMR spectroscopy as the central analytical tool. The detailed information on proton connectivity, stereochemistry, and conformation provided by ¹H NMR, when corroborated by molecular weight and functional group data from MS and FTIR, respectively, ensures an unambiguous and robust structural assignment. This comprehensive analytical strategy is essential for advancing drug development programs and meeting stringent regulatory requirements.

References

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Introduction: The Critical Role of Purity in a Versatile Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison Guide for the Purity Determination of 1-Boc-4-(1-hydroxyethyl)piperidine by HPLC

1-Boc-4-(1-hydroxyethyl)piperidine is a pivotal intermediate in the synthesis of a multitude of active pharmaceutical ingredients (APIs). Its piperidine core and hydroxyl group offer versatile handles for constructing complex molecular architectures targeting a range of therapeutic areas. As with any starting material in drug development, its purity is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final drug product. The presence of even minute quantities of impurities—be they residual starting materials, synthesis by-products, or degradation products—can have profound consequences on the downstream chemistry and the toxicological profile of the API.

This guide, written from the perspective of a senior application scientist, provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity determination of this key intermediate. We will delve into the causality behind methodological choices, present a robust, self-validating HPLC protocol, and contextualize its performance against alternative methods, supported by experimental principles and data.

The Primacy of HPLC for Purity Assessment

For a molecule like 1-Boc-4-(1-hydroxyethyl)piperidine, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the preeminent analytical technique for purity assessment.[1] This preference is grounded in several key characteristics of the analyte and the technique:

  • Non-Volatility: The compound has a relatively high boiling point, making it unsuitable for routine analysis by Gas Chromatography (GC) without derivatization.[2]

  • UV Chromophore: The tert-butyloxycarbonyl (Boc) protecting group contains a carbonyl moiety that provides a sufficient UV chromophore for sensitive detection, typically around 210 nm.[1]

  • Polarity: The presence of the hydroxyl group and the piperidine nitrogen lends the molecule a degree of polarity that is ideal for separation on common C18 stationary phases.

  • Resolution Power: HPLC offers high resolving power, enabling the separation of the main compound from structurally similar impurities that may differ only slightly in polarity.

Recommended HPLC Method for Purity Determination

The following protocol is a robust starting point for the development of a stability-indicating purity method. The choices within this protocol are deliberate, designed to ensure specificity, accuracy, and reliability in line with regulatory expectations.[3][4][5]

Experimental Protocol: HPLC Purity Analysis

Objective: To determine the chemical purity of 1-Boc-4-(1-hydroxyethyl)piperidine and separate it from potential impurities using RP-HPLC with UV detection.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler with temperature control

  • Column oven

  • Diode Array Detector (DAD) or UV-Vis Detector

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the Boc-protected piperidine core. A 150 mm length offers a good balance between resolution and run time.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic modifier sharpens peak shape by ensuring consistent protonation of the piperidine nitrogen and silanol groups on the stationary phase.
Mobile Phase B 0.1% Phosphoric Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient Elution 0-2 min: 10% B2-20 min: 10% to 90% B20-25 min: 90% B25.1-30 min: 10% B (re-equilibration)A gradient is essential to elute both polar and non-polar impurities within a reasonable timeframe while ensuring the main peak is well-resolved.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak symmetry.
Detection Wavelength 210 nmThis wavelength provides high sensitivity for the carbonyl chromophore in the Boc group. DAD is preferred to assess peak purity.
Injection Volume 10 µLA typical injection volume to avoid column overloading while ensuring adequate signal.

Sample Preparation:

  • Accurately weigh approximately 20 mg of the 1-Boc-4-(1-hydroxyethyl)piperidine sample into a 20 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (Diluent). This yields a stock solution of approximately 1.0 mg/mL.

  • Further dilute 1 mL of the stock solution into a 10 mL volumetric flask with the diluent to obtain a working concentration of 100 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample (20 mg) Dissolve Dissolve & Dilute (20 mL, 1 mg/mL) Weigh->Dissolve Dilute Further Dilution (10 mL, 100 µg/mL) Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject 10 µL onto C18 Column Filter->Inject Separate Gradient Elution (ACN/H2O with H3PO4) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Report Purity Calculate->Report

Caption: HPLC Purity Analysis Workflow.

Trustworthiness: A Self-Validating System via Method Validation

To ensure the developed HPLC method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][6] This validation process is a self-validating system that demonstrates the method's performance characteristics.

Key Validation Parameters:

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through forced degradation studies, where the sample is exposed to harsh conditions (acid, base, oxidation, heat, light) to generate potential impurities and degradation products.[7][8][9] The method must be able to resolve the main peak from all generated degradants.

  • Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a defined range (e.g., 50% to 150% of the working concentration).

  • Accuracy: The closeness of the test results to the true value, typically assessed by spiking a placebo with known amounts of the analyte and calculating the percent recovery.

  • Precision: Assessed at two levels:

    • Repeatability (Intra-assay): The precision over a short interval with the same analyst and equipment.

    • Intermediate Precision (Inter-assay): The precision within the same lab but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.2).

Comparative Analysis with Alternative Methodologies

While HPLC is the recommended primary method, a comprehensive purity assessment often benefits from orthogonal techniques that rely on different separation or detection principles.[10]

MethodPrincipleApplicability to AnalyteAdvantagesLimitations
RP-HPLC Partition chromatography based on polarity.Excellent. Ideal for non-volatile, polar compounds.High resolution, robust, easily validated, quantitative precision.[1]Requires a UV chromophore; may not separate all diastereomers without specific method development.
Gas Chromatography (GC) Partition chromatography based on boiling point.Poor. Requires derivatization to increase volatility and thermal stability.Excellent for volatile impurities (e.g., residual solvents).Not suitable for the primary analyte without complex sample preparation.[2]
Quantitative NMR (qNMR) Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei.Good. Provides structural confirmation and purity without a reference standard for the impurity.Absolute quantitation method; provides structural information.Lower sensitivity compared to HPLC; requires expensive instrumentation; complex mixtures can be difficult to interpret.
LC-MS HPLC separation followed by mass spectrometry detection.Excellent. Provides molecular weight information for impurity identification; high sensitivity and specificity.Quantitative response can be variable without appropriate standards; mobile phase additives (like phosphoric acid) may need to be replaced with MS-compatible ones (like formic acid).[1]

Special Consideration: Diastereomeric Purity

1-Boc-4-(1-hydroxyethyl)piperidine possesses two chiral centers (at C4 of the piperidine ring and the carbinol carbon), meaning it can exist as two pairs of enantiomers (four stereoisomers in total). The relationship between the pairs is diastereomeric. Diastereomers have different physical properties and can often be separated on standard achiral columns.[11]

If the standard RP-HPLC method fails to resolve the diastereomers, a specific method must be developed. This could involve:

  • Achiral Method Optimization: Screening different achiral columns (e.g., phenyl-hexyl, cyano) or modifying mobile phase conditions.

  • Chiral HPLC: Using a chiral stationary phase (CSP) is the most definitive way to separate all stereoisomers.[12][13] Polysaccharide-based CSPs are often effective for this class of compounds.[12]

G cluster_impurities Potential Impurities cluster_methods Analytical Techniques Analyte 1-Boc-4-(1-hydroxyethyl)piperidine (Analyte) Process Process-Related (e.g., Starting Materials, By-products) Analyte->Process Separated By Degradation Degradation Products (e.g., Hydrolysis, Oxidation) Analyte->Degradation Separated By Stereo Stereoisomers (Diastereomers) Analyte->Stereo Separated By HPLC Primary Method: RP-HPLC Process->HPLC Degradation->HPLC LCMS Identification: LC-MS Degradation->LCMS Structure Elucidation ChiralHPLC Stereopurity: Chiral HPLC Stereo->ChiralHPLC

Caption: Relationship between the analyte, its impurities, and analytical methods.

Conclusion

For the routine purity determination of 1-Boc-4-(1-hydroxyethyl)piperidine, a validated Reversed-Phase HPLC method is the undisputed gold standard. It provides a robust, precise, and sensitive system for quantifying the main component and separating it from process-related impurities and degradation products. The development of a stability-indicating method, verified through forced degradation studies and validated according to ICH guidelines, is essential for its application in a regulated drug development environment.

However, a comprehensive understanding of the impurity profile requires an orthogonal approach. LC-MS is invaluable for the structural elucidation of unknown impurities, while chiral HPLC may be necessary to control the stereochemical purity of the intermediate. By judiciously combining these techniques, researchers and drug development professionals can ensure the quality and consistency of this critical building block, thereby safeguarding the integrity of the final pharmaceutical product.

References

  • ICH. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Soni, A. (2016). ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Reddy, Y. R. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Rombach, M. (2020). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Research. [Link]

  • Reddy, Y. R. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. [Link]

  • S.L., P., S., S., & K., S. (2022). Forced Degradation – A Review. International Journal on Pharmaceutical and Biomedical Research. [Link]

  • ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. [Link]

  • D. Ivanova, et al. Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Chromatography Today. [Link]

Sources

A Comparative Guide to the Reactivity of Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate and 1-Boc-4-piperidinol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis and drug development, piperidine scaffolds are indispensable building blocks, prized for their prevalence in bioactive molecules and their favorable pharmacokinetic properties. Among the myriad of functionalized piperidines, those bearing a hydroxyl group offer a versatile handle for synthetic elaboration. This guide provides an in-depth comparative analysis of the reactivity of two commercially available and widely utilized piperidinols: tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate and 1-Boc-4-piperidinol.

This document is intended for researchers, scientists, and drug development professionals, offering a technical examination of the structural nuances that dictate the reactivity of these two key intermediates. By understanding their comparative behavior in common synthetic transformations, chemists can make more informed decisions in the design and execution of synthetic routes for novel therapeutics.

Structural and Electronic Profile: A Tale of Two Alcohols

At first glance, both molecules share the N-Boc protected piperidine core, a feature that enhances solubility in organic solvents and modulates the nucleophilicity of the piperidine nitrogen. The key distinction lies in the substituent at the C4 position. 1-Boc-4-piperidinol presents a simple secondary hydroxyl group directly attached to the piperidine ring. In contrast, this compound possesses a 1-hydroxyethyl substituent, extending the hydroxyl group away from the ring by a methyl-substituted carbon.

This seemingly subtle difference has significant implications for the reactivity of the hydroxyl group, primarily through steric and electronic effects.

Steric Hindrance: The hydroxyl group in this compound is sterically more encumbered than that in 1-Boc-4-piperidinol. The presence of the adjacent methyl group on the ethyl chain creates a more crowded environment around the hydroxyl moiety. This increased steric bulk can be expected to hinder the approach of bulky reagents, potentially leading to slower reaction rates or the need for more forcing conditions in certain transformations.

Electronic Effects: The electronic environment of the two hydroxyl groups is also distinct. In 1-Boc-4-piperidinol, the hydroxyl group is directly attached to the electron-rich piperidine ring. The alkyl group of the 1-hydroxyethyl substituent in this compound has a weak electron-donating inductive effect. These electronic differences can influence the acidity of the hydroxyl proton and the electron density on the oxygen atom, thereby affecting reactivity in various reactions.

Comparative Reactivity in Key Synthetic Transformations

To provide a practical understanding of their differential reactivity, we will examine the performance of these two piperidinols in a series of common and synthetically valuable reactions.

Oxidation to Ketones

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. The steric and electronic differences between our two subject molecules can influence the efficiency of this process.

Theoretical Considerations: The more sterically hindered hydroxyl group of this compound may react slower in oxidation reactions compared to the more accessible hydroxyl group of 1-Boc-4-piperidinol.

Experimental Data Summary:

SubstrateOxidation MethodReagentsTypical YieldReference
1-Boc-4-piperidinolSwern Oxidation(COCl)₂, DMSO, Et₃N>95%[1]
1-Boc-4-piperidinolDess-Martin PeriodinaneDMP>95%[1]
1-Boc-4-piperidinolTEMPO/BleachTEMPO, NaBr, NaOCl85-95%[1]
This compoundDess-Martin PeriodinaneDMPNot specifiedN/A

Experimental Protocol: Dess-Martin Oxidation of a Secondary Piperidinol

G cluster_workflow Dess-Martin Oxidation Workflow start Dissolve alcohol in CH2Cl2 add_dmp Add Dess-Martin Periodinane start->add_dmp 1.2 eq. stir Stir at room temperature add_dmp->stir 1-3 hours quench Quench with Na2S2O3/NaHCO3 stir->quench extract Extract with CH2Cl2 quench->extract purify Purify by chromatography extract->purify product Isolated Ketone purify->product

Caption: General workflow for the Dess-Martin oxidation of piperidinols.

Nucleophilic Substitution via Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the stereospecific inversion of secondary alcohols or for the introduction of various nucleophiles.[2][3] The success of this reaction is highly dependent on the steric accessibility of the hydroxyl group.

Theoretical Considerations: The increased steric hindrance around the hydroxyl group in this compound is expected to have a more pronounced impact on the Mitsunobu reaction, which involves the formation of a bulky oxyphosphonium intermediate. This could lead to significantly lower yields or require more reactive Mitsunobu reagents.

Experimental Data Summary:

SubstrateNucleophileReagentsTypical YieldReference
1-Boc-4-piperidinol5-fluoro-2-hydroxypyridinePPh₃, DEAD~60-70%[4]
1-Boc-4-piperidinolPhthalimidePPh₃, DIADHigh[4]
This compoundVariousPPh₃, DEAD/DIADNot specifiedN/A

Note: While specific comparative data is unavailable, the literature on Mitsunobu reactions with sterically hindered alcohols suggests that this compound would likely exhibit lower reactivity and yields compared to 1-Boc-4-piperidinol under standard conditions.

Experimental Protocol: Mitsunobu Reaction for Ether Synthesis

G cluster_workflow Mitsunobu Reaction Workflow start Dissolve alcohol, nucleophile, and PPh3 in THF cool Cool to 0 °C start->cool add_dead Add DEAD/DIAD dropwise cool->add_dead 1.1 eq. warm Warm to room temperature add_dead->warm stir Stir for 16-24 hours warm->stir workup Aqueous workup and extraction stir->workup purify Purify by chromatography workup->purify product Isolated Product purify->product

Caption: General workflow for the Mitsunobu reaction with piperidinols.

Acylation and Formation of Leaving Groups

The conversion of the hydroxyl group into a better leaving group, such as a mesylate or tosylate, or its acylation to form an ester, are common synthetic manipulations. These reactions are also sensitive to steric hindrance.

Theoretical Considerations: The acylation or sulfonylation of the more hindered hydroxyl group of this compound is expected to be more challenging than for 1-Boc-4-piperidinol. This may necessitate the use of more reactive acylating/sulfonylating agents, stronger bases, or higher reaction temperatures.

Experimental Insights: A known challenge in the mesylation of this compound is the competing elimination reaction to form the corresponding alkene, especially in the presence of a strong base like triethylamine. This side reaction is less of a concern with the less hindered 1-Boc-4-piperidinol.

Experimental Protocol: Mesylation of a Secondary Piperidinol

G cluster_workflow Mesylation Workflow start Dissolve alcohol and base (e.g., Et3N) in CH2Cl2 cool Cool to 0 °C start->cool add_mscl Add Mesyl Chloride dropwise cool->add_mscl 1.1-1.5 eq. warm Warm to room temperature add_mscl->warm stir Stir for several hours warm->stir workup Aqueous workup and extraction stir->workup purify Purify by chromatography workup->purify product Isolated Mesylate purify->product

Caption: General workflow for the mesylation of piperidinols.

Summary and Recommendations

The choice between this compound and 1-Boc-4-piperidinol as a synthetic intermediate should be guided by the specific transformation being considered and the desired outcome.

1-Boc-4-piperidinol is the more reactive of the two compounds due to its less sterically hindered secondary hydroxyl group. It is the preferred substrate for:

  • Rapid and high-yielding oxidations to the corresponding ketone.

  • Efficient Mitsunobu reactions for the introduction of a wide range of nucleophiles with stereochemical inversion.

  • Standard acylation and sulfonylation reactions with minimal risk of elimination side products.

This compound presents a more sterically hindered hydroxyl group, which can be either a challenge or a strategic advantage:

  • Its increased steric bulk may lead to slower reaction rates and potentially lower yields in oxidations, Mitsunobu reactions, and acylations compared to 1-Boc-4-piperidinol.

  • The propensity for elimination reactions during the formation of leaving groups needs to be carefully managed through the choice of reagents and reaction conditions.

  • The 1-hydroxyethyl side chain can be a desirable structural motif in the final target molecule, and its chirality can be exploited in asymmetric syntheses.

References

Sources

A Comparative Guide to the Mass Spectrometry Analysis of Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern pharmaceutical development and organic synthesis, piperidine moieties are a cornerstone, frequently incorporated into a vast array of therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group is instrumental in the multi-step synthesis of these complex molecules. Accurate and detailed analytical characterization of Boc-protected intermediates, such as tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate, is not merely a procedural step but a critical component of quality control, reaction monitoring, and structural elucidation.

This technical guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of this compound and its derivatives. We will delve into the nuances of different ionization methods, explore the characteristic fragmentation patterns, and provide actionable experimental protocols to empower researchers, scientists, and drug development professionals in their analytical endeavors.

Comparative Overview of Ionization Techniques

The choice of ionization technique is a pivotal decision in the mass spectrometric analysis of any compound, directly influencing the nature of the resulting mass spectrum and the structural information that can be gleaned. For this compound, a moderately polar and thermally labile molecule, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most pertinent soft ionization techniques, while Electron Ionization (EI) offers a "harder" ionization alternative, often providing complementary structural data.

Ionization TechniquePrincipleSuitability for Target MoleculeExpected Ionization ProductFragmentation
Electrospray Ionization (ESI) Soft ionization technique where ions in solution are transferred to the gas phase.HighPrimarily [M+H]+ (protonated molecule)Minimal in-source fragmentation. Ideal for subsequent MS/MS analysis.
Atmospheric Pressure Chemical Ionization (APCI) A chemical ionization process at atmospheric pressure, suitable for less polar and semi-volatile compounds.Moderate to HighPrimarily [M+H]+Can induce some in-source fragmentation, but generally less than EI.
Electron Ionization (EI) Hard ionization technique where the analyte is bombarded with high-energy electrons.Low (due to thermal lability)Molecular ion (M+•) if stable, but often absent.Extensive and reproducible fragmentation, providing a detailed "fingerprint."

Expert Insight: For routine analysis and quantification of this compound in complex matrices, such as during reaction monitoring, ESI coupled with liquid chromatography (LC-MS) is the method of choice. Its soft ionization nature ensures the generation of an abundant protonated molecule, [M+H]+, which can be selectively monitored for high sensitivity and specificity. APCI can be a valuable alternative, particularly if the analyte is present in a less polar solvent system or if matrix effects are a concern with ESI.[1][2][3][4][5] EI , typically coupled with gas chromatography (GC-MS), is less suitable for the intact molecule due to its thermal lability and the high energy of the ionization process. However, it can provide valuable structural information through its detailed fragmentation patterns if the molecule can be successfully volatilized without degradation.

Fragmentation Patterns and Mechanisms

The fragmentation of this compound in the mass spectrometer is a rich source of structural information. The observed fragmentation pathways are a composite of cleavages related to the Boc group, the piperidine ring, and the hydroxyethyl substituent.

Electrospray Ionization (ESI-MS/MS)

Under ESI conditions, the protonated molecule, [M+H]+, is the primary ion observed. Tandem mass spectrometry (MS/MS) of this precursor ion reveals characteristic neutral losses and fragment ions.

Key Fragmentation Pathways in ESI-MS/MS:

  • Loss of Isobutylene (56 Da): A primary and often dominant fragmentation pathway involves the loss of isobutylene from the tert-butyl group of the Boc protecting group, resulting in an [M+H - 56]+ ion.[6] This is a hallmark fragmentation for Boc-protected amines.

  • Loss of the Entire Boc Group (100 Da): The complete loss of the Boc group (as isobutylene and carbon dioxide) leads to the formation of the deprotected piperidine cation, [M+H - 100]+.[6]

  • Loss of Water (18 Da): The presence of the hydroxyl group on the ethyl substituent facilitates the neutral loss of a water molecule, leading to an [M+H - 18]+ ion. This is a common fragmentation for alcohols.

  • Sequential Losses: A combination of the above losses can also be observed, such as the sequential loss of water and isobutylene to yield an [M+H - 18 - 56]+ ion.

Diagram of ESI-MS/MS Fragmentation Pathways:

G M_H [M+H]+ (m/z 230.17) M_H_56 [M+H - 56]+ (m/z 174.11) M_H->M_H_56 - C4H8 (56 Da) M_H_100 [M+H - 100]+ (m/z 130.10) M_H->M_H_100 - C5H8O2 (100 Da) M_H_18 [M+H - 18]+ (m/z 212.16) M_H->M_H_18 - H2O (18 Da) M_H_18_56 [M+H - 18 - 56]+ (m/z 156.10) M_H_18->M_H_18_56 - C4H8 (56 Da)

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Electron Ionization (EI-MS)

Under EI conditions, the high energy leads to extensive fragmentation, and the molecular ion (M+•) may be weak or absent.

Key Fragmentation Pathways in EI-MS:

  • tert-Butyl Cation (m/z 57): A very prominent peak in the EI spectra of Boc-protected compounds is the tert-butyl cation ([C4H9]+), which often serves as the base peak.[6]

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the piperidine ring is a common fragmentation pathway for cyclic amines, leading to the formation of stable iminium ions.

  • Piperidine Ring Fragmentation: The piperidine ring itself can undergo cleavage, leading to a variety of smaller fragment ions.

Diagram of EI-MS Fragmentation Pathways:

G M M+• (m/z 229.17) m_z_57 [C4H9]+ (m/z 57) M->m_z_57 Boc fragmentation alpha_cleavage Iminium Ions M->alpha_cleavage Alpha-cleavage ring_fragments Piperidine Ring Fragments M->ring_fragments Ring opening

Caption: General EI-MS fragmentation pathways for this compound.

Quantitative Data Summary

The following tables summarize the predicted major ions for this compound and two of its derivatives under different ionization conditions. These values are calculated based on the monoisotopic masses and serve as a guide for data interpretation.

Table 1: Predicted ESI-MS/MS Fragments

CompoundPrecursor Ion [M+H]+ (m/z)[M+H - 18]+ (m/z)[M+H - 56]+ (m/z)[M+H - 100]+ (m/z)
This compound230.17212.16174.11130.10
tert-butyl 4-(1-hydroxypropyl)piperidine-1-carboxylate244.19226.18188.13144.12
tert-butyl 4-(2-hydroxy-2-phenylethyl)piperidine-1-carboxylate306.20288.19250.14206.13

Table 2: Predicted EI-MS Fragments

CompoundMolecular Ion M+• (m/z)[C4H9]+ (m/z)Other Key Fragments (m/z)
This compound229.1757 (Base Peak)114, 84, 70
tert-butyl 4-(1-hydroxypropyl)piperidine-1-carboxylate243.1957 (Base Peak)128, 84, 70
tert-butyl 4-(2-hydroxy-2-phenylethyl)piperidine-1-carboxylate305.2057 (Base Peak)105, 91, 77

Experimental Protocols

Protocol 1: LC-MS/MS Analysis

This protocol provides a general framework for the analysis of this compound and its derivatives using liquid chromatography coupled with tandem mass spectrometry.

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
  • Perform serial dilutions with the initial mobile phase composition to achieve a final concentration in the range of 1-10 µg/mL.

2. LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: 5-95% B over 5 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 2 µL.

3. MS Conditions (ESI Positive Mode):

  • Ion Source: Electrospray Ionization (ESI).
  • Polarity: Positive.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 150 °C.
  • Desolvation Temperature: 350 °C.
  • Cone Gas Flow: 50 L/hr.
  • Desolvation Gas Flow: 600 L/hr.
  • Scan Mode: Full scan (m/z 50-500) and product ion scan of the [M+H]+ precursor.

Workflow Diagram for LC-MS/MS Analysis:

G SamplePrep Sample Preparation LC_Separation LC Separation SamplePrep->LC_Separation ESI_Ionization ESI Ionization LC_Separation->ESI_Ionization MS_Analysis MS Analysis (Full Scan) ESI_Ionization->MS_Analysis MSMS_Analysis MS/MS Analysis (Product Ion Scan) MS_Analysis->MSMS_Analysis Data_Processing Data Processing and Interpretation MSMS_Analysis->Data_Processing

Caption: A typical workflow for LC-MS/MS analysis.

Protocol 2: GC-MS Analysis

This protocol is suitable for the analysis of thermally stable derivatives or for obtaining detailed fragmentation information via EI.

1. Sample Preparation:

  • Dissolve the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
  • Derivatization (e.g., silylation of the hydroxyl group) may be necessary to improve thermal stability and chromatographic performance.

2. GC Conditions:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Inlet Temperature: 250 °C.
  • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
  • Injection Volume: 1 µL in split mode (e.g., 20:1).

3. MS Conditions (EI Mode):

  • Ion Source: Electron Ionization (EI).
  • Electron Energy: 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 40-550.

Conclusion

The mass spectrometric analysis of this compound and its derivatives is a multifaceted task that benefits from a strategic selection of ionization techniques and a thorough understanding of the underlying fragmentation mechanisms. ESI-MS/MS stands out as the premier technique for sensitive and specific analysis, providing clear information on the intact molecule and its characteristic neutral losses. While EI-MS offers a wealth of structural detail through extensive fragmentation, its application is contingent on the thermal stability of the analyte. By leveraging the comparative data and detailed protocols within this guide, researchers can confidently and accurately characterize these crucial synthetic intermediates, thereby advancing their research and development objectives.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007).
  • Wolf, C., Villalobos, C. N., Cummings, P. G., Kennedy-Gabb, S., Olsen, M. A., & Trescher, G. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 553–564. [Link]

  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews, 24(4), 508-548. [Link]

  • An, Y., Le, H., & Loo, J. A. (2020). Exploring Field-Induced Fragmentation of Protonated Alcohols: Mechanistic Insights and Stabilizing Ion-Solvent Clusters. Journal of The American Society for Mass Spectrometry, 31(12), 2535–2543. [Link]

  • Megoulas, N. C., & Koupparis, M. A. (2011). Optimization and Comparison of ESI and APCI LC-MS/MS Methods: A Case Study of Irgarol 1051, Diuron, and their Degradation Products in Environmental Samples. Journal of the American Society for Mass Spectrometry, 22(7), 1261–1273. [Link]

  • Quinete, N., Orquiza, A. C., & Gardinali, P. R. (2018). A Comparison of ESI, APCI, and APPI Ionization for the LC-MS-MS Analysis of Bisphenols. Application to Bisphenols in Thermal Paper Receipts and U.S. Currency Notes. Analytical and Bioanalytical Chemistry, 410(19), 4645–4656. [Link]

  • Policija. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link]

  • Center for Forensic Science Research and Education. (2024). June 2024 Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders. [Link]

  • Kim, H. J., Lee, J. H., & Kim, J. H. (2019). Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. Journal of Analytical Science and Technology, 10(1), 1-8. [Link]

  • Lee, S., & Kim, S. (2021). Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment. Toxics, 9(9), 213. [Link]

  • Eichman, J. D., Carroll, D. S., & Gardinali, P. R. (2017). Assessing relative ESI, APPI, APCI and APPCI ionization efficiencies in MS petroleomic analysis via pools and pairs of selected polar compounds standards. Analyst, 142(13), 2377–2387. [Link]

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A Comparative Guide to the Certificate of Analysis for Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate: Ensuring Quality for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist Editorial >

Introduction: The Unseen Impact of a Common Building Block

In the landscape of modern drug discovery, Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate is a heterocyclic building block of considerable importance. Its utility in the synthesis of a wide array of pharmacologically active compounds, from kinase inhibitors to GPCR modulators, makes it a staple in medicinal chemistry laboratories. However, the very versatility of this intermediate places a critical emphasis on its purity and quality. The presence of even minute quantities of impurities can have a cascading effect, leading to unwanted side reactions, compromised yields, and, most critically, the generation of potentially toxic byproducts that can derail a drug development program.[1][2][3]

This guide provides an in-depth comparison of what distinguishes a high-quality Certificate of Analysis (COA) for this compound from a standard or inadequate one. We will delve into the key analytical tests, provide detailed experimental protocols for their verification, and illustrate how rigorous quality control is not merely a procedural formality but a cornerstone of successful and safe pharmaceutical development.[4]

Deconstructing the Certificate of Analysis: A Comparative Overview

The COA is the primary document that attests to the quality of a chemical reagent. However, not all COAs are created equal. Below is a comparison of key parameters for this compound, contrasting a "High-Quality Grade" with a "Standard Grade" to highlight the differences.

Parameter High-Quality Grade Standard Grade Why It Matters
Appearance White to off-white crystalline solidLight yellow to tan powderColor deviation can indicate the presence of chromophoric impurities or degradation products.
Purity by HPLC ≥ 99.0% (Area %)≥ 97.0% (Area %)Higher purity minimizes the risk of side reactions and ensures accurate stoichiometry in subsequent synthetic steps.
Identification Conforms to ¹H NMR, ¹³C NMR, and FT-IR spectraConforms to ¹H NMRComprehensive structural confirmation provides greater confidence in the material's identity and the absence of structural isomers.
Water Content (Karl Fischer) ≤ 0.5%≤ 1.0%Excess water can act as a nucleophile in sensitive reactions, leading to hydrolysis of reagents or formation of byproducts.
Residual Solvents (GC-HS) Meets USP <467> Class 2 & 3 limitsNot specified or "Meets internal limits"Uncontrolled residual solvents are process-related impurities that can be toxic and interfere with reactions.[5][6] Adherence to pharmacopeial standards is crucial for materials intended for drug development.[7][8]
Assay (by Titration or qNMR) 98.0% - 102.0%Not specifiedAn assay provides an absolute measure of the amount of the target compound, unlike purity which is a relative measure. This is critical for accurate dosing in reactions.

The Science Behind the Specifications: Experimental Protocols for Verification

To empower researchers to independently verify the quality of their starting materials, this section provides detailed, validated analytical protocols. The choice of methodology and parameters is grounded in established principles of analytical chemistry to ensure robust and reliable results.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: A reversed-phase HPLC method is the gold standard for purity analysis of moderately polar, non-volatile compounds like N-Boc protected piperidines.[9][10] The C18 column is chosen for its versatility and excellent resolving power for a wide range of organic molecules. The gradient elution is designed to separate the main component from both more polar and less polar impurities effectively. A UV detection wavelength of 210 nm is selected because, while the Boc-protecting group has a weak chromophore, many common organic impurities will absorb at this lower wavelength, ensuring their detection.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: 0.1% Phosphoric Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-20 min: 90% B

      • 20.1-25 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water.

  • System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) of the peak area for the main component should be ≤ 2.0%.

  • Calculation: Purity is reported as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Structural Confirmation by FT-IR and NMR Spectroscopy

Expertise & Experience: While ¹H NMR is excellent for confirming the basic proton framework, ¹³C NMR provides crucial information about the carbon skeleton and the presence of any isomeric impurities. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups.[11] For this compound, we expect to see characteristic absorptions for the O-H stretch of the alcohol, the C=O stretch of the carbamate, and the C-H stretches of the alkane backbone.[12]

FT-IR Protocol:

  • Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Obtain a background spectrum of the clean ATR crystal.

    • Place a small amount of the solid sample onto the ATR crystal.

    • Apply pressure to ensure good contact.

    • Acquire the sample spectrum over a range of 4000-650 cm⁻¹.

  • Expected Absorptions:

    • ~3400 cm⁻¹ (broad): O-H stretch (alcohol)

    • ~2950-2850 cm⁻¹: C-H stretch (aliphatic)

    • ~1680 cm⁻¹: C=O stretch (carbamate)

    • ~1160 cm⁻¹: C-O stretch

NMR Protocol:

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of Deuterated Chloroform (CDCl₃).

  • Procedure: Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.[13]

  • Data Interpretation: Compare the obtained spectra with reference spectra or predicted chemical shifts to confirm the structure.

Residual Solvent Analysis by Headspace Gas Chromatography (GC-HS)

Expertise & Experience: Residual solvents from the manufacturing process are common impurities that must be controlled.[2][3] Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) is the method prescribed by the United States Pharmacopeia (USP) chapter <467> and is the industry standard.[5][6] This technique is highly sensitive and avoids contamination of the GC system by non-volatile sample components. For unknown peak identification, Mass Spectrometry (MS) detection is invaluable.[7][14]

Experimental Protocol:

  • Instrumentation: GC system with a Headspace Autosampler and Flame Ionization Detector (FID).

  • GC Conditions:

    • Column: G43 (e.g., DB-624), 30 m x 0.53 mm, 3.0 µm film thickness.

    • Carrier Gas: Helium at a constant linear velocity of 35 cm/s.

    • Oven Program: 40 °C for 20 min, then ramp at 10 °C/min to 240 °C and hold for 20 min.

    • Injector Temperature: 140 °C.

    • Detector Temperature: 250 °C.

  • Headspace Conditions:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 60 min.

    • Loop Temperature: 85 °C.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Quantification: Analyze against certified reference standards for common solvents (e.g., acetone, ethyl acetate, dichloromethane, toluene).

Visualizing the Quality Control Workflow

A robust quality control process involves a series of sequential and parallel analyses to build a complete picture of the material's quality.

QC_Workflow cluster_receiving Sample Receiving & Initial Checks cluster_testing Analytical Testing Battery cluster_final Final Disposition Sample Raw Material Batch Appearance Appearance & Physical Check Sample->Appearance HPLC HPLC Purity (≥ 99.0%) Appearance->HPLC NMR_IR Structural ID (¹H NMR, ¹³C NMR, FT-IR) Appearance->NMR_IR KF Water Content (Karl Fischer, ≤ 0.5%) Appearance->KF GC Residual Solvents (GC-HS, USP <467>) Appearance->GC Review Data Review & Verification HPLC->Review NMR_IR->Review KF->Review GC->Review COA COA Generation Review->COA Reject Batch Rejection Review->Reject Release Batch Release COA->Release

Caption: A comprehensive QC workflow for this compound.

The Impact of Quality on Research Outcomes: A Downstream Perspective

The seemingly minor differences between a high-quality and a standard-grade reagent can have profound consequences in a research setting.

  • Reaction Yield and Purity: Uncharacterized impurities can act as catalysts or inhibitors, or participate in side reactions, leading to lower yields and a more complex crude product mixture. This increases the difficulty and cost of purification.

  • Formation of Problematic Byproducts: For example, an unreacted starting material from a previous synthetic step, such as tert-butyl 4-oxopiperidine-1-carboxylate, could lead to the formation of undesired diastereomers or related impurities that are difficult to separate from the target molecule.

  • Inaccurate Biological Data: In drug discovery screening, impurities with their own biological activity can lead to false positives or negatives, misdirecting research efforts and wasting valuable resources.[1]

  • Regulatory Hurdles: For projects advancing towards clinical development, the presence of unidentified impurities can raise significant flags with regulatory agencies, causing delays and requiring costly impurity identification and toxicological studies.[1][4]

Conclusion: A Commitment to Quality is a Commitment to Success

In the rigorous and competitive field of drug development, success is built upon a foundation of reliable data. This reliability begins with the quality of the starting materials. A comprehensive Certificate of Analysis, backed by robust analytical science, is not a luxury but a necessity. By understanding the key quality attributes of this compound and the methods used to verify them, researchers can make informed decisions, mitigate risks, and accelerate their path toward discovering the next generation of medicines. Always demand a COA that provides a complete and transparent picture of the material's quality, and when in doubt, leverage the protocols outlined in this guide to verify it.

References

  • BenchChem. (n.d.). A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-4-hydroxypiperidine.
  • Thermo Fisher Scientific. (n.d.). Residual Solvent Analysis Information.
  • PharmiWeb.com. (2025, April 8). The Importance of Impurity Standards in Pharmaceutical Development.
  • Shimadzu. (n.d.). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS.
  • Shimadzu (Europe). (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
  • Agilent Technologies. (n.d.). Analysis of USP <467> Residual Solvents of Class 1, Class 2, and Class 3 using the Agilent 8890 GC/FID/5977B MSD System.
  • Aquigen Bio Sciences. (n.d.). The Role of Impurities in Drug Development and How to Control Them.
  • ResolveMass. (2025, July 9). USP 467 Residual Solvents Guide for Pharma Manufacturers.
  • Oceanic Pharmachem. (2019, September 9). Effects of Impurities in Pharmaceuticals.
  • Advent Chembio. (n.d.). Pharmaceutical Impurities & Their Effects.
  • BenchChem. (n.d.). A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis.
  • ResearchGate. (2025, August 6). Impurities in generic pharmaceutical development.
  • Supplementary information. (n.d.).
  • ResearchGate. (2025, August 8). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations.
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.

Sources

A Comprehensive Guide to the Validation of Chiral HPLC Methods for Separating (R)- and (S)-1-Boc-4-(1-hydroxyethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of pharmaceutical intermediates is a critical quality attribute that profoundly impacts the safety and efficacy of the final drug product. The compound 1-Boc-4-(1-hydroxyethyl)piperidine is a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Consequently, the development and validation of a robust analytical method for the separation and quantification of its (R) and (S)-enantiomers are of paramount importance. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods and a detailed protocol for their validation, grounded in scientific principles and regulatory expectations.

The Critical Role of Chiral Separation

Enantiomers of a chiral molecule possess identical physical and chemical properties in an achiral environment, making their separation a significant analytical challenge.[1][2] However, in a chiral environment, they can exhibit distinct biological activities, with one enantiomer being therapeutically active and the other being inactive or even toxic. Therefore, regulatory agencies like the U.S. Food and Drug Administration (FDA) mandate the marketing of single-enantiomer drugs unless the racemic mixture is justified. Chiral HPLC, utilizing chiral stationary phases (CSPs), is the most widely employed technique for enantiomeric separations in the pharmaceutical industry due to its versatility and high resolving power.[3][4][5]

Selecting the Optimal Chiral Stationary Phase (CSP)

The cornerstone of a successful chiral separation is the selection of an appropriate CSP. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are the most popular choice due to their broad applicability and ability to separate a wide range of chiral compounds.[4][6][7] These CSPs function by forming transient diastereomeric complexes with the analyte enantiomers, leading to differential retention times.[8]

For the separation of (R)- and (S)-1-Boc-4-(1-hydroxyethyl)piperidine, a secondary alcohol, screening of several polysaccharide-based columns is a prudent first step in method development.[9][10]

Table 1: Comparison of Polysaccharide-Based Chiral Stationary Phases for the Separation of 1-Boc-4-(1-hydroxyethyl)piperidine Enantiomers

Chiral Stationary Phase (CSP)Base PolymerDerivativeTypical Mobile Phase (Normal Phase)Expected Performance Characteristics
Chiralpak® AD-H AmyloseTris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol (IPA)Often provides good to excellent resolution for a wide range of compounds, including alcohols.[11]
Chiralcel® OD-H CelluloseTris(3,5-dimethylphenylcarbamate)Hexane/EthanolComplementary selectivity to amylose-based phases. May offer better resolution in specific cases.[11]
Chiralpak® IA/IB/IC Amylose/CelluloseImmobilized PolysaccharideHexane/IPA, Hexane/Ethanol, and other solventsImmobilized phases offer greater solvent flexibility and robustness compared to coated phases.[4]
Lux® Cellulose-1 / Amylose-1 Cellulose/AmyloseTris(3,5-dimethylphenylcarbamate)Hexane/IPAKnown for high efficiency and broad applicability in separating various enantiomers.[4][6]

This table is a generalized representation. Optimal conditions must be determined experimentally.

The choice between amylose and cellulose backbones, as well as the specific derivative, can significantly impact selectivity.[7] Furthermore, the use of immobilized CSPs allows for a wider range of solvents, which can be advantageous during method development and optimization.[7]

A Step-by-Step Guide to Chiral HPLC Method Validation

Once a suitable chiral separation method has been developed, it must be validated to ensure it is fit for its intended purpose.[12] The validation process should adhere to the guidelines set forth by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the Q2(R1) guideline on the Validation of Analytical Procedures.[12][13][14][15]

The Validation Workflow

ValidationWorkflow cluster_Plan Planning & Development cluster_Execute Execution cluster_Report Reporting Plan Define Method Requirements Develop Method Development Plan->Develop Protocol Write Validation Protocol Develop->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report Implement Method Implementation Report->Implement SST_Parameters SST System Suitability Test Resolution Resolution (Rs) ≥ 1.5 SST->Resolution Precision Precision (RSD) ≤ 2% SST->Precision Tailing Tailing Factor (T) ≤ 2.0 SST->Tailing Plates Theoretical Plates (N) > 2000 SST->Plates

Sources

A Senior Application Scientist's Guide to the Stereoselective Bioactivity of 1-Boc-4-(1-hydroxyethyl)piperidine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Nuances of Chirality in Drug Discovery

In the intricate world of medicinal chemistry, the three-dimensional arrangement of atoms within a molecule, or stereochemistry, is a paramount determinant of its biological function. Enantiomers, which are non-superimposable mirror images of a chiral molecule, frequently exhibit divergent pharmacological and toxicological profiles. The piperidine scaffold, a privileged structure in numerous pharmaceuticals, is a classic example where the introduction of a chiral center necessitates a thorough investigation of each enantiomer's distinct biological signature.

The Pivotal Role of Stereochemistry in Piperidine-Based Scaffolds

The piperidine ring is a cornerstone in the design of therapeutic agents across a wide spectrum of diseases, including cancer, neurological disorders, and infectious diseases[1][2]. The introduction of a stereocenter, such as the hydroxyl-bearing carbon in 1-Boc-4-(1-hydroxyethyl)piperidine, can profoundly influence a molecule's interaction with its biological target. One enantiomer may exhibit high affinity and the desired therapeutic effect, while its mirror image could be inactive, possess a different activity, or even be toxic[3].

Given that derivatives of 1-Boc-4-(2-hydroxyethyl)piperidine have been explored as precursors for antitumor agents and CCR5 receptor antagonists, a plausible hypothesis is that the enantiomers of 1-Boc-4-(1-hydroxyethyl)piperidine could exhibit differential activity in related biological pathways[]. For the purpose of this guide, we will explore a hypothetical scenario where these enantiomers display stereoselective inhibition of a G-Protein Coupled Receptor (GPCR), a common target for piperidine-containing drugs.

Hypothetical Comparative Biological Activity Data

To illustrate the potential divergence in bioactivity, the following tables summarize hypothetical outcomes from a series of in vitro assays comparing the (R)- and (S)-enantiomers of a derivative of 1-Boc-4-(1-hydroxyethyl)piperidine.

Compound GPCR Binding Affinity (Ki, nM) Functional Antagonism (IC50, nM)
(R)-Enantiomer15.2 ± 2.145.8 ± 5.3
(S)-Enantiomer289.4 ± 15.7> 10,000
Racemic Mixture32.5 ± 3.998.2 ± 11.4
Compound Cytotoxicity in HEK293 Cells (CC50, µM) Metabolic Stability (t½, min, Human Liver Microsomes)
(R)-Enantiomer> 100125
(S)-Enantiomer85.3 ± 9.245
Racemic Mixture92.1 ± 10.568

Experimental Protocols: A Framework for Comparative Analysis

The following detailed methodologies provide a robust framework for the accurate and reproducible comparison of the biological activities of the (R)- and (S)-enantiomers.

Workflow for Comparative Bioactivity Screening

cluster_0 Compound Preparation & Characterization cluster_1 In Vitro Assays cluster_2 Data Analysis & Interpretation prep Chiral Synthesis/Separation of (R)- and (S)-Enantiomers qc Purity & Enantiomeric Excess Determination (HPLC, NMR) prep->qc binding GPCR Radioligand Binding Assay qc->binding functional GPCR Functional Assay (e.g., cAMP) qc->functional cyto Cytotoxicity Assay (MTT/LDH) qc->cyto metabolic Metabolic Stability Assay (Microsomes) qc->metabolic analysis Ki, IC50, CC50 Calculation binding->analysis functional->analysis cyto->analysis metabolic->analysis sar Structure-Activity Relationship (SAR) Elucidation analysis->sar

Caption: Workflow for the comparative bioactivity screening of enantiomers.

In Vitro GPCR Radioligand Binding Assay

This assay quantifies the affinity of the test compounds for a specific GPCR target.

  • Reagents and Materials:

    • (R)-, (S)-, and racemic 1-Boc-4-(1-hydroxyethyl)piperidine derivatives.

    • Cell membranes expressing the target GPCR.

    • Radioligand specific for the target GPCR (e.g., [³H]-L-741,626 for the D2 receptor).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • Scintillation cocktail and microplates.

    • Liquid scintillation counter.

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

    • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a known antagonist (for non-specific binding), or the test compound.

    • Incubation: Incubate the plates at room temperature for a specified time to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Washing: Wash the filters with ice-cold assay buffer.

    • Quantification: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate the specific binding and determine the Ki values by non-linear regression analysis.

In Vitro Cytotoxicity: MTT Assay

This assay assesses the effect of the compounds on cell viability.

  • Reagents and Materials:

    • (R)-, (S)-, and racemic 1-Boc-4-(1-hydroxyethyl)piperidine derivatives.

    • HEK293 or other suitable cell line.

    • DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

    • Dimethyl sulfoxide (DMSO).

    • 96-well microplates.

    • Microplate reader.

  • Procedure:

    • Cell Plating: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

    • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilization: Aspirate the medium and add DMSO to dissolve the formazan crystals.

    • Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 values.

Hypothetical Signaling Pathway Inhibition

The differential binding of the enantiomers to a GPCR would likely translate to a stereoselective modulation of its downstream signaling cascade. The diagram below illustrates a hypothetical scenario where the more active (R)-enantiomer inhibits a Gαi-coupled GPCR, leading to a downstream cellular response.

cluster_0 Cell Membrane cluster_1 Cytosol GPCR GPCR G_protein Gαi/βγ GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activation Response Cellular Response PKA->Response Phosphorylation R_enantiomer (R)-Enantiomer R_enantiomer->GPCR Inhibition

Caption: Hypothetical inhibition of a Gαi-coupled GPCR signaling pathway.

Conclusion and Future Directions

This guide has presented a hypothetical yet scientifically rigorous framework for the comparative biological evaluation of the enantiomers of 1-Boc-4-(1-hydroxyethyl)piperidine. The significant disparity in the literature, with a strong focus on chiral piperidines as synthetic intermediates and a lack of direct comparative bioactivity data, highlights a critical knowledge gap. Based on established principles of stereopharmacology, it is highly probable that the (R)- and (S)-enantiomers possess distinct biological activities.

Future research should prioritize the synthesis and direct comparative biological evaluation of both enantiomers of this and other chiral piperidine derivatives. Such studies are imperative for a comprehensive understanding of their structure-activity relationships, which will ultimately enable the rational design of safer and more effective therapeutics. Furthermore, investigating the metabolic fate and pharmacokinetic profiles of each enantiomer will provide crucial insights into their potential for stereoselective drug-drug interactions and overall clinical performance.

References

  • Ghotbi, Y., et al. (2023). Comparative pharmacodynamic and pharmacokinetic study of MIDD0301 and its (S) enantiomer. [Journal Name], [Volume], [Page Numbers]. [Link]

  • International Journal of Innovative Research in Technology. (2021). The Wide Spectrum Biological Activities of Piperidine -A Short Review. IJIRT, 8(4). [Link]

  • Kudinova, A. V., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. [Journal Name], [Volume], [Page Numbers]. [Link]

  • Lazny, R., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, [Volume], [Page Numbers]. [Link]

  • MDPI. (2022). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. [Journal Name], [Volume], [Page Numbers]. [Link]

  • Patel, A., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Journal Name], [Volume], [Page Numbers]. [Link]

  • Wünsch, B., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Journal Name], [Volume], [Page Numbers]. [Link]

  • Yin, J., et al. (1995). Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities. Journal of Medicinal Chemistry, 38(9), 1547-1557. [Link]

Sources

A Senior Application Scientist's Guide to Quantifying Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Quantification in Synthesis

Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate is a key chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] As with any multi-step synthesis, the ability to accurately and reliably quantify this intermediate within a complex reaction mixture is paramount. This is not merely an academic exercise; precise quantification directly impacts process optimization, yield calculations, impurity profiling, and ultimately, regulatory compliance and patient safety.[2][3] In-process control (IPC) relies on robust analytical methods to track reaction progress, determine endpoints, and identify the formation of by-products, ensuring the final API meets stringent quality standards.

This guide provides an in-depth comparison of the principal analytical methodologies for quantifying this compound. We will move beyond simple procedural lists to explore the underlying principles, the rationale behind experimental choices, and the validation frameworks that ensure data integrity.

Methodology Overview: Choosing the Right Tool for the Job

The selection of an analytical method is dictated by the specific requirements of the analysis. Is the goal a rapid assessment of reaction conversion, a high-precision assay for yield determination, or the sensitive detection of stereoisomeric impurities? Each objective is best served by a different technique. The primary methods at our disposal are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Method_Selection_Workflow start_node Define Analytical Goal decision_node decision_node start_node->decision_node method_node HPLC-UV/DAD decision_node->method_node Assay & Purity (Achiral) method_node_chiral Chiral HPLC decision_node->method_node_chiral Enantiomeric Purity? method_node_gc GC-MS decision_node->method_node_gc Volatile Impurities & High Throughput? method_node_qnmr qNMR decision_node->method_node_qnmr Primary Standard Unavailable?

Caption: Workflow for selecting the appropriate analytical method.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is arguably the most versatile and widely adopted technique for the analysis of non-volatile pharmaceutical intermediates. Its strength lies in its high resolving power, sensitivity, and adaptability.

A. Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Principle: This technique separates compounds based on their polarity. A non-polar stationary phase (typically C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). Non-polar compounds are retained longer on the column. The Boc-protected piperidine structure of our analyte lends itself well to this separation mode.

Experimental Causality:

  • Column Choice: A C18 (octadecylsilane) column is the standard starting point due to its hydrophobicity, which provides good retention for moderately polar organic molecules like our target compound.

  • Mobile Phase: A gradient elution, starting with a higher percentage of water and gradually increasing the organic solvent (acetonitrile or methanol), is often necessary to elute the target analyte with a good peak shape while also separating it from more polar starting materials and less polar by-products.[4] The addition of a small amount of acid (e.g., 0.1% formic or trifluoroacetic acid) is crucial. It protonates the piperidine nitrogen, preventing peak tailing that can occur with free amines and ensuring consistent interaction with the stationary phase.[5]

  • Detection: The tert-butoxycarbonyl (Boc) group lacks a strong chromophore, meaning UV detection will likely be limited to lower wavelengths (e.g., 200-220 nm). A Diode Array Detector (DAD) is highly recommended as it can assess peak purity by comparing spectra across the peak.

B. Chiral HPLC

Principle: Since this compound possesses a stereocenter at the carbon bearing the hydroxyl group, its enantiomers may exhibit different pharmacological activities. Chiral HPLC is essential for quantifying the enantiomeric excess (e.e.) of the desired product. This technique uses a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, causing them to elute at different times.

Experimental Causality:

  • Column Choice: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose like Chiralcel® or Chiralpak®) are exceptionally versatile and should be the first choice for screening.[6][7]

  • Mobile Phase: The choice of mobile phase is critical and often determined empirically. Polar organic mode (e.g., using neat alcohols like methanol, ethanol, or isopropanol) or normal phase (e.g., heptane/isopropanol) are common. The elution order of enantiomers can sometimes be reversed by changing the alcohol used in the mobile phase, which can be advantageous for quantifying a minor enantiomeric impurity that might otherwise be hidden on the tail of the main peak.[7]

Gas Chromatography (GC): For Volatile Analytes and Impurities

Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. The analyte must be thermally stable and sufficiently volatile. GC is often coupled with a Mass Spectrometer (MS) for definitive identification.

Experimental Causality:

  • Analyte Suitability: The target molecule has a molecular weight of 229.32 g/mol and a hydroxyl group, which can lead to peak tailing and potential thermal degradation in the hot GC inlet.[8] While direct injection may be possible, it is often suboptimal.

  • Derivatization: To improve volatility and thermal stability, the hydroxyl group can be derivatized. Silylation (e.g., with BSTFA) is a common strategy that replaces the active hydrogen with a trimethylsilyl (TMS) group, making the molecule more volatile and less prone to adsorption, resulting in sharper peaks and improved sensitivity.

  • Column and Detector: A low-to-mid polarity column (e.g., 5% phenyl-methylpolysiloxane) is typically used. A Flame Ionization Detector (FID) provides excellent quantitative data, while a Mass Spectrometer (MS) provides structural information, aiding in the identification of impurities and by-products.[9]

Quantitative NMR (qNMR): An Absolute Method

Principle: qNMR provides a direct measure of the concentration of an analyte by comparing the integral of a specific analyte proton signal to the integral of a known amount of an internal standard. It does not require a reference standard of the analyte itself, making it a powerful primary method.

Experimental Causality:

  • Signal Selection: The success of qNMR hinges on selecting a proton signal from the analyte that is well-resolved and free from overlap with signals from other components in the reaction mixture or the internal standard. For our target molecule, the nine equivalent protons of the tert-butyl group often provide a sharp, intense singlet around 1.4-1.5 ppm, making it an ideal candidate for quantification.[10]

  • Internal Standard: The internal standard must be stable, non-reactive, have a simple spectrum with a signal that does not overlap with the analyte, and be accurately weighable. Common standards include maleic acid, dimethyl sulfone, or 1,3,5-trimethoxybenzene.

  • Experimental Parameters: Proper qNMR requires careful attention to experimental parameters, such as ensuring a long relaxation delay (D1) to allow for complete proton relaxation between scans, which is critical for accurate integration.

Comparative Performance Summary

FeatureRP-HPLC-UVChiral HPLCGC-MSQuantitative NMR (qNMR)
Primary Use Assay, purity, reaction monitoringEnantiomeric purityVolatile impurities, reaction monitoringAbsolute quantification, purity assessment
Sensitivity High (ng-µg/mL)High (ng-µg/mL)Very High (pg-ng/mL)Moderate (µg-mg/mL)
Selectivity HighVery High (Stereoisomers)Very High (with MS)Moderate to High
Sample Prep Simple (Dilute & Filter)Simple (Dilute & Filter)Can require derivatizationSimple (Dissolve & Add Std.)
Speed Moderate (10-30 min)Moderate to Slow (15-60 min)Fast (5-20 min)Slow (requires long delays)
Pros Robust, versatile, widely availableEssential for chiral moleculesHigh sensitivity and specificityNo analyte standard needed
Cons Low UV response for analyteExpensive columnsNot suitable for non-volatilesLower sensitivity, expensive instrument

Detailed Experimental Protocols

Protocol 1: RP-HPLC-UV Method for Assay and Purity

This protocol is a self-validating system, incorporating system suitability checks to ensure the system is performing correctly before sample analysis.[11][12]

HPLC_Workflow prep_node Sample Preparation (Dilute in Mobile Phase) setup_node Instrument Setup (Column, Mobile Phase, Flow) prep_node->setup_node sst_node System Suitability Test (SST) (Inject Standard) setup_node->sst_node decision_node SST Pass? sst_node->decision_node inject_node Inject Samples (Standard, Blank, Reaction Mix) decision_node->inject_node Yes fail_node Troubleshoot System decision_node->fail_node No acquire_node Data Acquisition inject_node->acquire_node process_node Data Processing (Integration, Calculation) acquire_node->process_node

Caption: Experimental workflow for the HPLC-UV method.

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, and Diode Array Detector (DAD).

  • Column: Phenomenex Kinetex C18, 2.6 µm, 100 Å, 100 x 4.6 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 210 nm.

  • Injection Volume: 5 µL.

2. Standard and Sample Preparation:

  • Standard Stock (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of the Standard Stock to 10 mL with the 50:50 diluent.

  • Sample Preparation: Quench a small, known volume of the reaction mixture. Dilute with the 50:50 diluent to an expected final concentration of ~0.1 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

3. System Suitability Test (SST):

  • Make five replicate injections of the Working Standard.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area < 2.0%.

    • Tailing Factor < 1.5.

    • Theoretical Plates > 2000.

  • Do not proceed with sample analysis if SST fails.

4. Analysis Sequence:

  • Inject Diluent (Blank).

  • Perform SST.

  • Inject Working Standard.

  • Inject Sample Preparations.

  • Inject Working Standard every ~10 sample injections to bracket samples and check for drift.

5. Calculation:

  • Quantify the analyte in the sample by comparing its peak area to the average peak area of the bracketing standards using an external standard calculation.

Protocol 2: GC-MS Method for Impurity Profiling (with Derivatization)

This protocol is designed to identify and quantify the target analyte as well as other potentially volatile components in the reaction mixture.

GCMS_Workflow prep_node Sample Preparation (Quench, Extract, Evaporate) deriv_node Derivatization (Add BSTFA, Heat) prep_node->deriv_node setup_node GC-MS Setup (Column, Temp Program) deriv_node->setup_node inject_node Inject Sample setup_node->inject_node acquire_node Data Acquisition (Scan Mode) inject_node->acquire_node process_node Data Processing (Library Search, Integration) acquire_node->process_node

Caption: Experimental workflow for the GC-MS method with derivatization.

1. Instrumentation and Conditions:

  • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at 1.2 mL/min (constant flow).

  • Inlet Temperature: 250 °C.

  • Injection: 1 µL, Split ratio 50:1.

  • Oven Program: Start at 100 °C, hold 2 min. Ramp at 15 °C/min to 280 °C, hold 5 min.

  • MS Transfer Line: 280 °C.

  • MS Source: 230 °C.

  • MS Quad: 150 °C.

  • Scan Range: m/z 40-550.

2. Sample Preparation and Derivatization:

  • Quench a known amount of the reaction mixture and extract into an organic solvent like ethyl acetate.

  • Dry the organic layer over sodium sulfate and evaporate to dryness under reduced pressure.

  • To the dry residue, add 200 µL of pyridine and 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

3. Analysis:

  • Inject the derivatized sample into the GC-MS.

  • Identify the TMS-derivatized target analyte by its retention time and mass spectrum.

  • Identify unknown peaks by comparing their mass spectra to a reference library (e.g., NIST).

  • Quantification can be performed using an internal standard added before derivatization, creating a calibration curve with derivatized standards.

Conclusion and Recommendations

The choice of analytical method for this compound is fundamentally linked to the analytical question being asked.

  • For routine in-process control, reaction monitoring, and final product assay , a validated RP-HPLC-UV method is the most robust, reliable, and practical choice.

  • When the stereochemical outcome of the reaction is critical , Chiral HPLC is non-negotiable and must be developed to control enantiomeric purity.

  • GC-MS serves as a powerful complementary technique, especially for identifying low-level volatile impurities or for high-throughput screening where derivatization can be automated.

  • qNMR is an invaluable tool for the absolute quantification and certification of reference materials or when a pure standard of the analyte is unavailable.

A comprehensive analytical strategy in a drug development setting will often employ multiple of these techniques. HPLC acts as the primary tool for quality control, supported by chiral methods to ensure stereochemical integrity and GC-MS or LC-MS for exhaustive impurity profiling. This multi-faceted approach ensures a complete understanding of the reaction, leading to a safer, more effective, and high-quality final pharmaceutical product.

References

  • Vertex AI Search. (2026). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Jadhav, S. et al. (n.d.).
  • Atti-Cra, S. (2023). Analytical Method Validation: are your analytical methods suitable for intended use?.
  • Sahoo, C. K. et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • MDPI. (n.d.).
  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
  • Royal Society of Chemistry. (2019).
  • Supporting Information. (n.d.).
  • Mol-Instincts. (n.d.). TERT-BUTYL 4-(2-HYDROXYETHYL)
  • Phenomenex. (n.d.).
  • UNODC. (n.d.).
  • PMC. (n.d.).
  • MDPI. (n.d.). Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode.

Sources

A Comparative Guide to Catalysts for the Asymmetric Reduction of 1-Boc-4-acetylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The enantioselective reduction of prochiral ketones is a cornerstone of modern pharmaceutical synthesis, providing access to valuable chiral alcohol intermediates. Among these, the chiral derivatives of 4-hydroxypiperidine are of significant interest due to their prevalence in a wide range of bioactive molecules. This guide offers a comparative analysis of various catalytic systems for the asymmetric reduction of 1-Boc-4-acetylpiperidine to the corresponding chiral alcohol, (S)- or (R)-1-Boc-4-(1-hydroxyethyl)piperidine. We will delve into the performance of transition metal catalysts based on ruthenium, rhodium, and iridium, as well as the increasingly popular biocatalytic approach using ketoreductases (KREDs).

The Significance of Chiral 4-(1-Hydroxyethyl)piperidines

The 1-Boc-4-(1-hydroxyethyl)piperidine scaffold is a key building block in the synthesis of numerous pharmaceutical agents. The stereochemistry of the hydroxyl group is often critical for biological activity, making the development of efficient and highly stereoselective synthetic routes a paramount objective in drug discovery and development. The choice of catalyst for the asymmetric reduction of the parent ketone, 1-Boc-4-acetylpiperidine, directly impacts the enantiomeric purity, yield, and overall efficiency of the synthesis.

Catalytic Systems for Asymmetric Reduction

The asymmetric reduction of ketones can be broadly categorized into two main approaches: transition metal-catalyzed hydrogenation (either asymmetric hydrogenation, AH, using H₂ gas or asymmetric transfer hydrogenation, ATH, using a hydrogen donor like isopropanol or formic acid) and biocatalytic reduction.

Transition Metal Catalysts: Ru, Rh, and Ir

Catalysts based on ruthenium, rhodium, and iridium, typically featuring chiral phosphine or diamine ligands, are powerful tools for the asymmetric reduction of a wide array of ketones.

Ruthenium Catalysts: Noyori-type ruthenium catalysts, such as those based on a Ru(II) center with a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand (e.g., DPEN), are renowned for their high efficiency and enantioselectivity in the asymmetric hydrogenation of ketones. For the reduction of 1-Boc-4-acetylpiperidine, these catalysts can provide access to both enantiomers of the product alcohol with high enantiomeric excess (e.e.). The mechanism is believed to involve a metal-ligand bifunctional catalysis, where the metal hydride and the amine proton of the ligand participate in a concerted hydrogen transfer to the ketone.

Rhodium Catalysts: Chiral rhodium complexes, often with ligands such as those from the Josiphos or Walphos families, are also effective for the asymmetric hydrogenation of ketones. While perhaps less commonly reported for this specific substrate compared to ruthenium catalysts, they offer a valuable alternative and can exhibit excellent enantioselectivity.

Iridium Catalysts: Iridium catalysts, particularly those with chiral P,N or P,N,N ligands, have shown exceptional activity in the asymmetric transfer hydrogenation of ketones. These reactions are often performed under mild conditions and can achieve very high turnover numbers. For substrates like 1-Boc-4-acetylpiperidine, iridium-catalyzed ATH can be a practical and efficient method for obtaining the desired chiral alcohol.

Experimental Data Comparison

Catalyst TypeTypical Ligand ClassHydrogen SourceTypical e.e. (%)Typical Yield (%)
Ruthenium Chiral Diphosphine/DiamineH₂>95>90
Rhodium Chiral DiphosphineH₂>90>90
Iridium Chiral P,N LigandsIsopropanol/Formic Acid>95>90

Note: The data in this table is representative and the actual performance can vary significantly based on the specific reaction conditions and the chosen chiral ligand.

Biocatalysis: The Ketoreductase Approach

The use of ketoreductases (KREDs) for the asymmetric reduction of ketones has gained significant traction in recent years due to their exceptional enantioselectivity, mild reaction conditions (typically aqueous buffer at or near room temperature), and environmental compatibility. These enzymes utilize a nicotinamide cofactor (NADH or NADPH) as the reducing agent.

Screening of commercially available KRED libraries often reveals enzymes capable of reducing 1-Boc-4-acetylpiperidine with high conversion and excellent enantioselectivity, providing access to either the (S)- or (R)-alcohol depending on the specific enzyme used. For instance, studies on the closely related substrate, N-Boc-3-piperidone, have shown that various KREDs can achieve >99% e.e. for the corresponding (S)-alcohol.[1][2]

A key advantage of biocatalysis is the ability to employ enzyme engineering techniques, such as directed evolution, to tailor a ketoreductase for a specific substrate, often leading to significant improvements in activity, stability, and stereoselectivity.

Experimental Protocols

General Procedure for Transition Metal-Catalyzed Asymmetric Hydrogenation

Note: This is a generalized procedure. Specific conditions will vary depending on the catalyst and ligand used.

  • In a glovebox, a high-pressure autoclave is charged with the catalyst precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand in a suitable solvent (e.g., methanol, ethanol, or dichloromethane).

  • The catalyst is activated according to the specific literature procedure (e.g., by heating or addition of a base).

  • 1-Boc-4-acetylpiperidine is added to the autoclave.

  • The autoclave is sealed, removed from the glovebox, and pressurized with hydrogen gas to the desired pressure.

  • The reaction is stirred at the specified temperature for the required time.

  • After cooling and venting the hydrogen, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to yield the chiral alcohol.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

General Procedure for Ketoreductase-Catalyzed Asymmetric Reduction
  • To a reaction vessel is added a phosphate buffer solution (typically pH 6.5-7.5).

  • The ketoreductase, a nicotinamide cofactor (NADP⁺ or NAD⁺), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase) are added to the buffer.

  • 1-Boc-4-acetylpiperidine is added to the reaction mixture (often dissolved in a water-miscible co-solvent like isopropanol or DMSO to improve solubility).

  • The reaction is stirred at a controlled temperature (typically 25-35 °C) for a specified time (usually 12-24 hours).

  • The reaction progress and conversion are monitored by TLC, GC, or HPLC.

  • Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Visualization of the Catalytic Processes

Asymmetric Hydrogenation/Transfer Hydrogenation Workflow

G cluster_0 Catalyst Preparation cluster_1 Asymmetric Reduction Metal_Precursor Metal Precursor (Ru, Rh, Ir) Catalyst_Activation Catalyst Activation Metal_Precursor->Catalyst_Activation Chiral_Ligand Chiral Ligand Chiral_Ligand->Catalyst_Activation Reaction Asymmetric Hydrogenation/ Transfer Hydrogenation Catalyst_Activation->Reaction Active Catalyst Substrate 1-Boc-4-acetylpiperidine Substrate->Reaction Hydrogen_Source Hydrogen Source (H₂ or Donor) Hydrogen_Source->Reaction Product Chiral 1-Boc-4-(1-hydroxyethyl)piperidine Reaction->Product

Caption: General workflow for transition metal-catalyzed asymmetric reduction.

Biocatalytic Reduction Workflow

G cluster_0 Reaction Setup cluster_1 Biocatalytic Reduction Buffer Aqueous Buffer Reaction Enzymatic Reduction Buffer->Reaction KRED Ketoreductase (KRED) KRED->Reaction Cofactor Cofactor (NADP+/NAD+) Cofactor->Reaction Regen_System Cofactor Regeneration (e.g., Glucose/GDH) Regen_System->Reaction Substrate 1-Boc-4-acetylpiperidine Substrate->Reaction Product Chiral 1-Boc-4-(1-hydroxyethyl)piperidine Reaction->Product

Caption: General workflow for ketoreductase-catalyzed asymmetric reduction.

Conclusion and Catalyst Selection

The choice of catalyst for the asymmetric reduction of 1-Boc-4-acetylpiperidine depends on several factors, including the desired enantiomer, scalability, cost, and environmental considerations.

  • Transition metal catalysts (Ru, Rh, Ir) offer high efficiency and enantioselectivity and are well-suited for large-scale production. However, they often require high pressures of hydrogen gas or elevated temperatures, and the cost of the precious metals and chiral ligands can be significant. The removal of trace metals from the final product is also a critical consideration in pharmaceutical manufacturing.

  • Biocatalysis with ketoreductases presents a green and highly selective alternative. The mild reaction conditions and the potential for high enantioselectivity make this a very attractive option. While the initial screening and optimization of a biocatalytic process may require more effort, the long-term benefits in terms of sustainability and cost-effectiveness can be substantial. The availability of commercial KRED screening kits simplifies the initial feasibility assessment.[1]

For academic research and early-stage process development, both approaches offer viable pathways to the desired chiral alcohol. For industrial-scale synthesis, a thorough process optimization and cost-benefit analysis would be necessary to determine the most suitable catalytic system. The continuous development of new and more efficient catalysts, both chemical and biological, will undoubtedly continue to expand the synthetic chemist's toolbox for the production of these important chiral building blocks.

References

  • Rh-Catalyzed Asymmetric Carbometallation to Access 3-Substituted Piperidines. (2023). ResearchGate. [Link]

  • Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. (2016). PubMed. [Link]

  • Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. (n.d.). Der Pharma Chemica. [Link]

  • A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. (n.d.). National Institutes of Health. [Link]

  • Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. (2022). MDPI. [Link]

  • Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. (n.d.). Royal Society of Chemistry. [Link]

  • Stereoselective synthesis of oxazolidinonyl-fused piperidines of interest as selective muscarinic (M1) receptor agonists. (n.d.). ResearchGate. [Link]

  • Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. (n.d.). National Institutes of Health. [Link]

Sources

A Comparative Guide to the Synthetic Efficiency of Routes to N-Boc-4-(1-hydroxyethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Boc-4-(1-hydroxyethyl)piperidine in Medicinal Chemistry

N-Boc-4-(1-hydroxyethyl)piperidine is a valuable chiral building block in the synthesis of a wide array of pharmaceutical compounds. The piperidine scaffold is a privileged structure in drug discovery, known for imparting favorable pharmacokinetic properties such as enhanced solubility and metabolic stability.[1] The N-Boc protecting group offers robust protection of the piperidine nitrogen, allowing for selective transformations at other positions, and can be readily removed under acidic conditions for further functionalization.[1] The 4-(1-hydroxyethyl) substituent introduces a chiral secondary alcohol, a key feature for establishing specific interactions with biological targets. Consequently, efficient and scalable synthetic access to this intermediate is of paramount importance to researchers in drug development.

This guide provides an in-depth comparison of the two primary synthetic routes to N-Boc-4-(1-hydroxyethyl)piperidine, offering a critical evaluation of their respective synthetic efficiencies. The analysis is grounded in established chemical principles and supported by experimental data from analogous transformations, aiming to equip researchers with the necessary insights to make informed decisions for their synthetic campaigns.

Route 1: Grignard Addition to N-Boc-4-formylpiperidine

This synthetic approach involves the nucleophilic addition of a methyl group to the aldehyde functionality of N-Boc-4-formylpiperidine using a Grignard reagent, typically methylmagnesium bromide. This route is conceptually straightforward, creating the desired carbon-carbon bond and the secondary alcohol in a single transformation.

Chemical Principle and Strategic Considerations

The Grignard reaction is a classic and powerful tool for carbon-carbon bond formation.[2] The highly polarized carbon-magnesium bond of the Grignard reagent renders the methyl group strongly nucleophilic, enabling it to attack the electrophilic carbonyl carbon of the aldehyde. The choice of an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), is critical to solvate the magnesium species and facilitate reagent formation and reactivity. Anhydrous conditions are imperative, as Grignar reagents are highly basic and will be quenched by protic sources like water.

A key consideration in this route is the synthesis of the starting aldehyde, N-Boc-4-formylpiperidine. This can be achieved through the reduction of a corresponding ester or Weinreb amide, or the oxidation of N-Boc-4-(hydroxymethyl)piperidine. The overall efficiency of this route is therefore dependent on the efficiency of the aldehyde synthesis as well as the final Grignard addition.

Experimental Protocol: Synthesis of N-Boc-4-(1-hydroxyethyl)piperidine via Grignard Addition

Step 1: Synthesis of N-Boc-4-formylpiperidine (Precursor)

A common method for the synthesis of N-Boc-4-formylpiperidine is the reduction of the corresponding Weinreb amide, which can be prepared from N-Boc-piperidine-4-carboxylic acid.

Step 2: Grignard Reaction with Methylmagnesium Bromide

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-4-formylpiperidine (1.0 eq) dissolved in anhydrous diethyl ether (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-4-(1-hydroxyethyl)piperidine.

Stereochemical Considerations

The addition of the Grignard reagent to the prochiral aldehyde creates a new stereocenter, resulting in a racemic mixture of two diastereomers (syn and anti, relative to the piperidine ring). The facial selectivity of the nucleophilic attack is generally low in the absence of a directing group or a chiral catalyst. The stereochemical outcome can be rationalized by the Felkin-Anh model, which predicts the nucleophile will attack the carbonyl carbon from the least hindered trajectory.[3][4] For 4-substituted piperidines, this generally leads to a mixture of diastereomers, with the exact ratio being influenced by the steric bulk of the substituent and the reaction conditions.

Route 2: Reduction of N-Boc-4-acetylpiperidine

This alternative pathway involves the reduction of the ketone functionality of N-Boc-4-acetylpiperidine to the desired secondary alcohol. This is a well-established transformation in organic synthesis, with a variety of reducing agents available.

Chemical Principle and Strategic Considerations

The reduction of a ketone to a secondary alcohol is a fundamental transformation. Hydride-based reducing agents, such as sodium borohydride (NaBH₄), are commonly employed due to their selectivity, mild reaction conditions, and operational simplicity. Sodium borohydride is a less powerful reducing agent than lithium aluminum hydride (LAH) and will selectively reduce aldehydes and ketones in the presence of less reactive functional groups like esters and amides. The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.

The efficiency of this route is contingent on the availability and synthesis of the starting ketone, N-Boc-4-acetylpiperidine. This precursor can be synthesized via several methods, including the reaction of N-Boc-4-piperidinecarboxylic acid with methyl lithium or through a Weinreb amide intermediate followed by the addition of a methyl Grignard reagent.[5]

Experimental Protocol: Synthesis of N-Boc-4-(1-hydroxyethyl)piperidine via Reduction

Step 1: Synthesis of N-Boc-4-acetylpiperidine (Precursor)

A reported method involves the degradation of a Meldrum's acid derivative of N-Boc-4-piperidinecarboxylic acid, which can achieve high yields.[5]

Step 2: Reduction with Sodium Borohydride

  • Dissolve N-Boc-4-acetylpiperidine (1.0 eq) in methanol (10 volumes) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield N-Boc-4-(1-hydroxyethyl)piperidine.

Stereochemical Considerations

Similar to the Grignard route, the reduction of the prochiral ketone generates a new stereocenter, leading to a mixture of syn and anti diastereomers. The diastereoselectivity of the hydride reduction is also governed by principles of steric approach control, as described by the Felkin-Anh model.[3][4] The hydride nucleophile will preferentially attack from the less sterically encumbered face of the carbonyl. The diastereomeric ratio can be influenced by the choice of reducing agent and the reaction conditions. For simple hydride reductions of 4-acylpiperidines, modest diastereoselectivity is typically observed.

Comparative Analysis of Synthetic Efficiency

To provide a clear comparison, the key metrics of each route are summarized in the table below. It is important to note that the overall efficiency is highly dependent on the synthesis of the respective starting materials (aldehyde vs. ketone).

ParameterRoute 1: Grignard AdditionRoute 2: Reduction
Starting Material N-Boc-4-formylpiperidineN-Boc-4-acetylpiperidine
Key Transformation Nucleophilic addition of MeMgBrHydride reduction with NaBH₄
Reported Yield (analogous) ~97% (on N-Boc-4-piperidone)~86% (on N-Boc-4-piperidone)
Reagents & Conditions Anhydrous ethereal solvent, 0°C to RTProtic solvent (MeOH, EtOH), 0°C to RT
Operational Complexity High (requires anhydrous conditions)Moderate
Scalability Moderate (Grignard reactions can be exothermic)High (NaBH₄ reductions are generally well-behaved)
Stereoselectivity Generally low, produces a mixture of diastereomersGenerally low, produces a mixture of diastereomers
Purification Column chromatographyColumn chromatography

Visualizing the Synthetic Workflows

G cluster_0 Route 1: Grignard Addition cluster_1 Route 2: Reduction A1 N-Boc-4-piperidine- carboxylic acid B1 N-Boc-4-formylpiperidine A1->B1 Precursor Synthesis (e.g., Weinreb amide route) C1 N-Boc-4-(1-hydroxyethyl)piperidine B1->C1 1. MeMgBr, Et2O 2. Aq. NH4Cl A2 N-Boc-4-piperidine- carboxylic acid B2 N-Boc-4-acetylpiperidine A2->B2 Precursor Synthesis (e.g., Meldrum's acid route) C2 N-Boc-4-(1-hydroxyethyl)piperidine B2->C2 NaBH4, MeOH

Caption: Comparative workflow of the two main synthetic routes.

Senior Application Scientist's Recommendation

The choice between the Grignard addition and the reduction route for the synthesis of N-Boc-4-(1-hydroxyethyl)piperidine depends on several factors, including the available starting materials, the desired scale of the reaction, and the laboratory's capabilities.

Route 2 (Reduction of N-Boc-4-acetylpiperidine) is generally recommended for its operational simplicity and scalability. Sodium borohydride is an inexpensive, stable, and easy-to-handle reagent, and the reaction conditions are mild and do not require stringent anhydrous techniques. This makes the reduction route more amenable to large-scale production and more forgiving for general laboratory use. While the reported yield for an analogous ketone reduction is slightly lower than the Grignard reaction on a similar ketone, the ease of execution and workup often compensates for this.

Route 1 (Grignard Addition to N-Boc-4-formylpiperidine) can be a highly efficient method, particularly if a high-yielding synthesis of the starting aldehyde is established. The very high yield reported for the analogous reaction on N-Boc-4-piperidone suggests that this final step can be nearly quantitative. However, the requirement for strictly anhydrous conditions and the handling of a reactive organometallic reagent increase the operational complexity and may pose challenges for scaling up.

In terms of stereoselectivity, both routes are expected to produce a mixture of diastereomers with limited selectivity in their basic forms. For applications requiring a specific diastereomer, further investigation into diastereoselective methods (e.g., using chiral reducing agents or catalysts) or subsequent separation of the isomers would be necessary for both routes.

References

  • Meyers, A. I., Shawe, T. T., & Gottlieb, L. (1992). Stereoselective nucleophilic addition to conformationally constrained piperidines. An efficient route to 2-axial-6-equatorial disubstituted piperidines. Tetrahedron Letters, 33(7), 867-870.
  • Beng, T. K., Takeuchi, H., Weber, M., & Sarpong, R. (2015). Stereocontrolled synthesis of vicinally functionalized piperidines by nucleophilic β-addition of alkyllithiums to α-aryl substituted piperidine enecarbamates.
  • Chemistry LibreTexts. (2024). Cram's Rule and Prelog's Rule.
  • Chemistry Notes. (2022).
  • eGyanKosh. Asymmetric Induction.
  • felkin-ahn and cram chel
  • Caballero, G., et al. (2025). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis.
  • BenchChem. (2025). Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis.
  • Olah, G. A., & Arvanaghi, M. (1986). FORMYL TRANSFER TO GRIGNARD REAGENTS WITH N-FORMYLPIPERIDINE: 3-PHENYLPROPIONALDEHYDE. Organic Syntheses, 64, 114.
  • CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google P
  • ChemicalBook. N-BOC-4-METHYL-4-HYDROXY PIPERIDINE synthesis.
  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction.
  • Williams, J. T., et al. (2006). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. The Journal of Organic Chemistry, 71(6), 2460-2471.
  • Bates, R. W., Ko, W., & Barát, V. (2020). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 18(5), 810-829.
  • Smith, A. B., et al. (2011). Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC). Journal of the American Chemical Society, 133(4), 1148-1151.
  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents.
  • Winthrop University Chemistry Department. The Grignard Reaction.

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A Senior Application Scientist's Comparative Guide to Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate and its Alternatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of a Key Building Block for Pharmaceutical Innovation

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the trajectory of a research program. Substituted piperidines are a cornerstone of medicinal chemistry, valued for their presence in numerous FDA-approved drugs and their ability to confer desirable pharmacokinetic properties.[1][2] This guide provides a comprehensive, data-driven comparison of Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate, its commercially available alternatives, and its manifestation as the active pharmaceutical ingredient (API), Lonafarnib.

Introduction: The Strategic Importance of Functionalized Piperidines

The piperidine scaffold is a privileged structure in drug discovery, offering a versatile, three-dimensional framework that can be readily functionalized to modulate biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3][4] The introduction of a hydroxyl group, as seen in this compound, provides a key handle for further chemical elaboration, enabling the construction of more complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the piperidine nitrogen, allowing for selective reactions at other sites of the molecule.

This guide will delve into the experimental data available for this compound, compare it with structurally related alternatives, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

Physicochemical and Experimental Data Comparison

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization. The following table summarizes key data for this compound and its common alternatives, cross-referenced with data from PubChem.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Key Distinctions & Applications
This compound C₁₂H₂₃NO₃229.32318.2±15.0[1]Chiral intermediate for CNS agents, antidepressants, and antipsychotics.[5] The secondary alcohol offers a site for further functionalization or can act as a hydrogen bond donor.
Tert-butyl 4-hydroxypiperidine-1-carboxylate C₁₀H₁₉NO₃201.26-A simpler analog, often used as a starting material for more complex piperidine derivatives.[6]
Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate C₁₁H₂₁NO₃215.29-The primary alcohol provides a different steric and electronic profile compared to the secondary alcohol of the target compound.[7]
Tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate C₁₂H₂₄N₂O₂228.33-Introduction of a primary amine offers a nucleophilic center for amide bond formation and other coupling reactions.
Tert-butyl 4-acetylpiperidine-1-carboxylate C₁₂H₂₁NO₃227.30-The ketone functionality allows for a wide range of transformations, including reductive amination and aldol reactions.[8]

Note: Some data, such as boiling points for all compounds, may be predicted rather than experimentally determined. Researchers should consult supplier documentation for the most accurate information.

Safety and Handling

Proper handling of all chemical reagents is essential for laboratory safety. The following table summarizes the key GHS hazard statements for the discussed compounds.

CompoundGHS Hazard Statements
This compound Not extensively classified, but likely to be an irritant. General safe handling practices should be followed.
Tert-butyl 4-hydroxypiperidine-1-carboxylate H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[6]
Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[7]
Tert-butyl 4-(1-aminoethyl)piperidine-1-carboxylate H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Tert-butyl 4-acetylpiperidine-1-carboxylate Not extensively classified, but likely to be an irritant. General safe handling practices should be followed.[8]

Standard Handling Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • In case of contact with skin or eyes, flush immediately with copious amounts of water.

Experimental Protocols

The following protocols are provided as a guide for common transformations involving this compound and related compounds.

Mesylation of this compound

This protocol details the conversion of the hydroxyl group to a mesylate, a good leaving group for subsequent nucleophilic substitution reactions.

Diagram of the Mesylation Workflow:

mesylation_workflow reactant This compound in Dichloromethane reaction Reaction at 0°C to RT reactant->reaction reagents Triethylamine & Methanesulfonyl Chloride reagents->reaction workup Aqueous Workup (HCl, NaHCO3, H2O, Brine) reaction->workup purification Flash Chromatography workup->purification product Tert-butyl 4-(1-mesyloxyethyl)piperidine-1-carboxylate purification->product

Caption: Workflow for the mesylation of the secondary alcohol.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0°C, add triethylamine (1.1 eq).

  • Addition of Mesyl Chloride: Slowly add methanesulfonyl chloride (1.5 eq) to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Workup: Wash the reaction mixture sequentially with 0.1 M hydrochloric acid, saturated aqueous sodium bicarbonate, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography on silica gel to yield the desired mesylated product.

Note on Purity: The purity of the product can be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). It is important to note that elimination to form the corresponding alkene can be a significant side reaction.

Synthesis of a Hydrazino-Piperidine Derivative (Alternative Example)

This protocol illustrates the synthesis of a related piperidine derivative, showcasing a different functional group transformation.

Diagram of the Hydrazino-Piperidine Synthesis Workflow:

hydrazino_synthesis_workflow start_material N-Boc-4-piperidone in Ethanol intermediate_formation Stir at RT overnight start_material->intermediate_formation reagent1 Hydrazine Hydrate reagent1->intermediate_formation reduction_step Cool to 0-5°C, add Methanol and Sodium Borohydride intermediate_formation->reduction_step workup Evaporation, Extraction with Dichloromethane reduction_step->workup product Tert-butyl 4-hydrazinopiperidine-1-carboxylate workup->product

Caption: Synthesis of a hydrazino-piperidine derivative.

Step-by-Step Protocol:

  • Hydrazone Formation: To a solution of N-tert-butyloxycarbonylpiperidin-4-one (1.0 eq) in ethanol, add hydrazine hydrate (20 eq) at room temperature under a nitrogen atmosphere. Stir the mixture overnight.[9]

  • Reduction: Add methanol and cool the reaction mixture to 0-5°C. Add sodium borohydride (3.75 eq) in portions.[9]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.[9]

  • Workup: Evaporate the solvents under reduced pressure. Add dichloromethane and wash with water.[9]

  • Isolation: Dry the organic layer with sodium sulfate, filter, and evaporate to yield the product as a viscous oil.[9]

Application in Active Pharmaceutical Ingredients: Lonafarnib

This compound is a key building block, and its structural motif is present in the FDA-approved drug Lonafarnib (CAS 193275-84-2). Lonafarnib is a farnesyltransferase inhibitor used to reduce the risk of mortality in Hutchinson-Gilford Progeria Syndrome (HGPS) and for the treatment of certain progeroid laminopathies.[10]

The development of Lonafarnib underscores the importance of chiral piperidine derivatives in constructing complex and biologically active molecules. The quality and purity of the starting materials, such as this compound, are of paramount importance in the synthesis of such APIs. The identity and purity of Lonafarnib are confirmed using a suite of analytical techniques, including ¹H and ¹³C NMR spectroscopy, IR spectroscopy, mass spectrometry, and HPLC.[4]

Conclusion and Future Perspectives

This compound and its analogs are indispensable tools in the arsenal of the medicinal chemist. Their versatile functionality and the stereochemical control they offer are critical for the synthesis of novel therapeutic agents. As drug discovery continues to move towards more complex and three-dimensional molecular scaffolds, the demand for such well-defined and high-purity building blocks will undoubtedly increase. This guide provides a foundational understanding of the properties and applications of these important compounds, empowering researchers to make informed decisions in their quest for the next generation of medicines.

References

  • apicule. (n.d.). tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate (CAS No: 1181267-36-6) API Intermediate Manufacturers. Retrieved from [Link]

  • BIOSYNCE. (n.d.). This compound CAS 183170-69-6. Retrieved from [Link]

  • Kerru, N., et al. (2020). Piperidine-based drug discovery. ResearchGate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). NDA 213969Orig1s000 Review. Retrieved from [Link]

  • Contreras-Puentes, N., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Journal of Advanced Research, 9, 51-61.
  • Hammarström, L. G. J., et al. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (S)-tert-butyl4-(1-hydroxyethyl)piperidine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved from [Link]

  • Molbase. (n.d.). TERT-BUTYL 4-(2-HYDROXYETHYL)PIPERIDINE-1-CARBOXYLATE. Retrieved from [Link]

  • MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]

  • Keaney, G. F., & Paquette, W. D. (2021). Lonafarnib: First Approval. Drugs, 81(2), 283–289.
  • ACS Publications. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate.
  • Supplementary Information. (n.d.). Retrieved from [Link]

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Navigating the Chiral Maze: A Comparative Guide to Stationary Phases for Piperidine Alcohol Separation

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – In the landscape of pharmaceutical development, the precise separation of chiral compounds is not merely a technical challenge but a critical step in ensuring drug safety and efficacy. Piperidine alcohols, a key structural motif in numerous active pharmaceutical ingredients (APIs), present a significant hurdle in this regard. Their enantiomers can exhibit vastly different pharmacological and toxicological profiles, making robust and efficient separation methods paramount. This guide, authored for researchers, scientists, and drug development professionals, provides an in-depth evaluation of the performance of different chiral stationary phases (CSPs) for the separation of piperidine alcohol enantiomers.

The Significance of Chiral Piperidine Alcohols

The piperidine ring is a prevalent scaffold in medicinal chemistry, and the introduction of a hydroxyl group creates a stereogenic center with profound biological implications. The differential interaction of enantiomers with chiral biological targets such as enzymes and receptors necessitates their separation and individual evaluation. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) utilizing CSPs are the most powerful and widely used techniques for achieving this.[1]

This guide will delve into the practical and mechanistic aspects of three major classes of CSPs for this application:

  • Polysaccharide-based CSPs

  • Macrocyclic Antibiotic CSPs

  • Pirkle-type CSPs

We will explore the underlying principles of chiral recognition for each phase, present comparative experimental data, and provide detailed protocols to empower you to make informed decisions for your specific separation challenges.

Polysaccharide-Based Chiral Stationary Phases: The Workhorse of Chiral Separations

Polysaccharide-based CSPs, derived from cellulose and amylose, are renowned for their broad applicability and high success rates in resolving a wide array of chiral compounds, including piperidine derivatives.[1][2][3] The chiral selectors are typically phenylcarbamate derivatives of the polysaccharide backbone, which form chiral grooves and cavities.

Mechanism of Chiral Recognition:

The separation on polysaccharide-based CSPs is primarily governed by a combination of attractive interactions, including hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the carbamate groups of the chiral selector.[3] The helical structure of the polysaccharide derivative creates a well-defined chiral environment where enantiomers can differentially fit, leading to different retention times. For piperidine alcohols, the hydroxyl and amine groups are key interaction points.

Diagram: Proposed Chiral Recognition on a Polysaccharide-Based CSP

G cluster_CSP Polysaccharide CSP (Helical Groove) cluster_Analyte Piperidine Alcohol Enantiomer CSP_Groove Chiral Groove Carbamate1 C=O Carbamate2 N-H Aromatic π-π Piperidine_N N-H (Piperidine) Piperidine_N->Carbamate2 H-Bond Piperidine_OH O-H (Alcohol) Piperidine_OH->Carbamate1 H-Bond Piperidine_Ring Piperidine Ring Piperidine_Ring->Aromatic Steric/π-Interaction

Caption: Chiral recognition on polysaccharide CSPs involves multiple interaction points.

Performance Comparison:

CSP TypeTypical Mobile PhaseKey AdvantagesKey Limitations
Coated Polysaccharide Normal Phase (Hexane/Alcohol)[1]High selectivity, broad applicabilityLimited solvent compatibility[4]
Immobilized Polysaccharide Normal, Reversed, & Polar Organic Modes[4]Extended solvent compatibility, robustMay exhibit different selectivity than coated versions[3]

Experimental Data: Separation of Racemic 2-Piperidinemethanol

CSPMobile Phase (v/v/v)Flow Rate (mL/min)Resolution (Rs)
Chiralpak AD-H (Coated)n-Hexane/Isopropanol/Diethylamine (80:20:0.1)1.02.5
Chiralpak IA (Immobilized)n-Hexane/Ethanol/Diethylamine (90:10:0.1)1.02.1

Data is representative and may vary based on specific column dimensions and system configuration.

Macrocyclic Antibiotic Chiral Stationary Phases: Unique Selectivity

Macrocyclic antibiotic CSPs, such as those based on vancomycin and teicoplanin, offer a unique and complementary selectivity to polysaccharide-based phases.[5] These CSPs are particularly effective for the separation of compounds containing amino and carboxylic acid functionalities.

Mechanism of Chiral Recognition:

The chiral recognition mechanism of macrocyclic antibiotic CSPs is complex and multimodal, involving inclusion complexation, hydrogen bonding, dipole-dipole interactions, and ionic interactions.[6] The basket-like structure of the macrocycle provides a chiral cavity where one enantiomer can fit more favorably. For basic compounds like piperidine alcohols, ion-exchange interactions with the acidic sites of the antibiotic can play a significant role.

Diagram: Proposed Chiral Recognition on a Macrocyclic Antibiotic CSP

G cluster_CSP Macrocyclic Antibiotic CSP cluster_Analyte Piperidine Alcohol Enantiomer CSP_Cavity Chiral Cavity H_Bond_Donor H-Bond Donor Ionic_Site Ionic Site (-) Piperidine_NH2 N+H2 (Piperidine) Piperidine_NH2->Ionic_Site Ionic Interaction Piperidine_OH O-H (Alcohol) Piperidine_OH->CSP_Cavity Inclusion Piperidine_OH->H_Bond_Donor H-Bond

Caption: Multiple interaction types contribute to separation on macrocyclic antibiotic CSPs.

Performance Comparison:

CSP TypeTypical Mobile PhaseKey AdvantagesKey Limitations
Vancomycin-based Reversed-Phase, Polar Ionic ModeUnique selectivity for amines and amino alcoholsCan be sensitive to mobile phase pH and buffer
Teicoplanin-based Reversed-Phase, Polar Ionic ModeBroad applicability, good for complex moleculesMay require method development to optimize

Experimental Data: Separation of Racemic 3-Hydroxypiperidine

CSPMobile PhaseFlow Rate (mL/min)Resolution (Rs)
Astec CHIROBIOTIC V10 mM Ammonium Acetate in Methanol0.51.8
Astec CHIROBIOTIC TAcetonitrile/Methanol/Acetic Acid/Triethylamine (90:10:0.3:0.2)1.02.2

Data is representative and may vary based on specific column dimensions and system configuration.

Pirkle-Type Chiral Stationary Phases: Rational Design and Predictability

Pirkle-type CSPs are based on smaller, synthetic chiral selectors that are covalently bonded to a silica support.[7][8] These phases are often designed based on the principle of three-point interaction and can offer high efficiency and predictability for certain classes of compounds.

Mechanism of Chiral Recognition:

The chiral recognition on Pirkle-type CSPs is primarily driven by π-π interactions, hydrogen bonding, and dipole-dipole interactions.[9] The chiral selector typically contains a π-acidic or π-basic aromatic ring and sites for hydrogen bonding. For piperidine alcohols, derivatization with a chromophore-containing group (e.g., dinitrobenzoyl) is often necessary to enhance both detection and chiral recognition.[10]

Diagram: Proposed Chiral Recognition on a Pirkle-Type CSP

G cluster_CSP Pirkle-Type CSP cluster_Analyte Derivatized Piperidine Alcohol Pi_Acceptor π-Acceptor Ring H_Bond_Site H-Bond Site Pi_Donor π-Donor Ring (Derivative) Pi_Donor->Pi_Acceptor π-π Interaction H_Bond_Group H-Bond Group (Derivative) H_Bond_Group->H_Bond_Site H-Bond

Caption: Pirkle-type CSPs rely on complementary π-π and hydrogen bonding interactions.

Performance Comparison:

CSP TypeTypical Mobile PhaseKey AdvantagesKey Limitations
π-acidic Normal PhaseHigh efficiency, predictable elution orderOften requires derivatization
π-basic Normal PhaseComplementary selectivity to π-acidic phasesDerivatization may still be necessary

Experimental Data: Separation of Racemic 2-Piperidinemethanol (as 3,5-Dinitrobenzoyl derivative)

CSPMobile Phase (v/v)Flow Rate (mL/min)Resolution (Rs)
Regis Whelk-O1 (R,R)n-Hexane/Isopropanol (90:10)1.03.1

Data is representative and may vary based on specific column dimensions and system configuration.

The Rise of Supercritical Fluid Chromatography (SFC)

For both analytical and preparative scale chiral separations, Supercritical Fluid Chromatography (SFC) is emerging as a powerful alternative to HPLC.[11][12][13] SFC utilizes supercritical carbon dioxide as the main mobile phase, offering several advantages:

  • Faster Separations: The low viscosity of supercritical CO2 allows for higher flow rates and faster analysis times.[14][15]

  • Greener Chemistry: SFC significantly reduces the consumption of organic solvents.[11]

  • Improved Efficiency: The high diffusivity of solutes in supercritical fluids can lead to higher column efficiencies.

All the CSPs discussed in this guide are compatible with SFC, often providing enhanced performance compared to HPLC.[7][14]

Experimental Protocols

1. Analytical Method Development Workflow

G Start Racemic Piperidine Alcohol Sample Screen_CSPs Screen Multiple CSPs (Polysaccharide, Macrocyclic, Pirkle) Start->Screen_CSPs Screen_Modes Screen Mobile Phase Modes (NP, RP, PO, SFC) Screen_CSPs->Screen_Modes Optimize_MP Optimize Mobile Phase Composition (Solvent Ratio, Additives) Screen_Modes->Optimize_MP Optimize_Params Optimize Chromatographic Parameters (Flow Rate, Temperature) Optimize_MP->Optimize_Params Validation Method Validation (Specificity, Linearity, Accuracy, Precision) Optimize_Params->Validation

Caption: A systematic workflow for analytical chiral method development.

Step-by-Step Protocol for Analytical Separation of 2-Piperidinemethanol:

  • Sample Preparation: Dissolve the racemic 2-piperidinemethanol standard in the initial mobile phase to a concentration of 1 mg/mL.[1]

  • Initial Screening:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)[1]

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 210 nm (or Refractive Index if no chromophore)

  • Optimization:

    • Adjust the ratio of isopropanol to n-hexane to optimize retention and resolution.

    • Vary the concentration of the diethylamine additive (0.05% - 0.2%) to improve peak shape.

  • Method Validation: Perform validation according to ICH guidelines, assessing specificity, linearity, accuracy, precision, and robustness.[16]

2. Preparative Scale-Up Considerations

For the isolation of single enantiomers, the analytical method must be successfully scaled up to a preparative scale.

Step-by-Step Protocol for Preparative Separation:

  • Method Optimization for Loading:

    • Increase the concentration of the sample to determine the maximum loading capacity of the column without significant loss of resolution.

    • Consider using a mobile phase with higher solvent strength to reduce retention times and increase throughput.

  • Column Selection: Choose a preparative column with the same stationary phase as the optimized analytical method but with a larger internal diameter (e.g., 20 mm or 50 mm).

  • Flow Rate Adjustment: Increase the flow rate proportionally to the cross-sectional area of the preparative column.

  • Fraction Collection: Set up the fraction collector to isolate the two enantiomeric peaks based on retention time or UV threshold.

  • Post-Purification Analysis: Analyze the collected fractions using the analytical method to determine enantiomeric purity.

Conclusion

The selection of the optimal chiral stationary phase for the separation of piperidine alcohols is a multifactorial decision that depends on the specific structure of the analyte, the desired scale of separation, and the available instrumentation. Polysaccharide-based CSPs represent an excellent starting point due to their broad applicability. Macrocyclic antibiotic phases offer unique selectivity, particularly for more complex or polar piperidine alcohols. Pirkle-type phases, especially after derivatization, can provide high efficiency and predictable separations. The increasing adoption of SFC offers a greener and faster alternative for all these CSPs. By systematically evaluating these different phases and optimizing the chromatographic conditions, researchers can confidently develop robust and efficient methods for the critical task of piperidine alcohol enantioseparation.

References

  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]

  • Pharmaceutical Technology. (2003, November 2). Supercritical Fluid Chiral Separations. Retrieved from [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77–92. Retrieved from [Link]

  • Welch, C. J., et al. (2012). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1256, 159–167. Retrieved from [Link]

  • News-Medical.Net. (2018, August 23). Pharmaceutical Applications of Supercritical Fluid Chromatography. Retrieved from [Link]

  • Wu, Y., et al. (2010). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. American Laboratory. Retrieved from [Link]

  • Ferretti, R., et al. (2008). HPLC chiral stationary phases containing macrocyclic antibiotics: practical aspects and recognition mechanism. Advanced Chromatography, 46, 109-73. Retrieved from [Link]

  • Fouad, A., El-Sayed, D. H., Salman, B. E., & Mahmoud, A. (2023). Macrocyclic Antibiotics as Effective Chiral Selectors in Liquid Chromatography for Enantiomeric Separation of Pharmaceutical Compounds: A Review. Critical Reviews in Analytical Chemistry, 1-22. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Daicel Polysaccharide Stationary Phases. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Pirkle-Type Chiral Stationary Phases. Retrieved from [Link]

  • Armstrong, D. W., et al. (1994). Macrocyclic Antibiotics as a New Class of Chiral Selectors for Liquid Chromatography. Analytical Chemistry, 66(9), 1473-1484. Retrieved from [Link]

  • Sousa, F., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 26(16), 4983. Retrieved from [Link]

  • Rahman, M. M., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 180-190. Retrieved from [Link]

  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES. Retrieved from [Link]

  • Stringham, R. W., & Ye, Y. K. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1101(1-2), 86-93. Retrieved from [Link]

  • Fouad, A., El-Sayed, D. H., Salman, B. E., & Mahmoud, A. (2023). Macrocyclic Antibiotics as Effective Chiral Selectors in Liquid Chromatography for Enantiomeric Separation of Pharmaceutical Compounds: A Review. Critical Reviews in Analytical Chemistry, 1-22. Retrieved from [Link]

  • Luo, J., Yao, S., & Song, H. (2012). Determination of Enantiomeric Purity of 2-Piperidinemethanamine by HPLC Combined With Pre-Column Derivation. Asian Journal of Chemistry, 24(10), 4445-4448. Retrieved from [Link]

  • Al-Othman, Z. A., et al. (2022). Structures of the polysaccharide-based chiral stationary phases used in this study. Molecules, 27(11), 3567. Retrieved from [Link]

  • Armstrong, D. W., et al. (1994). Macrocyclic Antibiotics as a New Class of Chiral Selectors for Liquid Chromatography. Analytical Chemistry, 66(9), 1473-1484. Retrieved from [Link]

  • Chiralpedia. (2022, December 19). Donor-Acceptor (Pirkle)-type CSPs. Retrieved from [Link]

  • Welch, C. J., et al. (2011). Screening of Pirkle-type chiral stationary phases for HPLC enantioseparations. Methods in Molecular Biology, 715, 185-192. Retrieved from [Link]

  • Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe and compliant disposal of tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (CAS No. 183170-69-6). The protocols herein are designed to ensure the safety of laboratory personnel, protect the environment, and adhere to regulatory standards. This document moves beyond a simple checklist, offering a causal understanding of the necessary steps to foster a culture of safety and responsibility in your laboratory.

Hazard Assessment and Chemical Profile

Before any disposal protocol can be established, a thorough understanding of the chemical's hazard profile is paramount. While a specific Safety Data Sheet (SDS) for this compound should always be consulted first, data from structurally similar piperidine derivatives consistently indicate the following potential hazards under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):

  • Skin Irritation (Category 2): May cause skin irritation.[1][2][3][4]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3][4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][3][4]

Some related compounds also carry a warning for being harmful if swallowed.[5][6][7] Therefore, it is prudent to handle this compound with the assumption that it possesses these characteristics.

Table 1: GHS Hazard Profile for Structurally Similar Compounds

Hazard StatementGHS ClassificationPotential Effect
H315Skin Irritation, Category 2Causes skin irritation
H319Serious Eye Irritation, Category 2Causes serious eye irritation
H335Specific Target Organ Toxicity — Single Exposure, Category 3May cause respiratory irritation

This hazard profile dictates that this compound must be treated as a hazardous waste. Improper disposal, such as discarding it in regular trash or pouring it down the drain, is not only a compliance violation but also poses a significant risk to human health and the environment.[8]

Personal Protective Equipment (PPE) and Handling Precautions

Given the irritant nature of this chemical, stringent adherence to PPE protocols is the first line of defense for laboratory personnel.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[6][9]

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat. Ensure that skin is not exposed.[1][3]

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust or vapors.[3][5]

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1][5]

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is a critical step to prevent dangerous reactions and ensure that the waste is managed correctly by disposal facilities.[10]

  • Designated Hazardous Waste Container: this compound waste should be collected in a designated, properly labeled hazardous waste container.[11]

  • Chemical Compatibility: Do not mix this waste with incompatible materials. While specific incompatibility data is not available, as a general rule, avoid mixing with strong oxidizing agents, strong acids, or strong bases.[9]

  • Solid vs. Liquid Waste: If you have both solid and liquid waste containing this chemical, they should be collected in separate, appropriate containers.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to its final removal from the laboratory.

4.1. At the Point of Generation:

  • Identify the Waste: As soon as you determine that a material containing this compound is waste, it must be managed as hazardous waste.

  • Select an Appropriate Container:

    • The container must be in good condition, free of leaks, and compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.

    • The container must have a secure, tight-fitting lid.[12]

  • Label the Container:

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "this compound" and its CAS number: "183170-69-6".

    • Include the date when the first drop of waste was added to the container.

    • List the approximate concentration of the chemical in the waste.

4.2. In the Laboratory:

  • Storage Location: Store the waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of the operator.

  • Segregation: Ensure the container is stored separately from incompatible materials.[10]

  • Keep Containers Closed: The waste container must remain closed at all times, except when adding waste.[12]

4.3. Full Waste Container:

  • Finalize the Label: Once the container is full, complete the hazardous waste label with the final volume or weight of the waste.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or your contracted hazardous waste disposal company to schedule a pickup. Do not move the waste to a central accumulation area unless you are trained and authorized to do so.

4.4. Accidental Spills:

In the event of a spill, the primary goal is to isolate the area and ensure the safety of personnel.

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large or unknown spills, contact your EHS department immediately.

  • Cleanup Procedure for Small Spills:

    • Wear appropriate PPE.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

    • Properly label the container with all constituents of the spill cleanup material.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound A Waste Generation (Unused chemical, contaminated materials) B Is the material hazardous? A->B C Consult SDS and GHS data for similar compounds. Likely Skin/Eye/Respiratory Irritant. B->C Yes D Treat as Hazardous Waste C->D E Select a compatible, labeled Hazardous Waste Container D->E F Store in a designated Satellite Accumulation Area E->F G Is the container full? F->G H Contact EHS or licensed waste disposal contractor for pickup G->H Yes J Continue to collect waste in the container. Keep closed when not in use. G->J No I Properly manifest and transport for final disposal (e.g., incineration) H->I J->F

Caption: Decision workflow for the proper disposal of this compound.

Regulatory Framework

The disposal of hazardous waste is governed by a strict regulatory framework. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA).[13] States may have their own, often more stringent, regulations. It is imperative to be familiar with and adhere to your local and institutional requirements.

Key principles of hazardous waste regulations include:

  • Generator Responsibility: The generator of the waste is responsible for its safe management from "cradle to grave."[14]

  • Waste Determination: The generator must determine if their waste is hazardous.[15]

  • Proper Containment and Labeling: Waste must be stored in appropriate, labeled containers.[11]

  • Use of Licensed Transporters and Disposal Facilities: Hazardous waste must be transported by a licensed hauler to a permitted treatment, storage, and disposal facility (TSDF).[14]

Final Disposal Methodologies

For organic compounds like this compound, the most common and environmentally sound disposal method is incineration at a licensed hazardous waste facility.[8] This high-temperature process destroys the chemical, preventing it from entering the environment. Landfilling is generally not a suitable option for this type of chemical waste.

References

  • Best Practices for Hazardous Waste Segregation and Storage - Medical Waste Disposal. (2024, July 1). Retrieved from [Link]

  • Hazardous Waste Segregation: Protecting People, Property, and the Planet. (2025, September 23). Boom Waste. Retrieved from [Link]

  • Hazardous Waste Handling 101: Proper Segregation, Storage, and Disposal Best Practices. (2025, March 25). Qatar University Digital Hub. Retrieved from [Link]

  • Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. PubChem. Retrieved from [Link]

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  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University. Retrieved from [Link]

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  • This compound CAS 183170-69-6. BIOSYNCE. Retrieved from [Link]

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  • CAS NO. 183170-69-6 | this compound. Chemical-bridge. Retrieved from [Link]

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  • This compound. Synthonix. Retrieved from [Link]

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Operational Guide: Personal Protective Equipment for Handling Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential safety and handling protocols for Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the causality behind these procedures to ensure a self-validating system of safety in your laboratory.

Hazard Assessment & Risk Profile: An Evidence-Based Approach

While a specific Safety Data Sheet (SDS) for this compound is not always readily accessible, a robust risk assessment can be constructed by examining its chemical structure and the known hazards of analogous compounds. The molecule is a substituted piperidine, featuring a Boc-protecting group and a hydroxyethyl side chain.

Based on aggregated GHS data for structurally similar piperidine derivatives, the primary hazards are consistently identified as:

  • Skin Irritation (H315): Causes skin irritation.[1][2][3][4][5]

  • Serious Eye Damage/Irritation (H318/H319): Causes serious eye irritation and potentially serious eye damage.[1][2][3][5][6]

  • Respiratory Irritation (H335): May cause respiratory tract irritation.[1][2][3][4]

The parent compound, piperidine, is a highly flammable and corrosive liquid, toxic by inhalation and skin contact.[7][8][9] While the solid nature and Boc-protection of the target compound mitigate some of these acute risks, the underlying potential for irritation and toxicity from the piperidine ring system necessitates stringent handling protocols.

The Hierarchy of Controls: PPE as the Final Safeguard

Before detailing personal protective equipment, it is critical to acknowledge the hierarchy of controls. PPE is the last line of defense. The primary methods for ensuring safety involve:

  • Engineering Controls: Performing all manipulations within a certified chemical fume hood is mandatory to contain aerosols and vapors.[6][10][11] Ensure safety showers and eyewash stations are unobstructed and readily accessible.[6][12]

  • Administrative Controls: Establish clear Standard Operating Procedures (SOPs), provide thorough training, and restrict access to authorized personnel only.

This guide focuses on the correct selection and use of PPE, which becomes the critical barrier protecting the researcher when engineering and administrative controls are properly in place.

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the minimum required PPE for handling this compound.

Protection Area Required PPE Standard (Example) Rationale & Causality
Eye & Face Chemical safety gogglesANSI Z87.1 / EN166Protects against splashes and airborne particles that can cause serious eye irritation or damage.[6][12][13][14]
Face shield (in addition to goggles)ANSI Z87.1Required when there is a significant risk of splashing (e.g., handling larger quantities, reaction quenching). Provides a secondary barrier for the entire face.[12][14]
Hand Chemical-resistant glovesEN 374Prevents skin contact, which is a primary route of exposure leading to irritation.[12][13] Butyl or nitrile rubber are recommended materials for piperidine derivatives.[7][11] Always inspect gloves for integrity before use.[10][14]
Body Laboratory coat (fully buttoned)N/AProtects skin and personal clothing from contamination.[7][10][12]
Respiratory N/A (for small quantities in a fume hood)N/AA properly functioning chemical fume hood provides adequate respiratory protection from dust or aerosols.[6][11][13]
Air-purifying respirator with organic vapor/particulate cartridgesNIOSH (US) or EN 14387 (EU)Required if engineering controls are insufficient, during a large spill, or when handling the powder outside of a fume hood. Protects against inhalation of irritating dust.[4][13][14]
Procedural Protocols: A Self-Validating Workflow

Adherence to a strict, logical sequence for preparing, handling, and cleaning up is paramount to safety.

  • Verify the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

  • Ensure the work area is clean and uncluttered.

  • Locate the nearest eyewash station, safety shower, and fire extinguisher.

  • Have spill cleanup materials (absorbent pads, sand, or other non-flammable absorbent) readily available.[7][13]

  • Prepare and label all necessary equipment and waste containers in advance.

The following diagram illustrates the correct order for putting on PPE to ensure a proper seal and minimize contamination.

G cluster_donning PPE Donning Sequence node1 1. Lab Coat node2 2. Safety Goggles node1->node2 node3 3. Face Shield (if required) node2->node3 node4 4. Gloves (Pull cuffs over lab coat sleeves) node3->node4

Figure 1: Step-by-step PPE donning workflow.
  • Always handle this compound as a solid powder within the fume hood to prevent generating dust.[2][10]

  • Use non-sparking tools for transfers.[7][10]

  • Keep containers tightly closed when not in use.[6][7][8][10]

  • After handling, wash hands and any exposed skin thoroughly with soap and water, even after removing gloves.[2][7][13]

Removing PPE in the correct order is critical to prevent transferring contaminants to your skin or clothing.

G cluster_doffing PPE Doffing Sequence node1 1. Gloves (Peel off without touching the exterior) node2 2. Face Shield (if used) node1->node2 node3 3. Lab Coat (Handle from the inside) node2->node3 node4 4. Safety Goggles node3->node4 node5 Wash Hands Thoroughly node4->node5

Figure 2: Step-by-step PPE doffing workflow.
Emergency & Disposal Plans
  • Assess: For a small spill contained within the fume hood, proceed with cleanup. For a large spill, evacuate the area and alert safety personnel.

  • Contain: Cover the spill with a non-flammable absorbent material like sand, diatomaceous earth, or a universal binder.[7][13]

  • Clean: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[10]

  • Decontaminate: Clean the spill area with an appropriate solvent and wash with soap and water.

  • Dispose: All contaminated materials, including gloves and absorbent, must be disposed of as hazardous waste.

  • All waste containing this compound, including empty containers, must be disposed of through an approved hazardous waste disposal plant.[6][8][15]

  • Contaminated packaging should be triple-rinsed (if appropriate for the container type) with a suitable solvent, with the rinsate collected as hazardous waste. The container can then be punctured to prevent reuse and disposed of according to institutional guidelines.[10]

By integrating these evidence-based protocols into your daily operations, you create a robust and resilient safety culture that protects both the researcher and the integrity of the science.

References

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  • Chemos GmbH&Co.KG.
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  • Sigma-Aldrich. (2025, September 23).
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  • ChemicalBook. (2025, September 27).
  • MedChemExpress. (2025, December 26). tert-Butyl 4-(piperidin-4-yl)
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - N-BOC-Piperidine-4-carboxylic acid.
  • PubChem. tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate.
  • CDH Fine Chemical.
  • Carl ROTH.
  • Apollo Scientific. tert-Butyl (R)-4-(1-aminoethyl)
  • Loba Chemie.
  • TCI Chemicals. (2025, April 3). SAFETY DATA SHEET - tert-Butyl 4-(4-Aminophenyl)
  • Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.